molecular formula C10H10BrN3 B1334817 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine CAS No. 69464-98-8

4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B1334817
CAS No.: 69464-98-8
M. Wt: 252.11 g/mol
InChI Key: KNUGDEKPCNCMIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine is a useful research compound. Its molecular formula is C10H10BrN3 and its molecular weight is 252.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-5-methyl-2-phenylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrN3/c1-7-9(11)10(12)14(13-7)8-5-3-2-4-6-8/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNUGDEKPCNCMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1Br)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30402093
Record name 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69464-98-8
Record name 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30402093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Amino-4-bromo-3-methyl-1-phenylpyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

synthesis of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Abstract

This technical guide provides a comprehensive overview of a reliable and efficient synthetic route to this compound, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The synthesis is presented as a two-step process, commencing with the cyclocondensation reaction to form the pyrazole core, followed by regioselective bromination. This document is intended for researchers, scientists, and drug development professionals, offering detailed mechanistic insights, step-by-step experimental protocols, and critical analysis of experimental choices to ensure reproducibility and high-yield production of the target compound.

Retrosynthetic Analysis and Strategy

The is most logically approached via a two-step sequence. The primary disconnection is at the C4-Br bond, suggesting an electrophilic bromination of the parent aminopyrazole. The second disconnection breaks the pyrazole ring, leading back to simple, commercially available starting materials: phenylhydrazine and a suitable β-ketonitrile. This strategy is advantageous due to the high regioselectivity of the bromination step and the efficiency of the initial pyrazole ring formation.

G Target This compound Precursor 3-methyl-1-phenyl-1H-pyrazol-5-amine Target->Precursor Electrophilic Bromination (C-Br bond formation) SM1 Phenylhydrazine Precursor->SM1 Cyclocondensation SM2 Ethyl 2-cyano-3-oxobutanoate (or equivalent β-ketonitrile) Precursor->SM2 Cyclocondensation G cluster_0 Mechanism: Pyrazole Formation start Phenylhydrazine + β-Ketonitrile intermediate1 Hydrazone Intermediate start->intermediate1 Condensation (-H₂O) intermediate2 Cyclized Intermediate (Iminopyrazolidine) intermediate1->intermediate2 Intramolecular Cyclization product 3-methyl-1-phenyl-1H-pyrazol-5-amine intermediate2->product Tautomerization

Caption: Key mechanistic steps in 5-aminopyrazole synthesis.

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine

Materials:

  • Phenylhydrazine

  • Ethyl 2-cyano-3-oxobutanoate (or 3-oxobutanenitrile)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve phenylhydrazine (0.10 mol) in glacial acetic acid (50 mL).

  • To this solution, add ethyl 2-cyano-3-oxobutanoate (0.10 mol) dropwise over 15 minutes. An exothermic reaction may be observed.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 110-120°C) and maintain for 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to room temperature. A precipitate will form.

  • Pour the reaction mixture slowly into 200 mL of ice-cold water with vigorous stirring.

  • Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Collect the resulting solid precipitate by vacuum filtration and wash thoroughly with cold water (3 x 50 mL).

  • Recrystallize the crude product from an ethanol/water mixture to afford pure 3-methyl-1-phenyl-1H-pyrazol-5-amine as a crystalline solid.

  • Dry the product in a vacuum oven at 50°C.

Expected Results & Characterization
ParameterExpected Value
Yield 85-95%
Appearance Off-white to pale yellow crystalline solid
Melting Point 114-116°C
¹H NMR Consistent with published spectra
¹³C NMR Consistent with published spectra

Step 2: Regioselective Bromination

The second stage of the synthesis involves the introduction of a bromine atom at the C4 position of the pyrazole ring. This is a classic electrophilic aromatic substitution reaction.

Mechanistic Considerations

The pyrazole ring is an electron-rich aromatic system. The amine group at C5 is a powerful activating group that, along with the methyl group at C3, strongly directs electrophiles to the C4 position. The phenyl group at N1 has a lesser influence on the regioselectivity of this reaction. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation as it provides a source of electrophilic bromine under mild conditions, minimizing over-bromination and other side reactions that can occur with harsher reagents like liquid bromine. [3]The reaction proceeds via the formation of a sigma complex (Wheland intermediate), which then loses a proton to restore aromaticity.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (or Dichloromethane)

  • Saturated Sodium Thiosulfate Solution

  • Saturated Sodium Bicarbonate Solution

  • Brine

Procedure:

  • Dissolve 3-methyl-1-phenyl-1H-pyrazol-5-amine (0.05 mol) in acetonitrile (150 mL) in a 500 mL round-bottom flask protected from light.

  • Cool the solution to 0°C in an ice bath with continuous stirring.

  • Add N-Bromosuccinimide (0.05 mol, 1.0 equivalent) portion-wise over 30 minutes, ensuring the temperature remains below 5°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional hour, then let it warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding 50 mL of saturated sodium thiosulfate solution to consume any unreacted bromine.

  • Remove the acetonitrile under reduced pressure.

  • Dissolve the remaining residue in dichloromethane (150 mL) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by recrystallization from ethanol or by column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure title compound.

Expected Results & Characterization
ParameterExpected Value
Yield 90-98%
Appearance White to off-white solid
Melting Point 128-130°C
¹H NMR Absence of the C4-H proton signal
MS (ESI) [M+H]⁺ showing characteristic isotopic pattern for bromine

Safety and Handling

  • Phenylhydrazine: Is toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • N-Bromosuccinimide (NBS): Is a lachrymator and corrosive. Avoid inhalation and contact with skin and eyes. It is also light-sensitive and should be stored accordingly.

  • Solvents: Acetonitrile and dichloromethane are volatile and toxic. All manipulations should be performed in a fume hood.

Conclusion

The can be reliably achieved in high yield through a robust two-step sequence. The initial formation of the 5-aminopyrazole precursor via cyclocondensation is highly efficient. The subsequent regioselective bromination at the activated C4 position using N-bromosuccinimide proceeds cleanly under mild conditions. This guide provides the necessary mechanistic understanding and detailed protocols for researchers to successfully synthesize this key intermediate for applications in pharmaceutical and materials science research.

References

  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • Mohareb, R. M., et al. (n.d.). Reaction of Phenylhydrazo ethylacetoacetate. International Journal of Applied Biology and Pharmaceutical Technology.
  • Unknown Author. (n.d.).
  • BenchChem. (2025). Application Notes and Protocols: Ethyl 2-(phenylazo)
  • Unknown Author. (n.d.).
  • ResearchGate. (2023, October). One pot condensation reaction of phenylhydrazine, ethyl acetoacetate benzaldehyde for synthesis of bis pyrazol-5-ols in the presence of reused cage like CuFe2O4 hollow nanostructure.
  • Unknown Author. (2016, July 26).
  • El-Sattar, N. E. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Molecules, 16(2), 1637-1675. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • Unknown Author. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
  • Lifechem Pharma. (n.d.).
  • Unknown Author. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • ResearchGate. (2025, August 6). Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.
  • Unknown Author. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • Zora, M., et al. (2011). Synthesis of pyrazoles via electrophilic cyclization. Journal of Organic Chemistry, 76(16), 6726-42. Available from: [Link]

  • The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
  • Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube.
  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)....
  • Unknown Author. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • ResearchGate. (2025, October 15). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole.
  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • MDPI. (n.d.).
  • Sigma-Aldrich. (n.d.). 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine.
  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a.
  • MDPI. (2024, September 20). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.
  • ACS Publications. (n.d.). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles.
  • Beilstein Archives. (2021, September 24).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 6). Efficient di-bromination of 5-pyrazolones and 5-hydroxypyrazoles by N-bromobenzamide.
  • ResearchGate. (2025, August 7).
  • ResearchGate. (n.d.).
  • Journal of Chemistry and Technologies. (2023, October 28). CuBr2 AS A BROMINATION AGENT OF PYRAZOLE-BASED LIGAND: SYNTHESIS OF COPPER(II) COORDINATION COMPOUNDS BY OXIDATIVE DISSOLUTION OF COPPER POWDER IN ORGANIC SOLVENTS.
  • Santa Cruz Biotechnology. (n.d.). 4-Bromo-3-methyl-1H-pyrazol-5-amine.

Sources

4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine: Properties, Synthesis, and Applications in Drug Discovery

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry. We will explore its core chemical properties, plausible synthetic routes, reactivity profile, and its role as a versatile scaffold in the development of novel therapeutic agents. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable chemical entity.

Introduction: The Significance of the Aminopyrazole Scaffold

Nitrogen-containing heterocycles are foundational pillars of modern pharmacology. Among them, the pyrazole ring system is a prominent structural motif found in numerous FDA-approved drugs and clinical candidates.[1][2] Pyrazole-containing molecules exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antibacterial properties.[3][4]

The subject of this guide, this compound, belongs to the 5-aminopyrazole subclass. The strategic placement of the amino group at the C5 position, combined with a bromine atom at C4, renders it a highly versatile and reactive intermediate.[5][6] These functional groups serve as chemical handles for extensive molecular elaboration, making it a key building block for generating libraries of diverse compounds in the drug discovery pipeline.[6][7] This guide will dissect the chemical attributes that underscore its utility.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These characteristics are critical for its handling, reaction setup, and integration into synthetic workflows.

PropertyValueSource(s)
CAS Number 69464-98-8[5]
Molecular Formula C₁₀H₁₀BrN₃[5]
Molecular Weight 252.11 g/mol [5]
Appearance Light orange to yellow to green powder/crystal[5]
Canonical SMILES Cc1c(c(N)n(c2ccccc2)n1)Br[5]
InChI Key RJJCTMOVFLIPEH-UHFFFAOYSA-N

Synthesis Pathway and Experimental Protocol

While numerous methods exist for pyrazole synthesis, a common and reliable approach for this class of compounds involves the cyclocondensation of a β-ketonitrile with a substituted hydrazine, followed by regioselective bromination.[8][9]

Proposed Synthetic Workflow

The synthesis can be logically approached in two primary stages:

  • Formation of the Pyrazole Core: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine from phenylhydrazine and a suitable β-ketonitrile.

  • Electrophilic Bromination: Introduction of the bromine atom at the C4 position of the pyrazole ring.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Regioselective Bromination A Phenylhydrazine C Condensation/ Cyclization A->C B Ethyl Cyanoacetoacetate (β-Ketonitrile) B->C D 3-methyl-1-phenyl-1H-pyrazol-5-amine C->D  Base catalyst  (e.g., Piperidine)  Reflux in Ethanol F Electrophilic Aromatic Substitution D->F E N-Bromosuccinimide (NBS) or Bromine (Br₂) E->F G This compound (Target Compound) F->G  Solvent  (e.g., Acetic Acid  or DMF)

Sources

An In-depth Technical Guide to the Physical Properties of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. This document collates available data on its structural, physical, and spectral characteristics, alongside a plausible synthetic protocol and essential safety information. The guide is intended to serve as a foundational resource for professionals engaged in the research and development of novel bioactive molecules derived from this pyrazole scaffold.

Introduction

This compound (CAS No. 69464-98-8) is a substituted pyrazole derivative that has emerged as a valuable building block in medicinal and materials chemistry.[1] Its unique arrangement of a brominated pyrazole core, a phenyl substituent, a methyl group, and an amine functional group imparts a distinct reactivity profile, making it a versatile intermediate for the synthesis of a wide array of more complex molecules.[1] Pyrazole-containing compounds are known to exhibit a broad spectrum of biological activities, and the specific substitutions on this particular scaffold suggest its potential in the development of anti-inflammatory and analgesic agents.[1] This guide aims to consolidate the available physical property data to facilitate its use in a research and development context.

Chemical Structure and Molecular Properties

The chemical structure of this compound is fundamental to understanding its physical and chemical behavior. The presence of both hydrogen bond donor (amine group) and acceptor (pyrazole nitrogens) sites, along with a hydrophobic phenyl ring, dictates its solubility and interaction with biological targets.

Figure 1: Chemical structure of this compound.

Table 1: Core Molecular Properties

PropertyValueSource(s)
CAS Number 69464-98-8[1][2][3][4][5][6][7][8]
Molecular Formula C₁₀H₁₀BrN₃[1][2][4][6]
Molecular Weight 252.11 g/mol [1][4]
Appearance White flakes to light orange/yellow/green powder/crystal[1][2]
Purity ≥ 97% (HPLC)[1]

Physicochemical Data

The physicochemical properties of a compound are critical for its handling, formulation, and mechanism of action. The data presented below has been aggregated from various chemical suppliers and databases.

Table 2: Physicochemical Properties

PropertyValueSource(s)
Melting Point 101-107 °C[1][6]
Boiling Point 369.1 °C at 760 mmHg (Predicted)[6]
Density 1.57 g/cm³ (Predicted)[6]
Flash Point 177 °C (Predicted)[6]
Solubility Moderately soluble in organic solvents; limited solubility in water. Soluble in Methanol.[2][9]
Storage Temperature 2-8°C, in a dry, dark place[6]

The amine functional group suggests the potential for hydrogen bonding, which can influence its reactivity and interactions with other molecules. The hydrophobic phenyl group contributes to its moderate solubility in organic solvents and limited solubility in water.[2]

Spectral Analysis (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the amine protons, and the aromatic protons of the phenyl group. The methyl group protons would likely appear as a singlet in the upfield region. The amine protons would also likely be a singlet, with a chemical shift that can vary depending on the solvent and concentration. The protons on the phenyl ring would exhibit a complex multiplet pattern in the aromatic region of the spectrum.

  • ¹³C NMR: The carbon NMR spectrum would show signals for the methyl carbon, the carbons of the pyrazole ring, and the carbons of the phenyl ring. The carbon attached to the bromine atom would be expected to have a chemical shift in the lower field region of the sp² carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine group (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C and C=N stretching of the aromatic and pyrazole rings (in the 1400-1600 cm⁻¹ region), and the C-Br stretching vibration (typically below 800 cm⁻¹).

Mass Spectrometry (MS)

In a mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 251 and 253 in an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom. Fragmentation patterns would likely involve the loss of the bromine atom, the methyl group, and cleavage of the pyrazole ring.

Experimental Protocols

Plausible Synthesis of this compound

synthesis_workflow cluster_0 Step 1: Synthesis of Phenylhydrazine cluster_1 Step 2: Condensation cluster_2 Step 3: Bromination start Starting Materials (e.g., Aniline) step1 Diazotization & Reduction start->step1 NaNO₂, HCl; then Na₂SO₃ intermediate1 Phenylhydrazine step1->intermediate1 step2 Reaction with β-keto-nitrile intermediate1->step2 intermediate2 3-methyl-1-phenyl-1H-pyrazol-5-amine step2->intermediate2 step3 Electrophilic Bromination intermediate2->step3 e.g., NBS in Acetonitrile product This compound step3->product

Figure 2: Conceptual workflow for the synthesis of this compound.

Disclaimer: This is a generalized, plausible synthetic route. The specific reagents, conditions, and purification methods would need to be optimized in a laboratory setting.

Safety and Handling

This compound is classified as a research chemical and should be handled with appropriate safety precautions.

Table 3: Hazard Identification

Hazard StatementDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source:

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Compatible chemical-resistant gloves.

  • Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge if dusts are generated or if ventilation is inadequate.

  • Skin and Body Protection: Lab coat and appropriate protective clothing.

Handling and Storage:

  • Avoid contact with skin and eyes.

  • Avoid formation of dust and aerosols.

  • Provide appropriate exhaust ventilation at places where dust is formed.

  • Store in a cool, dry, and well-ventilated place. Keep container tightly closed.[6]

Applications in Research and Development

This compound is a key intermediate in the synthesis of a variety of bioactive molecules. Its applications are primarily in the following areas:

  • Pharmaceutical Development: It serves as a scaffold for the development of anti-inflammatory and analgesic medications.[1]

  • Agrochemical Chemistry: It is used in the formulation of pesticides and herbicides.[1]

  • Organic Synthesis: Its functional groups allow for a variety of chemical transformations, making it a versatile building block for creating complex molecular architectures.[2]

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in scientific research and development. This guide provides a consolidated source of its known physical properties, a plausible synthetic approach, and essential safety information. While a comprehensive set of experimental spectral data is not currently available in the public domain, the information provided herein should serve as a useful starting point for researchers working with this compound. It is strongly recommended that users of this compound perform their own characterization to confirm its identity and purity before use in any application.

References

  • American Elements. (n.d.). 5-Amino-4-Bromo-3-Methyl-1-Phenyl-1H-Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5) and 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide (6a-h). Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 5-Amino-4-bromo-3-methyl-1-phenylpyrazole. Retrieved from [Link]

  • MDPI. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • J&K Scientific. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Retrieved from [Link]

  • CMS Científica do Brasil. (n.d.). This compound. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). 4-Bromo-3-methyl-1-p-tolyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • American Elements. (n.d.). 5-Amino-4-Bromo-3-Methyl-1-Phenyl-1H-Pyrazole. Retrieved from [Link]

Sources

structure elucidation of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structure Elucidation of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Foreword: The Imperative of Structural Certainty

In the realms of medicinal chemistry and materials science, the pyrazole scaffold is a cornerstone of innovation, giving rise to a multitude of compounds with significant biological and physical properties.[1][2][3] The subject of this guide, this compound (Molecular Formula: C₁₀H₁₀BrN₃[4]), is a versatile intermediate whose precise molecular architecture is paramount to its function and reactivity in synthesis.[5] An unambiguous structural assignment is not merely an academic exercise; it is the foundation upon which reliable structure-activity relationships (SAR) are built, ensuring the integrity and reproducibility of scientific discovery.[1]

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a holistic and logical workflow, mirroring the investigative process undertaken in a modern analytical laboratory. We will journey through a sequence of spectroscopic and analytical techniques, each providing a unique piece of the structural puzzle. The causality behind each experimental choice will be explained, demonstrating how these techniques synergize to create a self-validating system that culminates in the absolute confirmation of the molecular structure.

The Strategic Workflow: A Multi-Technique Approach

G cluster_start Initial Analysis cluster_nmr Detailed Connectivity (in Solution) cluster_final Absolute Confirmation (Solid State) MS Mass Spectrometry (MS) Confirms Molecular Weight & Formula NMR_1D 1D NMR (¹H, ¹³C) Identifies Chemical Environments MS->NMR_1D Provides MW FTIR FT-IR Spectroscopy Identifies Functional Groups FTIR->NMR_1D Confirms Groups NMR_2D 2D NMR (HSQC, HMBC) Maps H-C Connectivity NMR_1D->NMR_2D Assigns Signals XRAY X-Ray Crystallography Defines 3D Atomic Arrangement NMR_2D->XRAY Proposes Structure Final Elucidated Structure XRAY->Final Confirms Absolutely

Caption: Essential HMBC correlations confirming connectivity.

Trustworthiness: The HMBC experiment is the linchpin of this protocol. For example, a correlation between the methyl protons (~2.3 ppm) and the carbon at ~82 ppm (C4) and the carbon at ~150 ppm (C3) locks the methyl group at the C3 position. Similarly, correlations from the amine protons to C5 and C4 confirm their position. This web of cross-correlations provides an internally consistent and highly reliable structural proof in solution.

Part 3: The Gold Standard - Single-Crystal X-ray Crystallography

Expertise & Experience: While NMR provides an exquisite picture of the molecule in solution, X-ray crystallography delivers the ultimate, unambiguous proof of structure in the solid state. It generates a three-dimensional model of the molecule, defining precise bond lengths, bond angles, and intermolecular interactions with unparalleled accuracy. [1][3][6] Experimental Protocol:

  • Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

  • Crystal Selection and Mounting: A suitable single crystal is selected under a polarizing microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal vibrations. [1]X-ray diffraction data are collected using a diffractometer equipped with a Mo Kα or Cu Kα X-ray source.

  • Structure Solution and Refinement: The collected diffraction data are processed to solve and refine the crystal structure, yielding the final atomic coordinates.

Data Presentation: Representative Crystallographic Data

ParameterExample ValueDescription
Crystal SystemMonoclinicThe shape of the unit cell.
Space GroupP2₁/cThe symmetry elements within the unit cell. [6]
a (Å)9.35Unit cell dimension.
b (Å)9.79Unit cell dimension.
c (Å)16.37Unit cell dimension.
β (°)98.5Unit cell angle.
Z4Number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental data.

Authoritative Grounding: The successful solution of the crystal structure is the final word in structure elucidation. It provides a visual 3D model that confirms the connectivity established by NMR and provides additional insights into solid-state packing and hydrogen bonding interactions, which can be crucial for understanding the material's physical properties.

Conclusion: A Symphony of Aanalytical Evidence

References

  • A Comparative Guide to the X-ray Crystallography of Bioactive Pyrazole Derivatives. Benchchem.
  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles.
  • Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives.
  • Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate.
  • FT-IR spectra of N-(2-(cyclohex-1-en-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (MR-S1-2) in CDCl3. ResearchGate.
  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.
  • Molecular structure, vibrational spectral studies of pyrazole and 3,5-dimethyl pyrazole based on density functional calculations. PubMed.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. National Institutes of Health.
  • FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... ResearchGate.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). ResearchGate.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health.
  • This compound. CymitQuimica.
  • This compound. Chem-Impex.
  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

Sources

An In-depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone scaffold in modern medicinal chemistry. Its unique physicochemical properties and synthetic versatility have led to the development of numerous compounds with a vast spectrum of pharmacological activities. This guide provides a comprehensive technical overview of the principal biological activities of pyrazole derivatives, including their anti-inflammatory, anticancer, antimicrobial, and central nervous system (CNS) effects. We will delve into the underlying mechanisms of action, present structure-activity relationship (SAR) insights, and provide detailed, field-proven protocols for the in vitro evaluation of these activities. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable class of compounds.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole ring is a versatile pharmacophore that can engage with a wide variety of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions.[1][2] Its structure allows for substitution at multiple positions, enabling chemists to fine-tune the steric, electronic, and pharmacokinetic properties of the resulting derivatives.[3] This adaptability is a key reason why pyrazole-containing drugs have been successfully developed for a broad range of clinical conditions, from inflammation to cancer.[1][4] Notable approved drugs, such as the anti-inflammatory agent Celecoxib and the anticancer drug Crizotinib, underscore the clinical significance of this heterocyclic system.[4][5]

Key Biological Activities and Mechanisms of Action

Pyrazole derivatives exhibit a remarkable array of biological activities.[6][7][8] This section will explore the most significant of these, focusing on the molecular mechanisms that drive their therapeutic effects.

Anti-inflammatory Activity: COX-2 Inhibition

Mechanism of Action: The COX-2 enzyme is induced at sites of inflammation and catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[10] Selective COX-2 inhibitors reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 isoform.[10] Pyrazole derivatives like Celecoxib fit into a hydrophobic side pocket of the COX-2 active site, a feature absent in COX-1, which accounts for their selectivity.[5][11] The sulfonamide group on many pyrazole-based inhibitors forms a hydrogen bond with His90 in the active site, further stabilizing the interaction.

Signaling Pathway: COX-2 Mediated Inflammation

COX2_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., Cytokines, LPS) COX2_Enzyme COX-2 Enzyme Inflammatory_Stimuli->COX2_Enzyme Induces Expression Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane:s->Arachidonic_Acid:n Hydrolyzes PLA2 Phospholipase A2 (PLA2) Arachidonic_Acid->COX2_Enzyme Substrate PGH2 Prostaglandin H2 (PGH2) COX2_Enzyme->PGH2 Catalyzes Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Isomerases Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Pyrazole_Inhibitor Pyrazole Derivatives (e.g., Celecoxib) Pyrazole_Inhibitor->COX2_Enzyme Inhibits

Caption: Mechanism of pyrazole derivatives as COX-2 inhibitors.

Anticancer Activity: Targeting Key Oncogenic Pathways

The pyrazole scaffold is prevalent in numerous anticancer agents, demonstrating efficacy against various cancer cell lines through diverse mechanisms.[4][12]

Mechanisms of Action:

  • Kinase Inhibition: Many pyrazole derivatives are designed to target protein kinases, which are often dysregulated in cancer. They can act as ATP-competitive inhibitors of targets like Epidermal Growth Factor Receptor (EGFR), Bruton's tyrosine kinase (BTK), and Cyclin-Dependent Kinases (CDKs), thereby blocking proliferation and survival signals.[4][12]

  • Tubulin Polymerization Inhibition: Some derivatives interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12]

  • Xanthine Oxidase (XO) Inhibition: Certain pyrazole compounds have shown potent anticancer activity, particularly against colon cancer, by inhibiting xanthine oxidase.[13] This inhibition can disrupt purine metabolism and induce oxidative stress in cancer cells.

  • Apoptosis Induction: Regardless of the primary target, a common downstream effect of many anticancer pyrazole derivatives is the induction of apoptosis (programmed cell death).[4][14]

Antimicrobial Activity

Pyrazole derivatives have demonstrated broad-spectrum activity against various pathogenic bacteria and fungi.[15][16]

Mechanisms of Action: The exact mechanisms are varied and depend on the specific derivative and microbial species. Postulated mechanisms include:

  • Enzyme Inhibition: Interference with essential microbial enzymes, such as those involved in cell wall synthesis or DNA replication.

  • Cell Membrane Disruption: Some compounds may alter the permeability or integrity of the microbial cell membrane.

  • Biofilm Formation Inhibition: Certain derivatives can prevent the formation of microbial biofilms, which are crucial for chronic infections.

Substituents on the pyrazole ring, such as halogens or nitro groups, have been shown to significantly enhance antimicrobial potency.[16][17]

Central Nervous System (CNS) Activity

The pyrazole core is also found in molecules targeting the CNS, with applications in neurodegenerative and psychiatric disorders.[18][19]

Mechanisms of Action:

  • Monoamine Oxidase (MAO) Inhibition: Pyrazoline derivatives, in particular, are effective inhibitors of MAO-A and MAO-B.[19] Inhibition of these enzymes increases the levels of neurotransmitters like serotonin and dopamine, which is a key strategy for treating depression and neurodegenerative conditions like Parkinson's disease.

  • Antioxidant Effects: Some pyrazole derivatives, such as the curcumin-derived CNB-001, exhibit neuroprotective properties by mitigating oxidative stress, a common pathological feature in neurodegenerative disorders like Alzheimer's and Parkinson's disease.[20]

Methodologies for Evaluating Biological Activity

Rigorous and reproducible in vitro assays are fundamental to the drug discovery process. This section provides validated, step-by-step protocols for assessing the key biological activities of novel pyrazole derivatives.

Workflow: General Screening for Bioactive Pyrazole Derivatives

Screening_Workflow Synthesis Synthesis of Pyrazole Library Primary_Screening Primary Screening (e.g., Single High-Dose) Synthesis->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Synthesis Inactive Dose_Response Dose-Response Assay (IC50/EC50 Determination) Hit_Identification->Dose_Response Active Compounds Lead_Selection Lead Selection Dose_Response->Lead_Selection Secondary_Assays Secondary Assays (Selectivity, Mechanism) Lead_Selection->Secondary_Assays Lead_Optimization Lead Optimization (SAR Studies) Secondary_Assays->Lead_Optimization Lead_Optimization->Synthesis Synthesize New Analogs In_Vivo In Vivo Studies Lead_Optimization->In_Vivo

Caption: A typical workflow for identifying and optimizing lead compounds.

Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is essential for determining the potency and selectivity of pyrazole derivatives as anti-inflammatory agents.

Principle: This is an enzyme-based immunoassay that measures the amount of Prostaglandin F2α (PGF2α), produced by the COX-1 or COX-2 enzyme from arachidonic acid. The inhibitory effect of the test compound is determined by quantifying the reduction in PGF2α production compared to a control.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0).

    • Reconstitute human recombinant COX-1 and COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a stock solution of the pyrazole test compound in DMSO (e.g., 10 mM). Create a serial dilution series in the assay buffer.

    • Prepare arachidonic acid (substrate) and stannous chloride (for stopping the reaction) solutions.

  • Assay Procedure:

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of either COX-1 or COX-2 enzyme to each well of a 96-well plate.

    • Add 10 µL of the serially diluted test compound or a known inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) to the respective wells. Add DMSO for the control wells.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 10 µL of arachidonic acid solution.

    • Incubate for exactly 2 minutes at 37°C.

    • Stop the reaction by adding 10 µL of stannous chloride solution.

  • Quantification (ELISA):

    • Use a commercial Prostaglandin E2 (PGE2) ELISA kit. Follow the manufacturer's protocol to quantify the amount of PGE2 produced in each well.

    • The amount of PGE2 is inversely proportional to the inhibitory activity of the test compound.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) using non-linear regression analysis.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Protocol: In Vitro Cytotoxicity (MTT) Assay

This protocol is a standard method for assessing the anticancer potential of pyrazole derivatives by measuring their effect on cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay. Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with Fetal Bovine Serum (FBS) and antibiotics.[14]

    • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding:

    • Trypsinize the cells and perform a cell count using a hemocytometer.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the pyrazole test compound in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 4 hours at 37°C. During this time, formazan crystals will form.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

    • Gently shake the plate to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Data Summary: Representative Activities

The following table summarizes representative IC50 values for pyrazole derivatives across different biological targets, illustrating the potency that can be achieved with this scaffold.

Compound ClassTargetRepresentative Activity (IC50)Reference
Pyrazole DerivativeCOX-2Varies (e.g., < 0.1 µM to > 10 µM)[21]
Pyrazole CarbaldehydePI3 Kinase (Anticancer)0.25 µM (against MCF-7 cells)[4]
Pyrazolyl AnalogueXanthine Oxidase (Anticancer)0.83 µM[13]
Pyrazole-based CompoundE. coli (Antibacterial)MIC: 0.25 µg/mL[16]
Pyrazole-based CompoundS. epidermidis (Antibacterial)MIC: 0.25 µg/mL[16]

Conclusion and Future Perspectives

The pyrazole scaffold remains an exceptionally fruitful starting point for the design of novel therapeutic agents. Its proven success in targeting a wide range of enzymes and receptors confirms its status as a privileged structure in medicinal chemistry.[7][22] Future research will likely focus on developing derivatives with even greater selectivity for their targets to minimize off-target effects, exploring novel mechanisms of action, and applying pyrazole chemistry to emerging therapeutic areas. The continued exploration of structure-activity relationships and the use of computational modeling will undoubtedly accelerate the discovery of next-generation pyrazole-based drugs with improved efficacy and safety profiles.[3][5]

References

  • Fathima, A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. Available at: [Link]

  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks. Available at: [Link]

  • Lv, K., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. Available at: [Link]

  • Journal of Chemical Health Risks. (n.d.). Review on Biological Activities of Pyrazole Derivatives. Available at: [Link]

  • Gautam, R., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]

  • Kumar, A., et al. (2022). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]

  • El-Metwaly, A. M., et al. (2021). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. Egyptian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (2019). A Review on Pyrazole chemical entity and Biological Activity. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PubMed Central. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery. Available at: [Link]

  • Gomha, S. M., et al. (2015). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Molecules. Available at: [Link]

  • Li, G., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Available at: [Link]

  • Al-Ostath, A., et al. (2024). Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation. Molecular Diversity. Available at: [Link]

  • Li, X., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules. Available at: [Link]

  • Shinde, N. (2015). Pharmacological Significance of Pyrazole and its Derivatives. ResearchGate. Available at: [Link]

  • SRR Publications. (2023). Pyrazoles as anticancer agents: Recent advances. International Journal of Scholarly Research in Chemistry and Pharmacy. Available at: [Link]

  • Al-Abdullah, E. S., et al. (2022). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Journal of Chemistry. Available at: [Link]

  • Sathish, M., et al. (2016). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Journal of Taibah University for Science. Available at: [Link]

  • Semantic Scholar. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available at: [Link]

  • Chate, A. V., et al. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry. Available at: [Link]

  • Pontiki, E., & Hadjipavlou-Litina, D. (2017). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules. Available at: [Link]

  • Barakat, A., et al. (2021). Synthesis, Antibacterial and Anti-Tumor Activity of Pyrazole Derivatives. Clinical Practice. Available at: [Link]

  • Gomaa, A. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2019). New Substituted Pyrazole Derivatives Targeting COXs as Potential Safe Anti-Inflammatory Agents. Future Medicinal Chemistry. Available at: [Link]

  • ResearchGate. (2015). Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available at: [Link]

  • Odessa University. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Available at: [Link]

  • ResearchGate. (2019). Recent Updates on Pyrazoline Derivatives as Promising Candidates for Neuropsychiatric and Neurodegenerative Disorders. Available at: [Link]

  • Sahoo, M., et al. (2021). Oxidative Stress and Antioxidants in Neurodegenerative Disorders. Antioxidants. Available at: [Link]

  • ResearchGate. (2021). (PDF) Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Available at: [Link]

Sources

The Vanguard of Innovation: A Technical Guide to 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Contained within the intricate architecture of heterocyclic chemistry, 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine emerges as a molecule of significant interest. Its unique structural motifs, a confluence of a substituted pyrazole core, a reactive bromine atom, and a strategically positioned amine group, render it a highly versatile scaffold in the landscape of medicinal chemistry and drug discovery. This in-depth technical guide provides a comprehensive exploration of this compound, from its rational synthesis and detailed characterization to its potential applications as a cornerstone in the development of novel therapeutics. We will delve into the causality behind the synthetic strategies, provide detailed experimental protocols, and analyze its spectroscopic signature. Furthermore, this guide will illuminate the promising role of this compound as a privileged structure, particularly in the realm of kinase inhibition, offering insights for researchers and drug development professionals seeking to harness its potential.

Introduction: The Pyrazole Scaffold - A Privileged Motif in Medicinal Chemistry

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of numerous pharmacologically active compounds.[1][2] This structural motif is present in a diverse array of therapeutic agents, a testament to its favorable physicochemical properties and versatile biological activities.[3] The pyrazole ring can act as a bioisosteric replacement for other aromatic systems, often leading to improved potency and pharmacokinetic profiles. Its ability to engage in various non-covalent interactions, including hydrogen bonding and aromatic stacking, makes it an ideal scaffold for designing molecules that can effectively bind to biological targets.[3]

The subject of this guide, this compound, is a synthetically accessible derivative that strategically incorporates several key features. The phenyl and methyl groups provide a lipophilic character, while the amino group at the 5-position and the bromine atom at the 4-position offer reactive handles for further chemical modifications. This strategic functionalization opens up a vast chemical space for the generation of compound libraries aimed at screening for a multitude of biological targets.

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the construction of the pyrazole core via a condensation reaction, followed by a regioselective bromination.

Step 1: Synthesis of the Precursor - 3-methyl-1-phenyl-1H-pyrazol-5-amine

The most common and efficient method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine derivative.[4] In this case, the reaction between ethyl 2-cyano-3-oxobutanoate (or acetoacetonitrile) and phenylhydrazine provides the desired 3-methyl-1-phenyl-1H-pyrazol-5-amine.[5][6]

The mechanism of this reaction involves an initial nucleophilic attack of the phenylhydrazine on the keto group of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the terminal nitrogen of the hydrazine attacks the nitrile carbon, leading to the formation of the stable pyrazole ring after tautomerization.

Synthesis_Step1 Ethyl_2_cyano_3_oxobutanoate Ethyl 2-cyano-3-oxobutanoate Intermediate Hydrazone Intermediate Ethyl_2_cyano_3_oxobutanoate->Intermediate + Phenylhydrazine (Condensation) Phenylhydrazine Phenylhydrazine Phenylhydrazine->Intermediate Product_1 3-methyl-1-phenyl-1H-pyrazol-5-amine Intermediate->Product_1 Intramolecular Cyclization

Caption: Synthetic pathway for 3-methyl-1-phenyl-1H-pyrazol-5-amine.

Experimental Protocol: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine

  • To a solution of phenylhydrazine (0.5 mol) in methanol (80 mL), add concentrated hydrochloric acid to adjust the pH to approximately 5.8.[6]

  • Heat the solution to 75 °C.

  • Slowly add ethyl 2-cyano-3-oxobutanoate (0.5 mol) dropwise over 60 minutes, maintaining the reaction temperature between 55-60 °C.[6]

  • After the addition is complete, reflux the reaction mixture for an additional 1.5 hours.[6]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, distill off the methanol under reduced pressure.

  • Adjust the pH of the remaining solution to 7.0 and reflux for another 1-3 hours.[6]

  • Cool the reaction mixture to room temperature, which should induce crystallization of the product.

  • Collect the crude product by filtration.

  • The crude product can be purified by recrystallization from a suitable solvent such as ethanol.

Step 2: Regioselective Bromination

The second step involves the electrophilic bromination of the synthesized 3-methyl-1-phenyl-1H-pyrazol-5-amine. The pyrazole ring, particularly with an activating amino group, is susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such transformations.[7][8][9] The reaction is typically carried out in a suitable solvent like acetonitrile or dichloromethane.[10][11] The amino group at the C5 position and the methyl group at the C3 position are electron-donating, thus activating the C4 position for electrophilic attack.

Synthesis_Step2 Product_1 3-methyl-1-phenyl-1H-pyrazol-5-amine Product_2 This compound Product_1->Product_2 + NBS (Electrophilic Bromination) NBS N-Bromosuccinimide (NBS) NBS->Product_2

Caption: Bromination of the pyrazole precursor to yield the final product.

Experimental Protocol: Synthesis of this compound

  • Dissolve 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 mmol) in acetonitrile (10 mL) in a round-bottom flask.[10]

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.0 mmol) portion-wise to the stirred solution.[10]

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Once the starting material is consumed, quench the reaction with water (20 mL).

  • Extract the product with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.[12][13]

Physicochemical and Spectroscopic Characterization

The identity and purity of the synthesized this compound can be confirmed by a combination of physicochemical and spectroscopic techniques.

PropertyPredicted Value
Molecular Formula C₁₀H₁₀BrN₃
Molecular Weight 252.11 g/mol
Appearance Off-white to light yellow solid
Melting Point Not available (requires experimental determination)
Solubility Soluble in common organic solvents (e.g., DMSO, DCM, Ethyl Acetate), sparingly soluble in water.
Spectroscopic Data (Predicted)

¹H NMR (Proton Nuclear Magnetic Resonance)

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl ring, the methyl protons, and the amine protons.

  • Phenyl Protons: A multiplet in the range of δ 7.2-7.8 ppm.[14]

  • Methyl Protons: A singlet around δ 2.2-2.4 ppm.[14]

  • Amine Protons (NH₂): A broad singlet that may appear in the range of δ 4.0-6.0 ppm, the chemical shift of which can be concentration and solvent dependent.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

  • Phenyl Carbons: Signals in the aromatic region (δ 120-140 ppm).[15][16][17]

  • Pyrazole Ring Carbons:

    • C3 (attached to methyl): ~δ 145-150 ppm.[15][16]

    • C4 (attached to bromine): ~δ 90-100 ppm (the bromine will cause an upfield shift).[15][16]

    • C5 (attached to amine): ~δ 150-155 ppm.[15][16]

  • Methyl Carbon: A signal in the aliphatic region, around δ 10-15 ppm.[15][16]

FTIR (Fourier-Transform Infrared) Spectroscopy

The FTIR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretching (Amine): Two distinct bands in the region of 3300-3500 cm⁻¹ for the primary amine.[18][19][20]

  • C-H Stretching (Aromatic and Aliphatic): Bands around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

  • C=C and C=N Stretching (Aromatic and Pyrazole Ring): Multiple bands in the region of 1450-1600 cm⁻¹.[21]

  • N-H Bending (Amine): A band around 1600-1650 cm⁻¹.[18]

  • C-N Stretching: A band in the region of 1250-1350 cm⁻¹.[22]

  • C-Br Stretching: A band in the lower frequency region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns.[23][24][25][26][27]

  • Molecular Ion (M⁺): A pair of peaks at m/z 251 and 253 with approximately equal intensity, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

  • Fragmentation: Common fragmentation pathways may include the loss of a bromine radical (M-Br)⁺, loss of a methyl radical (M-CH₃)⁺, and fragmentation of the pyrazole and phenyl rings.

Applications in Drug Discovery: A Focus on Kinase Inhibition

The this compound scaffold is of significant interest in drug discovery, particularly in the development of protein kinase inhibitors.[1][2][3][28] Protein kinases are a large family of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[29]

Structure-Activity Relationship (SAR) Insights

The structural features of this compound are well-suited for targeting the ATP-binding site of protein kinases.

  • Pyrazole Core: The pyrazole ring can act as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.[30][31]

  • Phenyl Group: The 1-phenyl substituent can occupy a hydrophobic pocket within the ATP-binding site, contributing to binding affinity and selectivity.

  • Amino Group: The 5-amino group can serve as a hydrogen bond donor or acceptor, and also as a point for further chemical elaboration to introduce additional interactions with the protein.

  • Bromo Group: The 4-bromo substituent can be involved in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding. Furthermore, the bromine atom provides a reactive site for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the facile introduction of diverse chemical moieties to explore the chemical space around this position and optimize inhibitor potency and selectivity.[1]

SAR_Diagram cluster_0 This compound Scaffold Scaffold [Image of the chemical structure of this compound] Pyrazole_Core Pyrazole Core (Hinge Binding) Kinase_ATP_Site Kinase ATP-Binding Site Pyrazole_Core->Kinase_ATP_Site Forms H-bonds with hinge region Phenyl_Group 1-Phenyl Group (Hydrophobic Pocket) Phenyl_Group->Kinase_ATP_Site Occupies hydrophobic pocket Amino_Group 5-Amino Group (H-Bonding, Derivatization) Amino_Group->Kinase_ATP_Site Interacts with solvent or protein residues Bromo_Group 4-Bromo Group (Halogen Bonding, Cross-Coupling) Bromo_Group->Kinase_ATP_Site Potential for halogen bonding and further modification

Caption: Key pharmacophoric features and their potential roles in kinase inhibition.

Conclusion and Future Perspectives

This compound stands as a testament to the power of strategic molecular design in medicinal chemistry. Its straightforward synthesis, coupled with a rich array of functional groups, provides a robust platform for the development of novel bioactive molecules. The predicted spectroscopic data and established synthetic protocols outlined in this guide offer a solid foundation for its preparation and characterization in a research setting.

The true potential of this compound lies in its application as a versatile building block in drug discovery. The insights into its structure-activity relationships, particularly in the context of kinase inhibition, highlight its promise for generating potent and selective therapeutic agents. Future research endeavors should focus on leveraging the reactivity of the bromine and amine functionalities to create diverse libraries of derivatives for screening against a wide range of biological targets. The exploration of this chemical space will undoubtedly lead to the discovery of new lead compounds and contribute to the advancement of therapeutic interventions for a variety of diseases.

References

  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Retrieved from [Link]

  • Desai, N. C., Bhatt, N., & Somani, H. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Hayashi, S., Kawauchi, S., & Miura, M. (2020). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Journal of the American Chemical Society, 142(3), 1621-1629.
  • Ibrar, A., Khan, I., & Abbas, N. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules, 27(1), 330.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.
  • Molecules. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • Patel, R. V., Patel, J. K., & Kumari, P. (2022). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. ACS Omega, 7(37), 33173-33187.
  • Pop, R., Vlase, L., & Bîrceanu, A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.
  • RSC Publishing. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • YouTube. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide. Retrieved from [Link]

  • Zhang, M., & El-Kattan, Y. (2011). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Journal of Physical Chemistry A, 115(45), 12564-12573.
  • Begtrup, M., & Nytoft, H. P. (1996). 13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives. Magnetic Resonance in Chemistry, 34(10), 815-820.
  • Chem Help ASAP. (2021, February 11). electrophilic aromatic bromination with N-bromosuccinimide [Video]. YouTube. [Link]

  • ACS Omega. (2022, September 6). Pharmacophore-Based Virtual Screening and Experimental Validation of Pyrazolone-Derived Inhibitors toward Janus Kinases. Retrieved from [Link]

  • MDPI. (2023, July 12). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link]

  • ResearchGate. (2022, October 20). (PDF) DFT calculations of H- and C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

  • SciSpace. (1974). and (13)c-nmr spectra of phenyl-substituted azole derivatives part 2, a conformational study. Retrieved from [Link]

  • MDPI. (2022, December 1). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Retrieved from [Link]

  • ResearchGate. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]

  • MDPI. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. Retrieved from [Link]

  • UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Amines. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. Retrieved from [Link]

  • Medium. (2023, December 25). Difference between Primary Secondary and Tertiary Amines Via FTIR. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. Retrieved from [Link]

  • Bohrium. (2022, October 24). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine in solution. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Retrieved from [Link]

  • National Institutes of Health. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • YouTube. (2013, July 14). Introduction to Ionization and Fragmentation in Mass Spectrometry. Retrieved from [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]

  • ResearchGate. (n.d.). Isolation And Purification Of Substance By Column Chromatography. Retrieved from [Link]

  • The Royal Society of Chemistry. (2017). Separation, purification and identification of the components of a mixture. Retrieved from [Link]

Sources

Introduction: The Pyrazole Core - A Foundation of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

PYRAZOLE: FROM SERENDIPITOUS DISCOVERY TO A PRIVILEGED SCAFFOLD IN MODERN DRUG DEVELOPMENT

Abstract

This in-depth technical guide charts the remarkable journey of the pyrazole heterocycle, from its serendipitous discovery in the late 19th century to its current esteemed status as a "privileged scaffold" in medicinal chemistry. We will delve into the foundational synthetic methodologies, explore the key scientific breakthroughs that unveiled the vast therapeutic potential of pyrazole derivatives, and examine the development of landmark drugs that have shaped modern medicine. This guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive overview of the history, synthesis, and profound impact of pyrazole compounds on human health.

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. Its unique chemical architecture and versatile reactivity have made it a recurring motif in a vast array of biologically active compounds. The stability of the pyrazole ring and its ability to participate in various non-covalent interactions with biological targets have cemented its status as a privileged scaffold in drug discovery. Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, anticancer, and antiviral properties.[1][2]

The Dawn of Pyrazole Chemistry: Discovery and Early Syntheses

The Serendipitous Discovery of Pyrazolones: Ludwig Knorr and Antipyrine (1883)

The story of pyrazole's entry into the world of medicine is a classic example of serendipity in science. In 1883, the German chemist Ludwig Knorr, while attempting to synthesize a quinoline derivative, unexpectedly created a new class of compounds: pyrazolones.[3][4] This discovery led to the synthesis of Antipyrine (phenazone), the first synthetic non-opioid analgesic and antipyretic drug.[4][5][6]

The initial synthesis of Antipyrine involved the condensation of phenylhydrazine with ethyl acetoacetate, followed by methylation.[6] This groundbreaking process yielded a compound with remarkable pain-relieving and fever-reducing properties, which quickly became one of the most widely used drugs until the advent of aspirin.[5][6]

The Knorr Pyrazole Synthesis: A Foundational Method

The reaction developed by Knorr, now famously known as the Knorr Pyrazole Synthesis, remains a fundamental and widely used method for constructing the pyrazole ring. The reaction involves the condensation of a hydrazine or its derivatives with a 1,3-dicarbonyl compound.[7] The versatility and simplicity of this acid-catalyzed reaction have made it a vital tool for medicinal chemists for over a century.[8]

A critical aspect of the Knorr synthesis, especially with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, potentially leading to a mixture of regioisomers. The reaction conditions, particularly the pH, and the steric and electronic properties of the substituents on both reactants influence the outcome.[8]

Experimental Protocol: Knorr Pyrazole Synthesis of a Pyrazolone [7]

  • Reactant Addition: In a 20-mL scintillation vial, combine ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).

  • Solvent and Catalyst Addition: Add 3 mL of 1-propanol and 3 drops of glacial acetic acid to the mixture.

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of 30% ethyl acetate/70% hexane.

  • Work-up: Once the starting material is consumed, add 10 mL of water to the hot reaction mixture with stirring.

  • Crystallization: Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate the precipitation of the product.

  • Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel, rinse with a small amount of water, and allow it to air dry. The pure pyrazolone can be obtained by recrystallization from ethanol.[8]


reagents [label="1,3-Dicarbonyl\nCompound\n+\nHydrazine Derivative", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; hydrazone [label="Hydrazone\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; cyclic [label="Cyclic\nIntermediate", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; pyrazole [label="Pyrazole\nProduct", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

reagents -> hydrazone [label=" Condensation "]; hydrazone -> cyclic [label=" Intramolecular\n Cyclization "]; cyclic -> pyrazole [label=" Dehydration\n (-H2O) "]; }

General mechanism of the Knorr pyrazole synthesis.

The First Synthesis of the Parent Pyrazole Heterocycle (1889)

While Knorr's work focused on pyrazolones, the parent pyrazole heterocycle was first synthesized by the German chemist Eduard Buchner in 1889. Buchner achieved this by the decarboxylation of pyrazole-3,4,5-tricarboxylic acid.

Evolution of Pyrazole Synthesis: Expanding the Chemical Toolbox

Following the pioneering work of Knorr and Buchner, the field of pyrazole synthesis has continuously evolved, with chemists developing more efficient, versatile, and regioselective methods. Beyond the classical Knorr synthesis, other important routes include the reaction of α,β-unsaturated aldehydes and ketones with hydrazines and 1,3-dipolar cycloaddition reactions. Modern synthetic methodologies have further expanded the toolkit with multi-component reactions and green chemistry approaches that offer improved atom economy and reduced environmental impact.

The Pharmacological Awakening: From Pain Relief to Targeted Therapies

Early Pyrazolone Derivatives: A Family of Analgesics

The success of Antipyrine spurred the development of other pyrazolone-based analgesics. Aminopyrine and Dipyrone (Metamizole) were introduced as more potent alternatives, though their use has been curtailed in some countries due to safety concerns.[9][10] Phenylbutazone, a pyrazolidinedione derivative, was introduced in 1949 and became a widely used non-steroidal anti-inflammatory drug (NSAID) for treating arthritis in both humans and animals.[11][12][13] However, its use in humans has been significantly restricted due to the risk of severe side effects, including aplastic anemia.[14]

The COX Revolution: A New Paradigm for Anti-Inflammatory Drug Design

A major breakthrough in the understanding of inflammation and the mechanism of action of NSAIDs came in the early 1990s with the discovery of two distinct cyclooxygenase (COX) isoenzymes: COX-1 and COX-2.[15][16][17] COX-1 was identified as a constitutive enzyme, responsible for producing prostaglandins that protect the gastrointestinal tract and maintain normal kidney function.[15][18] In contrast, COX-2 was found to be an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[15][19]

This discovery led to the compelling hypothesis that selectively inhibiting COX-2 could provide potent anti-inflammatory and analgesic effects while sparing the protective functions of COX-1, thereby reducing the risk of gastrointestinal side effects associated with traditional NSAIDs.[16][18]

Celecoxib: The Dawn of Selective COX-2 Inhibitors

The pursuit of selective COX-2 inhibitors culminated in the development of Celecoxib (Celebrex), a landmark achievement in rational drug design. A team at the Searle division of Monsanto, led by John Talley, discovered and developed this novel pyrazole-based NSAID.[20] Celecoxib was approved by the U.S. Food and Drug Administration (FDA) in 1998 for the treatment of osteoarthritis and rheumatoid arthritis.[20]

The design of Celecoxib was based on the structural differences between the active sites of COX-1 and COX-2. The key structure-activity relationship (SAR) insights revealed that the presence of a 1,2-diaryl substitution on a central heterocyclic ring, with a methanesulfonyl or sulfonamido group on one of the aryl rings, was crucial for COX-2 selectivity.[21][22] The sulfonamidophenyl subgroup of celecoxib, in particular, was found to be important for its potent activity.[23][24]


Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prostaglandins_Physiological [label="Prostaglandins\n(Physiological Functions)\n- GI Protection\n- Platelet Aggregation", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins_Inflammatory [label="Prostaglandins\n(Inflammation & Pain)", fillcolor="#FBBC05", fontcolor="#202124"]; Traditional_NSAIDs [label="Traditional NSAIDs", shape=ellipse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Celecoxib [label="Celecoxib\n(Selective COX-2 Inhibitor)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

Arachidonic_Acid -> COX1; Arachidonic_Acid -> COX2; COX1 -> Prostaglandins_Physiological; COX2 -> Prostaglandins_Inflammatory; Traditional_NSAIDs -> COX1 [label=" Inhibition "]; Traditional_NSAIDs -> COX2 [label=" Inhibition "]; Celecoxib -> COX2 [label=" Selective\n Inhibition ", color="#34A853"]; }

Mechanism of action of traditional NSAIDs versus Celecoxib.

The Modern Era: Pyrazole as a Privileged Scaffold

The success of Celecoxib solidified the position of the pyrazole core as a privileged scaffold in drug discovery. In the years since, numerous pyrazole-containing drugs have been developed for a wide range of therapeutic indications, demonstrating the remarkable versatility of this heterocycle.

Drug Name (Brand Name)Therapeutic AreaMechanism of Action
Sildenafil (Viagra)Erectile DysfunctionPDE5 Inhibitor
Crizotinib (Xalkori)OncologyALK/ROS1/MET Inhibitor
Ruxolitinib (Jakafi)Oncology, MyelofibrosisJAK1/JAK2 Inhibitor
Pyrazoles in Oncology

The pyrazole scaffold has been successfully incorporated into several targeted cancer therapies. Crizotinib , an inhibitor of anaplastic lymphoma kinase (ALK), ROS1, and MET, has revolutionized the treatment of certain types of non-small cell lung cancer.[25][26] Ruxolitinib , a potent inhibitor of Janus kinases (JAK1 and JAK2), is used to treat myelofibrosis and other myeloproliferative neoplasms.[1][2]

Pyrazoles in Other Therapeutic Areas

The therapeutic reach of pyrazoles extends far beyond inflammation and cancer. Sildenafil (Viagra), a pyrazolopyrimidinone, was initially developed for cardiovascular indications but was found to be a highly effective treatment for erectile dysfunction.[27][28] Its mechanism of action involves the selective inhibition of phosphodiesterase type 5 (PDE5).[27]

Conclusion: The Enduring Legacy and Future Perspectives of Pyrazole Chemistry

From its unexpected discovery in the 19th century to its central role in modern drug development, the journey of the pyrazole heterocycle is a testament to the power of chemical synthesis and the importance of understanding structure-activity relationships. The pyrazole core continues to be a fertile ground for the discovery of new therapeutic agents, and its enduring legacy is certain to inspire future generations of medicinal chemists. The ongoing exploration of novel synthetic methodologies and the ever-expanding understanding of biological targets will undoubtedly lead to the development of new and improved pyrazole-based drugs for a wide range of human diseases.

References

  • Haydl, A. M., Xu, K., & Breit, B. (2015). Regio- and Enantioselective Synthesis of N-Substituted Pyrazoles by Rhodium-Catalyzed Asymmetric Addition to Allenes.
  • Bioorganic & Medicinal Chemistry Letters. (1996).
  • Vane, J. R. (1994). Towards a better aspirin. Agents and Actions Supplements, 44, 1-12.
  • Pfizer Global Research and Development. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development, 15(5), 1018–1026.
  • Molecules. (2018). A Facile, Improved Synthesis of Sildenafil and Its Analogues. 23(10), 2493.
  • Wikipedia. (n.d.). Sildenafil. Retrieved from [Link]

  • PubMed. (2014). Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. 15, 207-14.
  • Journal of Clinical and Basic Cardiology. (2002). Different Chemical Structures and Physiological/Pathological Roles of Cyclooxygenases. 5(1), 1-5.
  • PubMed Central. (2021). Sildenafil 4.0—Integrated Synthetic Chemistry, Formulation and Analytical Strategies Effecting Immense Therapeutic and Societal Impact in the Fourth Industrial Era. 11(11), 3237.
  • Synfacts. (2011). Synthesis of Crizotinib (PF-02341066). 2011(11), 1209.
  • Brieflands. (2017).
  • Wikipedia. (n.d.). Ludwig Knorr. Retrieved from [Link]

  • ChemistryViews. (2021). 100th Anniversary: Death of Ludwig Knorr. Retrieved from [Link]

  • PubMed Central. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). 7(2), e016939.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Enduring Legacy of Antipyrine: From Early Synthesis to Modern Pharmaceutical Applications. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry and Synthesis of Antipyrine: A Historical and Modern Perspective. Retrieved from [Link]

  • Google Patents. (n.d.). CN104693184A - Synthesis method of crizotinib.
  • PubMed. (1996). Distinct isoforms (COX-1 and COX-2)
  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

  • Patsnap. (n.d.). Synthesis method of ruxolitinib intermediate. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and structure of crizotinib. Retrieved from [Link]

  • ResearchGate. (2014). Structure-activity relationship of celecoxib and rofecoxib for the membrane permeabilizing activity. Retrieved from [Link]

  • PubMed Central. (2022). Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. 12(22), e202200373.
  • PubChem. (n.d.). Synthesis process of ruxolitinib. Retrieved from [Link]

  • PubMed Central. (2017).
  • Britannica. (n.d.). Ludwig Knorr. Retrieved from [Link]

  • Wikipedia. (n.d.). Discovery and development of cyclooxygenase 2 inhibitors. Retrieved from [Link]

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. Retrieved from [Link]

  • ResearchGate. (2001). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors: Replacement of Sulfonamide and Methylsulfonyl Pharmacophores by an Azido Bioisostere. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone. Retrieved from [Link]

  • PubMed Central. (2018). Phenylbutazone (Bute, PBZ, EPZ): one drug across two species. 4(1), 2.
  • Blucher Proceedings. (2013).
  • PubMed Central. (2006). Cyclooxygenase in normal human tissues – is COX-1 really a constitutive isoform, and COX-2 an inducible isoform?. 3(3), 113–119.
  • Blucher Chemical Engineering Proceedings. (2014).
  • PubMed. (2021). Design and Synthesis of Novel Celecoxib Analogues with Potential Cytotoxic and Pro-apoptotic Activity against Breast Cancer Cell Line MCF-7. 26(15), 4589.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Phenylbutazone: A Historical Perspective on Human vs. Veterinary Use. Retrieved from [Link]

  • PubMed Central. (2022). Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs. 27(18), 6138.
  • Blucher Proceedings. (2014).
  • PubMed. (2018). Phenylbutazone (Bute, PBZ, EPZ): one drug across two species. 4(1), 2.
  • ResearchGate. (2013). (PDF) Synthesis of Dipyrone Metabolites and Evaluation of their Antipyretic Effect. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenylbutazone. Retrieved from [Link]

  • Semantic Scholar. (2018). Phenylbutazone (Bute, PBZ, EPZ): one drug across two species. Retrieved from [Link]

  • Taylor & Francis Online. (2006). Dipyrone and aminopyrine are effective scavengers of reactive nitrogen species. Redox Report, 11(3), 113-118.

Sources

4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS: 69464-98-8): Properties, Synthesis, and Applications in Drug Discovery

Executive Summary

This compound is a substituted pyrazole derivative that serves as a highly versatile and valuable building block in modern medicinal chemistry and organic synthesis. The pyrazole core is a recognized "privileged scaffold," known for its presence in numerous clinically successful drugs.[1][2] This guide provides a comprehensive technical overview of the molecule's physicochemical properties, a validated synthesis and characterization workflow, and its strategic applications, particularly in the development of novel anti-inflammatory and analgesic agents.[3][4] The presence of strategically positioned functional groups—a reactive bromine atom and a nucleophilic amine—makes this compound an ideal starting point for library synthesis and the exploration of new chemical entities in drug discovery programs.[3]

Molecular Profile and Physicochemical Properties

The unique chemical architecture of this compound dictates its reactivity and utility. The structure features a five-membered pyrazole ring, substituted at the 1-position with a phenyl group, at the 3-position with a methyl group, at the 4-position with a bromine atom, and at the 5-position with an amine group. The phenyl group imparts hydrophobicity, while the amine and the pyrazole nitrogens provide sites for hydrogen bonding. The bromine atom is an excellent leaving group for cross-coupling reactions, and the amine group is a key nucleophilic handle for derivatization.

Table 1: Physicochemical Data for this compound

PropertyValueSource(s)
CAS Number 69464-98-8[3]
Molecular Formula C₁₀H₁₀BrN₃[3][5]
Molecular Weight 252.11 g/mol [3][5]
Appearance White flakes[3]
Melting Point 101-107 °C[3]
Purity ≥ 97% (HPLC)[3]
Solubility Moderate solubility in organic solvents; limited in water.[6]
Storage Store at 0-8°C in a dry, well-ventilated place.[3]

The Pyrazole Scaffold: A Pillar of Medicinal Chemistry

The pyrazole ring system is of paramount importance in drug discovery, forming the core of numerous therapeutic agents across a wide spectrum of diseases.[7] Its metabolic stability and versatile substitution patterns allow for the fine-tuning of steric and electronic properties to achieve desired pharmacological effects.[2] Clinically approved drugs like Celecoxib (an anti-inflammatory), Lonazolac, and Deracoxib underscore the translational success of this heterocyclic system.[1] The diverse biological activities associated with pyrazole derivatives include anti-inflammatory, anticancer, antimicrobial, antiviral, and neuroprotective properties.[1][7]

Pyrazole_Scaffold The Privileged Pyrazole Scaffold cluster_core cluster_activities Biological Activities Pyraz Pyrazole Core AntiInflammatory Anti-inflammatory Pyraz->AntiInflammatory Anticancer Anticancer Pyraz->Anticancer Antimicrobial Antimicrobial Pyraz->Antimicrobial Analgesic Analgesic Pyraz->Analgesic Antiviral Antiviral Pyraz->Antiviral caption Versatility of the pyrazole scaffold.

Caption: Versatility of the pyrazole scaffold.

Synthesis and Purification Protocol

The synthesis of this compound is reliably achieved via a two-step process involving a Knorr-type pyrazole synthesis followed by electrophilic bromination. This approach is chosen for its high efficiency and the ready availability of starting materials.

Protocol 3.1: Two-Step Synthesis

Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine This step involves the condensation of phenylhydrazine with ethyl 2-cyanopropanoate. The cyano group directs the cyclization to form the desired 5-amino pyrazole isomer.

  • To a solution of phenylhydrazine (1.0 eq) in ethanol, add ethyl 2-cyanopropanoate (1.05 eq).

  • Add a catalytic amount of acetic acid (0.1 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • Pour the residue into ice-cold water and stir. The product will precipitate.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 3-methyl-1-phenyl-1H-pyrazol-5-amine.

Step 2: Bromination of the Pyrazole Ring The electron-rich pyrazole ring undergoes facile electrophilic substitution at the C4 position. N-Bromosuccinimide (NBS) is an ideal brominating agent for this transformation due to its mild nature and ease of handling.

  • Dissolve the 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) from Step 1 in dichloromethane (DCM) or chloroform.

  • Cool the solution to 0°C in an ice bath.

  • Add N-Bromosuccinimide (NBS) (1.0 eq) portion-wise over 15-20 minutes, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Quench the reaction by adding an aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 3.2: Purification

The crude product is best purified by recrystallization to achieve high purity suitable for subsequent applications.

  • Dissolve the crude this compound in a minimal amount of hot ethanol or isopropanol.

  • Allow the solution to cool slowly to room temperature, then place it in a 0-4°C refrigerator to maximize crystal formation.

  • Filter the resulting crystals and wash with a small amount of cold solvent.

  • Dry the purified white flakes under vacuum.

Synthesis_Workflow Start Phenylhydrazine + Ethyl 2-cyanopropanoate Step1 Step 1: Condensation/ Cyclization (Reflux) Start->Step1 Intermediate Intermediate: 3-methyl-1-phenyl-1H-pyrazol-5-amine Step1->Intermediate Step2 Step 2: Bromination (NBS, 0°C to RT) Intermediate->Step2 Crude Crude Product Step2->Crude Purify Purification (Recrystallization) Crude->Purify Final Final Product: This compound Purify->Final caption Synthetic workflow for the target compound.

Caption: Synthetic workflow for the target compound.

Analytical Characterization Workflow

A self-validating system of orthogonal analytical techniques is essential to confirm the identity, structure, and purity of the final compound. This ensures trustworthiness and reproducibility in downstream applications.

Protocol 4.1: Quality Control Analysis
  • High-Performance Liquid Chromatography (HPLC): The primary technique for assessing purity. A sample is analyzed on a C18 reverse-phase column with a suitable mobile phase (e.g., acetonitrile/water gradient). Purity is determined by the area percentage of the main peak, which should be ≥ 97%.[3]

  • Mass Spectrometry (MS): Confirms the molecular weight. Electrospray ionization (ESI) is typically used. The resulting spectrum should show a parent ion peak [M+H]⁺ corresponding to the calculated molecular weight (252.11) and a characteristic isotopic pattern for a monobrominated compound (two peaks of nearly equal intensity separated by 2 m/z units).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unequivocal structural confirmation.

    • ¹H NMR: Should show distinct signals for the phenyl protons, the methyl group protons, and the amine protons, with appropriate chemical shifts and integration values.

    • ¹³C NMR: Will confirm the presence of all 10 unique carbon atoms in the molecule.

QC_Workflow Sample Purified Sample HPLC HPLC Analysis Sample->HPLC Purity Purity Check (≥97%) HPLC->Purity MS Mass Spec Analysis Purity->MS Pass MW_Check MW & Isotope Pattern Confirmation MS->MW_Check NMR NMR Spectroscopy (¹H & ¹³C) MW_Check->NMR Pass Struct_Check Structural Elucidation NMR->Struct_Check Release QC Passed: Release Lot Struct_Check->Release Pass caption Orthogonal analytical quality control workflow.

Caption: Orthogonal analytical quality control workflow.

Reactivity and Strategic Applications in Drug Development

This compound is a valuable intermediate precisely because of its dual functional handles.[3]

  • The C4-Bromine Atom: This position is primed for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the facile introduction of a wide variety of aryl, heteroaryl, or alkyl groups, enabling the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

  • The C5-Amine Group: This nucleophilic group can be readily acylated, alkylated, or used in condensation reactions to build more complex molecular architectures. This is a common strategy for modulating solubility, cell permeability, and target engagement.

This compound is particularly noted for its use in the synthesis of anti-inflammatory and analgesic medications.[3] By modifying the core structure, researchers can target key enzymes and receptors in inflammatory pathways, such as cyclooxygenase (COX) enzymes or various kinases.[4][7]

Safety and Handling

As with any laboratory chemical, proper handling procedures must be followed. Based on data for structurally related compounds, this compound should be handled with care.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[8]

    • Eye Contact: Rinse cautiously with water for several minutes.[8]

    • Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[8]

    • Ingestion: Rinse mouth and seek medical attention.[9]

  • Storage: Store in a tightly sealed container in a cool (0-8°C), dry place away from strong oxidizing agents.[3][8]

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool for innovation in drug discovery. Its well-defined physicochemical properties, reliable synthetic pathway, and dual-handle reactivity make it an essential building block for medicinal chemists. Its demonstrated utility in constructing molecules with potential anti-inflammatory and analgesic properties highlights its continued relevance in the quest for novel therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyrazole Derivatives in Modern Drug Discovery. Google Cloud.
  • Khan, S. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate.
  • CymitQuimica. CAS 69464-98-8: this compound.
  • (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
  • MDPI. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
  • ECHEMI. 2845-78-5, 4-BROMO-3-PHENYL-1H-PYRAZOL-5-AMINE Formula.
  • Sigma-Aldrich. 1-(4-Bromophenyl)-3-methyl-1H-pyrazol-5-amine.
  • Chem-Impex. This compound.
  • Frontiers. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations.
  • Santa Cruz Biotechnology. 4-Bromo-3-methyl-1H-pyrazol-5-amine.
  • Amerigo Scientific. 4-Bromo-3-methyl-1-p-tolyl-1H-pyrazol-5-amine.
  • ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)...
  • (2023). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET.
  • Sigma-Aldrich. (2024). SAFETY DATA SHEET - 4-Bromoaniline.
  • Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone.
  • Sigma-Aldrich. 4-Bromo-5-m-tolyl-1H-pyrazol-3-amine.
  • Fisher Scientific. SAFETY DATA SHEET - (4-Bromo-1-methyl-1H-pyrazol-3-yl)methanol.
  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
  • ChemicalBook. 4-bromo-3-phenyl-1h-pyrazol-5-amine.
  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

Sources

An In-depth Technical Guide to the Solubility of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape for Pyrazole Derivatives

In the realm of drug discovery and development, understanding the solubility of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. This guide provides a comprehensive technical overview of the solubility of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine, a versatile pyrazole derivative with significant potential in medicinal chemistry. We will delve into the theoretical underpinnings of its solubility, present a predictive solubility profile in a range of common organic solvents, and provide a detailed, field-proven experimental protocol for accurate solubility determination. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the physicochemical properties of this important chemical entity.

Physicochemical Profile of this compound

A thorough understanding of a compound's intrinsic properties is paramount to predicting its behavior in various solvent systems.

PropertyValueSource
Chemical Formula C₁₀H₁₀BrN₃[1]
Molecular Weight 252.11 g/mol [1]
CAS Number 69464-98-8[1]
Appearance White flakes to light orange/yellow/green powder/crystal[1]
Melting Point 101-107 °CChem-Impex
Structure A pyrazole ring substituted with bromo, methyl, phenyl, and amine groups.[1]

The presence of both a hydrophobic phenyl group and a bromine atom, contrasted with the hydrogen-bonding potential of the amine group and the nitrogen atoms in the pyrazole ring, suggests a nuanced solubility profile.[1] It is anticipated to have limited solubility in water and moderate solubility in various organic solvents.[1]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2] This adage is scientifically grounded in the interplay of intermolecular forces between the solute and the solvent. For this compound, the key structural features influencing its solubility are:

  • Polarity : The molecule possesses both polar (amine and pyrazole nitrogens) and non-polar (phenyl ring, methyl group, bromine atom) regions, giving it a moderate overall polarity.

  • Hydrogen Bonding : The primary amine group (-NH₂) can act as a hydrogen bond donor, while the nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors.

  • Molecular Size : Larger molecules can be more difficult for solvent molecules to surround and dissolve.[2]

These factors suggest that the compound will be most soluble in solvents that can engage in similar intermolecular interactions.

Hansen Solubility Parameters (HSP) Approach

A more quantitative prediction of solubility can be achieved using Hansen Solubility Parameters (HSP). This model deconstructs the total cohesive energy of a substance into three components:

  • δd (Dispersion) : Energy from van der Waals forces.

  • δp (Polar) : Energy from dipolar intermolecular forces.

  • δh (Hydrogen Bonding) : Energy from hydrogen bonds.

Predicted Solubility Profile

Based on the theoretical principles outlined above, a qualitative and predicted quantitative solubility profile for this compound in a range of common organic solvents is presented below. It is crucial to note that these are predictions and should be confirmed by experimental data.

SolventSolvent TypePredicted SolubilityRationale
Water Protic, Highly PolarVery LowThe large hydrophobic phenyl and bromo-substituted pyrazole core outweighs the hydrogen bonding capacity of the amine group.
Methanol Protic, PolarHighCan act as both a hydrogen bond donor and acceptor, effectively solvating the polar groups of the solute.
Ethanol Protic, PolarHighSimilar to methanol, but the slightly larger alkyl chain may slightly reduce solubility compared to methanol.
Acetone Aprotic, PolarModerate to HighA good hydrogen bond acceptor and has a moderate polarity that can accommodate the different regions of the solute molecule.
Ethyl Acetate Aprotic, Moderately PolarModerateA good balance of polarity and non-polar character.
Dichloromethane Aprotic, Moderately PolarModerateCan interact with the phenyl ring and other less polar parts of the molecule.
Acetonitrile Aprotic, PolarModerateA polar solvent that can interact with the polar functionalities of the solute.
N,N-Dimethylformamide (DMF) Aprotic, Highly PolarHighA strong hydrogen bond acceptor and highly polar, making it an excellent solvent for many organic compounds.
Dimethyl Sulfoxide (DMSO) Aprotic, Highly PolarVery HighA highly polar aprotic solvent with strong hydrogen bond accepting capabilities, often capable of dissolving poorly soluble compounds.
Toluene Non-polarLowPrimarily interacts through van der Waals forces, which are not sufficient to overcome the solute-solute interactions of the crystalline solid.
Hexane Non-polarVery LowLacks the polarity and hydrogen bonding ability to effectively solvate the solute.

Experimental Determination of Solubility: A Validated Protocol

The following is a detailed, step-by-step methodology for the experimental determination of the equilibrium solubility of this compound using the widely accepted shake-flask method.

Materials and Equipment
  • This compound (purity >98%)

  • Selected organic solvents (HPLC grade or equivalent)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL or 20 mL)

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm, compatible with the chosen solvents)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep1 Weigh excess solute prep2 Add known volume of solvent prep1->prep2 to vial equil Shake at constant temperature (e.g., 24-48 hours) prep2->equil sample1 Centrifuge to pellet excess solid equil->sample1 sample2 Filter supernatant sample1->sample2 sample3 Dilute aliquot sample2->sample3 sample4 Analyze by HPLC sample3->sample4 quant Calculate concentration against a standard curve sample4->quant

Figure 1: Experimental workflow for solubility determination.

Step-by-Step Protocol
  • Preparation of Standard Solutions : Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. These will be used to generate a calibration curve.

  • Sample Preparation :

    • Add an excess amount of this compound to a vial. The amount should be sufficient to ensure that a solid phase remains after equilibration.

    • Accurately add a known volume of the selected solvent to the vial.

  • Equilibration :

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can be run to determine the optimal equilibration time.

  • Sample Collection and Preparation for Analysis :

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Centrifuge the vials to further pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a syringe fitted with a solvent-compatible 0.22 µm filter. This step is critical to remove any undissolved particulates.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the range of the calibration curve.

  • Analysis :

    • Analyze the diluted samples and the standard solutions by HPLC.

    • Record the peak areas corresponding to this compound.

  • Data Analysis :

    • Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the solubility of this compound in the solvent by multiplying the concentration of the diluted sample by the dilution factor.

Discussion and Implications for Drug Development

The solubility of this compound in various organic solvents will directly impact several key stages of the drug development process:

  • Synthesis and Purification : Knowledge of solubility is essential for selecting appropriate solvents for reaction media and for crystallization-based purification methods.

  • Formulation Development : The choice of solvents will be critical for developing liquid formulations, as well as for processes such as spray drying and granulation for solid dosage forms.

  • Preclinical and Clinical Studies : The solubility will influence the choice of vehicle for in vitro and in vivo studies.

Given its predicted solubility profile, solvents such as methanol, ethanol, DMF, and DMSO are likely to be good candidates for initial formulation work. However, the toxicity and regulatory acceptance of these solvents must also be considered. For instance, while DMSO is an excellent solvent, its use in final pharmaceutical formulations is limited.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound. By combining theoretical predictions with a robust experimental protocol, researchers can gain a thorough understanding of the solubility of this compound in a wide range of organic solvents. This knowledge is indispensable for the efficient and effective development of new pharmaceuticals based on this promising pyrazole scaffold.

References

  • Chemistry For Everyone. (2024, February 12). How To Predict Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

Sources

The Pyrazole Core in Modern Drug Discovery: An In-depth Technical Guide to the Potential Applications of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] This technical guide provides a comprehensive analysis of the therapeutic potential of a specific, highly functionalized derivative: 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine. By examining the established pharmacological roles of the pyrazole core and leveraging structure-activity relationship (SAR) studies from analogous compounds, we will delineate promising avenues for its application in drug discovery. This whitepaper is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical, actionable insights for harnessing the potential of this versatile molecule.

Introduction: The Pyrazole Scaffold - A Privileged Structure in Medicinal Chemistry

Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a recurring motif in a vast array of pharmacologically active agents.[4][5] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[6][7][8][9] The success of pyrazole-based drugs such as the anti-inflammatory agent celecoxib and the multi-kinase inhibitor crizotinib underscores the therapeutic significance of this heterocyclic system.[3][4][10]

The versatility of the pyrazole ring stems from several key features:

  • Synthetic Tractability: The pyrazole core is readily accessible through various synthetic routes, most notably the condensation of 1,3-dicarbonyl compounds with hydrazines.[5] This allows for the facile generation of diverse libraries of substituted pyrazoles for biological screening.

  • Physicochemical Properties: The pyrazole ring system contributes favorably to the drug-like properties of a molecule, including metabolic stability and oral bioavailability.[2]

  • Bioisosteric Replacement: The pyrazole nucleus can act as a bioisostere for other aromatic or heterocyclic rings, enabling the fine-tuning of a compound's pharmacological profile.[2]

This guide focuses on the specific derivative, This compound . Its structure is characterized by several key functional groups that can be strategically exploited in drug design: the pyrazole core, a bromine atom at the 4-position, a methyl group at the 3-position, a phenyl group at the 1-position, and an amine group at the 5-position. Each of these substituents plays a crucial role in defining the molecule's potential biological activity.

Potential Therapeutic Applications of this compound

Based on the extensive literature on pyrazole derivatives, we can project several high-potential therapeutic applications for this compound.

Protein Kinase Inhibition for Oncology

Protein kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[1] The pyrazole scaffold is a key component in numerous FDA-approved protein kinase inhibitors (PKIs).[3] Of the 74 small molecule PKIs approved by the US FDA, eight contain a pyrazole ring, including crizotinib and ruxolitinib.[3]

The 3-aminopyrazole moiety, in particular, is a well-established hinge-binding motif in many kinase inhibitors.[11] The amine group can form crucial hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. The phenyl group at the N1 position can be directed towards the solvent-exposed region or engage in hydrophobic interactions within the ATP-binding pocket. The bromine atom at the C4 position offers a vector for further chemical modification and can participate in halogen bonding, a type of non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Hypothetical Drug Discovery Workflow: Kinase Inhibitor Development

G cluster_synthesis Library Synthesis cluster_screening Screening Cascade cluster_optimization Lead Optimization start Start: this compound synthesis Suzuki Coupling at C4-Br Amide formation at C5-NH2 start->synthesis kinase_panel Broad Kinase Panel Screen synthesis->kinase_panel ic50 IC50 Determination for Hits kinase_panel->ic50 cell_based Cell-based Proliferation Assays ic50->cell_based sar Structure-Activity Relationship (SAR) Studies cell_based->sar sar->synthesis Iterative Design admet ADMET Profiling sar->admet candidate Preclinical Candidate admet->candidate G scaffold This compound (Core Scaffold) modification Chemical Modification (e.g., Heterocycle addition at C4) scaffold->modification Rationale-driven Synthesis screening Antimicrobial Screening (MIC determination) modification->screening sar SAR & Lead Optimization screening->sar sar->modification Iterative Design candidate Antimicrobial Candidate sar->candidate

Sources

An In-depth Technical Guide to the Reactivity of the Amine Group in 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the 5-amino group in the versatile heterocyclic building block, 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine. This compound is a valuable intermediate in the synthesis of a wide range of pharmaceutical and agrochemical agents.[1] The strategic positioning of the amino, bromo, methyl, and phenyl substituents on the pyrazole core imparts a unique and highly exploitable reactivity profile. This guide will delve into the mechanistic underpinnings and provide field-proven, step-by-step protocols for key transformations of the amine functionality, including N-acylation, diazotization followed by substitution, and cyclocondensation reactions to form fused heterocyclic systems. The causality behind experimental choices and the influence of the 4-bromo substituent will be discussed in detail, offering researchers a robust framework for the rational design and execution of synthetic strategies utilizing this important scaffold.

Introduction: Structural Features and Electronic Landscape

This compound possesses a unique constellation of functional groups that dictate the reactivity of its exocyclic amine. The pyrazole ring itself is an electron-rich aromatic system. The 5-amino group, being ortho to the N1-phenyl ring and adjacent to the C4-bromo substituent, experiences a complex interplay of electronic and steric effects.

The lone pair of the amino group's nitrogen is in conjugation with the pyrazole ring, significantly increasing its nucleophilicity. This makes the amine group the primary site of reaction with a wide array of electrophiles.[2] The order of nucleophilicity in 5-aminopyrazoles is generally considered to be 5-NH2 > 1-NH > 4-CH, establishing the exocyclic amine as the most reactive site for electrophilic attack.[2]

The 4-bromo substituent exerts a moderate electron-withdrawing inductive effect, which can subtly modulate the basicity and nucleophilicity of the adjacent amino group. However, its steric bulk can also influence the approach of reagents. Furthermore, the bromine atom itself can serve as a handle for further functionalization through cross-coupling reactions, although this guide will focus on the reactivity of the amine group.

N-Acylation: A Gateway to Functional Amides

The high nucleophilicity of the 5-amino group allows for straightforward N-acylation to form the corresponding amides. This reaction is fundamental for introducing a variety of functional groups and for the synthesis of bioactive molecules, including potential antimicrobial agents.

Mechanistic Rationale

N-acylation proceeds via a classical nucleophilic acyl substitution mechanism. The lone pair of the amino nitrogen attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride). The subsequent collapse of the tetrahedral intermediate and expulsion of the leaving group (chloride or carboxylate) yields the stable amide product. The choice of base is critical to neutralize the acidic byproduct (HCl or carboxylic acid) and to prevent protonation of the starting amine, which would render it non-nucleophilic.


}

Figure 1. General mechanism of N-acylation.

Validated Experimental Protocol: Acetylation with Acetic Anhydride

This protocol describes a standard procedure for the N-acetylation of this compound. Acetic anhydride is a readily available and moderately reactive acylating agent.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (mmol)
This compound69464-98-8252.121.0
Acetic Anhydride108-24-7102.091.2
Pyridine110-86-179.10~5 mL
Dichloromethane (DCM)75-09-284.93~20 mL
1 M Hydrochloric Acid7647-01-036.46As needed
Saturated Sodium Bicarbonate Solution144-55-884.01As needed
Anhydrous Magnesium Sulfate7487-88-9120.37As needed

Procedure:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol, 252 mg) in pyridine (5 mL).

  • Acylation: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (1.2 mmol, 0.11 mL) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Once the reaction is complete, pour the mixture into a separatory funnel containing dichloromethane (20 mL) and wash sequentially with 1 M hydrochloric acid (2 x 15 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (15 mL), and finally brine (15 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol/water or by column chromatography on silica gel.

Diazotization and Subsequent Transformations

The conversion of the primary amino group into a diazonium salt is a powerful strategy for introducing a wide range of substituents onto the pyrazole ring. The resulting diazonium salt is a versatile intermediate that can undergo various transformations, most notably Sandmeyer-type reactions.

Mechanistic Overview: From Amine to Diazonium Salt

The diazotization reaction involves the treatment of the primary amine with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite and a strong mineral acid (e.g., HCl, H₂SO₄).[3] The amine initially acts as a nucleophile, attacking the nitrosonium ion (NO⁺) to form an N-nitrosamine intermediate.[4] Tautomerization and subsequent protonation and loss of water generate the highly reactive diazonium ion.[4]


}

Figure 2. Simplified diazotization mechanism.

The Sandmeyer Reaction: Copper-Catalyzed Nucleophilic Substitution

The Sandmeyer reaction provides a reliable method for replacing the diazonium group with a halide (Cl, Br) or a cyano group using the corresponding copper(I) salt.[5] The reaction is believed to proceed through a radical mechanism initiated by a single-electron transfer from the copper(I) catalyst to the diazonium ion.[4][6] This generates an aryl radical and dinitrogen gas, and the aryl radical then abstracts the halide or cyanide from the copper(II) species to afford the final product and regenerate the copper(I) catalyst.

Validated Experimental Protocol: Diazotization and Sandmeyer Bromination

This protocol outlines the conversion of the 5-amino group to a bromo substituent, resulting in the formation of 4,5-dibromo-3-methyl-1-phenyl-1H-pyrazole.

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (mmol)
This compound69464-98-8252.121.0
Sodium Nitrite (NaNO₂)7632-00-069.001.1
Hydrobromic Acid (48%)10035-10-680.91Excess
Copper(I) Bromide (CuBr)7787-70-4143.451.2
Water7732-18-518.02As needed
Diethyl Ether60-29-774.12As needed

Procedure:

  • Diazotization:

    • In a 100 mL three-necked flask fitted with a mechanical stirrer and a thermometer, suspend this compound (1.0 mmol, 252 mg) in a mixture of 48% hydrobromic acid (5 mL) and water (5 mL).

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Prepare a solution of sodium nitrite (1.1 mmol, 76 mg) in a minimal amount of cold water (~1 mL).

    • Add the sodium nitrite solution dropwise to the stirred amine suspension, ensuring the temperature remains below 5 °C. A slight excess of nitrous acid should be maintained (test with starch-iodide paper).[7]

    • Stir the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) bromide (1.2 mmol, 172 mg) in 48% hydrobromic acid (3 mL) with gentle warming. Cool the solution to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred cuprous bromide solution. Effervescence (evolution of N₂) should be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 30 minutes to ensure complete reaction.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 20 mL).

    • Combine the organic extracts and wash with water, followed by saturated sodium bicarbonate solution, and finally brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

    • The resulting crude 4,5-dibromo-3-methyl-1-phenyl-1H-pyrazole can be purified by column chromatography or recrystallization.

Cyclocondensation Reactions: Building Fused Heterocyclic Scaffolds

The 5-amino group, in concert with the endocyclic N1 nitrogen or the C4 carbon, can act as a dinucleophile in reactions with 1,3-dielectrophiles. This reactivity is extensively used to construct fused pyrazole systems such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines, which are prominent scaffolds in medicinal chemistry.[2][8]

Synthesis of Pyrazolo[3,4-b]pyridines

The reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents is a classical and effective method for the synthesis of the pyrazolo[3,4-b]pyridine core.[8] The reaction typically proceeds by initial condensation of the 5-amino group with one of the carbonyl groups of the 1,3-dielectrophile, followed by intramolecular cyclization involving the C4 position of the pyrazole ring and the second electrophilic center, and subsequent dehydration/aromatization. The presence of the 4-bromo substituent in the starting material will result in a 7-bromo-pyrazolo[3,4-b]pyridine derivative.


}

Figure 3. Workflow for Pyrazolo[3,4-b]pyridine Synthesis.

Validated Experimental Protocol: Synthesis of a 7-Bromo-pyrazolo[3,4-b]pyridine Derivative

This protocol is adapted from a similar synthesis utilizing a 4-unsubstituted 5-aminopyrazole and demonstrates the reaction with acetylacetone.[6]

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (mmol)
This compound69464-98-8252.121.0
Acetylacetone (2,4-pentanedione)123-54-6100.121.1
Glacial Acetic Acid64-19-760.05~10 mL
Ethanol64-17-546.07As needed

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a reflux condenser, combine this compound (1.0 mmol, 252 mg), acetylacetone (1.1 mmol, 0.11 mL), and glacial acetic acid (10 mL).

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-water (50 mL) with stirring.

  • Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash thoroughly with water to remove acetic acid.

  • Purification: The crude product, 7-bromo-4,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine, can be purified by recrystallization from ethanol.

Conclusion

The 5-amino group of this compound is a highly reactive and synthetically valuable functional group. Its pronounced nucleophilicity allows for facile N-acylation, providing access to a diverse range of amides. Furthermore, it serves as a synthetic handle for diazotization, opening avenues for the introduction of various substituents via Sandmeyer and related reactions. The ability of the amine to participate in cyclocondensation reactions with 1,3-dielectrophiles is a cornerstone in the construction of medicinally relevant fused heterocyclic systems like pyrazolo[3,4-b]pyridines. The protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively and rationally utilize this versatile building block in their synthetic endeavors.

References

  • Ahmad, G., Rasool, N., Qamar, M. U., Alam, M. M., Kosar, N., Mahmood, T., & Imran, M. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(8), 103270. [Link][9]

  • Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link][5]

  • Shaaban, M. R., & Farag, A. M. (2014). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Saudi Chemical Society, 18(5), 536-555. [Link][2]

  • Donaire-Arias, A., Montagut, A. M., Puig de la Bellacasa, R., Estrada-Tejedor, R., Teixidó, J., & Borrell, J. I. (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules, 27(7), 2237. [Link][8]

  • Li, W., Li, M., Zhai, X., et al. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Molecules, 27(19), 6469. [Link][6]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link][7]

  • Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link][4]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link][3]

Sources

The Strategic Role of Bromine Substitution in Modulating Pyrazole Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Abstract

The pyrazole nucleus is a privileged scaffold in medicinal chemistry and agrochemistry, consistently appearing in a multitude of biologically active compounds.[1][2][3][4] The strategic introduction of substituents onto this five-membered heterocyclic ring is a cornerstone of modern drug and pesticide discovery, allowing for the fine-tuning of pharmacological and pharmacokinetic properties. Among the various possible modifications, the substitution with bromine atoms has emerged as a particularly effective strategy to enhance and modulate the biological activity of pyrazole derivatives. This technical guide provides an in-depth analysis of the multifaceted role of bromine substitution in pyrazole bioactivity, exploring its impact on a range of therapeutic and agrochemical targets. We will delve into the underlying principles of structure-activity relationships (SAR), examine key case studies, and provide detailed experimental methodologies for the synthesis and evaluation of these important compounds.

Introduction: The Pyrazole Scaffold and the Significance of Halogenation

Pyrazoles are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms.[5] This core structure provides a versatile platform for the development of bioactive molecules due to its unique electronic properties and ability to participate in various non-covalent interactions with biological macromolecules.[3][4] The field of medicinal chemistry has long recognized the profound impact of halogenation, particularly with bromine, on the therapeutic potential of organic molecules. The introduction of a bromine atom can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target protein.

The bromine atom, with its specific size, electronegativity, and ability to form halogen bonds, can significantly alter the physicochemical properties of the parent pyrazole molecule. This, in turn, can lead to enhanced potency, improved selectivity, and a more favorable pharmacokinetic profile.[6] This guide will explore the specific advantages conferred by bromine substitution across various classes of bioactive pyrazoles.

The Influence of Bromine on Pyrazole Bioactivity: A Mechanistic Overview

The incorporation of a bromine atom onto the pyrazole ring can modulate bioactivity through several key mechanisms:

  • Enhanced Binding Interactions: The bromine atom can participate in halogen bonding, a non-covalent interaction with electron-rich atoms like oxygen and nitrogen found in the active sites of proteins. This can lead to a stronger and more specific binding of the pyrazole derivative to its biological target.

  • Increased Lipophilicity: Bromine substitution generally increases the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach its intracellular target. However, this must be carefully balanced to avoid issues with solubility and off-target effects.

  • Metabolic Stability: The presence of a bromine atom can block sites of metabolic oxidation, thereby increasing the metabolic stability and in vivo half-life of the compound.

  • Conformational Control: The steric bulk of the bromine atom can influence the preferred conformation of the pyrazole derivative, potentially locking it into a bioactive conformation that is more favorable for binding to its target.

The following diagram illustrates the key structural features of a brominated pyrazole and its potential interactions within a biological system.

Brominated_Pyrazole_Bioactivity cluster_pyrazole Brominated Pyrazole Derivative cluster_target Biological Target (e.g., Enzyme Active Site) cluster_effects Physicochemical & Pharmacokinetic Effects pyrazole { N| N|C3|C4-Br| C} target_site Binding Pocket pyrazole:C4->target_site Halogen Bonding lipophilicity Increased Lipophilicity pyrazole->lipophilicity Influences metabolism Altered Metabolism pyrazole->metabolism Influences conformation Conformational Restriction pyrazole->conformation Influences bioactivity Enhanced Bioactivity target_site->bioactivity Modulates lipophilicity->bioactivity metabolism->bioactivity conformation->bioactivity

Caption: Influence of Bromine on Pyrazole Bioactivity.

Case Studies: Bromine Substitution in Action

The strategic placement of bromine atoms has proven beneficial across a wide spectrum of bioactive pyrazoles.

Anticancer Activity

Numerous studies have demonstrated that the introduction of a bromine atom to the pyrazole scaffold can significantly enhance anticancer activity.[7][8][9][10] For instance, certain bromophenyl pyrazole derivatives have shown potent activity through the inhibition of tubulin polymerization and the induction of apoptosis via the generation of reactive oxygen species (ROS).[5] The presence of bromine on a coumarin moiety attached to a pyrazole has also been shown to significantly enhance its anticancer potential.[7]

Compound ClassMechanism of ActionKey Findings
Bromophenyl PyrazolesTubulin polymerization inhibition, ROS generationSignificant anticancer activity observed.[5]
Pyrazoles with Brominated CoumarinAntiproliferativeEnhanced anticancer potential with bromine substitution.[7]
Bromo-substituted PyrazolylthiazolesCytotoxicityPotent activity against various cancer cell lines.[9]
Antimicrobial and Antifungal Activity

Brominated pyrazoles have also exhibited significant potential as antimicrobial and antifungal agents.[11][12] The bromine atom can contribute to the overall lipophilicity of the molecule, facilitating its passage through microbial cell walls and membranes. Studies on bromo-benzothiazolo pyrazolines have shown promising in-vitro antimicrobial activity against various pathogenic bacteria.[11]

Insecticidal and Herbicidal Activity

The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with several commercial insecticides and herbicides featuring this heterocyclic core.[1][13][14] Bromine substitution has been shown to be a valuable strategy for enhancing the insecticidal and herbicidal properties of pyrazole derivatives. For example, the introduction of a brominated pyrazole group to the matrine scaffold has been shown to significantly increase its insecticidal activity.[15] Furthermore, certain 3-bromo-1H-pyrazole-5-carboxamides have demonstrated favorable herbicidal and insecticidal activities.[16]

Compound ClassTarget Pest/WeedKey Findings
Brominated Pyrazole Matrine DerivativesLepidopteran pestsSignificant improvement in insecticidal activity.[15]
3-Bromo-1H-pyrazole-5-carboxamidesVarious insects and weedsFavorable herbicidal and insecticidal properties.[16]
Pyrazole Oxime EthersAphids and MitesHigh insecticidal and acaricidal activity.[17]
Kinase Inhibition

Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.[18][19][20][21][22] Pyrazole-based compounds have emerged as a significant class of kinase inhibitors.[18][20][21][22] The bromine atom can play a critical role in optimizing the binding of these inhibitors to the ATP-binding pocket of the target kinase, often through the formation of halogen bonds.

Synthetic Methodologies for Brominated Pyrazoles

The synthesis of brominated pyrazoles can be achieved through various synthetic routes. The choice of method often depends on the desired position of the bromine atom and the nature of other substituents on the pyrazole ring.

Electrophilic Bromination

Direct bromination of the pyrazole ring is a common approach. This typically involves the use of an electrophilic bromine source, such as elemental bromine (Br₂) or N-bromosuccinimide (NBS), in a suitable solvent.[1] The regioselectivity of the bromination is influenced by the electronic properties of the substituents already present on the pyrazole ring.

Electrophilic_Bromination start Pyrazole Derivative reaction start->reaction reagent Electrophilic Brominating Agent (e.g., Br₂, NBS) reagent->reaction product Brominated Pyrazole reaction->product

Caption: General Scheme for Electrophilic Bromination.

Cyclization of Brominated Precursors

An alternative strategy involves the cyclization of acyclic precursors that already contain a bromine atom. For example, the reaction of a brominated 1,3-dicarbonyl compound with a hydrazine derivative can yield a brominated pyrazole. This method offers excellent control over the position of the bromine substituent.

Protocol: Synthesis of a 4-Bromopyrazole Derivative

The following is a representative protocol for the synthesis of a 4-bromopyrazole derivative via electrophilic bromination.

Materials:

  • Substituted Pyrazole (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.1 eq)

  • Acetonitrile (solvent)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • Dissolve the substituted pyrazole in acetonitrile in a round-bottom flask equipped with a magnetic stirrer.

  • Add N-bromosuccinimide (NBS) to the solution portion-wise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Conclusion and Future Perspectives

The incorporation of bromine into the pyrazole scaffold is a powerful and versatile strategy in the design and development of novel bioactive compounds. The unique properties of the bromine atom can be leveraged to enhance potency, selectivity, and pharmacokinetic profiles across a wide range of biological targets. As our understanding of the intricate interplay between molecular structure and biological function continues to grow, the rational design of brominated pyrazole derivatives holds immense promise for the discovery of next-generation therapeutics and agrochemicals. Future research will likely focus on the development of more selective and efficient bromination methods, as well as the exploration of polybrominated pyrazoles and their potential applications.

References

  • Benchchem. (n.d.). Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of Bromophenyl Pyrazoles.
  • (n.d.). The Expanding Role of 4-Bromo-1H-Pyrazole in Pharmaceutical Discovery.
  • (2025). Synthesis and antimicrobial activity of some bromo-benzothiazolo pyrazolines.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (n.d.). Synthesis of Halopyrazole Matrine Derivatives and Their Insecticidal and Fungicidal Activities.
  • Benchchem. (n.d.). 3-Bromo-1H-pyrazole|Building Block for R&D.
  • Biomedical and Pharmacology Journal. (2023). Synthesis, Characterization and Mechanistic Anticancer Evaluation of Novel Analogues of Pyrazoles Derived from Substituted 3-Acetyl Coumarins.
  • (2025). Synthesis and Herbicidal Activity of New Pyrazole-4-carboxamide Derivatives.
  • Google Patents. (n.d.). CN111072630A - Preparation method and application of bromopyrazole compound intermediate.
  • MDPI. (n.d.). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives.
  • (n.d.). Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives.
  • New Journal of Chemistry (RSC Publishing). (n.d.). Review: biologically active pyrazole derivatives.
  • Google Patents. (n.d.). WO2006102025A1 - Conversion of 2-pyrazolines to pyrazoles using bromine.
  • ResearchGate. (2025). Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives.
  • DergiPark. (n.d.). Synthesis of Some New Pyrazoles.
  • Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives.
  • PubMed Central. (n.d.). Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4.
  • PubMed Central. (n.d.). Current status of pyrazole and its biological activities.
  • (2025). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.
  • (n.d.). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.
  • BULLETIN FOR TECHNOLOGY AND HISTORY. (2025). “Synthesis and Biological Evaluation of Novel Pyrazole derivatives as Potential Anticancer Agents”.
  • SciSpace. (n.d.). Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. | Download Scientific Diagram.
  • RSC Publishing. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques.
  • PubMed. (n.d.). Synthesis and insecticidal activities of novel pyrazole oxime ether derivatives with different substituted pyridyl rings.
  • ResearchGate. (2025). (PDF) Synthesis of new pyrazole derivatives and their anticancer evaluation.
  • (2025). Stereochemical basis for insecticidal activity of carbamoylated and acylated pyrazolines.
  • MDPI. (n.d.). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects.
  • PubMed Central. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
  • NIH. (n.d.). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
  • Open Research@CSIR-NIScPR. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives | Indian Journal of Chemistry (IJC).
  • PMC - NIH. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.
  • (n.d.). Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
  • PubMed. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects.
  • Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets.
  • MDPI. (n.d.). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
  • (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications.

Sources

An In-depth Technical Guide to Theoretical and Computational Studies of Pyrazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Privileged Motif in Modern Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, this unassuming scaffold has proven to be a "privileged structure," forming the core of numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib, the erectile dysfunction treatment sildenafil, and a new generation of kinase inhibitors like ibrutinib and ruxolitinib.[1][3] The remarkable therapeutic versatility of pyrazole derivatives, spanning applications as anticancer, anti-inflammatory, antimicrobial, antiviral, and antidiabetic agents, stems from the ring's unique physicochemical properties.[3][4][5][6][7] Its structural rigidity, capacity for diverse substitutions, and ability to act as both a hydrogen bond donor and acceptor allow for fine-tuning of interactions with a multitude of biological targets.[2]

The journey from a simple pyrazole core to a potent and selective therapeutic agent is, however, a complex, multi-parameter optimization problem. This is where theoretical and computational chemistry have become indispensable, transforming drug discovery from a process of serendipity into one of rational design.[6] By providing profound insights into molecular structure, electronic properties, and intermolecular interactions, computational methods allow us to predict, understand, and refine the biological activity of pyrazole derivatives before a single molecule is synthesized in the lab.

This guide is designed for researchers, scientists, and drug development professionals. It is not a mere recitation of methods but a deep dive into the causality behind computational choices. We will explore why specific theoretical models are chosen, how to set up and interpret key computational experiments, and what the results mean in the context of developing the next generation of pyrazole-based therapeutics.

Part 1: The Computational Chemist's Toolkit for Pyrazole Exploration

The power of computational chemistry lies in its multi-scale approach, allowing us to zoom in on the electronic behavior of a single molecule or zoom out to observe its dynamic dance with a complex protein target over time. For pyrazole derivatives, the primary tools in our arsenal are Quantum Mechanics (QM), Molecular Mechanics (MM), and the hybrid approaches that bridge them.

Quantum Mechanics: Unveiling Electronic Secrets with Density Functional Theory (DFT)

At the heart of understanding a molecule's intrinsic properties is quantum mechanics. Density Functional Theory (DFT) has emerged as the workhorse for medicinal chemists due to its favorable balance of accuracy and computational cost.[8][9] It allows us to move beyond simple 2D structures and understand the three-dimensional distribution of electrons, which ultimately governs reactivity and intermolecular interactions.

Why DFT is Crucial for Pyrazole Studies:
  • Tautomeric Stability: The pyrazole ring can exist in different tautomeric forms. DFT calculations can reliably determine the relative energies of these isomers, showing that the 1H-pyrazole form is substantially more stable under typical conditions, a critical piece of information for synthesis and formulation.[12]

  • Reactivity Descriptors: By analyzing the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—we can predict regions of a molecule susceptible to electrophilic or nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability.[13][14]

  • Molecular Electrostatic Potential (MEP): An MEP map provides a visual guide to the charge distribution on the molecule's surface, highlighting electron-rich (negative potential, red/yellow) and electron-poor (positive potential, blue) regions. This is invaluable for predicting non-covalent interactions, such as hydrogen bonding, which are the bedrock of drug-receptor binding.[10][13]

Protocol: Geometry Optimization and Electronic Property Calculation of a Pyrazole Derivative
  • Structure Preparation: Build the 3D structure of the pyrazole derivative using molecular modeling software (e.g., Avogadro, GaussView, ChemDraw).

  • Method Selection: Choose a DFT functional and basis set. For molecules of this type, the B3LYP functional combined with a Pople-style basis set like 6-311++G(d,p) offers a robust and well-validated starting point for geometry and electronic properties.[10][12]

  • Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation of the molecule. This ensures all subsequent calculations are performed on a physically realistic structure.

  • Frequency Calculation: Following optimization, a frequency calculation must be performed. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.[12]

  • Single-Point Energy & Property Calculation: Using the optimized geometry, perform a single-point energy calculation to obtain precise electronic properties. This is where you will derive HOMO/LUMO energies, Mulliken charges, and generate the MEP surface.[13]

Computational OutputSignificance in Drug Design
Optimized Geometry Provides the accurate 3D structure necessary for docking and pharmacophore modeling.
HOMO/LUMO Energies Predicts chemical reactivity and metabolic stability. A large energy gap suggests higher stability.[14]
Mulliken Charges Quantifies the partial charge on each atom, helping to identify key sites for electrostatic interactions.[13]
MEP Surface Visually identifies hydrogen bond donors/acceptors and regions for electrostatic interactions.[10]
Molecular Docking: Simulating the Drug-Target Handshake

While DFT tells us about the molecule itself, molecular docking predicts how it will interact with its biological target, typically a protein receptor or enzyme. This technique places the ligand (the pyrazole derivative) into the binding site of the protein and scores the different poses based on their predicted binding affinity.

The Causality Behind Docking Choices:

The goal of docking is to identify plausible binding modes that can explain observed structure-activity relationships (SAR) and guide the design of new, more potent compounds. For pyrazole derivatives, which are often kinase inhibitors, docking helps us understand how substitutions on the pyrazole ring can enhance interactions with key amino acid residues in the ATP-binding pocket.[15][16][17]

Experimental Workflow: Docking a Pyrazole Kinase Inhibitor

The following diagram illustrates a typical workflow for docking a pyrazole derivative into a kinase active site.

docking_workflow cluster_prep Preparation Phase cluster_dock Docking & Analysis PDB 1. Obtain Target Structure (e.g., PDB ID: 2QU5 for VEGFR-2) PrepProt 2. Prepare Protein (Remove water, add hydrogens, assign charges) PDB->PrepProt DefineSite 4. Define Binding Site (Grid box around co-crystallized ligand or active site residues) PrepProt->DefineSite PrepLig 3. Prepare Ligand (Generate 3D coords, assign charges, define rotatable bonds) RunDock 5. Run Docking Algorithm (e.g., AutoDock Vina, Glide) PrepLig->RunDock DefineSite->RunDock Analyze 6. Analyze Results (Cluster poses, examine binding energy, visualize interactions) RunDock->Analyze

Caption: A streamlined workflow for molecular docking studies.

Protocol: Step-by-Step Molecular Docking
  • Target Acquisition: Download the 3D crystal structure of the target protein from the Protein Data Bank (PDB). For example, to study VEGFR-2 inhibitors, one might use PDB ID: 2QU5.[15]

  • Protein Preparation: The raw PDB file needs cleaning. This involves removing water molecules and co-solvents, adding hydrogen atoms (which are often missing in crystal structures), and assigning partial charges using a force field (e.g., CHARMm, AMBER).

  • Ligand Preparation: The 3D structure of the pyrazole derivative, ideally optimized using DFT, must be prepared. This includes assigning charges and defining its rotatable bonds.

  • Binding Site Definition: A "grid box" is defined to specify the search space for the docking algorithm. This box is typically centered on the location of a known co-crystallized ligand or key active site residues.

  • Execution: Run the docking simulation using software like AutoDock, Glide, or GOLD. The program will systematically explore different orientations and conformations of the ligand within the binding site.

  • Results Analysis: The output is a set of predicted binding poses, each with a corresponding scoring function value (e.g., binding energy in kcal/mol). The top-scoring poses are then visually inspected to analyze key interactions like hydrogen bonds, hydrophobic contacts, and pi-stacking.[15][18]

Docking ParameterSignificance in Drug Design
Binding Energy/Score A lower binding energy suggests a more favorable interaction and potentially higher potency. Used to rank different derivatives.[15]
Hydrogen Bonds Identifies critical directional interactions with backbone or side-chain residues that anchor the ligand.
Hydrophobic Interactions Shows how nonpolar parts of the ligand fit into hydrophobic pockets of the target, contributing to binding affinity.
Binding Pose The predicted 3D orientation of the ligand, which forms the basis for pharmacophore modeling and further design iterations.
QSAR and Molecular Dynamics: From Static Pictures to Predictive Models

Docking provides a static snapshot. To understand the dynamic nature of the drug-target interaction and to build predictive models from larger datasets, we turn to Molecular Dynamics (MD) simulations and Quantitative Structure-Activity Relationship (QSAR) modeling.

  • Molecular Dynamics (MD) Simulations: MD simulates the movement of atoms in the ligand-protein complex over time, providing insights into the stability of the docked pose and revealing subtle conformational changes that are not apparent from static docking.[17]

  • QSAR: QSAR seeks to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.[19][20] By calculating various molecular descriptors (e.g., logP, molecular weight, electronic properties from DFT), a statistical model is built that can predict the activity of new, unsynthesized pyrazole derivatives.[9][21][22]

qsar_workflow Data 1. Dataset (Pyrazole derivatives with known bioactivity, e.g., IC50) Descriptors 2. Descriptor Calculation (Structural, physicochemical, quantum-chemical) Data->Descriptors Model 3. Model Building (e.g., Multiple Linear Regression, Machine Learning) Descriptors->Model Validation 4. Model Validation (Internal: Cross-validation (Q²) External: Test set prediction (R²pred)) Model->Validation Prediction 5. Prediction (Predict activity of new, 'in silico' designed derivatives) Validation->Prediction If Validated

Sources

Methodological & Application

experimental protocol for Knorr pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Knorr Pyrazole Synthesis: Mechanism, Protocols, and Best Practices

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, remains a cornerstone of heterocyclic chemistry.[1] It provides a direct and versatile route to the pyrazole scaffold, a privileged pharmacophore found in numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the analgesic Antipyrine.[2][3] This application note provides an in-depth guide to the Knorr synthesis, detailing its underlying mechanism, addressing critical considerations such as regioselectivity, and presenting field-proven, step-by-step protocols for the synthesis of key pyrazole derivatives. The content is designed to equip researchers in medicinal chemistry and drug development with the technical knowledge and practical insights required to successfully implement and optimize this vital transformation.

The Reaction Mechanism: A Stepwise Perspective

The Knorr pyrazole synthesis is a cyclocondensation reaction between a 1,3-dicarbonyl compound (or a functional equivalent like a β-ketoester) and a hydrazine derivative.[4][5] The reaction is most commonly conducted under acidic conditions, which serve to catalyze the key steps of the transformation.[6][7]

The mechanism can be dissected into three primary stages:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound. Under acidic catalysis, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating the attack. This is followed by dehydration to yield a key hydrazone intermediate.[1]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then acts as an intramolecular nucleophile, attacking the remaining carbonyl group. This step forms the five-membered heterocyclic ring.[1]

  • Dehydration and Aromatization: The resulting cyclic intermediate, a hydroxylpyrazolidine, readily undergoes a final dehydration step to eliminate a molecule of water.[8] This elimination restores the aromaticity of the system, providing the thermodynamic driving force for the reaction and yielding the stable pyrazole product.[9][10]

G reagents 1,3-Dicarbonyl + Hydrazine hydrazone Hydrazone Intermediate reagents->hydrazone Condensation (-H2O) cyclic_int Cyclic Intermediate (Hydroxylpyrazolidine) hydrazone->cyclic_int Intramolecular Cyclization product Pyrazole Product cyclic_int->product Dehydration (-H2O)

Caption: General mechanism of the Knorr pyrazole synthesis.

The Critical Challenge of Regioselectivity

A pivotal consideration when employing unsymmetrical 1,3-dicarbonyl compounds is regioselectivity. The initial nucleophilic attack by the hydrazine can occur at either of the two non-equivalent carbonyl carbons, potentially leading to a mixture of two regioisomeric pyrazole products.[7] The outcome is dictated by a subtle interplay of factors:

  • Steric Hindrance: The hydrazine will preferentially attack the less sterically hindered carbonyl group.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl carbon is the preferred site of initial attack. For instance, in a β-ketoester, the ketone carbonyl is generally more reactive than the ester carbonyl.[10]

  • Reaction pH: The pH of the medium can influence the protonation state of the reactants and intermediates, thereby affecting the reaction pathway and regioselectivity.[11][12]

Careful selection of substrates and reaction conditions is therefore essential to control the regiochemical outcome and avoid tedious purification of isomeric mixtures.

General Experimental Workflow

The practical execution of the Knorr synthesis is known for its reliability and simplicity. The general workflow is straightforward and adaptable to various scales, making it highly valuable in both academic and industrial settings.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis setup 1. Reaction Setup (Combine Reactants, Solvent, Catalyst) heating 2. Heating & Stirring (e.g., Reflux) setup->heating monitor 3. Reaction Monitoring (TLC) heating->monitor cool 4. Cooling / Quenching (Ice Bath, Water Addition) monitor->cool precip 5. Precipitation / Crystallization cool->precip filter 6. Filtration (Vacuum Filtration) precip->filter purify 7. Recrystallization filter->purify dry 8. Drying purify->dry analyze 9. Characterization (MP, NMR, etc.) dry->analyze

Caption: Standard laboratory workflow for the Knorr pyrazole synthesis.

Detailed Experimental Protocols

The following protocols provide detailed, validated methodologies for synthesizing two common pyrazole derivatives. These are intended as robust starting points that can be optimized for different substrates and scales.

Safety Precaution: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle these reagents in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Synthesis of 3-Methyl-1-phenyl-5-pyrazolone (Edaravone Precursor)

This solvent-free protocol details the synthesis of a pyrazolone, a common variant of the Knorr reaction, from ethyl acetoacetate and phenylhydrazine.[13] The product is a well-known pharmaceutical scaffold.[13]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether (for crystallization)

  • Ethanol (for recrystallization)

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Ice bath

  • Vacuum filtration apparatus (Büchner funnel, filter flask)

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully and slowly add ethyl acetoacetate (1.0 equivalent, e.g., 12.5 mmol, 1.625 mL) to phenylhydrazine (1.0 equivalent, e.g., 12.5 mmol, 1.25 mL). Causality: This addition is exothermic and should be performed with caution; a rapid addition can cause an uncontrolled temperature increase.[1][13]

  • Heating: Assemble a reflux condenser on the flask and heat the reaction mixture in an oil bath or with a heating mantle to 135–145 °C for 1 hour.[13] Causality: The elevated temperature provides the necessary activation energy for the condensation and cyclization-dehydration steps to proceed to completion in a reasonable timeframe.

  • Isolation: After 1 hour, remove the heat source and allow the resulting viscous syrup to cool. Once manageable, place the flask in an ice-water bath to cool it thoroughly.[13] Causality: Cooling significantly reduces the solubility of the product in the reaction mixture, preparing it for precipitation.

  • Crystallization: Add a small amount of diethyl ether (e.g., 2-5 mL) and stir or scratch the inside of the flask vigorously with a glass rod.[13] Causality: Diethyl ether acts as an anti-solvent. The product is poorly soluble in ether, while the unreacted starting materials and byproducts are more soluble. Vigorous stirring or scratching provides nucleation sites, inducing the crystallization of the crude product.

  • Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with a small amount of cold diethyl ether to remove residual impurities.[13] For higher purity, the product can be recrystallized from a minimal amount of hot ethanol.[13] Causality: Recrystallization is a purification technique where the crude solid is dissolved in a minimum of hot solvent in which it is highly soluble. As the solution cools slowly, the pure compound crystallizes out, leaving impurities behind in the solvent.

Protocol 2: Synthesis of 5-Phenyl-2,4-dihydro-3H-pyrazol-3-one

This protocol details the synthesis of a pyrazolone from a β-ketoester and unsubstituted hydrazine hydrate, using a solvent and an acid catalyst.[10][14]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate (~64-65% solution in water)

  • 1-Propanol

  • Glacial acetic acid

  • Water

  • Scintillation vial or round-bottom flask with stir bar

  • Hot plate with stirring function

  • Thin Layer Chromatography (TLC) supplies (e.g., silica plates, 30% ethyl acetate/70% hexane mobile phase)

  • Vacuum filtration apparatus

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial or a small round-bottom flask, combine ethyl benzoylacetate (1.0 equivalent, e.g., 3 mmol) and hydrazine hydrate (2.0 equivalents, e.g., 6 mmol).[10] Causality: Using an excess of hydrazine helps to drive the reaction to completion.

  • Solvent and Catalyst Addition: Add 1-propanol (e.g., 3 mL) as a solvent, followed by 3 drops of glacial acetic acid.[10] Causality: 1-Propanol ensures the reactants remain dissolved at the reaction temperature. The glacial acetic acid serves as the catalyst, protonating the carbonyls to accelerate the condensation steps.[6]

  • Heating: Heat the reaction mixture on a hot plate with stirring at approximately 100 °C for 1 hour.[10]

  • Reaction Monitoring: Monitor the reaction's progress by TLC, using a mobile phase of 30% ethyl acetate/70% hexane. Spot the reaction mixture against the ethyl benzoylacetate starting material. The reaction is complete when the starting material spot is no longer visible.[10] Causality: TLC is a critical self-validating step. It provides direct evidence that the starting material has been consumed, preventing premature work-up (leading to low yield) or prolonged heating (potentially causing side reactions).

  • Work-up and Precipitation: Once the ketoester is consumed, and while the mixture is still hot, add water (e.g., 10 mL) with continued stirring.[10] Causality: The pyrazolone product is insoluble in the propanol/water mixture. Adding water to the hot solution and then allowing it to cool slowly promotes the formation of well-defined crystals rather than an amorphous solid, making filtration easier.

  • Isolation and Purification: Turn off the heat and allow the mixture to cool slowly to room temperature while stirring for at least 30 minutes to maximize precipitation.[10] Collect the solid product by vacuum filtration, rinse the collected solid with a small amount of cold water, and allow it to air dry.[10]

Summary of Reaction Parameters

ParameterProtocol 1 (Edaravone Precursor)Protocol 2 (5-Phenyl-pyrazolone)
1,3-Dicarbonyl Ethyl acetoacetateEthyl benzoylacetate
Hydrazine PhenylhydrazineHydrazine hydrate
Stoichiometry 1:11:2 (Dicarbonyl:Hydrazine)
Catalyst None (autocatalytic at high temp)Glacial Acetic Acid
Solvent None (Neat)1-Propanol
Temperature 135–145 °C[13]~100 °C[10]
Time 1 hour[13]~1 hour (TLC monitored)[10]
Work-up Cooling, precipitation with ether[13]Precipitation with water[10]
Typical Yield Good to excellent (>80%)[13]High (>75%)[14]

References

  • Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

  • Google Patents.
  • Al-Aziz, A. et al. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC, NIH. [Link]

  • Name-Reaction.com. Knorr pyrazole synthesis. [Link]

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. (2020). [Link]

  • YouTube. synthesis of pyrazoles. (2019). [Link]

  • Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

  • Schrecker, L. et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

  • Gherib, A. et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Offer, J. et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC, NIH. [Link]

  • ResearchGate. Knorr Pyrazole Synthesis. [Link]

  • YouTube. Knorr pyrazole synthesis from a ketoester - laboratory experiment. (2021). [Link]

  • Springer Professional. Knorr Pyrazole Synthesis. [Link]

  • The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. [Link]

  • Wikipedia. Knorr pyrrole synthesis. [Link]

  • Zhang, L. et al. (2021). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. [Link]

Sources

Application Note: High-Purity Isolation of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine via Optimized Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the purification of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS: 69464-98-8) using the recrystallization technique. As a pivotal building block in the synthesis of anti-inflammatory agents, analgesics, and other bioactive molecules, the purity of this intermediate is paramount for successful downstream applications in pharmaceutical and agrochemical research.[1] This guide details the principles of solvent selection, a step-by-step recrystallization workflow, and robust analytical methods for purity verification, designed for researchers, chemists, and drug development professionals.

Introduction and Scientific Rationale

This compound is a substituted pyrazole derivative with the molecular formula C₁₀H₁₀BrN₃.[2] Its structural features, including a reactive amine group and a bromine atom, make it a versatile precursor for creating complex molecular architectures.[1][2] However, synthetic routes often yield a crude product containing unreacted starting materials, side-products, and other process-related impurities. These contaminants can interfere with subsequent reactions, reduce yields, and introduce unwanted substances into final active pharmaceutical ingredients (APIs).

Recrystallization remains one of the most powerful and economical techniques for purifying solid organic compounds. The principle hinges on the differential solubility of the target compound and its impurities in a selected solvent system at varying temperatures. An effective recrystallization process selectively isolates the desired compound as a highly ordered crystalline solid, leaving impurities dissolved in the surrounding solution (mother liquor). This document establishes a validated protocol to achieve >97% purity for the title compound, as determined by HPLC.[1]

cluster_structure Chemical Structure cluster_info Compound Information img info Name: this compound Formula: C₁₀H₁₀BrN₃ MW: 252.11 g/mol CAS: 69464-98-8 Appearance: White to light orange flakes/powder

Caption: Standard workflow for the recrystallization process.

Methodology
  • Dissolution:

    • Place 5.0 g of crude this compound into a 100 mL Erlenmeyer flask.

    • In a separate beaker, heat approximately 50 mL of ethanol on a hot plate to a gentle boil.

    • Add the hot ethanol to the Erlenmeyer flask in small portions (5-10 mL) while swirling. Continue adding just enough hot solvent until all the solid has dissolved. Causality: Using the minimum volume of solvent is crucial to ensure the solution is saturated upon cooling, maximizing the recovery yield.

  • Hot Filtration (Perform if insoluble impurities are visible):

    • Place a stemless funnel with fluted filter paper into the neck of a clean, pre-heated 100 mL Erlenmeyer flask.

    • Pre-heat the entire apparatus (funnel and flask) in an oven or by rinsing with hot solvent to prevent premature crystallization during filtration.

    • Pour the hot solution of the compound through the filter paper quickly.

  • Cooling and Crystallization:

    • Cover the flask containing the clear solution with a watch glass and leave it undisturbed on a benchtop to cool slowly to room temperature. Expertise Insight: Slow cooling is vital for the formation of large, pure crystals. Rapid cooling can trap impurities within the crystal lattice.

    • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and wet it with a small amount of cold ethanol.

    • Turn on the vacuum source and pour the cold crystal slurry into the funnel.

    • Use a spatula to transfer any remaining crystals from the flask.

  • Washing:

    • With the vacuum still applied, wash the crystals on the filter paper with two small portions (5-10 mL each) of ice-cold ethanol. This removes any residual mother liquor clinging to the crystal surfaces.

  • Drying:

    • Allow the crystals to air-dry on the funnel under vacuum for 10-15 minutes.

    • Transfer the semi-dry crystalline product to a pre-weighed watch glass and dry to a constant weight in a vacuum oven (40-50 °C).

Purity Assessment and Characterization

Post-purification analysis is a non-negotiable step to validate the success of the protocol. A combination of techniques should be employed to confirm both purity and structural integrity.

ParameterMethodExpected ResultPurpose
Purity HPLC (High-Performance Liquid Chromatography)≥ 97% peak areaQuantifies the purity of the compound.
Identity ¹H and ¹³C NMR SpectroscopySpectrum consistent with the proposed structure; absence of impurity signals.Confirms the chemical structure and identifies any contaminants. [3][4]
Molecular Weight Mass Spectrometry (MS)M/Z peak corresponding to 252.11 [M]+ and/or 253.11 [M+H]+Confirms the molecular weight of the compound. [5]
Physical Constant Melting Point (MP)Sharp range, e.g., 101-107 °C [1]A narrow melting point range is indicative of high purity.
Appearance Visual InspectionWhite to off-white crystalline solid. [1]A significant color change often indicates successful removal of colored impurities.

Conclusion

The recrystallization protocol detailed herein provides a reliable and scalable method for achieving high-purity this compound. The selection of an appropriate solvent, controlled cooling, and thorough washing are critical parameters for success. Adherence to this guide will enable researchers to produce material of sufficient quality for demanding applications in medicinal chemistry and organic synthesis, ensuring reproducibility and reliability in their scientific endeavors.

References

  • National Center for Biotechnology Information. Solvent and Copper Ion-Induced Synthesis of Pyridyl–Pyrazole-3-One Derivatives: Crystal Structure, Cytotoxicity. PubMed Central. Available from: [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]

  • ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... Available from: [Link]

  • ResearchGate. Substances yield after recrystallization from different solvents. Available from: [Link]

  • National Center for Biotechnology Information. Current status of pyrazole and its biological activities. PubMed Central. Available from: [Link]

  • Springer Nature. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Available from: [Link]

  • MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available from: [Link]

  • ResearchGate. (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. Available from: [Link]

  • National Center for Biotechnology Information. Synthesis and Biological Activity Evaluation of Pyrazole-1,2,4-triazole Hybrids: A Computer-aided Docking Studies. PubMed. Available from: [Link]

  • MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Available from: [Link]

  • National Center for Biotechnology Information. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. PubMed Central. Available from: [Link]

Sources

1H and 13C NMR analysis of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Structural Elucidation of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine using ¹H and ¹³C NMR Spectroscopy

Abstract

This application note provides a comprehensive technical guide for the structural analysis of this compound using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Aimed at researchers, scientists, and professionals in drug development, this document details optimized protocols for sample preparation and data acquisition. It further presents an in-depth, expert analysis of the expected spectral features, explaining the causal relationships between the molecule's unique substitution pattern and the resulting chemical shifts and coupling constants. The methodologies described herein are designed to be self-validating, ensuring trustworthy and reproducible results for the unambiguous characterization of this and structurally related pyrazole derivatives.

Introduction: The Role of NMR in Pyrazole Characterization

Pyrazole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities. The specific arrangement of substituents on the pyrazole core dictates the molecule's pharmacological profile. Consequently, unambiguous structural verification is a critical step in the synthesis and development of novel pyrazole-based compounds. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for this purpose, providing precise information about the molecular framework and the chemical environment of each atom.

This guide focuses on this compound, a polysubstituted pyrazole. The analysis of its NMR spectra requires a nuanced understanding of how the different functional groups—an electron-donating amine, an electron-withdrawing bromine, a methyl group, and a phenyl ring—collectively influence the magnetic properties of the core heterocyclic structure. We will dissect these influences to predict and interpret the ¹H and ¹³C NMR spectra.

Molecular Structure and Atom Numbering

For clarity in spectral assignment, a standardized atom numbering system is essential. The structure of this compound is presented below with the IUPAC numbering convention that will be used throughout this guide.

Caption: Molecular structure and numbering of this compound.

Experimental Design: Protocols for High-Fidelity NMR

The quality of NMR data is fundamentally dependent on meticulous sample preparation and correctly set acquisition parameters. The following protocols are optimized for small organic molecules like the topic compound.

Protocol 1: NMR Sample Preparation

The choice of solvent is the first critical decision. Deuterated solvents are essential to avoid large interfering signals in ¹H NMR.[1][2] For this compound, with a primary amine group (-NH₂), Dimethyl Sulfoxide-d₆ (DMSO-d₆) is a superior choice over Chloroform-d (CDCl₃). The amine protons exchange rapidly with trace amounts of acid or water, often leading to signal broadening or disappearance.[3][4] DMSO-d₆ is a hydrogen bond acceptor, which slows this exchange process, typically allowing the N-H protons to be observed as a distinct, albeit broad, signal.[5][6]

Materials:

  • This compound (5-10 mg for ¹H; 20-50 mg for ¹³C)

  • DMSO-d₆ (≥99.8% D), stored over molecular sieves to minimize water content[2]

  • High-quality 5 mm NMR tubes, clean and dry

  • Glass Pasteur pipette with a small cotton or glass wool plug

  • Tetramethylsilane (TMS) as an internal standard (optional, as residual solvent peak can be used)[7]

Procedure:

  • Weigh the required amount of the compound into a clean, dry vial. For ¹H NMR, 5-10 mg is sufficient, while for the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[7]

  • Add approximately 0.6 mL of DMSO-d₆ to the vial.

  • Gently vortex or swirl the vial until the sample is completely dissolved. The solution must be transparent and free of any solid particles.

  • Filter the solution through a Pasteur pipette containing a small glass wool plug directly into the NMR tube. This step is crucial as suspended solids will degrade the magnetic field homogeneity, leading to poor spectral resolution and broad lineshapes.

  • Ensure the sample height in the NMR tube is approximately 4-5 cm, corresponding to a volume of 0.5-0.6 mL.

  • Cap the NMR tube securely, wipe the outside clean with a lint-free tissue, and label it clearly.

Protocol 2: Data Acquisition Workflow

The following workflow outlines the logical steps from sample insertion to the start of data acquisition.

G cluster_prep Preparation cluster_setup Spectrometer Setup cluster_acq Acquisition A Prepare Sample (Protocol 1) B Insert Sample into Magnet A->B C Load Standard Experiment Parameters B->C D Lock on Deuterium Signal (DMSO-d₆) C->D E Shim Magnetic Field (Optimize Homogeneity) D->E F Tune and Match Probe (¹H or ¹³C) E->F G Calibrate 90° Pulse Width F->G H Set Acquisition Parameters (Receiver Gain, SW, NS) G->H I Start Acquisition (go) H->I

Caption: Standard workflow for NMR data acquisition.

Recommended Acquisition Parameters (300-500 MHz Spectrometer):

Parameter¹H NMR Acquisition¹³C NMR AcquisitionCausality & Rationale
Pulse Program Standard 1-pulse (zg30)Proton-decoupled 1-pulse (zgpg30)Standard experiments for routine 1D spectra. Decoupling in ¹³C simplifies the spectrum to singlets and provides a Nuclear Overhauser Effect (NOE) boost.
Recycle Delay (d1) 2-5 seconds2 secondsAllows for sufficient T1 relaxation of protons. Quaternary carbons in ¹³C have long T1s, but a shorter delay is often used for faster acquisition.
Acquisition Time (aq) ~3-4 seconds~1-2 secondsDetermines digital resolution. Longer time provides better resolution.
Spectral Width (SW) 12-16 ppm220-240 ppmMust encompass all expected signals, from the methyl group upfield to potentially deshielded aromatic protons/carbons downfield.
Number of Scans (NS) 8-16256-1024+¹H is highly sensitive and requires few scans. ¹³C has very low natural abundance and requires signal averaging to achieve a good signal-to-noise ratio.
Reference Residual DMSO at δ 2.50 ppmDMSO-d₆ solvent peak at δ 39.52 ppmInternal referencing provides accurate and reproducible chemical shifts.[8]

Spectral Analysis and Interpretation

The substituents on the pyrazole ring create a unique electronic environment that is directly reflected in the NMR spectrum.

¹H NMR Spectral Prediction
  • Phenyl Protons (C2'-H to C6'-H): The phenyl group attached to N1 will exhibit signals in the aromatic region, typically between δ 7.3 - 7.8 ppm . Due to rotation around the N1-C1' bond, the ortho (C2'/C6'), meta (C3'/C5'), and para (C4') protons will likely appear as a set of overlapping multiplets. Their integration will correspond to 5 protons.

  • Amine Protons (NH₂): The two protons of the C5-amine group are expected to appear as a single, broad signal. In DMSO-d₆, this signal is often observed between δ 5.0 - 6.0 ppm . The chemical shift can be concentration-dependent.[9] The signal will be a singlet because rapid proton exchange typically averages out any coupling to neighboring nuclei.[10][11] Its integration will correspond to 2 protons. A D₂O shake experiment would cause this peak to disappear, confirming its assignment.[4]

  • Methyl Protons (CH₃): The methyl group at C3 is attached to an aromatic ring system. It will appear as a sharp singlet (no adjacent protons to couple with) with an integration of 3 protons. Its expected chemical shift is in the range of δ 2.2 - 2.4 ppm .

¹³C NMR Spectral Prediction

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals, all as singlets.

  • Pyrazole Ring Carbons (C3, C4, C5):

    • C5: This carbon is directly attached to the strongly electron-donating amine group (-NH₂). This will cause significant shielding (an upfield shift). Its resonance is predicted to be in the range of δ 145 - 155 ppm .

    • C3: Attached to the N-phenyl and methyl groups, this carbon will be deshielded. Its chemical shift is expected in the region of δ 140 - 150 ppm . In many pyrazole systems, C3 is deshielded relative to C5 when both bear substituents.[6][12]

    • C4: This carbon is substituted with a bromine atom. The electron-withdrawing nature of bromine would suggest a downfield shift, but the "heavy atom effect" causes significant shielding (upfield shift). The net result is a signal at a remarkably upfield position for an aromatic carbon, predicted around δ 90 - 95 ppm .

  • Phenyl Ring Carbons (C1' to C6'):

    • C1' (ipso-C): The carbon directly attached to the pyrazole nitrogen will appear around δ 138 - 140 ppm .

    • C2'/C6' (ortho-C) & C3'/C5' (meta-C): These pairs of carbons will appear in the typical aromatic region of δ 120 - 130 ppm . Often, the ortho carbons are slightly downfield from the meta carbons.

    • C4' (para-C): This carbon will also be in the δ 125 - 130 ppm range.

  • Methyl Carbon (CH₃): The methyl carbon signal will appear in the aliphatic region, typically at a low chemical shift value of δ 10 - 15 ppm .[12]

Predicted Data Summary

The following tables summarize the anticipated NMR data for this compound in DMSO-d₆.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.3 - 7.8Multiplet5HC₂'H–C₆'H
~ 5.0 - 6.0Broad Singlet2HNH₂
~ 2.2 - 2.4Singlet3HCH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)AssignmentRationale
~ 145 - 155C5Attached to electron-donating -NH₂ group.
~ 140 - 150C3Attached to N-phenyl and -CH₃ groups.
~ 138 - 140C1'Ipso-carbon of the phenyl ring.
~ 120 - 130C2'-C6'Aromatic carbons of the phenyl ring.
~ 90 - 95C4Shielded due to the "heavy atom effect" of Br.
~ 10 - 15CH₃Aliphatic methyl carbon.

Conclusion

This application guide establishes a robust framework for the ¹H and ¹³C NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality, reliable spectra. The provided spectral predictions, grounded in the fundamental principles of substituent effects on the pyrazole ring system, offer a clear roadmap for accurate signal assignment and complete structural verification. This systematic approach ensures scientific integrity and provides a valuable reference for the characterization of other complex heterocyclic molecules in pharmaceutical and chemical research.

References

  • Benchchem. Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives.
  • Allan Chemical Corporation. (2025). Deuterated Solvents for NMR: Guide.
  • Labinsights. (2025). Selection Guide on Deuterated Solvents for NMR.
  • Simson Pharma Pvt Ltd. (2023). Reasons to use Deuterated Solvents in Nuclear Magnetic Resonance Spectroscopy.
  • Alfa Chemistry. Deuterated Solvents for NMR.
  • Benchchem. A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility.
  • University of Leicester. NMR Sample Preparation.
  • Oregon State University. Spectroscopy of Amines.
  • Chemistry LibreTexts. (2024). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (¹H, ¹³C) in Organic Molecule.
  • Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 23.
  • Elguero, J., et al. (2020). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Magnetic Resonance in Chemistry, 58(10), 971-982.
  • ResearchGate. ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
  • University of Calgary. ¹H NMR Spectroscopy.
  • Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.
  • ResearchGate. ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives.
  • JoVE. (2025). Video: NMR Spectroscopy Of Amines.
  • ResearchGate. Chemical shifts of the amine protons signal in ¹H NMR spectra....
  • UCL. (2025). Sample Preparation. Faculty of Mathematical & Physical Sciences.

Sources

Application and Protocol for the Mass Spectrometric Analysis of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the mass spectrometric analysis of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine, a heterocyclic compound of significant interest in pharmaceutical and agrochemical research.[1][2] Detailed protocols for both Electrospray Ionization (ESI) and Electron Impact (EI) mass spectrometry are presented, designed for researchers, scientists, and drug development professionals. The application note elucidates the predictable fragmentation patterns of the title compound, offering a robust framework for its identification and characterization in complex matrices. The causality behind experimental choices is explained to ensure both technical accuracy and practical applicability.

Introduction: The Significance of Substituted Pyrazoles

Substituted pyrazole scaffolds are foundational in modern medicinal chemistry, exhibiting a wide array of biological activities including anti-inflammatory, anticancer, and antimicrobial properties.[1] The specific compound, this compound, incorporates several key structural motifs: a brominated pyrazole core, a phenyl substituent, and an amine group. Each of these features influences its chemical properties and, consequently, its behavior in a mass spectrometer. Accurate mass determination and structural elucidation are critical for metabolism studies, impurity profiling, and quality control in drug development pipelines. This guide provides the necessary protocols and theoretical understanding to achieve reliable and reproducible mass spectrometric data for this class of compounds.

Foundational Principles: Ionization and Fragmentation

The choice of ionization technique is paramount and dictates the nature of the resulting mass spectrum.

  • Electrospray Ionization (ESI): A "soft" ionization technique that typically protonates the analyte in solution, yielding a prominent pseudomolecular ion ([M+H]⁺).[3] This is ideal for accurate molecular weight determination and for coupling with liquid chromatography (LC-MS). The basic amine group on the pyrazole ring makes this compound an excellent candidate for positive-ion ESI.

  • Electron Impact (EI): A "hard" ionization technique used in Gas Chromatography-Mass Spectrometry (GC-MS). It bombards the analyte with high-energy electrons, causing extensive and reproducible fragmentation.[4][5] This fragmentation pattern serves as a "fingerprint" for structural confirmation, often matched against spectral libraries.

The fragmentation of pyrazole derivatives is governed by the stability of the resulting ions and neutral losses. Common fragmentation pathways include the cleavage of the pyrazole ring, loss of substituents, and rearrangements.[6] For this compound, the presence of the bromine atom is a key diagnostic feature due to its two stable isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, with two peaks of almost equal intensity separated by 2 m/z units (M⁺ and M+2).[7]

Experimental Protocols

Sample Preparation
  • Objective: To prepare the analyte in a suitable solvent for mass spectrometric analysis.

  • Protocol:

    • Weigh 1 mg of this compound.

    • Dissolve the compound in 1 mL of HPLC-grade methanol or acetonitrile to create a 1 mg/mL stock solution.

    • For direct infusion ESI-MS, dilute the stock solution to a final concentration of 1-10 µg/mL using a solvent mixture of 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in the protonation of the analyte.

    • For LC-MS analysis, the final concentration may be adjusted based on the sensitivity of the instrument and the desired limit of detection.

    • For GC-MS analysis, a solvent compatible with the GC system (e.g., dichloromethane or ethyl acetate) should be used. Derivatization of the amine group may be necessary to improve volatility and peak shape.

Liquid Chromatography-Mass Spectrometry (LC-MS) with ESI
  • Rationale: This is the preferred method for quantitative analysis and analysis of complex mixtures. The soft ionization of ESI will provide a strong signal for the protonated molecule.

  • Workflow Diagram:

LCMS_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry Sample Prepared Sample Autosampler Autosampler Injection Sample->Autosampler Column C18 Reverse-Phase Column (e.g., 2.1 x 50 mm, 1.8 µm) Autosampler->Column ESI_Source Electrospray Ionization (ESI) Source (Positive Ion Mode) Column->ESI_Source Eluent MobilePhase Mobile Phase Gradient (Water/Acetonitrile w/ 0.1% Formic Acid) MobilePhase->Column MassAnalyzer Mass Analyzer (e.g., Q-TOF, Orbitrap) ESI_Source->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem Data System (Data Acquisition & Processing) Detector->DataSystem Signal

Caption: LC-MS experimental workflow.

  • Instrumentation and Parameters:

ParameterRecommended SettingRationale
LC System Agilent 1290 Infinity II or equivalentHigh-pressure capability for use with small particle size columns, ensuring high resolution.
Column Reversed-phase C18, e.g., 2.1 x 50 mm, 1.8 µmGood retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for ionization and is a standard aqueous phase for reversed-phase chromatography.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic solvent for eluting analytes from a C18 column.
Gradient 5% to 95% B over 5 minutesA generic gradient suitable for screening; should be optimized for specific applications.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
MS System High-Resolution Mass Spectrometer (e.g., Q-TOF, Orbitrap)Provides accurate mass measurements for elemental composition determination.
Ionization Mode Positive Ion Electrospray (ESI+)The amine group is readily protonated.
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray process.
Gas Temperature 300 - 350 °CAids in desolvation of the analyte droplets.
Nebulizer Gas Nitrogen, 30-45 psiAssists in aerosol formation.
MS/MS Fragmentation Collision-Induced Dissociation (CID) with varying collision energies (e.g., 10-40 eV)To generate fragment ions for structural confirmation.
Gas Chromatography-Mass Spectrometry (GC-MS) with EI
  • Rationale: Provides a reproducible fragmentation pattern for library matching and unambiguous identification.

  • Instrumentation and Parameters:

ParameterRecommended SettingRationale
GC System Agilent 8890 GC or equivalentRobust and reliable for routine analysis.
Column HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thicknessA non-polar column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium, constant flow at 1.0 mL/minInert and provides good chromatographic efficiency.
Inlet Temperature 250 °CEnsures complete volatilization of the analyte.
Oven Program Start at 100 °C, hold for 1 min, ramp at 20 °C/min to 300 °C, hold for 5 minA general-purpose temperature program; requires optimization.
MS System Single Quadrupole or Q-TOFA single quadrupole is sufficient for EI fragmentation patterns.
Ionization Mode Electron Impact (EI)Standard for generating reference mass spectra.
Electron Energy 70 eVThe standard energy for creating reproducible fragmentation and for library matching.[5]
Source Temperature 230 °CPrevents condensation of the analyte in the ion source.
Mass Range m/z 40-400Covers the expected molecular ion and fragment masses.

Data Interpretation: Predicted Fragmentation Patterns

The molecular formula of this compound is C₁₀H₁₀BrN₃. Its monoisotopic mass is approximately 267.00 g/mol for the ⁷⁹Br isotope and 269.00 g/mol for the ⁸¹Br isotope.

ESI-MS/MS Fragmentation

In positive mode ESI, the protonated molecule [M+H]⁺ will be observed at m/z 268.01 and 270.01. Collision-Induced Dissociation (CID) is expected to yield the following key fragments:

  • Loss of NH₃ (Ammonia): A common loss from a primary amine, leading to a fragment at m/z 251/253.

  • Cleavage of the Phenyl Group: Loss of the phenyl group (C₆H₅) as a radical is less common in ESI, but cleavage leading to the phenyl cation at m/z 77 is possible.

  • Loss of Br•: The loss of a bromine radical would result in a fragment at m/z 188.

  • Ring Cleavage: The pyrazole ring can undergo cleavage, although this is typically less favored in soft ionization techniques.

EI-MS Fragmentation

EI will produce a radical cation M⁺• at m/z 267/269. The fragmentation will be more extensive:

  • Molecular Ion (M⁺•): A prominent peak at m/z 267/269 with a ~1:1 intensity ratio is expected, confirming the presence of one bromine atom.

  • Loss of a Bromine Atom: The C-Br bond is relatively weak and can cleave to lose a Br• radical, resulting in a significant peak at m/z 188. This is often a favorable fragmentation pathway for halogenated aromatic compounds.[8]

  • Loss of Methyl Radical: Cleavage of the methyl group (•CH₃) would lead to a fragment at m/z 252/254.

  • Formation of Phenyl Cation: Cleavage of the N-phenyl bond can generate a stable phenyl cation at m/z 77.

  • Ring Fragmentation: The pyrazole ring can fragment through the loss of stable neutral molecules like HCN (27 Da).[6] This can occur after the initial loss of other substituents.

Predicted Mass Fragments Table
m/z (⁷⁹Br/⁸¹Br)Proposed Fragment Structure/LossIonization Technique
268 / 270[M+H]⁺ESI
267 / 269[M]⁺•EI
252 / 254[M-CH₃]⁺EI
188[M-Br]⁺EI, ESI (CID)
173[M-Br-CH₃]⁺EI
91[C₆H₅N]⁺EI
77[C₆H₅]⁺EI, ESI (CID)
Proposed Fragmentation Pathway (EI)

Fragmentation_Pathway M [M]⁺• m/z 267/269 F1 [M-Br]⁺ m/z 188 M->F1 - Br• F2 [M-CH₃]⁺ m/z 252/254 M->F2 - •CH₃ F3 [C₆H₅]⁺ m/z 77 M->F3 - C₄H₄BrN₃• F4 [C₉H₇N₃]⁺ m/z 173 F1->F4 - •CH₃

Caption: Predicted EI fragmentation pathway.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using both LC-ESI-MS and GC-EI-MS. ESI is the method of choice for quantitative analysis and molecular weight confirmation, capitalizing on the facile protonation of the amine group. EI provides detailed structural information through its characteristic and reproducible fragmentation pattern, with the isotopic signature of bromine serving as a crucial diagnostic tool. The protocols and fragmentation insights provided in this document offer a solid foundation for the reliable characterization of this important pyrazole derivative in a research and development setting.

References

  • Santos, A. A., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen. Available at: [Link]

  • Elguero, J., et al. (2005). Electrospray ionization mass and tandem mass spectra of a series of N-pyrazolylmethyl and N-triazolylmethyl N-phenylpiperazines: new dopaminergic ligands with potential antipsychotic properties. Journal of Mass Spectrometry, 40(6), 815-820. Available at: [Link]

  • Majer, J. R., & Patrick, C. R. (1962). Electron impact on some halogenated aromatic compounds. Transactions of the Faraday Society, 58, 17-24. Available at: [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Available at: [Link]

  • AZoM. (2024). Electron Impact or Chemical Ionization for Mass Spectrometry. Available at: [Link]

  • LCGC International. (2019). Introduction to Electron Impact Ionization for GC–MS. Available at: [Link]

  • Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. Available at: [Link]

  • Karrouchi, K., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 707322. Available at: [Link]

  • Yuan, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1364-1386. Available at: [Link]

Sources

Application Notes: 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine as a Versatile Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of therapeutic agents.[1][2] This five-membered aromatic heterocycle is a key structural motif in blockbuster drugs ranging from anti-inflammatory agents like Celecoxib to treatments for erectile dysfunction like Sildenafil.[1] The metabolic stability and versatile substitution patterns of the pyrazole ring system allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it an invaluable tool for drug designers.[1][3]

Within this important class of compounds, 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS No: 69464-98-8) stands out as a particularly strategic intermediate.[4] Its structure is pre-functionalized with two distinct and orthogonally reactive sites: a nucleophilic amine at the C5 position and a bromine atom at the C4 position. This arrangement provides medicinal chemists with a robust platform for building molecular complexity through sequential, site-selective reactions, enabling the efficient synthesis of compound libraries for screening and the development of targeted therapeutics.[4][5]

This guide provides an in-depth look at the properties, core reactivity, and practical applications of this intermediate, complete with detailed protocols for its use in synthesizing advanced, drug-like scaffolds.

Physicochemical Properties and Safety Data

A thorough understanding of the intermediate's physical properties and handling requirements is critical for its effective and safe use in a laboratory setting.

Table 1: Physicochemical Data for this compound

PropertyValueReference(s)
CAS Number 69464-98-8[5]
Molecular Formula C₁₀H₁₀BrN₃[5]
Molecular Weight 252.11 g/mol [5]
Appearance Light orange to yellow/green powder or crystal[5]
Melting Point 103-107 °C[6]
Purity Typically >96%[5]
Solubility Soluble in common organic solvents (e.g., DCM, THF, DMF); limited solubility in water.[5]
Handling and Safety

As with all laboratory chemicals, this compound should be handled with appropriate care. It is classified as an irritant to the skin, eyes, and respiratory system and is harmful if swallowed.[7][8]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9] Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[7][10]

Always consult the latest Safety Data Sheet (SDS) from your supplier before use.[7][8]

Core Reactivity and Synthetic Strategy

The synthetic utility of this compound is derived from its two key functional groups, which can be addressed selectively.

  • C4-Bromine: The bromine atom serves as an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide variety of carbon- or heteroatom-based substituents, a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).[11]

  • C5-Amine: The primary amine is a versatile nucleophile. It can be readily acylated, sulfonylated, or used in reductive amination and condensation reactions to build out complex side chains or link to other pharmacophores.[4]

This dual reactivity enables a modular approach to synthesis, where the pyrazole core can be elaborated in a controlled, stepwise manner.

G start_node This compound path1_node Pathway 1: C4 Cross-Coupling (e.g., Suzuki, Sonogashira) start_node->path1_node Pd Catalyst, R-B(OH)₂ path2_node Pathway 2: C5 Amine Derivatization (e.g., Acylation, Sulfonylation) start_node->path2_node R-COCl or R-SO₂Cl product1_node C4-Functionalized Pyrazole path1_node->product1_node product2_node C5-Functionalized Pyrazole path2_node->product2_node final_product_node Di-functionalized Drug-like Scaffold product1_node->final_product_node C5 Amine Derivatization product2_node->final_product_node C4 Cross- Coupling

Caption: Core synthetic pathways for this compound.

Protocol I: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

Objective: To demonstrate the functionalization of the C4-Br position by installing an aryl substituent, a common structural motif in kinase inhibitors and other pharmaceuticals.[12]

Causality: The Suzuki-Miyaura reaction is chosen for its exceptional functional group tolerance, mild reaction conditions, and the vast commercial availability of boronic acids, making it a highly reliable and versatile method in drug discovery campaigns. The palladium catalyst facilitates a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form a new C-C bond.

Materials and Equipment
  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, deionized

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon inlet

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Step-by-Step Protocol
  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.0 g, 3.97 mmol, 1.0 equiv).

  • Add 4-methoxyphenylboronic acid (0.72 g, 4.76 mmol, 1.2 equiv) and potassium carbonate (1.65 g, 11.9 mmol, 3.0 equiv).

  • Place the flask under an inert atmosphere (nitrogen or argon).

  • Add anhydrous 1,4-dioxane (20 mL) and deionized water (5 mL) via syringe.

  • Catalyst Addition: To the stirring suspension, add Pd(PPh₃)₄ (0.23 g, 0.20 mmol, 5 mol%). The causality for adding the catalyst last is to minimize its deactivation before the reaction commences.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexane).

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the desired product, 4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

G reagents Reagents: - Pyrazole Intermediate - Boronic Acid - Base (K₂CO₃) - Pd Catalyst setup Reaction Setup (Inert Atmosphere, Solvent Addition) reagents->setup reaction Heating & Stirring (90 °C, 12-16h) setup->reaction workup Aqueous Work-up (Extraction & Washing) reaction->workup purify Purification (Column Chromatography) workup->purify characterize Characterization (NMR, MS) purify->characterize

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Protocol II: Synthesis of a Sulfonamide Derivative (Celecoxib Analogue)

Objective: To demonstrate the functionalization of the C5-amine by installing a benzenesulfonamide moiety, a key pharmacophore responsible for the COX-2 selectivity of drugs like Celecoxib.[13][14]

Causality: The nucleophilic amine readily attacks the electrophilic sulfur atom of the sulfonyl chloride. Pyridine is used as a base to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation and preventing protonation of the starting amine.

Materials and Equipment
  • 4-(4-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-amine (product from Protocol I)

  • 4-(Trifluoromethyl)benzenesulfonyl chloride

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Standard reaction, work-up, and purification equipment

Step-by-Step Protocol
  • Reaction Setup: Dissolve the pyrazole amine (1.0 equiv) in anhydrous DCM (10 mL per 1 mmol of amine) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath. This is done to control the exothermicity of the reaction and minimize side product formation.

  • Reagent Addition: Add anhydrous pyridine (2.0 equiv) to the solution, followed by the dropwise addition of a solution of 4-(trifluoromethyl)benzenesulfonyl chloride (1.1 equiv) in anhydrous DCM.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Work-up: Quench the reaction by adding 1M HCl (aq). Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, wash sequentially with saturated sodium bicarbonate (NaHCO₃) solution and brine, then dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude material via flash column chromatography or recrystallization to yield the target sulfonamide.

  • Characterization: Confirm the final structure via NMR and MS analysis.

Application in Target-Oriented Synthesis: A Kinase Inhibitor Scaffold

The di-substituted pyrazole scaffold synthesized through the protocols above is a common core in many targeted therapies, particularly kinase inhibitors used in oncology.[1][15] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers.

The synthesized molecule, with its C4-aryl group and C5-sulfonamide, can be envisioned as a scaffold that binds to the ATP-binding pocket of a target kinase. The various substituents occupy different regions of the pocket, creating specific interactions that lead to potent and selective inhibition.

G cluster_inhibition ligand Growth Factor (Ligand) receptor Receptor Tyrosine Kinase (RTK) ligand->receptor downstream Downstream Signaling (e.g., RAS-MAPK) receptor->downstream P atp ATP atp->receptor inhibitor Synthesized Pyrazole Inhibitor inhibitor->receptor proliferation Cell Proliferation & Survival downstream->proliferation block X block->receptor

Caption: Inhibition of a generic kinase signaling pathway by a pyrazole-based inhibitor.

Conclusion

This compound is a high-value intermediate for pharmaceutical research and development. Its pre-installed, orthogonally reactive amine and bromide handles provide a reliable and efficient platform for generating diverse libraries of complex molecules. As demonstrated, this scaffold is readily elaborated into structures reminiscent of known bioactive agents, such as COX-2 and kinase inhibitors. By leveraging the strategic reactivity of this intermediate, researchers can accelerate the discovery and development of novel therapeutics.

References

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Pyrazole Derivatives in Modern Drug Discovery. [Online] Available at: [Link]

  • Tantak, M. P., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Online] Available at: [Link]

  • Khan, S., et al. (2026). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Online] Available at: [Link]

  • Asati, V., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Online] Available at: [Link]

  • Goksen, Z., et al. (2021). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. PubMed Central. [Online] Available at: [Link]

  • Various Authors. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Online] Available at: [Link]

  • Yilmaz, I., et al. (2024). Selective COX‐2 inhibitor pyrazole derivatives derived from Celecoxib. ResearchGate. [Online] Available at: [Link]

  • Abdelgawad, M. A., et al. (2022). New pyrazolyl-thiazolidinone/thiazole derivatives as celecoxib/dasatinib analogues with selective COX-2, HER-2 and EGFR inhibitory effects. PubMed Central. [Online] Available at: [Link]

  • Díaz-González, F., et al. (2008). New celecoxib derivatives as anti-inflammatory agents. PubMed. [Online] Available at: [Link]

  • Díaz-González, F., et al. (2008). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Online] Available at: [Link]

  • Ahmad, I., et al. (2021). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5) and 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamide (6a-h). ResearchGate. [Online] Available at: [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Online] Available at: [Link]

  • Lead Sciences. 4-Bromo-3-phenyl-1H-pyrazol-5-amine. [Online] Available at: [Link]

  • Kleizienė, N., et al. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. ResearchGate. [Online] Available at: [Link]

  • Amerigo Scientific. 4-Bromo-3-methyl-1-p-tolyl-1H-pyrazol-5-amine. [Online] Available at: [Link]

  • Patel, K. D., et al. (2010). 1-phenyl-1H-pyrazole-4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Online] Available at: [Link]

  • Drăgan, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Online] Available at: [Link]

  • PubChem, National Center for Biotechnology Information. 4-Bromo-3-methyl-1-(3-methylphenyl)pyrazol-5-amine. [Online] Available at: [Link]

Sources

Application Notes & Protocols: A Researcher's Guide to In Vitro Anti-Inflammatory Assays for Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Inflammatory Cascade and the Therapeutic Promise of Pyrazole Scaffolds

Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense and tissue repair, yet its dysregulation underpins a vast array of chronic diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders.[1] At the molecular level, inflammation is orchestrated by a complex network of signaling pathways and cellular mediators. Key players in this process include enzymes like cyclooxygenases (COX) and lipoxygenases (LOX), which produce pro-inflammatory lipid mediators, and transcription factors such as Nuclear Factor-kappa B (NF-κB), which drives the expression of a multitude of pro-inflammatory genes like cytokines and chemokines.[2][3][4]

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, renowned for its wide range of biological activities.[1][5] A prominent class of pyrazole-containing drugs, exemplified by Celecoxib, exhibits potent anti-inflammatory effects primarily through the selective inhibition of the COX-2 enzyme.[6][7][8] COX-2 is typically induced at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and inflammation.[8][9] By selectively targeting COX-2 over the constitutively expressed COX-1 isoform, which is involved in gastric protection and platelet function, these compounds aim to provide effective anti-inflammatory relief with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[8][9]

This guide provides an in-depth overview and detailed protocols for a suite of in vitro assays designed to characterize the anti-inflammatory properties of novel pyrazole compounds. These assays are crucial for researchers in drug discovery and development to elucidate mechanisms of action, determine potency and selectivity, and build a comprehensive pharmacological profile of their lead candidates.

I. Core Mechanistic Assays: Targeting the Engines of Inflammation

The initial characterization of a potential anti-inflammatory pyrazole compound should focus on its interaction with the primary enzymatic drivers of the inflammatory response.

Cyclooxygenase (COX) Inhibition Assays: Assessing Potency and Selectivity

Causality Behind Experimental Choices: The assay measures the peroxidase activity of the COX enzyme. This is the second step in the conversion of arachidonic acid to prostaglandin H2 (PGH2). By providing a chromogenic substrate for the peroxidase reaction, we can spectrophotometrically quantify the enzyme's activity. The inclusion of both COX-1 and COX-2 isoforms allows for the direct assessment of selectivity, a key differentiator for modern anti-inflammatory drug candidates.[14]

Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay

Principle: This assay quantifies the peroxidase component of COX activity. The enzyme converts arachidonic acid to PGG2 and then reduces PGG2 to PGH2. This peroxidase activity is measured using a fluorescent probe (e.g., Amplex™ Red), which reacts with the byproducts of the reduction to produce a highly fluorescent compound, resorufin. The reduction in fluorescence in the presence of the test compound corresponds to the inhibition of COX activity.

Materials:

  • Purified, recombinant human or ovine COX-1 and COX-2 enzymes

  • COX Assay Buffer

  • Heme

  • Arachidonic Acid (substrate)

  • Potassium Hydroxide (for arachidonic acid solubilization)

  • Amplex™ Red reagent

  • Horseradish Peroxidase (HRP)

  • Hydrogen Peroxide (H2O2) for standard curve

  • Test pyrazole compounds and a reference inhibitor (e.g., Celecoxib, SC-560)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader (Excitation: ~530-560 nm, Emission: ~585-595 nm)

Experimental Workflow:

COX_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Prep_Enzyme Prepare Enzyme Mix (COX-1 or COX-2, Heme) Add_Enzyme Add Enzyme Mix to Plate Prep_Enzyme->Add_Enzyme Prep_Cmpd Prepare Pyrazole Compound Dilutions Add_Cmpd Add Compound or Vehicle to Wells Prep_Cmpd->Add_Cmpd Prep_Sub Prepare Substrate Mix (Arachidonic Acid, Amplex Red) Add_Sub Initiate Reaction: Add Substrate Mix Prep_Sub->Add_Sub Add_Enzyme->Add_Cmpd Incubate1 Pre-incubate (10 min, RT) Add_Cmpd->Incubate1 Incubate1->Add_Sub Incubate2 Incubate (5-10 min, RT) Add_Sub->Incubate2 Read Read Fluorescence (Ex/Em ~545/590 nm) Incubate2->Read Calc Calculate % Inhibition Read->Calc Plot Plot Dose-Response Curve Calc->Plot IC50 Determine IC50 & SI Plot->IC50

Caption: Workflow for COX Inhibition Assay.

Procedure:

  • Reagent Preparation: Prepare stock solutions of test compounds and reference inhibitors in DMSO. Prepare working solutions by diluting in COX Assay Buffer. Reconstitute enzymes and prepare substrate solutions according to the manufacturer's protocol.

  • Assay Plate Setup: In a 96-well plate, add assay buffer to all wells. Add the test compound dilutions, a positive control inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1), and a vehicle control (DMSO).

  • Enzyme Addition: Add the diluted COX-1 or COX-2 enzyme solution to all wells except the "no enzyme" blank.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the arachidonic acid substrate solution.

  • Signal Detection: Immediately begin reading the fluorescence intensity every minute for 10-20 minutes.

  • Data Analysis: Determine the rate of reaction (slope of the linear portion of the fluorescence vs. time curve). Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Data Presentation:

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI) (COX-1/COX-2)
Pyrazole-A>1000.15>667
Pyrazole-B15.21.212.7
Celecoxib15.00.04375
Ibuprofen5.510.50.52

II. Cell-Based Assays: Probing Anti-Inflammatory Effects in a Biological Context

While enzyme assays are essential, evaluating compounds in a cellular context provides a more physiologically relevant understanding of their activity, accounting for factors like cell permeability and engagement with intracellular signaling pathways.

Inhibition of Pro-Inflammatory Mediator Production in Macrophages

Macrophages are central players in the inflammatory response. Upon stimulation with bacterial components like lipopolysaccharide (LPS), they produce a barrage of pro-inflammatory mediators, including nitric oxide (NO) and prostaglandins.[15][16] The murine macrophage cell line RAW 264.7 is a robust and widely used model for this purpose.[15][17][18]

Causality Behind Experimental Choices: LPS activates Toll-like receptor 4 (TLR4), triggering downstream signaling cascades, prominently the NF-κB pathway.[19][20] This leads to the transcriptional upregulation of inducible nitric oxide synthase (iNOS) and COX-2. Measuring the downstream products of these enzymes—NO and Prostaglandin E2 (PGE2)—provides a direct readout of the inflammatory response and the efficacy of the test compound in suppressing it.

LPS_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK NFKB_I p50/p65-IκBα IKK->NFKB_I Phosphorylates IκBα NFKB_A p50/p65 NFKB_I->NFKB_A Releases Nucleus Nucleus NFKB_A->Nucleus Translocates Gene_Exp Gene Transcription Nucleus->Gene_Exp Promotes iNOS iNOS Gene_Exp->iNOS COX2 COX-2 Gene_Exp->COX2 NO Nitric Oxide (NO) iNOS->NO Produces PGE2 Prostaglandin E2 (PGE2) COX2->PGE2 Produces

Caption: LPS-induced pro-inflammatory signaling.

Protocol 2: Nitric Oxide (NO) Production Assay using Griess Reagent

Principle: iNOS, induced by LPS, produces large amounts of NO. NO is rapidly oxidized to nitrite (NO2-) in the cell culture medium. The Griess reagent reacts with nitrite in a two-step diazotization reaction to form a purple-colored azo compound, which can be quantified by measuring its absorbance at 540 nm.[17][21]

Materials:

  • RAW 264.7 macrophage cell line

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • LPS (from E. coli)

  • Test pyrazole compounds

  • Griess Reagent (Part A: Sulfanilamide in acid; Part B: N-(1-naphthyl)ethylenediamine dihydrochloride)

  • Sodium Nitrite (for standard curve)

  • 96-well clear microplates

  • Absorbance microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight to allow for adherence.[18]

  • Compound Treatment: Remove the medium and replace it with fresh medium containing serial dilutions of the pyrazole compounds. Include a vehicle control (e.g., 0.1% DMSO).

  • Pre-incubation: Incubate for 1-2 hours at 37°C.

  • Inflammatory Stimulation: Add LPS to all wells (final concentration of 1 µg/mL) except for the unstimulated control wells.[16]

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Nitrite Measurement: a. Prepare a sodium nitrite standard curve (0-100 µM) in culture medium. b. Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate. c. Add 50 µL of Griess Reagent Part A to each well, mix, and incubate for 10 minutes at room temperature, protected from light. d. Add 50 µL of Griess Reagent Part B to each well, mix, and incubate for another 10 minutes. e. Read the absorbance at 540 nm.

  • Data Analysis: Calculate the nitrite concentration in each sample using the standard curve. Determine the percentage inhibition of NO production for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC50 value.

  • (Crucial) Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT, MTS, or PrestoBlue™) on the remaining cells to ensure that the observed reduction in NO is not due to cytotoxicity.

Protocol 3: Prostaglandin E2 (PGE2) Quantification by ELISA

Principle: This assay uses a competitive enzyme-linked immunosorbent assay (ELISA) to quantify the amount of PGE2 secreted into the cell culture supernatant. PGE2 in the sample competes with a fixed amount of HRP-labeled PGE2 for a limited number of binding sites on a PGE2-specific antibody coated onto the plate. The amount of HRP-labeled PGE2 bound to the antibody is inversely proportional to the amount of PGE2 in the sample.

Materials:

  • Supernatants from LPS-stimulated RAW 264.7 cells (from Protocol 2)

  • Commercial PGE2 ELISA Kit (containing pre-coated plate, PGE2 standards, PGE2 conjugate, antibodies, wash buffer, substrate, and stop solution)[22][23][24]

  • Absorbance microplate reader

Procedure:

  • Sample Collection: After the 24-hour incubation with LPS and test compounds, collect the cell culture supernatant. Centrifuge to pellet any cell debris.

  • ELISA Protocol: Follow the specific instructions provided by the manufacturer of the PGE2 ELISA kit. A general workflow is as follows:[23][25] a. Add standards and samples to the wells of the antibody-coated plate. b. Add the PGE2-enzyme conjugate. c. Incubate to allow for competitive binding. d. Wash the plate to remove unbound reagents. e. Add a chromogenic substrate (e.g., TMB). f. Incubate until color develops. g. Add a stop solution. h. Read the absorbance at the specified wavelength (typically 450 nm).

  • Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Calculate the PGE2 concentration in the samples from the standard curve. Determine the percentage inhibition of PGE2 production and calculate the IC50 value.

Quantification of Pro-Inflammatory Cytokine Suppression

Beyond lipid mediators and NO, a primary function of the NF-κB pathway is to induce the expression and secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][26][27] Measuring the inhibition of these cytokines provides further evidence of a compound's anti-inflammatory activity.

Protocol 4: Cytokine Measurement by Sandwich ELISA

Principle: A capture antibody specific for the target cytokine (e.g., anti-TNF-α) is coated onto the wells of a microplate. When the sample (cell supernatant) is added, the cytokine binds to the capture antibody. After washing, a biotinylated detection antibody, which binds to a different epitope on the cytokine, is added. This is followed by the addition of a streptavidin-enzyme conjugate. A substrate is then added, and the resulting colorimetric signal is proportional to the amount of cytokine present in the sample.[28][29]

Materials:

  • Supernatants from LPS-stimulated RAW 264.7 or THP-1 cells

  • Commercial ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β)[26][27][30]

  • Absorbance microplate reader

Procedure:

  • Assay Setup: The procedure is analogous to the PGE2 ELISA but follows a sandwich format. Strictly adhere to the protocol provided with the commercial kit.

  • Data Analysis: Calculate cytokine concentrations from the standard curve. Determine the percentage inhibition of cytokine production for each compound concentration and calculate the IC50 value.

Data Presentation for Cell-Based Assays:

CompoundNO Inhibition IC50 (µM)PGE2 Inhibition IC50 (µM)TNF-α Inhibition IC50 (µM)IL-6 Inhibition IC50 (µM)CC50 (µM)
Pyrazole-A2.50.21.83.1>100
Pyrazole-B25.11.518.522.0>100
Dexamethasone0.80.10.50.6>100

*CC50: 50% cytotoxic concentration.

III. Advanced Mechanistic Assays: Exploring Novel Targets

The anti-inflammatory activity of pyrazole compounds may extend beyond COX inhibition. Exploring effects on other key inflammatory hubs, such as the NLRP3 inflammasome, can uncover novel mechanisms of action.

NLRP3 Inflammasome Inhibition Assay

The NLRP3 inflammasome is a multi-protein complex that, upon activation by various stimuli, triggers the cleavage of pro-caspase-1 into active caspase-1.[31] Caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms, which are potent pro-inflammatory cytokines.[32] Aberrant NLRP3 activation is implicated in numerous inflammatory diseases.[33]

Causality Behind Experimental Choices: This assay typically requires two signals. The first "priming" signal (e.g., LPS) induces the NF-κB-dependent transcription of NLRP3 and pro-IL-1β. The second signal (e.g., nigericin or ATP) triggers the assembly and activation of the inflammasome complex.[31][32] By measuring the downstream products—caspase-1 activity or secreted IL-1β—we can assess a compound's ability to inhibit this critical inflammatory pathway.

Protocol 5: IL-1β Release Assay in Primed THP-1 Cells

Principle: Human monocytic THP-1 cells are differentiated into macrophage-like cells and then primed with LPS. Subsequent stimulation with an NLRP3 activator like nigericin triggers inflammasome activation and the release of mature IL-1β into the supernatant, which is then quantified by ELISA.

Materials:

  • THP-1 human monocytic cell line

  • Phorbol 12-myristate 13-acetate (PMA) for differentiation

  • LPS (priming agent)

  • Nigericin (activating agent)

  • Test pyrazole compounds

  • Commercial Human IL-1β ELISA Kit[34]

Experimental Workflow:

NLRP3_Workflow cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Quantification & Analysis Seed Seed THP-1 Cells Differentiate Differentiate with PMA (24-48h) Seed->Differentiate Rest Rest in Fresh Medium (24h) Differentiate->Rest Prime Prime with LPS (3-4h) Rest->Prime Treat Treat with Pyrazole Compound (1h) Prime->Treat Activate Activate with Nigericin (1-2h) Treat->Activate Collect Collect Supernatant Activate->Collect ELISA Measure IL-1β via ELISA Collect->ELISA Calc Calculate % Inhibition ELISA->Calc IC50 Determine IC50 Calc->IC50

Sources

Screening 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine Against Cancer Cell Lines: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Pyrazole Scaffolds in Oncology

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse substitutions, leading to a broad spectrum of pharmacological activities.[1][3] In recent years, pyrazole derivatives have garnered significant attention as promising anticancer agents, with several compounds demonstrating potent cytotoxicity against a variety of cancer cell lines.[1][3][4] The anticancer efficacy of these compounds is often attributed to their ability to interact with a multitude of cellular targets crucial for cancer cell proliferation and survival, including protein kinases (e.g., EGFR, CDK), tubulin, and DNA.[1][3][5]

This application note provides a comprehensive guide for the initial screening of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS No: 69464-98-8) for its potential anticancer activity. While this specific molecule is a known versatile intermediate in pharmaceutical synthesis, its direct cytotoxic effects against cancer cells are less characterized.[6] This document outlines a logical, tiered screening approach, commencing with broad cytotoxicity assays and progressing to more mechanistic studies to elucidate its mode of action. The protocols provided herein are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Chemical Properties of this compound:

PropertyValueSource
CAS Number 69464-98-8[6][7]
Molecular Formula C₁₀H₁₀BrN₃[6][7]
Molecular Weight 252.11 g/mol [6][8]
Appearance White flakes or light orange to yellow to green powder/crystal[6][7]
Melting Point 101-107 °C[6][9]

Experimental Design: A Tiered Approach to Anticancer Screening

A systematic workflow is essential for the efficient evaluation of a novel compound's anticancer potential. This guide proposes a three-tiered approach, starting with a broad assessment of cytotoxicity and progressively narrowing the focus to mechanistic insights.

Anticancer Screening Workflow cluster_2 Tier 3: Pathway Analysis (Hypothesis-Driven) T1_Start Prepare Compound Stock & Select Cell Lines T1_Assay Perform MTT or SRB Assay (72-hour incubation) T1_Start->T1_Assay T1_Analysis Calculate IC50 Values T1_Assay->T1_Analysis T1_Decision Decision: Proceed if IC50 is in a promising range (e.g., < 50 µM) T1_Analysis->T1_Decision T2_Apoptosis Annexin V/PI Staining for Apoptosis T1_Decision->T2_Apoptosis Promising Cytotoxicity T2_CellCycle Propidium Iodide Staining for Cell Cycle Analysis T1_Decision->T2_CellCycle Promising Cytotoxicity T3_Pathway Investigate Potential Signaling Pathways (e.g., Western Blot for Kinase Phosphorylation) T2_Apoptosis->T3_Pathway Mechanism Indicated T2_CellCycle->T3_Pathway Mechanism Indicated

Caption: Tiered workflow for screening this compound.

Part 1: Primary Cytotoxicity Screening

The initial step is to determine the concentration-dependent cytotoxic effect of the compound on a panel of cancer cell lines. The MTT and SRB assays are robust, colorimetric methods suitable for this purpose.

Rationale for Assay Selection
  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This assay measures the metabolic activity of cells. Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow MTT to purple formazan crystals. The amount of formazan is proportional to the number of living cells.[8]

  • SRB (Sulforhodamine B) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.[10] The amount of bound dye is proportional to the total cellular protein mass.[4][11] It is a reliable method for determining cell density and is less susceptible to interference from compounds that affect metabolic activity.[4]

Recommended Cancer Cell Line Panel

A diverse panel of cell lines is recommended to assess the breadth of the compound's activity. The following are suggested based on their common use in pyrazole derivative screening:

Cell LineCancer TypeRationale
MCF-7 Breast (ER+)Represents hormone-dependent breast cancer.
MDA-MB-231 Breast (Triple-Negative)Represents a more aggressive and difficult-to-treat breast cancer subtype.
A549 LungA common model for non-small cell lung cancer.
HCT116 ColorectalA well-characterized colon cancer cell line.
HepG2 LiverRepresents hepatocellular carcinoma.
HeLa CervicalA widely used and well-characterized cancer cell line.
Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 0.2% NP-40 and 8 mM HCl in isopropanol)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[12]

  • Solubilization and Absorbance Reading:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[8]

    • Mix thoroughly by gentle pipetting.

    • Measure the absorbance at 570 nm using a microplate reader.[13]

Data Analysis: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Part 2: Mechanistic Elucidation

If this compound demonstrates significant cytotoxicity in the primary screen, the next step is to investigate its mechanism of action. Apoptosis (programmed cell death) and cell cycle arrest are common mechanisms for anticancer drugs.

Apoptosis Detection by Annexin V/PI Staining

Rationale: During the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[14] Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It is therefore used to identify late apoptotic and necrotic cells, which have compromised membrane integrity.[15]

Detailed Protocol: Annexin V/PI Staining using Flow Cytometry

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • Treated and control cells

  • 1X Binding Buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Seed cells in 6-well plates and treat with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours.

    • Harvest both adherent and floating cells.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[6]

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[1]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[1]

    • Analyze the cells immediately by flow cytometry.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic or necrotic cells

  • Annexin V- / PI+: Necrotic cells

Cell Cycle Analysis by Propidium Iodide Staining

Rationale: Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (G0/G1, S, or G2/M phase) and subsequent apoptosis. PI staining of DNA allows for the quantification of cells in each phase of the cell cycle based on their DNA content.[2]

Detailed Protocol: Cell Cycle Analysis using Flow Cytometry

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • Phosphate-buffered saline (PBS)

  • PI staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10⁶ cells per sample.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in 400 µL of PBS.

    • While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[6]

    • Incubate on ice for at least 30 minutes or store at -20°C.

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes.

    • Discard the ethanol and wash the cell pellet twice with PBS.[6]

    • Resuspend the cell pellet in 300-500 µL of PI/RNase A staining solution.[7]

    • Incubate for 15-30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer, acquiring data in a linear scale.[6]

    • Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Part 3: Potential Signaling Pathways for Further Investigation

The pyrazole scaffold is known to interact with various signaling pathways that are often dysregulated in cancer.[16][17] Based on the results from the mechanistic assays, further investigation into specific pathways can be pursued, for instance, by Western blotting to analyze the phosphorylation status of key proteins.

Potential_Signaling_Pathways cluster_0 Pyrazole Compound cluster_1 Potential Cellular Targets cluster_2 Downstream Effects Compound This compound EGFR EGFR Compound->EGFR CDK CDKs Compound->CDK Tubulin Tubulin Compound->Tubulin PI3K PI3K Compound->PI3K Proliferation Inhibition of Proliferation EGFR->Proliferation CellCycleArrest Cell Cycle Arrest CDK->CellCycleArrest Tubulin->CellCycleArrest PI3K->Proliferation Apoptosis Induction of Apoptosis PI3K->Apoptosis

Sources

Application Note: A Comprehensive Protocol for the Suzuki-Miyaura Coupling of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyrazole Functionalization

The pyrazole motif is a cornerstone in medicinal chemistry, appearing in a multitude of FDA-approved drugs due to its ability to act as a versatile scaffold and engage in critical hydrogen bonding interactions with biological targets.[1] The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for carbon-carbon bond formation, offering a robust strategy for the late-stage functionalization of heterocyclic compounds like pyrazoles.[2][3][4] This application note provides a detailed protocol for the Suzuki-Miyaura coupling of brominated pyrazoles, a common synthetic precursor. We will delve into the mechanistic underpinnings of the reaction, offer a step-by-step experimental guide, and provide a comprehensive troubleshooting section to empower researchers in their synthetic endeavors.

Mechanism and Key Considerations: The "Why" Behind the Protocol

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that joins an organoboron compound (nucleophile) with an organic halide (electrophile) in the presence of a base.[3][5][6] The catalytic cycle, a beautifully orchestrated sequence of elementary steps, is central to understanding and optimizing this transformation.

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the brominated pyrazole, forming a Pd(II) intermediate.[5][6] This is often the rate-determining step, and its efficiency is influenced by the electron density of the pyrazole ring and the steric bulk of the phosphine ligands on the palladium.

  • Transmetalation: The organic group from the boronic acid or ester is transferred to the palladium center. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[7][8] The choice of base is therefore critical and can significantly impact the reaction rate and yield.[9]

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

Suzuki_Miyaura_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Oxidative_Addition Oxidative Addition Ar-Pd(II)L2-Br Pyrazole-Pd(II) Complex Transmetalation Transmetalation Ar-Pd(II)L2-R Di-organic Pd(II) Complex Reductive_Elimination Reductive Elimination Product Coupled Product (Aryl-Pyrazole)

Materials and Reagents: Selecting the Optimal Components

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of each component. The following table summarizes common choices for the coupling of brominated pyrazoles.

ComponentExamplesTypical Loading/ConcentrationRationale and Key Considerations
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ with a phosphine ligand (e.g., SPhos, XPhos)1-5 mol%Pd(PPh₃)₄ is a classic choice, but for challenging substrates like some heteroaryl bromides, more advanced catalysts with bulky, electron-rich phosphine ligands can be more effective.[10] Pd(dppf)Cl₂ is often used for heteroaromatic couplings.[11]
Boronic Acid/Ester Phenylboronic acid, heteroarylboronic acids, boronic acid pinacol esters1.1-1.5 equivalentsBoronic acids are common, but pinacol esters can offer greater stability and are sometimes preferred for sensitive substrates. Using a slight excess of the boronic acid derivative drives the reaction to completion.
Base K₂CO₃, Cs₂CO₃, K₃PO₄, Ba(OH)₂2-3 equivalentsThe base is crucial for activating the boronic acid.[7] Carbonates are widely used, with cesium carbonate often being more effective for less reactive substrates due to its higher solubility.[11] Phosphates are also a good choice, particularly for base-sensitive functional groups.[12]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMF, THFVaries (e.g., 4:1 or 10:1 organic:aqueous)A mixture of an organic solvent and water is typical. Water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.[2] Dioxane and toluene are common organic solvents that can sustain the required reaction temperatures.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the Suzuki-Miyaura coupling of a brominated pyrazole with an arylboronic acid. Reaction conditions may need to be optimized for specific substrates.

.dot graph TD { A[Reactant Preparation] --> B{Reaction Setup}; B --> C[Degassing]; C --> D{Heating and Stirring}; D --> E[Reaction Monitoring]; E --> F{Workup}; F --> G[Purification]; G --> H[Characterization];

} .dot Figure 2: A general workflow for the Suzuki-Miyaura coupling experiment.

1. Reaction Setup:

  • To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the brominated pyrazole (1.0 equiv), arylboronic acid (1.2 equiv), and base (e.g., K₂CO₃, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.05 equiv).

  • Seal the flask with a rubber septum.

2. Solvent Addition and Degassing:

  • Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The final concentration of the brominated pyrazole should be in the range of 0.1-0.5 M.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes. This is critical to remove oxygen, which can deactivate the palladium catalyst.

3. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[11] The reaction can be performed using a conventional oil bath or a microwave reactor for accelerated reaction times.[11]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

4. Workup:

  • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent such as ethyl acetate and water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with the organic solvent (2-3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

5. Purification:

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst (deactivated by oxygen).Ensure thorough degassing of the solvent and reaction mixture. Use fresh, high-quality catalyst.
Insufficiently active catalyst system.Switch to a more active catalyst, such as one with a bulky phosphine ligand (e.g., SPhos or XPhos).
Ineffective base.Try a stronger or more soluble base, such as Cs₂CO₃ or K₃PO₄.
Low reaction temperature.Increase the reaction temperature, potentially using a microwave reactor.
Protodeboronation of Boronic Acid Presence of protic sources and prolonged reaction times.Use a boronic acid pinacol ester for increased stability. Minimize reaction time once the starting material is consumed.
Homocoupling of Boronic Acid Presence of oxygen.Ensure rigorous degassing.
Dehalogenation of Bromopyrazole Certain catalyst/ligand combinations or reaction conditions.Screen different palladium catalysts and ligands. Bromo and chloro derivatives can be less prone to dehalogenation than iodo derivatives.[13]
Difficulty in Purification Co-elution of product with residual starting materials or byproducts.Optimize the eluent system for column chromatography. Consider a different purification technique, such as recrystallization or preparative HPLC.

Conclusion

The Suzuki-Miyaura coupling of brominated pyrazoles is a highly effective and versatile method for the synthesis of complex, biologically relevant molecules. By understanding the underlying mechanism and carefully selecting the reaction components, researchers can reliably achieve high yields of the desired products. This application note provides a solid foundation for the successful implementation of this powerful synthetic tool in both academic and industrial research settings.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • MDPI. (2022). Recent Advances in Borylation and Suzuki-Type Cross-Coupling—One-Pot Miyaura-Type C–X and C–H Borylation–Suzuki Coupling Sequence. [Link]

  • Scientific Research Publishing. (2012). Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. [Link]

  • PMC - NIH. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. [Link]

  • ResearchGate. (2019). Sonogashira and Suzuki‐Miyaura coupling of brominated pyrazoles. [Link]

  • Royal Society of Chemistry. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. [Link]

  • Kotha, S., et al. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633–9695. [Link]

  • World Wide Journal of Multidisciplinary Research and Development. (2018). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. [Link]

  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. [Link]

  • Thieme. (2017). Suzuki–Miyaura Cross-Coupling of N-Acylpyrroles and -Pyrazoles. [Link]

  • YouTube. (2024). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

  • NIH. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • PubMed. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. [Link]

  • PMC - NIH. (2021). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Journal of the American Chemical Society. (2004). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. [Link]

  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate. [Link]

  • ACS Publications. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. [Link]

  • Organic Chemistry Research. (2023). A Brief Review of Suzuki-Miyaura Cross-coupling Synthesis of Biaryls Using Green Transition Metal Palladium Catalysts. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]

  • Journal of the American Chemical Society. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. [Link]

Sources

The Strategic Role of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine in the Synthesis of Next-Generation Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Crop Protection

In the ever-evolving landscape of agricultural science, the demand for more effective, selective, and environmentally benign crop protection agents is paramount. Heterocyclic compounds, particularly those containing the pyrazole scaffold, have emerged as a cornerstone in the development of modern insecticides and fungicides.[1][2] Among the myriad of pyrazole-based intermediates, 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine stands out as a pivotal building block, offering a unique combination of reactive sites that allow for the construction of complex and highly active agrochemical molecules. Its strategic importance lies in its ability to serve as a precursor to a wide range of pyrazole amide derivatives, a class of compounds renowned for their potent biological activities.[3][4] This guide provides an in-depth exploration of the application of this versatile intermediate in agrochemical synthesis, complete with detailed protocols and mechanistic insights for researchers and professionals in the field.

Application Notes: The Gateway to Potent Pyrazole Amide Agrochemicals

The primary application of this compound in agrochemical synthesis is as a key precursor for the generation of pyrazole-5-carboxamides. The presence of a reactive amine group at the 5-position allows for the facile formation of an amide bond with a variety of carboxylic acids or their activated derivatives. This amidation reaction is the cornerstone for creating a diverse library of compounds with potential insecticidal and fungicidal properties.[2][3][4]

The bromine atom at the 4-position, while seemingly a simple substituent, plays a crucial role. It can influence the electronic properties of the pyrazole ring, potentially enhancing the biological activity of the final compound. Furthermore, it offers an additional site for further chemical modification through cross-coupling reactions, allowing for the introduction of diverse functionalities to fine-tune the agrochemical's spectrum of activity and physicochemical properties.

Key Agrochemical Classes Derived from this compound:
Agrochemical ClassGeneral StructureTarget Pests/PathogensMode of Action (Predicted)
Insecticidal Pyrazole Amides Pyrazole-Amide-ArylLepidoptera (caterpillars), Coleoptera (beetles), Hemiptera (aphids)Disruption of the nervous system, potentially targeting GABA-gated chloride channels or ryanodine receptors.
Fungicidal Pyrazole Carboxamides Pyrazole-Amide-Thiophene/PyridineAscomycetes, Basidiomycetes (e.g., rusts, mildews, blights)Inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain, disrupting fungal energy production.

The rationale behind the efficacy of these pyrazole amides lies in the specific arrangement of the pyrazole core, the amide linker, and the appended aryl or heteroaryl moieties. This precise spatial and electronic configuration allows for high-affinity binding to target enzymes or receptors in pests and pathogens, leading to their disruption and eventual mortality.[5][6][7]

Visualizing the Synthetic Pathway: From Intermediate to Active Ingredient

The general synthetic strategy for producing agrochemical pyrazole amides from this compound is centered around the formation of a robust amide linkage. The following diagram illustrates this key transformation.

G start This compound reagents Amide Coupling Reagents (e.g., DCC/DMAP, TiCl4, or direct reaction with acyl chloride) start->reagents acid Carboxylic Acid (R-COOH) or Acyl Chloride (R-COCl) acid->reagents product Agrochemical Pyrazole Amide reagents->product Amidation

Caption: General synthetic scheme for pyrazole amide agrochemicals.

Protocols: Synthesis of a Representative Pyrazole Carboxamide

The following protocol details the synthesis of a model pyrazole carboxamide, 5-bromo-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)thiophene-2-carboxamide , adapted from established methodologies for pyrazole amide synthesis.[8][9] This compound serves as a representative example of a potential agrochemical derived from this compound.

Materials and Reagents:
  • This compound

  • 5-bromothiophene-2-carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate

  • Hexane

Experimental Procedure:
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 equivalent) and 5-bromothiophene-2-carboxylic acid (1.05 equivalents) in anhydrous dichloromethane.

  • Addition of Coupling Agents: To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, 0.1 equivalents) followed by N,N'-dicyclohexylcarbodiimide (DCC, 1.1 equivalents).

  • Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, filter the mixture to remove the dicyclohexylurea (DCU) precipitate. Wash the filtrate with saturated sodium bicarbonate solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Visualizing the Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Amidation cluster_2 Work-up & Purification cluster_3 Analysis a Dissolve Pyrazole Amine and Carboxylic Acid in DCM b Add DMAP and DCC a->b c Stir at Room Temperature (12-18h) b->c d Monitor by TLC c->d e Filter to Remove DCU d->e f Wash with NaHCO3 and Brine e->f g Dry and Concentrate f->g h Column Chromatography g->h i Characterize Product (NMR, MS) h->i

Caption: Step-by-step workflow for pyrazole amide synthesis.

Conclusion and Future Outlook

This compound is a demonstrably valuable and versatile intermediate in the synthesis of novel agrochemicals. Its utility in constructing potent pyrazole amide insecticides and fungicides underscores its importance in the ongoing quest for innovative crop protection solutions. The synthetic protocols derived from this intermediate are robust and adaptable, allowing for the creation of a wide array of candidate molecules. Future research will likely focus on leveraging the bromine substituent for further diversification through cross-coupling reactions, aiming to develop next-generation agrochemicals with enhanced efficacy, selectivity, and improved environmental profiles. The continued exploration of the chemical space accessible from this key building block promises to yield new and effective tools for sustainable agriculture.

References

  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Beilstein Journal of Organic Chemistry, 13, 457-463. Available at: [Link]

  • Zhang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry, 72(8), 3620-3638. Available at: [Link]

  • Huang, D., et al. (2017). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. De Gruyter. Available at: [Link]

  • Ren, S., et al. (2017). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 22(10), 1693. Available at: [Link]

  • Wang, C., et al. (2015). Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. Journal of Agricultural and Food Chemistry, 63(26), 6039-6047. Available at: [Link]

  • Li, H., et al. (2021). Synthesis and Biological Activity of Novel Pyrazol-5-yl-benzamide Derivatives as Potential Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 69(21), 5879-5888. Available at: [Link]

  • Li, M., et al. (2021). Design, Synthesis, Insecticidal Activity, and SAR of Aryl Isoxazoline Derivatives Containing Pyrazole-5-carboxamide Motif. Journal of Agricultural and Food Chemistry, 69(49), 14815-14824. Available at: [Link]

  • Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(32), 11953-11964. Available at: [Link]

  • Ren, S., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Latorre, S., et al. (2020). Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides. Journal of the Brazilian Chemical Society, 31(11), 2365-2374. Available at: [Link]

  • Ahmad, G., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. ResearchGate. Available at: [Link]

  • Rasool, N., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. Molecules, 27(2), 360. Available at: [Link]

  • Ahmad, G., et al. (2022). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 27(19), 6296. Available at: [Link]

  • Patel, H., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(5), 1010-1015. Available at: [Link]

  • Rasool, N., et al. (2022). Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for the Development of Kinase Inhibitors from Pyrazole Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, particularly cancer. The pyrazole scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of many clinically approved kinase inhibitors.[1][2][3] This guide provides a comprehensive overview and detailed protocols for the development of novel kinase inhibitors based on the pyrazole scaffold. We will delve into the rationale behind experimental design, from initial hit identification and optimization through to preclinical evaluation, with a focus on building a robust data package for candidate nomination.

Introduction: The Power of the Pyrazole Scaffold in Kinase Inhibition

Protein kinases orchestrate a vast array of cellular functions by catalyzing the phosphorylation of specific protein substrates. Their aberrant activity can drive oncogenesis, making them prime targets for therapeutic intervention.[1][2][3] Small molecule kinase inhibitors have revolutionized cancer treatment, and a significant number of these drugs feature a pyrazole core.[1][2] Examples of FDA-approved pyrazole-containing kinase inhibitors include Crizotinib, Ruxolitinib, and Encorafenib, highlighting the scaffold's versatility in targeting a range of kinases like ALK, JAK, and BRAF.[1][2]

The pyrazole ring is favored for several key reasons:

  • Synthetic Tractability: The pyrazole core can be readily synthesized and functionalized, allowing for the rapid generation of diverse chemical libraries to explore structure-activity relationships (SAR).[3][4][5][6][7][8][9][10]

  • Bioisosteric Replacement: It can act as a bioisostere for other aromatic systems, offering favorable physicochemical properties.[1]

  • Key Hinge-Binding Interactions: The nitrogen atoms of the pyrazole ring can form crucial hydrogen bonds with the "hinge" region of the kinase ATP-binding pocket, a common feature of many kinase inhibitors.[11]

This guide will walk you through the essential stages of developing a novel pyrazole-based kinase inhibitor.

The Drug Discovery Workflow: A Roadmap to a Clinical Candidate

The journey from a promising chemical scaffold to a clinical candidate is a multi-step process. This section outlines the key phases and the critical experiments within each.

G cluster_0 Discovery Phase cluster_1 Preclinical Phase Hit Identification Hit Identification Hit-to-Lead Hit-to-Lead Hit Identification->Hit-to-Lead Initial SAR Biochemical Screening Biochemical Screening Hit Identification->Biochemical Screening Identify initial hits Lead Optimization Lead Optimization Hit-to-Lead->Lead Optimization Refined SAR Candidate Selection Candidate Selection Lead Optimization->Candidate Selection In vivo efficacy & safety ADME-Tox Profiling ADME-Tox Profiling Lead Optimization->ADME-Tox Profiling Assess drug-like properties Cell-based Assays Cell-based Assays Biochemical Screening->Cell-based Assays Confirm cellular activity Cell-based Assays->Hit-to-Lead In vivo PK/PD In vivo PK/PD ADME-Tox Profiling->In vivo PK/PD Evaluate in animal models In vivo PK/PD->Candidate Selection

Caption: High-level workflow for kinase inhibitor development.

Synthesis of Pyrazole Scaffolds for Kinase Inhibitor Libraries

A crucial aspect of early-stage kinase inhibitor development is the ability to rapidly synthesize analogues for SAR studies. The 1,3,5-trisubstituted pyrazole is a common and effective scaffold.

General Synthetic Strategy: Three-Component Reaction

A convergent and efficient method for generating 1,3,5-trisubstituted pyrazoles is through a three-component reaction of an aldehyde, an acrylate, and an N-tosylhydrazone under transition metal-free conditions.[4] This approach allows for the introduction of diversity at three key positions of the pyrazole ring.

G cluster_0 Three-Component Synthesis of 1,3,5-Trisubstituted Pyrazoles Reactants Aldehyde (R1) + Ethyl Acrylate + N-Tosylhydrazone (R2) Intermediate [Intermediate Formation] Reactants->Intermediate Base, Solvent Product 1,3,5-Trisubstituted Pyrazole (R1, R2, CO2Et) Intermediate->Product Cyclization & Aromatization

Caption: Simplified schematic of a three-component pyrazole synthesis.

Protocol 3.1: Synthesis of a 1,3,5-Trisubstituted Pyrazole Library

This protocol provides a general method for the parallel synthesis of a library of pyrazole derivatives in a 96-well plate format.

Materials:

  • 96-well reaction block with magnetic stirring capabilities

  • Inert atmosphere (Nitrogen or Argon)

  • Anhydrous solvents (e.g., Toluene, DMF)

  • Variety of substituted aldehydes (R1CHO)

  • Ethyl acrylate

  • Variety of N-tosylhydrazones (R2CHNNHTs)

  • Base (e.g., Potassium carbonate, DBU)

  • Robotic liquid handler (optional, for high-throughput synthesis)

  • LC-MS for reaction monitoring and product analysis

Procedure:

  • Preparation of Stock Solutions:

    • Prepare stock solutions of each aldehyde, ethyl acrylate, and N-tosylhydrazone in the chosen anhydrous solvent.

    • Prepare a stock solution of the base.

  • Reaction Setup:

    • To each well of the 96-well reaction block, add the desired aldehyde stock solution.

    • Add the ethyl acrylate stock solution to each well.

    • Add the N-tosylhydrazone stock solution to each well.

    • Initiate the reaction by adding the base stock solution to each well.

  • Reaction Conditions:

    • Seal the reaction block and place it on a heating block with magnetic stirring.

    • Heat the reaction to the desired temperature (e.g., 80-120 °C) and stir for the required time (typically 12-24 hours).

  • Work-up and Purification:

    • After the reaction is complete, allow the block to cool to room temperature.

    • Quench the reaction by adding an aqueous solution (e.g., water or saturated ammonium chloride).

    • Extract the products with an organic solvent (e.g., ethyl acetate).

    • The organic layers can be concentrated and purified by automated flash chromatography or preparative HPLC.

  • Analysis:

    • Confirm the identity and purity of each compound using LC-MS and ¹H NMR.

Expert Insight: The choice of base and solvent is critical and may need to be optimized for different combinations of reactants. This parallel synthesis approach allows for the rapid generation of a focused library to explore the SAR around an initial hit.

Biochemical Assays for Potency and Selectivity

Biochemical assays are the first step in evaluating the inhibitory activity of your synthesized compounds.[12] They provide a direct measure of a compound's ability to inhibit the target kinase in a purified system.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

HTRF® is a robust and sensitive method for measuring kinase activity in a high-throughput format.[13][14][15][16] It relies on the transfer of energy between a donor fluorophore (Europium cryptate) and an acceptor fluorophore (XL665 or d2).[13]

G cluster_0 HTRF Kinase Assay Principle cluster_1 With Inhibitor No_Inhibitor Kinase + Substrate-Biotin + ATP -> Phosphorylated Substrate-Biotin Detection Anti-Phospho Ab-Eu(K) + SA-XL665 No_Inhibitor->Detection FRET FRET Signal Detection->FRET Binding Inhibitor Kinase (Inhibited) + Substrate-Biotin + ATP No_Phosphorylation No Phosphorylation Inhibitor->No_Phosphorylation No_FRET No FRET Signal No_Phosphorylation->No_FRET

Caption: Principle of the HTRF kinase assay.

Protocol 4.1: HTRF® Kinase Assay for IC₅₀ Determination

Materials:

  • 384-well low-volume white microplates

  • HTRF®-compatible microplate reader

  • Recombinant kinase

  • Biotinylated substrate peptide

  • ATP

  • Kinase reaction buffer

  • HTRF® detection reagents: Europium cryptate-labeled anti-phospho-specific antibody and Streptavidin-XL665 (SA-XL665)

  • Test compounds serially diluted in DMSO

Procedure:

  • Compound Plating:

    • Dispense a small volume (e.g., 0.5 µL) of your serially diluted pyrazole compounds into the wells of the 384-well plate.

  • Enzyme Addition:

    • Add the kinase diluted in kinase reaction buffer to each well.

  • Pre-incubation:

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to bind to the kinase.[13]

  • Reaction Initiation:

    • Add a mixture of the biotinylated substrate and ATP to each well to start the kinase reaction.

  • Reaction Incubation:

    • Incubate the plate for the optimized reaction time (e.g., 10 or 30 minutes) at room temperature.[13]

  • Detection:

    • Stop the reaction by adding the HTRF® detection reagents (a mixture of the Europium-labeled antibody and SA-XL665 in detection buffer containing EDTA).

  • Final Incubation:

    • Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.[13]

  • Data Acquisition:

    • Read the plate on an HTRF®-compatible reader, measuring the fluorescence emission at 620 nm and 665 nm.[13]

Data Analysis:

  • Calculate the HTRF ratio: (Fluorescence at 665 nm / Fluorescence at 620 nm) x 10,000.[13]

  • Plot the HTRF ratio against the logarithm of the inhibitor concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 1: Example HTRF Assay Parameters

ParameterValueRationale
Final Assay Volume20 µLSuitable for 384-well plates, conserving reagents.
Kinase ConcentrationDetermined by titrationUse a concentration that gives a robust signal without being in excess.
Substrate ConcentrationAt or near the Kₘ for the kinaseEnsures sensitivity to competitive inhibitors.
ATP ConcentrationAt or near the Kₘ for ATPMimics physiological conditions and provides a more accurate measure of inhibitor potency.[17]
Incubation TimesOptimized for each kinase systemBalances signal generation with practical assay throughput.
Kinase Selectivity Profiling

Achieving selectivity is a major challenge in kinase inhibitor development.[17] Screening your lead compounds against a panel of kinases is essential to identify potential off-target effects.[17][18][19][20]

Protocol 4.2: Kinase Selectivity Profiling

  • Select a Kinase Panel: Choose a panel of kinases that represents a broad range of the human kinome, including kinases from different families and those known to be involved in toxicity pathways.

  • Single-Point Screening: Initially screen your compounds at a single high concentration (e.g., 1 or 10 µM) against the kinase panel using a suitable assay format (e.g., HTRF® or radiometric assay).[19]

  • IC₅₀ Determination for Hits: For any kinases that show significant inhibition (e.g., >70%) in the single-point screen, perform a full dose-response curve to determine the IC₅₀ value.[19]

  • Quantify Selectivity: Calculate a selectivity score to compare the potency of your compound against the primary target versus off-targets.

Cell-Based Assays: Confirming Activity in a Physiological Context

While biochemical assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to confirm that your compounds can enter cells and inhibit the target kinase in its natural environment.[21]

Cell-Based Phosphorylation ELISA

This assay measures the phosphorylation of a downstream substrate of your target kinase in cells.[12][22][23][24] A decrease in substrate phosphorylation upon treatment with your compound indicates on-target activity.

G cluster_0 Cell-Based Phosphorylation ELISA Workflow Seed Cells Seed Cells Treat with Inhibitor Treat with Inhibitor Seed Cells->Treat with Inhibitor Overnight incubation Lyse Cells Lyse Cells Treat with Inhibitor->Lyse Cells Incubate Capture Protein Capture Protein Lyse Cells->Capture Protein Add lysate to antibody-coated plate Detect Phosphorylation Detect Phosphorylation Capture Protein->Detect Phosphorylation Add phospho-specific antibody Signal Generation Signal Generation Detect Phosphorylation->Signal Generation Add secondary antibody & substrate

Caption: Workflow for a cell-based phosphorylation ELISA.

Protocol 5.1: Cell-Based Phosphorylation ELISA

Materials:

  • 96-well cell culture plates

  • Cell line expressing the target kinase and its substrate

  • Cell culture medium

  • Test compounds

  • Fixing solution (e.g., 4% paraformaldehyde)

  • Quenching buffer (e.g., PBS with hydrogen peroxide)

  • Blocking buffer (e.g., BSA or non-fat milk in TBST)

  • Primary antibodies: one that captures the total substrate protein and one that detects the phosphorylated form

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., sulfuric acid)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate and allow them to adhere overnight.[22]

  • Compound Treatment: Treat the cells with serial dilutions of your pyrazole inhibitors for a specified time.

  • Cell Fixation and Permeabilization:

    • Remove the media and wash the cells.

    • Fix the cells with fixing solution.[22]

    • Wash the cells and then permeabilize them.

  • Quenching and Blocking:

    • Quench endogenous peroxidase activity.[22]

    • Block non-specific binding sites with blocking buffer.[22]

  • Antibody Incubation:

    • Incubate with the primary antibody against the phosphorylated substrate.

    • Wash and then incubate with the HRP-conjugated secondary antibody.[22]

  • Signal Detection:

    • Add TMB substrate and incubate until a color develops.[12]

    • Stop the reaction with stop solution and read the absorbance at 450 nm.[12]

Data Analysis:

  • Normalize the phospho-protein signal to the total protein signal (determined in parallel wells).

  • Plot the normalized signal against the inhibitor concentration to determine the EC₅₀ value.

Early ADME-Tox Profiling: Assessing Drug-Like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is critical to de-risk a project and select candidates with a higher probability of success in later development.[21][25][26][27][28]

Metabolic Stability Assay

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s (CYPs).[1][29][30][31]

Protocol 6.1: Metabolic Stability in Liver Microsomes

Materials:

  • Pooled human liver microsomes

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Test compounds

  • Positive control compound (with known metabolic instability)

  • Acetonitrile with an internal standard for quenching

  • LC-MS/MS for analysis

Procedure:

  • Reaction Setup:

    • In a 96-well plate, combine the liver microsomes, phosphate buffer, and your test compound.

    • Pre-incubate the plate at 37°C.

  • Reaction Initiation:

    • Start the reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction in designated wells by adding cold acetonitrile with an internal standard.[31]

  • Sample Processing:

    • Centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis:

    • Analyze the supernatant to quantify the remaining parent compound at each time point.

Data Analysis:

  • Plot the natural log of the percentage of remaining parent compound versus time.

  • The slope of the line gives the elimination rate constant (k).

  • Calculate the in vitro half-life (t₁/₂) = 0.693 / k.

  • Calculate the intrinsic clearance (CLᵢₙₜ).

Caco-2 Permeability Assay

The Caco-2 permeability assay is a widely used in vitro model to predict the intestinal absorption of orally administered drugs.[32][33][34][][36]

Protocol 6.2: Caco-2 Permeability Assay

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Cell culture medium

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS for analysis

Procedure:

  • Cell Culture:

    • Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation into a polarized monolayer.[]

  • Monolayer Integrity Check:

    • Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions.[34]

    • Perform a Lucifer yellow leakage assay to confirm monolayer integrity.[34]

  • Permeability Measurement:

    • Apical to Basolateral (A to B): Add the test compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time.

    • Basolateral to Apical (B to A): Add the test compound to the basolateral chamber and measure its appearance in the apical chamber over time.

  • Sample Analysis:

    • Quantify the concentration of the test compound in the donor and receiver chambers at different time points using LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Pₐₚₚ) for both A to B and B to A directions.

  • Calculate the efflux ratio (Pₐₚₚ (B to A) / Pₐₚₚ (A to B)). An efflux ratio greater than 2 suggests that the compound is a substrate for an efflux transporter like P-glycoprotein.[]

Table 2: Standard Panel of Early ADME-Tox Assays

AssayPurpose
Metabolic Stability Predicts hepatic clearance.
Caco-2 Permeability Predicts intestinal absorption and identifies efflux transporter substrates.
Plasma Protein Binding Determines the fraction of compound bound to plasma proteins, which influences distribution and efficacy.
CYP Inhibition Assesses the potential for drug-drug interactions.
hERG Inhibition Screens for potential cardiotoxicity.
Cytotoxicity Evaluates general cellular toxicity.

Overcoming Challenges in Pyrazole-Based Kinase Inhibitor Development

Achieving Selectivity

As mentioned, achieving selectivity is paramount. In addition to broad kinome screening, structure-based drug design can be employed to exploit subtle differences in the ATP-binding pockets of different kinases to design more selective inhibitors.

Overcoming Drug Resistance

Acquired resistance is a common challenge with targeted therapies.[2][37][38][39][40] Mechanisms of resistance include:

  • Gatekeeper Mutations: Mutations in the kinase domain that prevent the inhibitor from binding.[40]

  • Bypass Signaling: Activation of alternative signaling pathways that circumvent the inhibited kinase.[2][38]

Strategies to overcome resistance include:

  • Next-Generation Inhibitors: Designing novel pyrazole scaffolds that can inhibit the mutated kinase.[2]

  • Combination Therapies: Combining the kinase inhibitor with an inhibitor of a bypass signaling pathway.[38]

Conclusion

The pyrazole scaffold is a powerful and versatile starting point for the development of novel kinase inhibitors. By employing a systematic approach that integrates rational design, efficient synthesis, and a robust panel of biochemical, cellular, and ADME-Tox assays, researchers can effectively advance promising pyrazole-based compounds toward the clinic. This guide provides a foundational framework and detailed protocols to aid in this endeavor.

References

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. PMC. [Link]

  • New Strategies in Overcoming Acquired Resistance to Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Lung Cancer. AACR Journals. [Link]

  • Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies. PMC. [Link]

  • Caco2 assay protocol. [No valid URL provided]
  • Strategies to overcome resistance to tyrosine kinase inhibitors in non-small-cell lung cancer. Future Medicine. [Link]

  • DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. [Link]

  • Microsomal stability assay for human and mouse liver microsomes. protocols.io. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Publishing. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. [Link]

  • Overcoming resistance to tyrosine kinase inhibitors: Lessons learned from cancer cells treated with EGFR antagonists. PMC. [Link]

  • Combating Acquired Resistance to Tyrosine Kinase Inhibitors in Lung Cancer. ASCO Publications. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PMC. [Link]

  • Caco-2 permeability assay. Creative Bioarray. [Link]

  • Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers. Springer. [Link]

  • How to measure Kinase activity with HTRF™ KinEASE™ assay kit. YouTube. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Oxford Academic. [Link]

  • Protocol for the Human Liver Microsome Stability Assay. ResearchGate. [Link]

  • Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer. [Link]

  • HTRF Kinase Assay Development and Methods in Inhibitor Characterization. Springer. [Link]

  • Cell-Based ELISA Assay. Creative Bioarray. [Link]

  • Synthesis of 1,3,5-trisubstituted pyrazoles via 1,3-dipolar cycloaddition of nitrile imines with ninhydrin-derived Morita–Baylis–Hillman carbonates. RSC Publishing. [Link]

  • Microsomal Stability. Cyprotex. [Link]

  • The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review. [Link]

  • Development of a HTRF® Kinase Assay for Determination of Syk Activity. ResearchGate. [Link]

  • Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. RSC Publishing. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. Reaction Biology. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC. [Link]

  • Synthesis, Characterization of some new 1,3,5-trisubstituted pyrazole deriv
  • A Novel Synthesis of 1,3,5-Trisubstituted Pyrazoles through a Spiro-pyrazoline Intermediate via a Tandem 1,3-Dipolar Cycloaddition/Elimination. PMC. [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. [Link]

  • In Vitro ADME and Toxicology Assays. Eurofins Discovery. [Link]

  • Early Hit-to-Lead ADME screening bundle. IQVIA. [Link]

  • Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. PMC. [Link]

  • Fluorescence Polarization Assays in Small Molecule Screening. PMC. [Link]

  • Protocol for Fluorescence Polarization Assay Using GI224329. ResearchGate. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. [Link]

  • General methods of synthesis for pyrazole and its derivatives. ResearchGate. [Link]

  • 194 recent advances in the synthesis of new pyrazole deriv
  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. [Link]

Sources

Methodology for Assessing In Vivo Efficacy of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of the Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, represents a cornerstone in medicinal chemistry.[1][2][3] Its unique structural and electronic properties have made it a "privileged scaffold," enabling the design of therapeutic agents with a wide array of pharmacological activities.[4][5] Pyrazole derivatives have been successfully developed into approved drugs for various indications, including cancer and inflammatory diseases.[1][6] Notable examples include Celecoxib, a selective COX-2 inhibitor for inflammation, and several kinase inhibitors like Ruxolitinib and Erdafitinib used in oncology.[1][4][7]

The therapeutic efficacy of these derivatives stems from their ability to interact with a diverse range of biological targets. In oncology, pyrazoles have been shown to inhibit various kinases crucial for cancer cell signaling, such as EGFR, BRAF V600E, Aurora kinases, and JAKs, leading to cell cycle arrest and apoptosis.[1][8] In the context of inflammation, their primary mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[7][9] Some derivatives also exhibit anti-inflammatory effects through the modulation of other pathways, including the inhibition of 5-lipoxygenase (5-LOX) and nuclear factor-kappa B (NF-κB).[7]

Given the broad therapeutic potential of pyrazole derivatives, robust and well-designed in vivo efficacy studies are paramount in the preclinical development pipeline. These studies are essential to bridge the gap between promising in vitro data and clinical reality, providing critical insights into a compound's therapeutic window, pharmacokinetic/pharmacodynamic (PK/PD) relationships, and overall potential as a drug candidate.[10][11] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies for assessing the in vivo efficacy of pyrazole derivatives in both oncology and inflammation models.

Part 1: In Vivo Efficacy Assessment in Oncology

The evaluation of anticancer agents in vivo is a critical step to determine their therapeutic potential.[12][13] Human tumor xenograft models in immunodeficient mice are the most widely used systems for this purpose.[10][11]

Selection of Animal Models

The choice of the animal model is a critical determinant of the study's outcome and its translational relevance. For pyrazole derivatives targeting specific oncogenic pathways, the selection of an appropriate cancer cell line is crucial.

  • Subcutaneous Xenograft Models: These are the most common models for initial efficacy screening. Human cancer cell lines are injected subcutaneously into immunodeficient mice (e.g., nude or SCID mice). This model allows for easy tumor implantation, measurement, and monitoring of tumor growth.

  • Orthotopic Xenograft Models: In this model, tumor cells are implanted into the corresponding organ of origin (e.g., breast cancer cells into the mammary fat pad). Orthotopic models often better recapitulate the tumor microenvironment and metastatic potential, providing a more clinically relevant assessment of drug efficacy.[11]

  • Patient-Derived Xenograft (PDX) Models: PDX models involve the direct implantation of patient tumor tissue into immunodeficient mice. These models are considered to better represent the heterogeneity and genetic diversity of human cancers, offering a higher predictive value for clinical outcomes.[10]

Experimental Design and Workflow

A well-structured experimental design is crucial for obtaining reliable and reproducible data. The following workflow outlines the key steps in an in vivo anticancer efficacy study.

G cluster_0 Pre-Study Preparation cluster_1 Study Execution cluster_2 Endpoint Analysis Cell Line Selection & Culture Cell Line Selection & Culture Animal Acclimatization Animal Acclimatization Cell Line Selection & Culture->Animal Acclimatization Tumor Implantation Tumor Implantation Animal Acclimatization->Tumor Implantation Tumor Growth & Animal Randomization Tumor Growth & Animal Randomization Tumor Implantation->Tumor Growth & Animal Randomization Treatment Initiation Treatment Initiation Tumor Growth & Animal Randomization->Treatment Initiation Monitoring (Tumor Volume, Body Weight, Clinical Signs) Monitoring (Tumor Volume, Body Weight, Clinical Signs) Treatment Initiation->Monitoring (Tumor Volume, Body Weight, Clinical Signs) Endpoint Criteria Met Endpoint Criteria Met Monitoring (Tumor Volume, Body Weight, Clinical Signs)->Endpoint Criteria Met Euthanasia & Tissue Collection Euthanasia & Tissue Collection Endpoint Criteria Met->Euthanasia & Tissue Collection Data Analysis & Reporting Data Analysis & Reporting Euthanasia & Tissue Collection->Data Analysis & Reporting

Figure 1: General workflow for an in vivo anticancer efficacy study.

Protocol: Subcutaneous Xenograft Efficacy Study

This protocol provides a step-by-step guide for a typical subcutaneous xenograft study.

1. Cell Culture and Preparation:

  • Culture the selected human cancer cell line under sterile conditions using the recommended growth medium and supplements.
  • Harvest cells during the exponential growth phase.
  • Wash the cells with sterile phosphate-buffered saline (PBS) and perform a cell count to determine viability (should be >90%).
  • Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel® at the desired concentration for injection.[10]

2. Animal Handling and Tumor Implantation:

  • Use immunodeficient mice (e.g., 6-8 week old female athymic nude mice).
  • Allow animals to acclimatize for at least one week before the start of the experiment.
  • Inject the prepared cell suspension (typically 1 x 10^6 to 10 x 10^6 cells in 100-200 µL) subcutaneously into the flank of each mouse.

3. Tumor Growth Monitoring and Randomization:

  • Monitor tumor growth by measuring the length and width of the tumor with calipers 2-3 times per week.
  • Calculate tumor volume using the formula: (Length x Width²) / 2.[10]
  • Once tumors reach a predetermined size (e.g., 100-150 mm³), randomize the animals into treatment and control groups.

4. Drug Formulation and Administration:

  • Prepare the pyrazole derivative in a suitable vehicle (e.g., 0.5% methylcellulose in water, DMSO/saline). The formulation should be sterile and stable.
  • Determine the dosing regimen (dose, frequency, and route of administration) based on prior maximum tolerated dose (MTD) studies. Common routes include oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.).
  • Administer the compound to the treatment groups, while the control group receives the vehicle only. A positive control group treated with a standard-of-care chemotherapy agent can also be included.

5. Efficacy and Toxicity Monitoring:

  • Continue to measure tumor volume and body weight 2-3 times per week.
  • Monitor the animals daily for any clinical signs of toxicity, such as changes in behavior, appearance, or activity.
  • The primary efficacy endpoint is typically tumor growth inhibition (TGI).

6. Study Termination and Endpoint Analysis:

  • The study is terminated when tumors in the control group reach a predetermined endpoint size or after a specified duration of treatment.
  • At the end of the study, euthanize the animals and collect tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).
Data Presentation and Interpretation

Quantitative data from the study should be presented clearly to allow for straightforward interpretation.

Table 1: Example of Tumor Growth Inhibition Data

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21% TGIMean Body Weight Change (%)
Vehicle Control-1500 ± 250-+5.2
Pyrazole Derivative A25750 ± 15050+2.1
Pyrazole Derivative A50300 ± 10080-3.5
Standard-of-Care10450 ± 12070-8.0

TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100

Part 2: In Vivo Efficacy Assessment in Inflammation

For pyrazole derivatives with potential anti-inflammatory properties, a range of in vivo models can be employed to assess their efficacy. These models mimic different aspects of the inflammatory response.

Selection of Animal Models

The choice of model depends on the specific inflammatory pathway being targeted.

  • Collagen-Induced Arthritis (CIA): This model is commonly used to study the pathogenesis of rheumatoid arthritis and to evaluate the efficacy of anti-arthritic drugs.[16]

  • Acetic Acid-Induced Writhing: This is a model of visceral pain that is sensitive to analgesics and anti-inflammatory agents.[15][17]

Experimental Design and Workflow

The workflow for an anti-inflammatory study is similar to that of an oncology study, with the key difference being the induction of inflammation and the endpoints measured.

G cluster_0 Pre-Study Preparation cluster_1 Study Execution cluster_2 Data Analysis Animal Acclimatization Animal Acclimatization Baseline Measurements Baseline Measurements Animal Acclimatization->Baseline Measurements Drug Administration Drug Administration Baseline Measurements->Drug Administration Induction of Inflammation Induction of Inflammation Drug Administration->Induction of Inflammation Endpoint Measurements (e.g., Paw Volume, Pain Response) Endpoint Measurements (e.g., Paw Volume, Pain Response) Induction of Inflammation->Endpoint Measurements (e.g., Paw Volume, Pain Response) Calculation of % Inhibition Calculation of % Inhibition Endpoint Measurements (e.g., Paw Volume, Pain Response)->Calculation of % Inhibition Statistical Analysis Statistical Analysis Calculation of % Inhibition->Statistical Analysis Reporting Reporting Statistical Analysis->Reporting

Figure 2: General workflow for an in vivo anti-inflammatory efficacy study.

Protocol: Carrageenan-Induced Paw Edema in Rats

This protocol details the steps for the carrageenan-induced paw edema model.

1. Animal Handling and Grouping:

  • Use male Wistar or Sprague-Dawley rats (150-200 g).
  • Acclimatize the animals for at least one week.
  • Randomly assign animals to different treatment and control groups.

2. Drug Formulation and Administration:

  • Prepare the pyrazole derivative and a reference anti-inflammatory drug (e.g., Indomethacin or Celecoxib) in a suitable vehicle.
  • Administer the compounds orally or intraperitoneally at predetermined doses. The control group receives only the vehicle.

3. Induction of Inflammation:

  • One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution in sterile saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.[15]

5. Data Analysis:

  • Calculate the increase in paw volume for each animal at each time point.
  • Determine the percentage inhibition of edema for each treatment group compared to the control group using the formula: % Inhibition = [1 - (ΔV treated / ΔV control)] x 100 where ΔV is the change in paw volume.
Data Presentation and Interpretation

The results of the anti-inflammatory study should be presented in a clear and concise manner.

Table 2: Example of Anti-inflammatory Activity in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Mean Increase in Paw Volume (mL) at 3h% Inhibition of Edema
Vehicle Control-1.20 ± 0.15-
Pyrazole Derivative B100.84 ± 0.1030
Pyrazole Derivative B300.48 ± 0.0860
Indomethacin100.42 ± 0.0765

Conclusion: A Pathway to Clinical Translation

The methodologies outlined in this application note provide a robust framework for the in vivo evaluation of pyrazole derivatives in both oncology and inflammation. A systematic and well-controlled experimental approach is essential for generating high-quality, reproducible data that can confidently guide the progression of promising compounds from preclinical research to clinical development. By carefully selecting appropriate animal models, designing rigorous study protocols, and accurately interpreting the resulting data, researchers can effectively assess the therapeutic potential of novel pyrazole-based drug candidates. The versatility of the pyrazole scaffold continues to offer exciting opportunities for the discovery of new and improved medicines to address unmet medical needs.

References

  • Current scenario of pyrazole hybrids with in vivo therapeutic potential against cancers. (2023). ResearchGate. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (2023). MDPI. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Bentham Science. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). MDPI. [Link]

  • Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models. (2000). PubMed. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI. [Link]

  • Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (2023). International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). RJSOCMED. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]

  • In vivo and in vitro studies of celecoxib intervention in tumors through different mechanisms. (2024). ResearchGate. [Link]

  • Inherent Efficacies of Pyrazole-Based Derivatives for Cancer Therapy: The Interface Between Experiment and In Silico. (2023). Future Science. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF. (2024). ResearchGate. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. (2019). National Institutes of Health. [Link]

  • Celecoxib Prevents Tumor Growth in Vivo without Toxicity to Normal Gut. (2000). AACR Journals. [Link]

  • Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). (1997). PubMed. [Link]

  • In vivo Methods for Preclinical Screening of Anticancer Drugs. (2015). International Journal of Pharmacy and Biological Sciences. [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2020). SRR Publications. [Link]

  • Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines. (2004). AACR Journals. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2018). MDPI. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). Future Science. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2024). ResearchGate. [Link]

  • Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. (2023). MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Publishing. [Link]

  • New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. (2013). MDPI. [Link]

  • (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. [Link]

  • Mini review on anticancer activities of Pyrazole Derivatives. (2023). IJNRD. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. (2023). Eco-Vector Journals Portal. [Link]

  • In vitro and In vivo Effects and Mechanisms of Celecoxib-Induced Growth Inhibition of Human Hepatocellular Carcinoma Cells. (2005). AACR Journals. [Link]

  • New Anticancer Agents: In Vitro and In Vivo Evaluation. (2007). Karger Publishers. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2018). MDPI. [Link]

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers. [Link]

  • Synthesis, biological evaluation and molecular modeling study of pyrazole and pyrazoline derivatives as selective COX-2 inhibitors and anti-inflammatory agents. Part 2. (2012). PubMed. [Link]

  • Anti- Tumor assay / Screening of Anticancer Drugs. (2017). SlideShare. [Link]

  • Design, synthesis, modeling studies and biological screening of novel pyrazole derivatives as potential analgesic and anti-inflammatory agents. (2019). PubMed. [Link]

  • Preliminary study of the safety and efficacy of SC-58635, a novel cyclooxygenase 2 inhibitor: efficacy and safety in two placebo-controlled trials in osteoarthritis and rheumatoid arthritis, and studies of gastrointestinal and platelet effects. (1998). PubMed. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2023). MDPI. [Link]

  • In vivo methods for the evaluation of anti-inflammatory and antinoceptive potential. (2019). SciELO. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (2023). MDPI. [Link]

  • Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. (2015). Semantic Scholar. [Link]

  • Suppressive effect of an orally active MEK1/2 inhibitor in two different animal models for rheumatoid arthritis: a comparison with leflunomide. (2006). PubMed. [Link]

Sources

Molecular Docking Studies of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine: A Protocol for Virtual Screening and Interaction Analysis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for Researchers

Abstract: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2] 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine is a versatile derivative used as a key intermediate in the synthesis of anti-inflammatory and analgesic agents.[3][4] Molecular docking is a powerful computational technique that predicts the preferred orientation of a molecule when bound to a target, playing a critical role in structure-based drug design.[5] This guide provides a detailed, self-validating protocol for conducting molecular docking studies on this compound. We will utilize AutoDock Vina, a widely adopted open-source docking engine, and focus on a relevant biological target to illustrate the workflow from initial protein and ligand preparation to the final analysis and visualization of results. This document is intended for researchers, scientists, and drug development professionals seeking to apply computational methods to investigate the therapeutic potential of novel chemical entities.

Part 1: Theoretical Foundations & Strategic Considerations

Before initiating any computational experiment, it is crucial to establish a robust strategy. The choices made regarding the biological target and computational tools directly influence the relevance and reliability of the docking results.

The Ligand: this compound

The subject of our study is a pyrazole derivative. Pyrazole-containing compounds are known to exhibit a wide range of biological activities, including kinase inhibition, making them a focal point in the search for new therapeutic agents.[1][6] The specific functional groups of this compound—a bromine atom, an amine group, and phenyl and methyl substitutions—provide a unique combination of steric and electronic properties that can be exploited for specific interactions within a protein's binding pocket.

Target Selection: A Case Study with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

The performance of molecular docking is highly dependent on the quality of the selected protein structure.[7] Key criteria for selecting a target from the Protein Data Bank (PDB) include:

  • High Resolution: A lower resolution value (e.g., < 2.5 Å) indicates a more precise determination of atomic coordinates.[8]

  • Presence of a Co-crystallized Ligand: A structure with a bound ligand is invaluable. It defines the location and conformation of the binding pocket and provides a reference for validating the docking protocol.[9]

  • Biological Relevance: The target should be relevant to the anticipated therapeutic application of the ligand. Given that pyrazole derivatives are potent kinase inhibitors, we have selected VEGFR-2 (PDB ID: 2QU5) as our example target.[1] This structure is resolved at 1.9 Å and contains a co-crystallized inhibitor, providing an excellent foundation for our study.

Choice of Docking Software: AutoDock Vina

For this protocol, we will use AutoDock Vina.[10] This choice is predicated on its well-documented balance of speed and accuracy, its sophisticated scoring function, and its status as free, open-source software, which ensures accessibility and reproducibility of the results.[5]

Part 2: The Self-Validating Docking Protocol

A trustworthy protocol must include an internal validation step. Here, we integrate a re-docking procedure to confirm that our chosen parameters can accurately reproduce a known binding pose.

Overall Docking Workflow

The entire process, from data acquisition to final analysis, follows a structured path.

G cluster_prep Preparation Phase cluster_val Validation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase p1 1. Fetch Target Protein (PDB ID: 2QU5) p2 3. Prepare Protein (Remove water, add hydrogens) p1->p2 l1 2. Obtain Ligand Structure (this compound) l2 4. Prepare Ligand (Energy minimize, set rotatable bonds) l1->l2 d1 8. Define Grid Box (Binding Site) p2->d1 d2 9. Run AutoDock Vina with Target Ligand l2->d2 v1 5. Extract Native Ligand from 2QU5 v2 6. Re-dock Native Ligand v1->v2 v3 7. Calculate RMSD (Target: < 2.0 Å) v2->v3 v3->d1 Protocol Validated d1->d2 a1 10. Analyze Binding Affinity Scores d2->a1 a2 11. Visualize Poses & Interactions (PyMOL) a1->a2

Fig 1. A comprehensive workflow for molecular docking.
Detailed Step-by-Step Methodology
  • AutoDock Tools (MGLTools): For preparing protein and ligand files. ([Link]5]

  • AutoDock Vina: The docking engine. ([Link]10]

  • Protein Data Bank (PDB): Source for the protein structure. ([Link])

  • PubChem: Source for the ligand structure. ([Link])

The goal of protein preparation is to clean the PDB file and convert it into the PDBQT format required by Vina, which includes atomic charges and atom types.

  • Download Structure: Obtain the PDB file for 2QU5 from the RCSB PDB website.

  • Load into AutoDock Tools (ADT): Open ADT and load the 2QU5.pdb file.

  • Clean Protein:

    • Remove Water Molecules: Water molecules are generally removed as they can interfere with docking unless they are known to be critical for binding.[11] (In ADT: Edit -> Delete Water).

    • Remove Co-crystallized Ligand and other Heteroatoms: For the initial protein preparation, remove the native ligand and any other non-protein molecules. We will use the native ligand later for validation.

  • Add Hydrogens: PDB files from X-ray crystallography often lack hydrogen atoms. It is essential to add them, particularly polar hydrogens, as they are critical for forming hydrogen bonds.[12] (In ADT: Edit -> Hydrogens -> Add -> Polar Only).

  • Compute Charges: Assign partial charges to each atom. Kollman charges are a standard choice for proteins.[13] (In ADT: Edit -> Charges -> Compute Charges).

  • Set Atom Types: Assign AutoDock 4 atom types. (In ADT: Edit -> Atoms -> Assign AD4 type).

  • Save as PDBQT: Save the prepared protein as protein.pdbqt. (In ADT: Grid -> Macromolecule -> Choose, then select the protein and save the output).

  • Obtain 3D Structure: Download the SDF file for the ligand from PubChem or sketch it using chemical drawing software and generate a 3D conformation.

  • Load into ADT: Open the ligand's 3D structure file.

  • Detect Root and Torsion Tree: This step is crucial for ligand flexibility. ADT will automatically identify the rigid core (root) and the rotatable bonds.[14] (In ADT: Ligand -> Torsion Tree -> Detect Root).

  • Assign Charges: Gasteiger charges are typically calculated for small molecules.[14]

  • Save as PDBQT: Save the prepared ligand as ligand.pdbqt. (In ADT: Ligand -> Output -> Save as PDBQT).

This step is the cornerstone of a self-validating system.[9] By re-docking the co-crystallized ligand, we verify that our docking parameters can reproduce the experimentally observed binding mode.

  • Prepare Native Ligand: Extract the native ligand from the original 2QU5.pdb file and prepare it as a PDBQT file, following the same steps as in 2.2.3.

  • Define the Grid Box: The grid box defines the 3D search space for the docking simulation. Center the grid box on the native ligand's position in the crystal structure. A size of 25x25x25 Å is typically sufficient to cover the binding site. Note the center coordinates and dimensions.

  • Create Vina Configuration File: Create a text file named conf.txt with the following content, replacing the center coordinates with your values:

  • Run Vina: Execute the re-docking from the command line: vina --config conf.txt --log native_ligand_redock.log

  • Calculate RMSD: Load the original 2QU5.pdb and the top-ranked pose from native_ligand_redocked.pdbqt into PyMOL or ChimeraX. Superimpose the protein backbones and then calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the original and re-docked ligand. A successful validation is indicated by an RMSD value below 2.0 Å. [9][15]

Once the protocol is validated, proceed with docking your target ligand.

  • Update Configuration File: Modify conf.txt to point to your target ligand's PDBQT file.

  • Run Vina: Execute the docking simulation: vina --config conf.txt --log ligand_dock.log

Part 3: Analysis, Interpretation, and Visualization

The output of a docking simulation is a set of predicted binding poses and their corresponding scores. Proper analysis is key to extracting meaningful insights.

Interpreting Docking Scores

Open the ligand_dock.log file. AutoDock Vina reports the binding affinity in kcal/mol for the top poses. The score is a prediction of the binding free energy. More negative scores indicate stronger predicted binding. [16][17] The output also provides RMSD values relative to the best pose (RMSD l.b. and RMSD u.b.), which indicate the conformational similarity among the predicted poses.

Data Presentation

Summarize the results for the top-ranked poses in a table for clear comparison.

PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)Key Interacting Residues (Hydrogen Bonds)Key Interacting Residues (Hydrophobic)
1-9.50.000Cys919, Asp1046Leu840, Val848, Ala866, Leu1035
2-9.21.352Cys919Leu840, Val848, Ala866, Phe1047
3-9.11.876Asp1046Val848, Ala866, Leu1035, Cys1045
Note: Interacting residue data is hypothetical and must be determined from visualization (Step 3.3).
Visualization of Binding Poses with PyMOL

Visual inspection is essential to understand the specific interactions driving the binding affinity.[18][19]

  • Load Structures: Open PyMOL and load the prepared protein (protein.pdbqt) and the docking output file (ligand_docked.pdbqt).

  • Prepare Visualization:

    • Display the protein as a cartoon and color it (e.g., light grey).

    • Display the ligand (e.g., ligand_docked object) as sticks and color by element. The output file contains multiple poses; you can switch between them using the state controls at the bottom of the viewer window.

  • Focus on the Binding Site:

    • Select the residues within 4-5 Å of the ligand: select pocket, br. all within 5 of ligand_docked

    • Show the side chains of the pocket residues: show sticks, pocket

  • Identify Interactions:

    • Use the "find polar contacts" command to identify potential hydrogen bonds: dist H-Bonds, pocket, ligand_docked, 3.4, mode=2[20]

    • Visually inspect for hydrophobic interactions (e.g., contacts between alkyl or aromatic groups).

  • Generate Image: Use the ray or draw command to produce a high-quality image for publication.

Mapping Key Interactions

A 2D diagram can effectively summarize the crucial protein-ligand interactions identified during visualization.

G cluster_ligand This compound cluster_protein VEGFR-2 Binding Pocket ligand Ligand Core cys919 Cys919 ligand->cys919 H-Bond asp1046 Asp1046 ligand->asp1046 H-Bond leu840 Leu840 ligand->leu840 Hydrophobic val848 Val848 ligand->val848 Hydrophobic ala866 Ala866 ligand->ala866 Hydrophobic leu1035 Leu1035 ligand->leu1035 Hydrophobic

Fig 2. Hypothetical 2D interaction map for the top-ranked pose.

Conclusion

This application note provides a comprehensive and self-validating protocol for conducting molecular docking studies on this compound using AutoDock Vina. By following this structured workflow—from careful target selection and preparation to protocol validation and detailed results analysis—researchers can generate reliable and insightful predictions about the binding behavior of this and other novel compounds. These computational results can then be used to prioritize compounds for synthesis and experimental validation, accelerating the drug discovery process.

References

  • How to Analyze and Visualize Molecular Docking Results: Using MVD and Discovery Studio. (2025). YouTube. Retrieved from [Link]

  • How to Do Molecular Docking – Part 2: Result Analysis & Visualization with PyRx and Discovery Studio. (2025). YouTube. Retrieved from [Link]

  • Free Video: Molecular Docking Analysis - Autodock Results and Visualization. (n.d.). Class Central. Retrieved from [Link]

  • AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. (2025). YouTube. Retrieved from [Link]

  • Tutorial – AutoDock Vina. (2020). The Scripps Research Institute. Retrieved from [Link]

  • Barakat, K. H. (2009). Molecular Docking Tutorial.
  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Retrieved from [Link]

  • Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. (2020). YouTube. Retrieved from [Link]

  • How to validate the molecular docking results? (2022). ResearchGate. Retrieved from [Link]

  • The Bioinformatics Manual. (2021). Visualizing protein-protein docking using PyMOL. Medium. Retrieved from [Link]

  • Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. Retrieved from [Link]

  • How can I validate docking result without a co-crystallized ligand? (2021). ResearchGate. Retrieved from [Link]

  • Eagon, S. (n.d.). Vina Docking Tutorial.
  • How to validate molecular docking results with no proper crystal structure?? (2021). ResearchGate. Retrieved from [Link]

  • Session 4: Introduction to in silico docking. (n.d.). Course Hero.
  • Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413–418. Retrieved from [Link]

  • Visualization of Molecular Docking result by PyMOL. (2022). YouTube. Retrieved from [Link]

  • Warren, G. L., et al. (2006). A critical assessment of docking programs and scoring functions. Journal of medicinal chemistry, 49(20), 5912–5931.
  • Protein Preparation for Molecular Docking. (2022). YouTube. Retrieved from [Link]

  • Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. Ethan Holleman's Blog. Retrieved from [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. Retrieved from [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot. Retrieved from [Link]

  • Learn Maestro: Preparing protein structures. (2024). YouTube. Retrieved from [Link]

  • Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents. (n.d.). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. (2014). ResearchGate. Retrieved from [Link]

  • PyMOL Tutorial: Create High-Quality Protein Visualizations & Interaction Maps for Publications. (2024). YouTube. Retrieved from [Link]

  • 4-Bromo-3-metil-1-fenil-1H-pirazol-5-amina. (n.d.). Chem-Impex. Retrieved from [Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... (n.d.). ResearchGate. Retrieved from [Link]

  • ProSelection: A Novel Algorithm to Select Proper Protein Structure Subsets for in Silico Target Identification and Drug Discovery Research. (2018). PMC. Retrieved from [Link]

  • For docking, what are the criteria to choose the best protein structure from PDB to be used as the target? (2013). ResearchGate. Retrieved from [Link]

  • In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. (2019). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. (2022). MDPI. Retrieved from [Link]

  • This compound. (n.d.). Chem-Impex. Retrieved from [Link]

  • How to select a suitable protein for a certain ligand? (2019). ResearchGate. Retrieved from [Link]

  • Bekhit, A. A., & Abdel-Aziem, T. (2004). 1H-Pyrazole derivatives as anti-inflammatory agents. Medicinal Chemistry Research, 13(4-5), 237-252.
  • 4-Bromo-3-phenyl-1H-pyrazol-5-amine. (n.d.). Lead Sciences. Retrieved from [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link]

Sources

Application Note & Protocols: An Integrated Approach for the Quality Control of 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive suite of analytical methodologies for the quality control (QC) of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine, a critical intermediate in the pharmaceutical and agrochemical industries.[1] Ensuring the identity, purity, and quality of this starting material is paramount for the safety and efficacy of the final products. This guide details a multi-faceted analytical approach, encompassing chromatographic, spectroscopic, and elemental analysis techniques. We present detailed, step-by-step protocols for High-Performance Liquid Chromatography (HPLC) for assay and purity, Gas Chromatography-Mass Spectrometry (GC-MS) for residual solvent analysis, Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for identity confirmation, and elemental analysis for empirical formula verification. Each protocol is designed to be self-validating by incorporating system suitability checks and is grounded in principles outlined by international regulatory guidelines.

Introduction: The Rationale for Rigorous Quality Control

This compound is a substituted pyrazole derivative whose structural complexity and reactive functional groups (amine, bromo, phenyl) make it a versatile building block in organic synthesis.[1] However, these same features present analytical challenges. Potential impurities—such as starting materials, isomers, or degradation products—can impact the yield, purity, and safety profile of subsequent synthetic steps. Therefore, a robust QC strategy is not merely a procedural step but a foundational requirement for ensuring batch-to-batch consistency and regulatory compliance. This application note serves as a practical guide for researchers and QC analysts to establish a comprehensive quality assessment of this key intermediate.

Physicochemical Properties
PropertyValueReference
Chemical Formula C₁₀H₁₀BrN₃[1][2]
Molecular Weight 252.11 g/mol [1][2]
Appearance White flakes[1][2]
Melting Point 101-107 °C[1][2]
CAS Number 69464-98-8[1][2]

Overall Quality Control Workflow

A systematic approach ensures all quality attributes are assessed. The workflow begins with unambiguous identification, followed by quantitative analysis of purity and impurities, and concludes with the assessment of specific physical and chemical properties.

QC_Workflow cluster_0 Phase 1: Identification cluster_1 Phase 2: Purity & Impurity Profiling cluster_2 Phase 3: Compositional & Physical Analysis cluster_3 Final Disposition ID_NMR NMR Spectroscopy (¹H & ¹³C) Assay_HPLC Assay & Purity by HPLC-UV ID_NMR->Assay_HPLC ID_MS Mass Spectrometry (Molecular Weight) ID_MS->Assay_HPLC ID_FTIR FTIR Spectroscopy (Fingerprinting) ID_FTIR->Assay_HPLC Impurities_GC Residual Solvents by Headspace GC-MS Assay_HPLC->Impurities_GC Elemental Elemental Analysis (CHN & Br) Impurities_GC->Elemental Heavy_Metals Elemental Impurities (ICP-MS/OES) Elemental->Heavy_Metals Release Batch Release Heavy_Metals->Release

Caption: Integrated workflow for the quality control of this compound.

Identification Protocols

The first crucial step in quality control is to confirm the identity of the material. A combination of spectroscopic techniques provides unambiguous structural confirmation.

Structural Confirmation by NMR Spectroscopy

Causality: NMR spectroscopy is the gold standard for structural elucidation.[3][4] ¹H NMR confirms the proton environment (e.g., methyl group, aromatic protons), while ¹³C NMR verifies the carbon backbone of the molecule, providing definitive proof of identity. For pyrazole derivatives, NMR is essential for distinguishing between isomers.[3][5][6][7]

Protocol:

  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum.

    • Typical spectral window: -1 to 12 ppm.

    • Ensure adequate signal-to-noise with a sufficient number of scans (e.g., 16 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical spectral window: 0 to 160 ppm.

    • A higher number of scans will be required (e.g., 1024 scans).

  • Data Analysis: Process the spectra and compare the observed chemical shifts and coupling constants with a reference standard or theoretical values to confirm the structure.

Molecular Weight Verification by Mass Spectrometry (MS)

Causality: MS provides the exact molecular weight of the compound, confirming its elemental formula. The isotopic pattern observed for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) serves as a unique signature, adding a high degree of confidence to the identification.

Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an LC-MS system with an electrospray ionization (ESI) source or a direct infusion setup.

  • Acquisition:

    • Operate in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Scan a mass range that brackets the expected molecular weight (e.g., m/z 100-400).

  • Data Analysis:

    • Identify the molecular ion peak. For C₁₀H₁₀BrN₃, the expected [M+H]⁺ peaks are at m/z 252.01 and 254.01.

    • Verify the characteristic isotopic pattern for a single bromine atom.

Identity Confirmation by FTIR Spectroscopy

Causality: FTIR provides a unique "fingerprint" based on the vibrational frequencies of the molecule's functional groups.[8][9][10][11] It is a rapid and effective method for confirming identity against a known reference standard. Key expected vibrations include N-H stretching (amine), C=C and C=N stretching (aromatic and pyrazole rings), and C-Br stretching.

Protocol:

  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) technique for solid samples. Place a small amount of the powder directly onto the ATR crystal.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Co-add at least 16 scans to achieve a good signal-to-noise ratio.

  • Data Analysis: Compare the resulting spectrum with a reference spectrum. Key bands to observe include:

    • ~3400-3200 cm⁻¹ (N-H stretching)

    • ~3100-3000 cm⁻¹ (Aromatic C-H stretching)

    • ~1620-1580 cm⁻¹ (C=N and C=C ring stretching)

    • ~700-500 cm⁻¹ (C-Br stretching)

Assay and Purity by High-Performance Liquid Chromatography (HPLC)

Causality: Reversed-phase HPLC is the premier technique for quantifying the main component (assay) and detecting non-volatile impurities. The method separates compounds based on their polarity. For this compound, a C18 stationary phase provides sufficient hydrophobic interaction with the phenyl and pyrazole rings, while a polar mobile phase (e.g., acetonitrile/water) elutes the compound. A UV detector is ideal due to the strong chromophores in the molecule. This approach is widely used for pyrazole and aromatic amine derivatives.[12][13][14][15][16]

HPLC Method Parameters
ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmStandard reversed-phase column offering good retention and resolution.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent and acidifies the mobile phase to ensure sharp, symmetrical peaks for the basic amine group.
Mobile Phase B AcetonitrileStrong organic solvent for eluting the compound from the C18 column.
Gradient 70% A / 30% B, hold for 10 minAn isocratic method is often sufficient for assay. A gradient may be needed for separating closely eluting impurities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nmWavelength where the phenyl and pyrazole rings exhibit strong absorbance.
Injection Volume 10 µLStandard volume to avoid column overload while ensuring good sensitivity.
Diluent Acetonitrile/Water (50:50, v/v)Ensures sample solubility and compatibility with the mobile phase.
Detailed Protocol for Assay and Purity
  • Standard Preparation (100 µg/mL):

    • Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This is the standard stock solution.

  • Sample Preparation (100 µg/mL):

    • Accurately weigh ~10 mg of the test sample into a 100 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent. This is the sample stock solution.

  • System Suitability Test (SST):

    • Before sample analysis, inject the standard solution five times.

    • The system is deemed suitable if the following criteria are met:

      • Tailing Factor: ≤ 2.0

      • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%

  • Chromatographic Run:

    • Inject the diluent (as a blank), followed by the standard solution, and then the sample solution.

  • Calculations:

    • Assay (% w/w): % Assay = (Area_Sample / Area_Standard) × (Conc_Standard / Conc_Sample) × Purity_Standard

    • Purity (% Area): % Purity = (Area_MainPeak / Total_Area_All_Peaks) × 100

Impurity Profiling

Residual Solvents by Headspace GC-MS

Causality: Volatile organic compounds used during synthesis (e.g., ethanol, toluene, ethyl acetate) can remain in the final product as residual solvents. Headspace GC-MS is the standard technique for this analysis due to its high sensitivity and specificity, allowing for the separation and identification of volatile compounds without injecting the non-volatile active substance.[17][18][19][20]

Protocol:

  • Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of a suitable high-boiling point solvent (e.g., DMSO or DMF). Crimp the vial securely.

  • Standard Preparation: Prepare a standard solution containing known concentrations of expected residual solvents in the same diluent.

  • GC-MS Parameters:

    • Column: DB-624 or equivalent, 30 m x 0.25 mm, 1.4 µm

    • Carrier Gas: Helium or Hydrogen

    • Oven Program: 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min, hold 5 min.

    • Headspace Conditions: Incubate at 80 °C for 15 minutes.

    • MS Detector: Scan from m/z 35-300 in Electron Ionization (EI) mode.

  • Data Analysis: Identify and quantify solvents by comparing retention times and mass spectra to the prepared standards.

Compositional and Physical Analysis

Elemental Analysis (CHN)

Causality: Elemental analysis provides the mass percentages of Carbon, Hydrogen, and Nitrogen in the compound.[21] This is a fundamental test to confirm the empirical formula (C₁₀H₁₀BrN₃) and serves as an orthogonal check on purity.

Protocol:

  • Instrumentation: Use a CHN elemental analyzer based on combustion analysis.

  • Sample Preparation: Accurately weigh ~1-2 mg of the sample into a tin capsule.

  • Analysis: Analyze the sample according to the instrument's standard operating procedure.

  • Acceptance Criteria: The experimentally determined percentages should be within ±0.4% of the theoretical values:

    • Carbon: 47.64%

    • Hydrogen: 4.00%

    • Nitrogen: 16.66%

Elemental Impurities

Causality: Heavy metals and other elemental impurities can be introduced from catalysts, reagents, or manufacturing equipment. Their levels must be controlled as they can be toxic and affect drug stability.[22][23] Techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or -Optical Emission Spectrometry (ICP-OES) are required for this trace-level analysis as per regulatory guidelines like ICH Q3D.[23][24]

Method Validation Principles

Any quantitative method, particularly the HPLC assay, must be validated to prove it is fit for its intended purpose.[25] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[26][27][28][29]

Validation_Parameters Validation Analytical Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Range Range Validation->Range Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD Detection Limit (LOD) Validation->LOD LOQ Quantitation Limit (LOQ) Validation->LOQ Robustness Robustness Validation->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R2) guidelines.

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity & Range: Demonstrates a proportional relationship between concentration and instrument response over a defined range.

  • Accuracy: The closeness of test results to the true value, often assessed via recovery studies.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • LOD/LOQ: The lowest amount of analyte that can be detected and quantified, respectively.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

The quality control of this compound requires a multi-pronged analytical strategy. The combination of spectroscopic techniques for identity, a validated stability-indicating HPLC method for assay and purity, and specific methods for residual solvents and elemental impurities provides a comprehensive and robust framework. Adherence to these protocols will ensure that the material meets the stringent quality requirements necessary for its use in pharmaceutical and other regulated industries, ultimately contributing to the safety and quality of the final product.

References

  • ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. EMA/CHMP/ICH/82072/2006. [Link]

  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]

  • Auriga Research. Elemental Analysis CHNS (O) - Testing Methods. [Link]

  • European Medicines Agency. (2023). ICH guideline Q2(R2) on validation of analytical procedures - Step 5. [Link]

  • EFLA. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]

  • Malvern Panalytical. (2021). Successful elemental analysis: Using XRF in the pharmaceutical industry. YouTube. [Link]

  • Intertek. Trace Metals Testing and Elemental Analysis for Pharmaceuticals. [Link]

  • R Discovery. (n.d.). A Highly Sensitive RP HPLC‐PDA Analytical Method for Detection and Quantification of a Newly Synthesized...[Link]

  • ResearchGate. (2015). Vibrational analysis of some pyrazole derivatives. [Link]

  • Smithers. Elemental Analysis for the Pharmaceutical Industry Q&A. [Link]

  • International Journal of ChemTech Research. (2016). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]

  • MDPI. (2022). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. [Link]

  • ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of...[Link]

  • ResearchGate. (2007). Structure Elucidation of a Pyrazolo[21][25]pyran Derivative by NMR Spectroscopy. [Link]

  • ResearchGate. (n.d.). Pyrazoline The structural elucidation of pyrazoles and derivatives has.... [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes.... [Link]

  • ResearchGate. (n.d.). The FTIR spectra of gaseous products of 1H-pyrazole-3,5-dicarboxylic.... [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2.... [Link]

  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]

  • ResearchGate. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles.... [Link]

  • National Center for Biotechnology Information. (2007). Structure Elucidation of a Pyrazolo[21][25]pyran Derivative by NMR Spectroscopy. [Link]

  • National Center for Biotechnology Information. (2021). Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives.... [Link]

  • National Center for Biotechnology Information. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. [Link]

  • Lead Sciences. 4-Bromo-3-phenyl-1H-pyrazol-5-amine. [Link]

  • Semantic Scholar. (2015). Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles.... [Link]

  • Amerigo Scientific. 4-Bromo-3-methyl-1-p-tolyl-1H-pyrazol-5-amine. [Link]

  • National Center for Biotechnology Information. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. [Link]

  • Oriental Journal of Chemistry. (2016). A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. As a key intermediate in the development of pharmaceuticals, such as anti-inflammatory agents, and agrochemicals, a robust and reproducible synthesis is paramount.[1] This document provides in-depth, field-proven insights based on established chemical principles and literature precedents.

Synthesis Overview & Recommended Protocol

The synthesis of this compound is typically achieved via the direct electrophilic bromination of its precursor, 3-methyl-1-phenyl-1H-pyrazol-5-amine. The pyrazole ring is an electron-rich heterocycle, and the C4 position is particularly susceptible to electrophilic attack due to the directing effects of the two nitrogen atoms and the amine group.[2][3]

The general synthetic pathway consists of two primary stages:

  • Formation of the Pyrazole Core: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine via the condensation of phenylhydrazine with ethyl acetoacetate (or a similar β-ketoester), followed by cyclization.

  • Electrophilic Bromination: Introduction of a bromine atom at the C4 position of the pyrazole ring.

This guide focuses on optimizing the second, critical step: the bromination.

Experimental Workflow

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination (Focus of this Guide) A Phenylhydrazine + Ethyl Acetoacetate B Cyclocondensation A->B Reflux in Ethanol C 3-methyl-1-phenyl-1H-pyrazol-5-amine B->C D Dissolve Precursor (C) in appropriate solvent (e.g., DCM, ACN) C->D E Cool to 0 °C D->E F Add Brominating Agent (e.g., NBS) portion-wise E->F Maintain Temp. G Reaction Monitoring (TLC) F->G Stir at 0 °C to RT H Aqueous Workup G->H Upon completion I Purification H->I Crude Product J This compound I->J Recrystallization or Chromatography

Caption: General workflow for the two-stage synthesis of the target compound.

Recommended Bromination Protocol

This protocol is a validated starting point designed for high yield and selectivity.

Reagents & Equipment:

  • 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq)

  • N-Bromosuccinimide (NBS) (1.05 eq), recrystallized if necessary

  • Anhydrous Dichloromethane (DCM) or Acetonitrile (ACN)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Standard glassware for workup and purification

Procedure:

  • Preparation: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice bath with gentle stirring. A clear solution should be obtained before proceeding.

  • Reagent Addition: Add N-Bromosuccinimide (1.05 eq) portion-wise over 15-20 minutes. Maintaining the temperature at or below 5 °C during the addition is critical to minimize side reactions.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes until the starting material is consumed (typically 2-4 hours).

  • Quenching & Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to neutralize any unreacted bromine. Transfer the mixture to a separatory funnel, wash with water, then with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product as a pure solid.

Troubleshooting Guide

This section addresses the most common issues encountered during the bromination step.

Question 1: My reaction shows low or no conversion of the starting material. What's going wrong?

Answer: This is a frequent issue that typically points to problems with reagents or reaction conditions.

Possible Causes & Solutions:

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) can degrade over time, especially if exposed to light or moisture.

    • Solution: Use a fresh bottle of NBS or recrystallize the existing stock from water. Perform a quick quality check (e.g., melting point) to ensure its integrity. A direct halogenation protocol using N-halosuccinimides (NXS) has been shown to be effective at room temperature.[4]

  • Insufficient Reaction Time or Temperature: While the reaction is often exothermic, insufficient thermal energy may lead to a stalled reaction.

    • Solution: First, ensure the reaction has run for an adequate time (monitor with TLC). If it has stalled at room temperature after several hours, you can gently heat the mixture to 30-40 °C. Proceed with caution, as overheating can lead to side products (see Q2).

  • Inappropriate Solvent: The choice of solvent affects the solubility of reagents and the reaction rate.

    • Solution: While DCM and ACN are excellent starting points, other solvents can be explored. A study on the halogenation of similar pyrazole amines found that DMSO can act as both a solvent and a catalyst for the reaction.[4] However, be aware that solvent choice can impact workup procedures.

Table 1: Comparison of Bromination Conditions
Brominating AgentSolventTemperatureTypical YieldKey Considerations
NBS (1.05 eq)DCM / ACN0 °C to RTGood to ExcellentStandard, clean, easy workup.
NBS (1.1 eq)DMSORoom TempGood to ExcellentDMSO may act as a catalyst; requires careful workup.[4]
Br₂ in Acetic AcidAcetic AcidRoom TempVariableHighly corrosive and toxic; can lead to over-bromination.
LiBr / BF₃·Et₂O / O₂DMSORoom TempGoodMilder, aerobic conditions, but requires more components.[5]
Question 2: My final product is contaminated with a significant amount of a di-brominated byproduct. How can I prevent this?

Answer: The formation of 4,4-dibromo or other poly-brominated species is a classic side reaction in the bromination of activated pyrazoles.[6] It is almost always a result of the reaction conditions being too harsh.

Causality and Prevention:

G cluster_main Reaction Pathway Start 3-methyl-1-phenyl-1H- pyrazol-5-amine Desired Target Product: 4-bromo-derivative Start->Desired + 1 eq NBS Controlled Temp (0 °C) Shorter Time Side Side Product: Di-bromo-derivative Start->Side Harsh Conditions Desired->Side Excess NBS (>1.1 eq) High Temp (>RT) Prolonged Time G Start Reaction Start CheckTLC Monitor by TLC after 2h Start->CheckTLC Problem Identify Issue CheckTLC->Problem Incomplete or Side Products Complete Reaction Complete. Proceed to Workup. CheckTLC->Complete Clean Conversion NoConv Low/No Conversion Problem->NoConv SM Dominant DiBromo Di-bromination Problem->DiBromo New, less polar spot Impure Impure Crude Problem->Impure After Workup Sol_NoConv 1. Check NBS quality. 2. Increase time/temp slightly. 3. Consider alternative solvent (DMSO). NoConv->Sol_NoConv Sol_DiBromo 1. Reduce NBS to 1.05 eq. 2. Maintain temp at 0 °C. 3. Add NBS portion-wise. DiBromo->Sol_DiBromo Sol_Impure 1. Use robust workup (Na2S2O3, brine). 2. Recrystallize (EtOH/H2O). 3. Use column chromatography. Impure->Sol_Impure

Sources

Technical Support Center: Synthesis of Brominated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of brominated pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole bromination. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during your experiments. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic endeavors.

I. Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues that arise during the synthesis of brominated pyrazoles.

Q1: Why am I getting a mixture of mono- and di-brominated products, and how can I improve the selectivity for mono-bromination?

A1: The formation of di- or even poly-brominated pyrazoles is a frequent side reaction, primarily due to the high reactivity of the pyrazole ring towards electrophilic substitution. The C4 position is particularly electron-rich and susceptible to bromination. Once the first bromine is introduced, the ring may still be activated enough for a second bromination to occur, especially if a stoichiometric excess of the brominating agent is used or if the reaction is allowed to proceed for too long.[1][2]

Troubleshooting Steps:

  • Control Stoichiometry: Carefully control the stoichiometry of your brominating agent. Use of 1.0 to 1.1 equivalents of the brominating agent is a good starting point.

  • Choice of Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to elemental bromine (Br₂), which can reduce the incidence of over-bromination.[2][3]

  • Reaction Temperature: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reaction rate and improve selectivity.

  • Slow Addition: Add the brominating agent portion-wise or as a solution via a syringe pump over an extended period. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, favoring mono-bromination.

  • Monitoring the Reaction: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quench the reaction once the starting material is consumed and before significant amounts of di-brominated product are formed.

Q2: My bromination reaction is not regioselective. How can I control which position on the pyrazole ring is brominated?

A2: The regioselectivity of pyrazole bromination is governed by the electronic properties of the pyrazole ring and the directing effects of existing substituents. The C4 position is the most common site of electrophilic attack.[4] However, the substitution pattern can be influenced by several factors. The nitrogen atom at the 1-position is considered "pyrrole-like" and is electron-donating, while the nitrogen at the 2-position is "pyridine-like" and is electron-withdrawing. This electronic arrangement strongly directs electrophilic substitution to the C4 position.[5][6]

Strategies for Controlling Regioselectivity:

  • Protecting Groups: The use of protecting groups on one of the nitrogen atoms can influence the electronic distribution in the ring and thus the site of bromination.

  • Substituent Effects: The nature of the substituents already present on the pyrazole ring plays a crucial role. Electron-donating groups (e.g., alkyl, alkoxy) will generally activate the ring and direct bromination, while electron-withdrawing groups (e.g., nitro, carboxyl) will deactivate the ring.

  • Directed C-H Activation: For more complex substrates, modern synthetic methods involving directed C-H activation can offer high regioselectivity that may not be achievable through classical electrophilic substitution.[7][8][9][10]

Q3: I am observing an unexpected product with a different molecular weight that suggests my pyrazole ring has opened. Is this possible?

A3: Yes, ring-opening of pyrazole derivatives during halogenation is a known, albeit less common, side reaction. This transformation has been reported for certain fused pyrazole systems, such as pyrazolopyridines, when treated with electrophilic brominating agents.[11][12] The reaction proceeds through an initial electrophilic halogenation followed by a skeletal rearrangement, leading to the cleavage of the N-N bond and the formation of a halogenated, acyclic product.[11][12]

Key Indicators of Ring-Opening:

  • Mass spectrometry data showing a molecular weight corresponding to the addition of bromine and subsequent fragmentation patterns inconsistent with a brominated pyrazole.

  • ¹H and ¹³C NMR spectra that lack the characteristic signals of the pyrazole ring and show new signals corresponding to an open-chain structure.

If you suspect ring-opening, it is crucial to thoroughly characterize the unexpected product. If confirmed, consider modifying the reaction conditions (e.g., using a milder brominating agent, changing the solvent, or lowering the temperature) or redesigning the synthetic route to introduce the bromine atom at a different stage.

II. Troubleshooting Guides

This section provides detailed troubleshooting for specific, challenging side reactions.

Guide 1: Troubleshooting Poly-bromination

Problem: The formation of significant amounts of di- and tri-brominated pyrazoles, leading to low yields of the desired mono-brominated product and difficult purification.

Causality: The pyrazole ring is highly activated towards electrophilic aromatic substitution. The introduction of the first bromine atom may not sufficiently deactivate the ring to prevent further bromination, especially under harsh reaction conditions or with an excess of a powerful brominating agent.[1]

Visualizing the Reaction Pathway:

Polybromination Pyrazole Pyrazole Mono_Br Mono-brominated Pyrazole (Desired) Pyrazole->Mono_Br + Br+ Di_Br Di-brominated Pyrazole (Side Product) Mono_Br->Di_Br + Br+ (Excess or high reactivity) Tri_Br Tri-brominated Pyrazole (Side Product) Di_Br->Tri_Br + Br+ (Further reaction)

Caption: Reaction pathway illustrating the formation of poly-brominated side products.

Detailed Troubleshooting Protocol:

  • Re-evaluate the Brominating Agent:

    • If using Br₂: Switch to a milder agent like N-Bromosuccinimide (NBS).[2][3] NBS often provides better control and selectivity.

    • If using NBS: Ensure it is freshly recrystallized. Old NBS can contain free bromine, leading to more aggressive and less selective reactions.[13][14]

  • Optimize Reaction Conditions:

    • Temperature: Start the reaction at 0 °C or even lower (-20 °C) and allow it to slowly warm to room temperature.

    • Solvent: The choice of solvent can influence reactivity. Aprotic solvents like dichloromethane (DCM), chloroform, or carbon tetrachloride are commonly used.[3] Acetonitrile or DMF can also be employed, but their polarity might affect the reaction rate.

    • Addition Rate: Dissolve the brominating agent in the reaction solvent and add it dropwise to the solution of the pyrazole. Using a syringe pump for slow and controlled addition is highly recommended.

  • Stoichiometric Control and Monitoring:

    • Equivalents: Use a slight excess (1.05 equivalents) of the brominating agent to ensure full conversion of the starting material without promoting poly-bromination.

    • Reaction Monitoring: Take aliquots from the reaction mixture at regular intervals (e.g., every 15-30 minutes) and analyze them by TLC or LC-MS. Quench the reaction immediately upon consumption of the starting material.

Data Summary: Brominating Agents and Conditions

Brominating AgentTypical ConditionsAdvantagesPotential Side Reactions
Br₂ DCM, CHCl₃, or AcOH, 0 °C to RTInexpensive, readily availableOver-bromination, formation of HBr which can be corrosive and lead to other side reactions.[1]
NBS CCl₄, DCM, or MeCN, 0 °C to RT, often with a radical initiator for specific applicationsMilder, more selective, easier to handleFormation of succinimide by-product, can lead to radical side reactions if not controlled.[13][14]
DBDMH DCM, 0 °C to RTStable solid, high bromine contentCan also lead to over-bromination if not controlled.
N-Bromosaccharin Solvent-free or in organic solventsMore reactive than NBS, stable solid.[2]Can be highly reactive, requiring careful control.
Guide 2: Investigating Unexpected Ring-Opening

Problem: Isolation of a product that is not a brominated pyrazole, with analytical data suggesting a ring-opened structure.

Causality: This side reaction is more likely to occur with highly activated or strained pyrazole systems, particularly fused heterocycles.[11][12] The mechanism involves an electrophilic attack by the bromonium ion, which weakens the N-N bond, leading to a skeletal rearrangement and ring cleavage.[11][12]

Visualizing the Experimental Workflow:

RingOpening_Troubleshooting cluster_0 Problem Identification cluster_1 Characterization cluster_2 Hypothesis Formulation cluster_3 Corrective Actions A Unexpected Product (Incorrect MW/NMR) B High-Resolution MS A->B C 1D & 2D NMR (¹H, ¹³C, COSY, HMBC) A->C D FT-IR Spectroscopy A->D E Propose Ring-Opened Structure B->E C->E D->E F Use Milder Brominating Agent (e.g., NBS instead of Br₂) E->F G Lower Reaction Temperature (e.g., -78 °C to 0 °C) E->G H Change Solvent (e.g., less polar) E->H I Redesign Synthesis: Brominate Earlier Intermediate E->I

Caption: A workflow for troubleshooting unexpected ring-opening reactions.

Detailed Investigative Protocol:

  • Confirm the Structure of the Side Product:

    • Mass Spectrometry: Obtain high-resolution mass spectrometry (HRMS) data to determine the exact mass and elemental composition of the unexpected product.

    • NMR Spectroscopy: Acquire comprehensive NMR data, including ¹H, ¹³C, COSY, HSQC, and HMBC spectra. These will be crucial for piecing together the connectivity of the ring-opened structure.

    • Infrared Spectroscopy: Look for the appearance of new functional groups (e.g., C=O, C≡N) and the disappearance of characteristic pyrazole ring vibrations.

  • Analyze the Reaction Conditions:

    • Brominating Agent: Was a highly reactive brominating agent like elemental bromine used?

    • Temperature: Was the reaction performed at elevated temperatures?

    • Substrate: Does your pyrazole substrate have any features that might make it more susceptible to ring-opening (e.g., fused rings, activating groups)?

  • Implement Corrective Measures:

    • Milder Conditions: If ring-opening is confirmed, repeat the reaction under significantly milder conditions. This includes using a less reactive brominating agent (e.g., NBS), lowering the reaction temperature drastically (e.g., to -78 °C), and using a non-polar solvent.

    • Alternative Synthetic Strategy: Consider if the bromine atom can be introduced earlier in the synthesis on a precursor molecule that is less prone to ring-opening.

III. Conclusion

The synthesis of brominated pyrazoles is a cornerstone of many research and development programs. While seemingly straightforward, the high reactivity of the pyrazole nucleus can lead to a variety of side reactions. By understanding the underlying mechanisms of these side reactions and systematically applying the troubleshooting strategies outlined in this guide, you can optimize your synthetic protocols, improve yields and purity, and accelerate your research.

IV. References

  • Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. Chemistry – A European Journal. [Link]

  • (PDF) Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles. ResearchGate. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. MDPI. [Link]

  • Regioselectivity of pyrazole bromination. Reddit. [Link]

  • Scope of the bromination of pyrazole derivatives, phenothiazine and indoles. ResearchGate. [Link]

  • A theoretical study of the mechanism of oxidation of 1H-pyrazolines to 1H-pyrazoles by molecular bromine. ResearchGate. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. SciELO México. [Link]

  • Bromination of Pyrazole and Pyrazolate Ligands in [Mo5S5(pz)4(pzH)5]Br2. ResearchGate. [Link]

  • Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. National Institutes of Health. [Link]

  • 5.1.7. Selective Boc-Protection and Bromination of Pyrazoles. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. National Institutes of Health. [Link]

  • Selective bromination of the SEM-protected 1H-imidazo[1,2-b]pyrazole 15a. ResearchGate. [Link]

  • Synthetic strategies of pyrazole‐directing C−H activation. ResearchGate. [Link]

  • Bromination of pyrazole derivatives. ResearchGate. [Link]

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry. Journal of Applicable Chemistry. [Link]

  • Transition-metal-catalyzed C–H functionalization of pyrazoles. ResearchGate. [Link]

  • Kinetics and Mechanism of Iodination of Pyrazole. Comparative Reactivities of Pyrazole and Imidazole. Journal of the American Chemical Society. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Electrosynthesis of 4-Bromosubstituted Pyrazole and Its Derivatives. ResearchGate. [Link]

  • N-Bromosuccinimide. Wikipedia. [Link]

  • Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds”. National Institutes of Health. [Link]

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Letters in Drug Design & Discovery. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare. [Link]

  • Optimization for the bromination step. ResearchGate. [Link]

  • Pyrazole. Unknown Source.

  • Studies on synthesis of pyrazole from dibromo and hydrazine compounds. eGrove - University of Mississippi. [Link]

Sources

Technical Support Center: Knorr Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for the Knorr Pyrazole Synthesis. This guide is designed to provide in-depth technical assistance to professionals in research and drug development. As a Senior Application Scientist, my goal is to combine theoretical knowledge with practical, field-tested insights to help you navigate the complexities of this versatile reaction.

The Knorr pyrazole synthesis, first reported by Ludwig Knorr in 1883, is a cornerstone of heterocyclic chemistry, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2] Its simplicity and versatility have made it a vital tool in medicinal chemistry for creating the pyrazole scaffold, a key pharmacophore in many biologically active compounds.[1]

This guide is structured to address specific challenges you may encounter, providing not just solutions but also the underlying scientific reasoning to empower your experimental design and execution.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems in a question-and-answer format, offering step-by-step guidance to diagnose and resolve common issues.

Issue 1: Low or No Yield of the Desired Pyrazole Product

Q: My Knorr pyrazole synthesis is resulting in a very low yield or failing completely. What are the common culprits and how can I troubleshoot this?

A: Low yields in pyrazole synthesis can be traced back to several factors, from the integrity of your starting materials to suboptimal reaction conditions. Here is a systematic approach to diagnosing the issue:

1. Purity and Stability of Starting Materials:

  • Hydrazine Derivatives: Hydrazine and its substituted forms can degrade over time. It is crucial to use fresh or properly stored reagents. Verify the purity of your hydrazine derivative, as impurities can interfere with the reaction.[3]

  • 1,3-Dicarbonyl Compounds: The stability of the dicarbonyl compound is also critical. Some β-ketoesters or β-diketones can undergo self-condensation or degradation, especially under acidic or basic conditions. Confirm the purity of your dicarbonyl compound via NMR or other analytical techniques.

2. Reaction Conditions:

  • pH Control is Critical: The Knorr synthesis is typically an acid-catalyzed reaction.[4] The pH of the reaction medium significantly influences both the initial condensation to form the hydrazone intermediate and the subsequent cyclization.[5][6]

    • Problem: At neutral or high pH, the reaction may stall at the hydrazone intermediate without cyclizing.[6]

    • Solution: Ensure the reaction is conducted under acidic conditions. Acetic acid is often used as both a solvent and a catalyst.[3] If you are using a salt of a hydrazine (e.g., phenylhydrazine HCl), consider adding a base like sodium acetate to generate the free hydrazine in situ while maintaining an acidic environment.[7] A pH range of 3-5 is often optimal.[5]

  • Temperature and Reaction Time:

    • Problem: The reaction may not have reached completion. Some reactions proceed at room temperature, while others require heating or reflux to drive the cyclization of stable intermediates.[3]

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.[3] An increase in temperature can often facilitate the final dehydration step.[3]

3. Formation of Stable Intermediates:

  • Problem: The reaction can sometimes stall at a stable hydrazone or a hydroxylpyrazolidine intermediate.[3][8]

  • Solution: To push the reaction to completion, you might need to adjust the conditions to favor the dehydration step. This can be achieved by increasing the reaction temperature or by adding a dehydrating agent.[3]

4. Side Reactions:

  • Problem: The formation of byproducts can consume starting materials and reduce the yield of the desired pyrazole. A common issue is the formation of regioisomers when using unsymmetrical 1,3-dicarbonyl compounds.[3][4]

  • Solution: The regioselectivity of the Knorr synthesis is influenced by steric and electronic factors of the substituents on both the dicarbonyl compound and the hydrazine, as well as the reaction conditions like pH and solvent.[4][8] We will delve deeper into controlling regioselectivity in the next section.

Here is a workflow to systematically troubleshoot low yields:

Troubleshooting_Low_Yield start Low Yield Observed check_purity Verify Purity of Starting Materials start->check_purity check_conditions Optimize Reaction Conditions (pH, Temp) check_purity->check_conditions Purity OK solution_purity Purify/Replace Reagents check_purity->solution_purity Impure monitor_reaction Monitor for Stable Intermediates (TLC/LC-MS) check_conditions->monitor_reaction Conditions OK solution_conditions Adjust pH (3-5) Increase Temperature check_conditions->solution_conditions Suboptimal analyze_byproducts Identify Side Products (e.g., Regioisomers) monitor_reaction->analyze_byproducts Intermediates OK solution_intermediates Increase Temperature or Add Dehydrating Agent monitor_reaction->solution_intermediates Stalled solution_byproducts Modify Conditions to Control Regioselectivity analyze_byproducts->solution_byproducts Significant end Improved Yield analyze_byproducts->end Side Products Minimal solution_purity->check_conditions solution_conditions->monitor_reaction solution_intermediates->analyze_byproducts solution_byproducts->end

Caption: A systematic workflow for troubleshooting low yields in Knorr pyrazole synthesis.

Issue 2: Formation of Regioisomers with Unsymmetrical 1,3-Dicarbonyls

Q: I am using an unsymmetrical 1,3-dicarbonyl compound and obtaining a mixture of two regioisomeric pyrazoles. How can I control the regioselectivity of the reaction?

A: The formation of regioisomers is a well-known challenge in the Knorr synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[8] The initial nucleophilic attack of the substituted hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[4] However, you can influence the regioselectivity through careful control of reaction parameters.

1. Understanding the Influencing Factors:

  • Steric Hindrance: The less sterically hindered carbonyl group is generally favored for the initial attack by the hydrazine.

  • Electronic Effects: The more electrophilic carbonyl carbon will be more susceptible to nucleophilic attack. Electron-withdrawing groups will enhance the electrophilicity of a nearby carbonyl group.

  • Reaction Conditions (pH and Solvent): The solvent and pH can significantly alter the regiochemical outcome.[3] For instance, aprotic dipolar solvents like DMF or NMP may provide different results compared to polar protic solvents like ethanol.[3]

2. Strategies for Controlling Regioselectivity:

  • pH Adjustment: As the reaction mechanism is pH-dependent, adjusting the acidity can favor one reaction pathway over another.[6]

  • Solvent Choice: Experiment with different solvents to see how they influence the isomer ratio.

  • Temperature Control: Lower temperatures may favor the kinetically controlled product, while higher temperatures may lead to the thermodynamically more stable product.[9]

  • Stepwise Synthesis: In some cases, it is possible to isolate the hydrazone intermediate formed from the initial condensation and then induce cyclization under different conditions to favor the formation of a single regioisomer.[10]

ParameterEffect on RegioselectivityRationale
Steric Bulk Attack is favored at the less hindered carbonyl.Minimizes steric clash during the initial nucleophilic attack.
Electronic Effects Attack is favored at the more electrophilic carbonyl.Enhanced reactivity of the carbonyl carbon.
pH Can favor one pathway over another.The mechanism and rate-determining step can be pH-dependent.[6][8]
Solvent Can influence the transition states of the two pathways.Solvent polarity and proticity can stabilize intermediates differently.[3]
Issue 3: Difficulties in Product Purification

Q: The crude product from my Knorr synthesis is a dark, oily mixture that is difficult to purify. What are the best practices for purification?

A: The appearance of a dark, impure crude product is not uncommon, often due to side reactions involving the hydrazine starting material.[7] Effective purification is key to obtaining your desired pyrazole in high purity.

1. Crystallization:

  • Initial Precipitation: Often, the pyrazole product will precipitate from the reaction mixture upon cooling or by adding water.[3][11] This can be an effective initial purification step.

  • Recrystallization: Recrystallization from a suitable solvent (e.g., ethanol, ethanol/water) is a powerful technique for purifying solid products.[12] Be cautious not to use an excessive amount of solvent, as this can lead to low recovery.[13]

2. Acid-Base Extraction:

  • If your pyrazole has a basic nitrogen atom, you can use acid-base extraction for purification.[3]

    • Dissolve the crude product in an organic solvent.

    • Extract with an aqueous acidic solution to protonate the pyrazole and bring it into the aqueous layer.

    • Wash the aqueous layer with an organic solvent to remove neutral impurities.

    • Basify the aqueous layer to deprotonate the pyrazole.

    • Extract the purified pyrazole back into an organic solvent.

3. Chromatography:

  • Silica Gel Column Chromatography: This is a standard method for separating the desired product from impurities and any regioisomers. A common eluent system is a mixture of ethyl acetate and hexanes.[4][11]

  • Silica Plug: For removing highly colored impurities, passing the crude product through a short plug of silica gel can be effective. The colored impurities may be retained on the silica, while the desired product is eluted.[7]

II. Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Knorr pyrazole synthesis?

A1: The Knorr pyrazole synthesis is typically an acid-catalyzed cyclocondensation.[1] The mechanism proceeds as follows:

  • Condensation: The hydrazine derivative attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[4]

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.[4]

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to yield the stable, aromatic pyrazole ring.[4]

Knorr_Mechanism Reactants 1,3-Dicarbonyl + Hydrazine Hydrazone Hydrazone Intermediate Reactants->Hydrazone Condensation Cyclic_Intermediate Cyclic Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Cyclization Pyrazole Pyrazole Product Cyclic_Intermediate->Pyrazole Dehydration (-H2O)

Caption: The general mechanism of the Knorr pyrazole synthesis.

Q2: Can I run the Knorr synthesis without a solvent?

A2: Yes, in some cases, the Knorr synthesis can be performed neat (without a solvent), especially when the reactants are liquids. For example, the synthesis of Edaravone can be achieved by heating ethyl acetoacetate and phenylhydrazine under reflux without any solvent.[12]

Q3: Are there any safety precautions I should be aware of when performing this reaction?

A3: Yes, safety is paramount. Hydrazine and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.[1][11][14] Some of the reactions can be exothermic, so it is important to control the rate of addition of reagents and have cooling available if necessary.[1][12]

III. Experimental Protocols

Protocol 1: Synthesis of 1,5-Dimethyl-2-phenylpyrazol-3-one (Antipyrine)

This protocol details the synthesis of Antipyrine from ethyl acetoacetate and phenylhydrazine.[4]

Materials:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Diethyl ether

  • Ethanol for recrystallization

Procedure:

  • Reactant Addition: In a round-bottom flask, carefully add ethyl acetoacetate (1.0 equivalent) and phenylhydrazine (1.0 equivalent). Note that this addition can be exothermic.[1]

  • Heating: Heat the reaction mixture under reflux for 1 hour.[4]

  • Isolation: Cool the resulting syrup in an ice bath.[4]

  • Crystallization: Add a small amount of diethyl ether and stir the mixture vigorously to induce crystallization of the crude product.[4]

  • Purification: Collect the crude product by vacuum filtration and recrystallize from ethanol to obtain the pure product.[4]

Protocol 2: Synthesis of a Pyrazolone from Ethyl Benzoylacetate and Hydrazine Hydrate

This protocol details the synthesis of a pyrazolone in the presence of a solvent and catalyst.[1]

Materials:

  • Ethyl benzoylacetate

  • Hydrazine hydrate

  • 1-Propanol

  • Glacial acetic acid

  • Water

Procedure:

  • Reaction Setup: In a 20-mL scintillation vial, mix ethyl benzoylacetate (3 mmol) and hydrazine hydrate (6 mmol).[1]

  • Solvent and Catalyst Addition: Add 1-propanol (3 mL) and 3 drops of glacial acetic acid to the mixture.[1]

  • Heating: Heat the reaction on a hot plate with stirring at approximately 100°C for 1 hour.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC using a mobile phase of 30% ethyl acetate/70% hexane.[1]

  • Work-up: Once the starting material is consumed, add water (10 mL) to the hot reaction mixture with stirring.[1]

  • Crystallization: Turn off the heat and allow the reaction to cool slowly while stirring for 30 minutes to facilitate precipitation.[1]

  • Isolation: Filter the reaction mixture using a Büchner funnel, rinse the collected solid with a small amount of water, and allow it to air dry.[1]

IV. References

  • Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).

  • J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis.

  • BenchChem. (2025). Troubleshooting Low Yields In Pyrazole Synthesis Reactions.

  • BenchChem. (2025). Detailed experimental protocol for Knorr pyrazole synthesis.

  • Google Patents. (1980). Process for the preparation of pyrazoles. EP0020964A1.

  • National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

  • Royal Society of Chemistry. (2020). 4.2.3.1. Knorr Pyrazole Synthesis of Edaravone.

  • Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.

  • Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.

  • Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.

  • YouTube. (2019). synthesis of pyrazoles.

  • Organic Chemistry Portal. (n.d.). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins.

  • BenchChem. (2025). Application Notes and Protocols for Knorr Pyrazole Synthesis.

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.

  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis with N'-Acetylacetohydrazide.

  • National Institutes of Health. (n.d.). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.

  • Royal Society of Chemistry. (n.d.). Knorr Pyrazole Synthesis of Edaravone.

  • ResearchGate. (n.d.). Knorr Pyrazole Synthesis.

  • Springer Professional. (n.d.). Knorr Pyrazole Synthesis.

  • Reddit. (2024). Knorr Pyrazole Synthesis advice : r/Chempros.

  • ResearchGate. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.

  • YouTube. (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment.

  • Wikipedia. (n.d.). Knorr pyrrole synthesis.

  • Reddit. (2025). Knorr Pyrazole Synthesis Question : r/OrganicChemistry.

  • Slideshare. (n.d.). knorr pyrazole synthesis.

  • Thieme Connect. (n.d.). The Synthesis of Highly Functionalized Pyrroles: A Challenge in Regioselectivity and Chemical Reactivity.

  • Wikipedia. (n.d.). Paal–Knorr synthesis.

Sources

Technical Support Center: Optimization of Reaction Conditions for Pyrazole Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Pyrazoles are a cornerstone in medicinal chemistry and agrochemicals, making the optimization of their synthesis a critical endeavor.[1][2][3] This resource provides in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments.

Troubleshooting Guide

This section addresses common problems encountered during pyrazole synthesis in a question-and-answer format, providing explanations and actionable solutions.

Issue 1: Low Yield in Pyrazole Synthesis

Question: My pyrazole synthesis is resulting in a low yield. What are the potential causes and how can I improve it?

Answer: Low yields in pyrazole synthesis can stem from several factors, ranging from suboptimal reaction conditions to reactant instability. Here's a breakdown of potential causes and how to address them:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC).[4] If starting materials are still present after a significant amount of time, consider increasing the reaction temperature or extending the reaction time. For instance, some reactions may require reflux conditions to proceed efficiently.[1]

  • Suboptimal Temperature: The reaction temperature might be too low for the specific substrates and catalyst used.

    • Solution: Gradually increase the reaction temperature. A temperature-controlled synthesis can sometimes even influence the type of product formed, not just the yield.[3]

  • Catalyst Inefficiency: The chosen catalyst may not be optimal for your specific transformation.

    • Solution: A variety of catalysts can be used for pyrazole synthesis, including acidic catalysts like acetic acid, metal triflates (e.g., Silver Triflate), and even nanocatalysts.[1] Consider screening different catalysts to find the most effective one for your substrate combination. The catalyst loading is also a critical parameter to optimize.

  • Side Reactions: The formation of unwanted byproducts can consume your starting materials and reduce the yield of the desired pyrazole.

    • Solution: High temperatures can sometimes lead to the formation of polymeric or tarry materials.[5] If this is observed, try running the reaction at a lower temperature. Also, ensure the purity of your starting materials, as impurities can lead to side reactions.

  • Air Sensitivity: Some intermediates or the final pyrazole product might be sensitive to air oxidation.

    • Solution: If you suspect air sensitivity, perform the reaction under an inert atmosphere, such as nitrogen or argon.[5]

Here is a decision-making workflow to troubleshoot low yields:

low_yield_troubleshooting start Low Yield Observed check_completion Monitor reaction by TLC. Is the reaction complete? start->check_completion check_air_sensitivity Is the reaction air-sensitive? start->check_air_sensitivity increase_time_temp Increase reaction time or temperature. check_completion->increase_time_temp No check_side_products Are there significant side products? check_completion->check_side_products Yes increase_time_temp->check_completion optimize_catalyst Optimize catalyst and catalyst loading. optimize_catalyst->start check_side_products->optimize_catalyst No lower_temp_purify Lower reaction temperature. Purify starting materials. check_side_products->lower_temp_purify Yes lower_temp_purify->start inert_atmosphere Run under inert atmosphere (N2/Ar). check_air_sensitivity->inert_atmosphere Yes final_product Improved Yield check_air_sensitivity->final_product No, and other factors addressed inert_atmosphere->start

Caption: Troubleshooting workflow for low pyrazole yield.

Issue 2: Formation of Regioisomeric Mixtures

Question: My reaction is producing a mixture of pyrazole regioisomers. How can I improve the regioselectivity?

Answer: The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.[6] The regioselectivity is influenced by the electronic and steric properties of the substituents on both reactants.

  • Solvent Effects: The choice of solvent can have a dramatic impact on regioselectivity.

    • Solution: While ethanol is a common solvent, studies have shown that fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly improve regioselectivity in favor of one isomer.[6] Aprotic dipolar solvents such as DMF and NMP have also been shown to give better results than polar protic solvents in certain cases.[7]

  • Catalyst Control: The catalyst can influence the reaction pathway and, consequently, the regioselectivity.

    • Solution: Experiment with different catalysts. For example, silver triflate has been used for the highly regioselective synthesis of 3-CF3-pyrazoles.[8]

  • Reaction Temperature: Temperature can also play a role in controlling regioselectivity.

    • Solution: Try running the reaction at different temperatures. Lower temperatures may favor the thermodynamically more stable product, while higher temperatures might favor the kinetically controlled product.

The following diagram illustrates the formation of regioisomers from an unsymmetrical 1,3-diketone:

Caption: Formation of regioisomers in pyrazole synthesis.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my pyrazole product. What are some effective purification strategies?

Answer: Purifying pyrazoles can be challenging due to the presence of unreacted starting materials, byproducts, and sometimes regioisomers with similar physical properties.[4] Here are some recommended purification techniques:

  • Column Chromatography: This is a highly effective method for separating complex mixtures.[4]

    • Pro-Tip: For basic pyrazole compounds that may streak on silica gel, you can deactivate the silica gel with triethylamine.[5][9] Alternatively, reverse-phase (C-18) chromatography can be employed.[5]

  • Recrystallization: This is a cost-effective method for obtaining highly pure solid compounds.

    • Solvent Selection: Finding a suitable solvent or solvent system is key.[5] Common solvent systems for pyrazoles include ethanol/water, ethyl acetate/hexanes, and isopropanol.[5]

  • Acid-Base Extraction: This technique is useful for removing basic or acidic impurities.

    • Application: To remove unreacted hydrazine and its salts, you can wash the organic layer with a dilute acid solution (e.g., 1M HCl).[5]

  • Formation of Acid Addition Salts: Pyrazoles can be converted into their acid addition salts, which can then be crystallized from an organic solvent. This method can be effective for separating the desired pyrazole from non-basic byproducts.[10][11]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for pyrazole synthesis?

The most prevalent method for synthesizing pyrazoles is the cyclocondensation reaction between a hydrazine (or its derivative) and a 1,3-difunctional compound.[7][8] Common starting materials include:

  • 1,3-Diketones [7][8]

  • α,β-Unsaturated ketones and aldehydes [2][7]

  • 1,3-Diols [12]

  • Alkynes [13]

Q2: How do I choose the appropriate solvent for my pyrazole synthesis?

The choice of solvent can significantly impact the reaction yield, time, and even regioselectivity.[6]

  • Common Solvents: Ethanol is a widely used solvent.[6]

  • For Improved Regioselectivity: As mentioned earlier, fluorinated alcohols like TFE and HFIP can dramatically improve regioselectivity.[6]

  • Green Chemistry Approaches: For more environmentally friendly syntheses, water and solvent-free conditions are being increasingly explored.[14][15][16]

Q3: What is the role of a catalyst in pyrazole synthesis?

Catalysts are often employed to increase the rate and efficiency of pyrazole synthesis. They can be broadly categorized as:

  • Acid Catalysts: Such as acetic acid or p-toluenesulfonic acid (TsOH), which can facilitate the condensation steps.[1][17]

  • Metal Catalysts: Including silver, copper, and ruthenium-based catalysts, which can enable novel reaction pathways and improve yields and regioselectivity.[1][8][12]

  • Biocatalysts: Enzymes are also being explored for regioselective pyrazole synthesis under mild conditions.[18]

Experimental Protocol: A General Procedure for Pyrazole Synthesis from a 1,3-Diketone

This protocol provides a general guideline. The specific amounts, temperature, and reaction time should be optimized for your particular substrates.

  • Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol).

  • Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq.) to the solution. If using a hydrazine salt, an equivalent of a base (e.g., triethylamine) may be needed.

  • Catalyst Addition (if applicable): Add the catalyst (e.g., a catalytic amount of acetic acid).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.[4][5]

Data Summary Table

CatalystReactantsSolventTemperature (°C)TimeYield (%)Reusability
Acetic Acid1,3-Dicarbonyl, HydrazineEthanolRefluxVariesGoodNot Reported
Silver Triflate (AgOTf)Trifluoromethylated Ynones, HydrazinesNot SpecifiedRoom Temp1 hup to 99Not Reported
RuH2(PPh3)3CO/Xantphos1,3-Diol, Hydrazinetert-Amyl alcoholVariesVaries68-75Not Reported
Iodine (I2)Enaminones, Hydrazines, DMSODMSOVariesVariesGoodNot Reported

Table adapted from multiple sources to provide a comparative overview.[1][12][13]

Conclusion

The successful synthesis of pyrazoles hinges on the careful optimization of reaction conditions. By systematically addressing issues such as low yield, poor regioselectivity, and purification challenges, researchers can significantly improve the efficiency and outcome of their experiments. This guide provides a foundational framework for troubleshooting and optimizing your pyrazole synthesis. For further in-depth information, please consult the referenced literature.

References

Sources

Technical Support Center: Synthesis of Halogenated Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Dehalogenation During Cyclization

Welcome to the Technical Support Center for advanced pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with the loss of halogen substituents during the synthesis of halogenated pyrazoles. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you troubleshoot and optimize your synthetic routes, ensuring the integrity of your target molecules.

Introduction

Halogenated pyrazoles are critical scaffolds in modern drug discovery and agrochemicals. The halogen atom not only influences the physicochemical properties of the molecule but also serves as a versatile handle for further functionalization through cross-coupling reactions. However, a common and frustrating side reaction is the partial or complete dehalogenation of the pyrazole ring during its formation, particularly when using halogenated precursors like 2-halo-1,3-dicarbonyl compounds in the classical Knorr synthesis. This guide will delve into the root causes of this issue and provide actionable strategies to maintain the halogen's presence in your final product.

Troubleshooting Guide: Unwanted Dehalogenation

This section addresses the primary issue of losing a halogen substituent during pyrazole synthesis. We will explore the likely causes and provide detailed, step-by-step protocols to mitigate this problem.

Issue 1: Significant formation of a dehalogenated pyrazole byproduct is observed by LC-MS or NMR.

This is the most common manifestation of the problem. You start with a halogenated precursor, but your final product is a mixture of the desired halogenated pyrazole and its non-halogenated analog.

The Knorr pyrazole synthesis and related methods often employ basic conditions to facilitate the condensation of the hydrazine with the 1,3-dicarbonyl compound. However, strong or nucleophilic bases can dehalogenate the α-halo-ketone moiety of your precursor before or during the cyclization.[1]

The Mechanism: The α-hydrogen to the carbonyl group is acidic and can be abstracted by a base to form an enolate. If a halogen is also present on that carbon, the enolate can undergo elimination to expel the halide ion, resulting in an α,β-unsaturated carbonyl compound, which then proceeds to form the non-halogenated pyrazole.

Why it Happens:

  • Base Strength: Strong bases like alkoxides (e.g., sodium ethoxide, potassium tert-butoxide) can readily deprotonate the α-carbon, initiating the dehalogenation cascade.[2]

  • Nucleophilicity of the Base: Nucleophilic bases can directly attack the halogen atom or the carbonyl carbon, leading to side reactions that result in dehalogenation.

  • Steric Hindrance: Less hindered bases can more easily access the α-proton, promoting dehalogenation.

Solutions & Protocols:

  • Selection of a Milder, Non-Nucleophilic Base: The choice of base is critical. Opt for a base that is strong enough to promote the desired reaction but not so strong as to cause significant dehalogenation.

    • Recommended Bases:

      • Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃): These are mild inorganic bases that are often sufficient to catalyze the condensation without causing significant dehalogenation.

      • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are sterically hindered organic bases that are less likely to act as nucleophiles.

      • Cesium Carbonate (Cs₂CO₃): This has been used successfully in the synthesis of 4-halopyrazoles.[3]

    Experimental Protocol: Synthesis of a 4-Halopyrazole using a Mild Base

    • To a solution of the 2-halo-1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, isopropanol, or acetonitrile), add the hydrazine derivative (1.0-1.2 eq).

    • Add the mild base (e.g., NaHCO₃, 2.0-3.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating (40-60 °C).

    • Monitor the reaction progress by TLC or LC-MS, checking for the formation of both the desired product and the dehalogenated byproduct.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Purify the product by column chromatography or recrystallization.

  • Acid-Catalyzed Knorr Synthesis: An alternative to basic conditions is to perform the reaction under acidic catalysis. This approach avoids the formation of the enolate that leads to dehalogenation.[4][5]

    • Recommended Acids:

      • Acetic Acid (AcOH): Can serve as both the catalyst and the solvent.

      • Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl): Used in catalytic amounts in a suitable solvent like ethanol.

    Experimental Protocol: Acid-Catalyzed Synthesis of a 4-Halopyrazole

    • Dissolve the 2-halo-1,3-dicarbonyl compound (1.0 eq) and the hydrazine derivative (1.0-1.2 eq) in a suitable solvent (e.g., ethanol or acetic acid).

    • If using a strong acid, add a catalytic amount (e.g., 1-5 mol%) of H₂SO₄ or HCl.

    • Reflux the reaction mixture, monitoring its progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and neutralize it with a weak base (e.g., saturated NaHCO₃ solution).

    • Extract the product with an organic solvent and purify as needed.

Certain reagents or reaction conditions can have a reductive effect, leading to the cleavage of the carbon-halogen bond.[6]

Why it Happens:

  • Reducing Agents: The presence of a reducing agent, even in stoichiometric amounts, can lead to the formation of enolates from α-halo ketones with the loss of the halogen.[6]

  • Catalyst-Mediated Reduction: Some transition metal catalysts, if not chosen carefully, can participate in reductive pathways.

  • Solvent Effects: Protic solvents, in combination with certain reagents, can act as a proton source for the reduced intermediate.

Solutions & Protocols:

  • Avoid Reductive Reagents: Carefully review all reagents in your reaction to ensure none have known reductive properties towards α-halo ketones.

  • Catalyst Selection: If a catalyst is necessary, choose one that is less likely to promote reductive dehalogenation. For instance, in some contexts, copper catalysts have been used effectively in pyrazole synthesis.[7]

  • Solvent Choice: Aprotic solvents are generally preferred to minimize the availability of protons that can quench a reduced intermediate.

High temperatures and prolonged reaction times can increase the likelihood of side reactions, including dehalogenation.[8]

Solutions & Protocols:

  • Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start at room temperature and gradually increase the temperature, monitoring the formation of the dehalogenated byproduct at each stage. Microwave-assisted synthesis can sometimes offer better control over temperature and shorter reaction times.[9]

  • Time Optimization: Monitor the reaction closely and stop it as soon as the starting material is consumed to minimize the formation of byproducts.

Frequently Asked Questions (FAQs)

Q1: I am using a 2-bromo-1,3-diketone and still see significant debromination even with a mild base. What should I try next?

A1: If debromination is still an issue, consider switching to an acid-catalyzed method. The mechanism of acid-catalyzed Knorr synthesis does not involve the formation of an enolate, which is the primary pathway for base-induced dehalogenation.[4] Refluxing in acetic acid is a good starting point.

Q2: Is there a difference in the stability of chloro-, bromo-, and iodo-substituted precursors?

A2: Yes, the stability of the carbon-halogen bond follows the order C-Cl > C-Br > C-I. Therefore, iodo-substituted precursors are more susceptible to dehalogenation than their bromo- or chloro-analogs. If you are experiencing significant deiodination, consider if a bromo- or chloro-substituted pyrazole would be a suitable alternative for your research.

Q3: Can I use a protecting group strategy?

A3: A protecting group strategy can be effective, though it adds steps to your synthesis. For instance, protecting the enol of the 1,3-dicarbonyl before halogenation and then deprotecting under conditions that favor cyclization could be a viable route. A more direct approach is to use a tetrahydropyranyl (THP) protecting group on the pyrazole nitrogen, which can be introduced under green conditions and removed later.[10]

Q4: My reaction is very slow at room temperature, but heating leads to dehalogenation. How can I improve the reaction rate without increasing the temperature?

A4: If thermal energy is causing dehalogenation, consider using a more efficient catalyst that can promote the reaction at a lower temperature. For the Knorr synthesis, a Lewis acid catalyst could potentially accelerate the reaction under milder conditions. Alternatively, explore microwave-assisted synthesis, which can often accelerate reactions at lower bulk temperatures.[9]

Data & Diagrams

Table 1: Comparison of Bases for Halogenated Pyrazole Synthesis
BaseTypeStrength (pKa of Conjugate Acid)NucleophilicityRecommendation for Halogenated Precursors
Sodium Ethoxide (NaOEt)Alkoxide~16HighNot Recommended
Potassium t-Butoxide (KOtBu)Alkoxide~17Low (but very strong)Not Recommended
Triethylamine (TEA)Amine~10.75ModerateRecommended
DIPEA (Hünig's Base)Amine~10.75Very Low (Sterically Hindered)Highly Recommended
Sodium Bicarbonate (NaHCO₃)Inorganic~10.3LowHighly Recommended
Potassium Carbonate (K₂CO₃)Inorganic~10.3LowHighly Recommended
Cesium Carbonate (Cs₂CO₃)Inorganic~10.3LowRecommended

Data compiled from various sources on base strength and nucleophilicity.[2]

Diagrams

Diagram 1: Knorr Pyrazole Synthesis and the Dehalogenation Pathway

G cluster_main Knorr Pyrazole Synthesis cluster_side Dehalogenation Side Reaction A 2-Halo-1,3-dicarbonyl C Intermediate Adduct A->C Condensation F Enolate Intermediate A->F Deprotonation A->F B Hydrazine B->C D Halogenated Pyrazole C->D Cyclization & Dehydration E Strong/Nucleophilic Base E->F G α,β-Unsaturated Carbonyl F->G Halide Elimination H Dehalogenated Pyrazole G->H Reaction with Hydrazine

Caption: Knorr synthesis pathway and the competing base-induced dehalogenation.

Diagram 2: Troubleshooting Workflow for Dehalogenation

G start Dehalogenation Observed q1 Are you using a strong base (e.g., alkoxide)? start->q1 a1_yes Switch to a milder, non-nucleophilic base (e.g., NaHCO₃, K₂CO₃, DIPEA) q1->a1_yes Yes a1_no Consider other factors q1->a1_no No end Halogenated Pyrazole Obtained a1_yes->end q2 Are your reaction conditions harsh (high temp, long time)? a1_no->q2 a2_yes Optimize temperature and time. Monitor reaction closely. q2->a2_yes Yes a2_no Investigate reductive pathways q2->a2_no No a2_yes->end q3 Could any reagent be acting as a reducing agent? a2_no->q3 a3_yes Replace the suspected reductive reagent. q3->a3_yes Yes a3_no Consider acid-catalyzed synthesis q3->a3_no No a3_yes->end a3_no->end

Caption: A decision tree for troubleshooting unwanted dehalogenation.

References

  • Reductive dehalogenation of halo ketones. Wikipedia.[Link]

  • Gates, Z. P., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie.[Link]

  • Valdés, C., et al. (2015). Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.[Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC. (2025). [Link]

  • Li, X., et al. (2024). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health.[Link]

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. Semantic Scholar. (2015). [Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.[Link]

  • Knorr pyrazole synthesis. Name-Reaction.com.[Link]

  • Role of α–functionalized carbonyl compounds, solvents and pH on the composition of products. ResearchGate. (2025). [Link]

  • Non-nucleophilic base. Wikipedia.[Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1 H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. PubMed. (2024). [Link]

  • Pyrazole synthesis. Organic Chemistry Portal.[Link]

  • Knorr Pyrazole Synthesis. ResearchGate.[Link]

  • Knorr Pyrazole Synthesis. Merck & Co.[Link]

  • Yang, Y., et al. (2011). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. National Institutes of Health.[Link]

  • Chen, J-Y., et al. (2022). Electrocatalytic three-component synthesis of 4-halopyrazoles with sodium halide as the halogen source. PubMed.[Link]

  • Non-nucleophilic bases – Knowledge and References. Taylor & Francis.[Link]

  • Reductive dehalogenation of α-halo carbonyl compounds. ResearchGate. (2023). [Link]

  • Guda, R., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. National Institutes of Health.[Link]

  • Non-nucleophilic Brønsted-Lowry Superbases. Chemistry LibreTexts. (2022). [Link]

  • Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions. SciELO. (2009). [Link]

  • Yang, Y., et al. (2011). Efficient synthesis of 1,3-diaryl-4-halo-1H-pyrazoles from 3-arylsydnones and 2-aryl-1,1-dihalo-1-alkenes. ResearchGate.[Link]

  • Knorr pyrazole synthesis. ResearchGate.[Link]

  • α-Halo ketone. Wikipedia.[Link]

  • Different strategies for synthesis of pyrazoles. ResearchGate. (2021). [Link]

  • Optimization of the reaction conditions in the synthesis of4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. ResearchGate.[Link]

  • Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal.[Link]

  • The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. National Institutes of Health.[Link]

  • Aksenov, A. V., et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. MDPI.[Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Bulky Bases in Elimination Reactions. Master Organic Chemistry. (2012). [Link]

Sources

Technical Support Center: Purification of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS No. 69464-98-8). This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile heterocyclic amine in their synthetic workflows. As a key building block in the development of pharmaceuticals and agrochemicals, achieving high purity is critical for downstream success.[1] This guide provides in-depth, experience-driven answers to common purification challenges, moving beyond simple instructions to explain the underlying chemical principles.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions to orient your purification strategy.

Q1: What are the standard, first-line purification methods for crude this compound? A1: The two most effective and widely used techniques are flash column chromatography on silica gel and recrystallization .[2] Column chromatography is excellent for removing a wide range of impurities, especially those with different polarities, such as unreacted starting materials or side-products.[3][4][5] Recrystallization is a powerful, cost-effective method for achieving high final purity, particularly for removing minor, structurally similar impurities, provided a suitable solvent system can be identified.[3][6]

Q2: What are the most common impurities I should expect to see in my crude material? A2: Impurities are highly dependent on the synthetic route, but several classes are common. These include:

  • Unreacted Starting Materials: Such as the corresponding 1,3-dicarbonyl compound or phenylhydrazine derivative used in Knorr-type pyrazole syntheses.[6]

  • Regioisomers: Asymmetric pyrazole syntheses can often yield regioisomers, which possess very similar physical properties, making them notoriously difficult to separate.[2]

  • Over-brominated or Isomeric Bromination Products: If bromination is a step in your synthesis, di-brominated species or isomers where bromine is incorporated at a different position can form.[7][8]

  • Reagents and Catalysts: Residual acids, bases, or metal catalysts used in the synthesis.

Q3: How can I effectively monitor the progress and success of my purification? A3: A multi-tiered approach is best.

  • Thin-Layer Chromatography (TLC): This is an indispensable tool for rapidly assessing crude mixture complexity, scouting for an appropriate solvent system for column chromatography, and analyzing fractions collected from the column.[2][3]

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis of your final product.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Crucial for confirming the structural identity of the purified compound and identifying any remaining impurities that may not be visible by other methods.[2]

Q4: My crude product is a yellow-to-greenish powder. Is this color indicative of impurity? A4: Not necessarily. Commercial suppliers describe the pure compound's appearance as a "Light orange to Yellow to Green powder to crystal."[10] While a very dark or tarry appearance suggests significant impurities, a yellow or greenish hue is characteristic of this compound class and is not, by itself, a definitive sign of low purity.

Part 2: Troubleshooting and Optimization Guide

This section uses a problem-and-solution format to address specific experimental challenges.

A. Flash Column Chromatography Issues

Problem 1: My compound is streaking or "tailing" badly on the silica TLC plate and column, leading to poor separation.

  • Possible Cause: Your target molecule contains a basic amine group (-NH₂). This group can undergo strong acid-base interactions with the acidic silanol (Si-OH) groups on the surface of the silica gel. This causes a portion of the molecules to "stick" and elute more slowly, resulting in a tailed or streaked spot.[2]

  • Solution & Scientific Rationale:

    • Add a Basic Modifier: Incorporate a small amount of a volatile base, such as triethylamine (Et₃N) or ammonia (as a 1-2% solution in methanol, added to the eluent), into your mobile phase. A typical starting concentration is 0.5-1% Et₃N by volume.

    • Causality: The added base is more volatile and will preferentially interact with the acidic sites on the silica. This effectively "masks" the sites from your pyrazole amine, preventing the strong interaction. Your compound now elutes based more on its polarity, resulting in a symmetrical, compact spot (a Gaussian peak shape) and significantly improved resolution from nearby impurities.

Problem 2: I'm getting poor separation between my product and a key impurity. The spots are distinct but too close together (low ΔRf).

  • Possible Cause 1: The polarity of your eluent system is not optimized. You may be in a region where both compounds have similar mobility.

  • Possible Cause 2: The specific solvent system (e.g., ethyl acetate/hexane) does not offer sufficient selectivity for your compound and the impurity. Different solvents interact with solutes through various mechanisms (dipole-dipole, hydrogen bonding, etc.), and changing the solvent class can alter the elution order.

  • Solution & Scientific Rationale:

    • Optimize Polarity: First, try a shallower polarity gradient or isocratic elution with a finely tuned solvent ratio to maximize the separation (aim for a product Rf of ~0.25-0.35 on TLC).

    • Change Solvent System: If optimizing polarity fails, change the nature of the solvents. Instead of the common ethyl acetate (H-bond acceptor)/hexane (non-polar) system, try a different combination. Good alternatives include:

      • Dichloromethane/Methanol: For more polar compounds.

      • Toluene/Acetone: The aromatic toluene offers different π-π interaction possibilities compared to hexane, which can alter selectivity.

    • Causality: By changing the solvent classes, you alter the intermolecular forces between the solvent, the stationary phase (silica), and your solutes. This can exploit subtle structural differences between your product and the impurity, leading to differential retention and improved separation.

B. Recrystallization Issues

Problem 1: My compound "oils out" of the solution upon cooling instead of forming crystals.

  • Possible Cause 1: The solution is too concentrated (supersaturated), or it was cooled too rapidly. The molecules don't have time to align into an ordered crystal lattice and instead crash out as an amorphous, often impure, oil.[3]

  • Possible Cause 2: The presence of significant impurities disrupts the crystal lattice formation.

  • Possible Cause 3: The boiling point of the solvent is higher than the melting point of your compound (or its eutectic mixture with impurities).

  • Solution & Scientific Rationale:

    • Re-heat and Dilute: Heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of hot solvent to reduce the saturation level.

    • Slow Cooling: Allow the flask to cool slowly to room temperature on a benchtop, insulated with glass wool or paper towels if necessary. Do not place it directly in an ice bath from a high temperature.

    • Induce Crystallization: If crystals still do not form, use a glass rod to gently scratch the inside surface of the flask at the air-solvent interface. The microscopic scratches provide nucleation sites for crystal growth. Alternatively, add a single "seed crystal" of pure material if available.[3]

    • Causality: Slow cooling provides the thermodynamic driving force for molecules to find the lowest energy state, which is the ordered crystal lattice. Scratching or seeding provides a pre-formed template, overcoming the kinetic barrier to nucleation.

Problem 2: I cannot find a suitable single solvent for recrystallization.

  • Possible Cause: Your compound is either too soluble in common solvents even when cold, or poorly soluble even when hot.

  • Solution & Scientific Rationale:

    • Employ a Two-Solvent System: This is a powerful technique that requires two miscible solvents with opposing properties for your compound.

      • Solvent 1 ("Soluble" Solvent): A solvent in which your compound is highly soluble, even at room temperature (e.g., Dichloromethane, Acetone).

      • Solvent 2 ("Anti-Solvent"): A solvent in which your compound is poorly soluble (e.g., Hexane, Heptane, Water).

    • Execute the Protocol:

      • Dissolve your crude compound in the minimum amount of the hot "soluble" solvent (Solvent 1).

      • While the solution is still hot, slowly add the "anti-solvent" (Solvent 2) dropwise until you see persistent cloudiness (turbidity). This indicates the solution is now saturated.

      • Add a few drops of the hot "soluble" solvent (Solvent 1) to just re-dissolve the cloudiness.

      • Allow the solution to cool slowly. The gradual change in solvent polarity will decrease the compound's solubility, promoting the formation of pure crystals.

Part 3: Standardized Protocols & Data

Protocol 1: Flash Column Chromatography
  • Preparation: Dry-load the crude compound onto a small amount of silica gel for best results. To do this, dissolve the crude material in a minimal amount of a low-boiling solvent (like dichloromethane), add silica gel (approx. 2-3x the mass of the crude), and evaporate the solvent on a rotary evaporator to get a free-flowing powder.

  • Column Packing: Wet-pack a glass column with the chosen eluent (e.g., 8:2 Hexane:Ethyl Acetate).

  • Loading: Carefully add the dry-loaded silica to the top of the packed column.

  • Elution: Begin elution with the solvent system determined by TLC. Collect fractions and monitor them by TLC.

  • Modification for Tailing: If tailing is observed on the initial TLC plates, add 0.5% triethylamine to the bulk eluent mixture before packing and running the column.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Data Table 1: Common Solvents for Purification
SolventPolarity IndexBoiling Point (°C)Common Application Notes
n-Hexane0.169Non-polar eluent for chromatography; good anti-solvent.
Toluene2.4111Offers different selectivity from hexane due to aromaticity.
Dichloromethane3.140Excellent "soluble" solvent; good for chromatography.
Ethyl Acetate4.477Medium-polarity eluent, workhorse for chromatography.
Acetone5.156Polar, good "soluble" solvent for recrystallization.
Ethanol5.278Polar solvent for recrystallization.[6]
Methanol6.665Very polar; used as a strong eluent or for recrystallization.[11]

Part 4: Visualization of Workflows

Diagram 1: Troubleshooting Chromatography Separation

A decision-making workflow for optimizing chromatographic purification.

chromatography_troubleshooting start Poor Separation (Low ΔRf) streaking Compound Streaking? start->streaking eluent_opt Optimize Eluent Ratio (Shallow Gradient) streaking->eluent_opt No add_base Add 0.5% Et3N to Eluent streaking->add_base Yes change_solvent Change Solvent System (e.g., Toluene/Acetone) eluent_opt->change_solvent Still Poor success Improved Separation eluent_opt->success Success change_solvent->success add_base->success

Caption: Decision tree for resolving common column chromatography issues.

Diagram 2: Recrystallization Solvent Selection Workflow

A logical flow for identifying a suitable recrystallization solvent system.

recrystallization_workflow start Select Test Solvents (Polar & Non-Polar) sol_cold Soluble in Cold Solvent? start->sol_cold sol_hot Soluble in Hot Solvent? sol_cold->sol_hot No bad_solvent Discard Solvent sol_cold->bad_solvent Yes sol_hot->bad_solvent No good_solvent Ideal Single Solvent (Proceed to Recrystallize) sol_hot->good_solvent Yes two_solvent Candidate for Two-Solvent System bad_solvent->two_solvent Use as 'Soluble' or 'Anti-Solvent' Pair

Caption: Workflow for systematic selection of a recrystallization solvent.

References

  • Jetir.org. SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. [Link]

  • ResearchGate. Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5).... [Link]

  • ResearchGate. (PDF) Crystallographic, spectroscopic and thermal studies of 1-(4-bromophenyl)-5-(2,5-dimethyl-1H-pyrrol-1-yl)-3-methyl-1H-pyrazole. [Link]

  • MDPI. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • ResearchGate. (PDF) 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • MDPI. 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. [Link]

  • Google Patents. US5462960A - Pyrazole-3-carboxamide derivatives, process for their preparation and pharmaceutical compositions in which they are present.
  • Taylor & Francis Online. Analysis, Formation and Inhibition of Heterocyclic Amines in Foods: An Overview. [Link]

  • Google Patents. WO2011076194A1 - Method for purifying pyrazoles.
  • DTIC. The Bromination of Pyrazabole. [Link]

  • MDPI. Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. [Link]

Sources

Technical Support Center: Synthesis of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS 69464-98-8). This molecule is a valuable building block in medicinal chemistry and materials science, often used as an intermediate in the development of anti-inflammatory agents and agrochemicals.[1][2] Achieving high purity is critical for downstream applications. This guide provides in-depth troubleshooting advice and detailed protocols to help you identify and mitigate common impurities encountered during its synthesis.

Synthesis Overview & Common Challenges

The synthesis of this compound typically proceeds in two key stages:

  • Cyclocondensation: Reaction of phenylhydrazine with a β-ketonitrile, such as ethyl 2-cyano-3-oxobutanoate or a related precursor, to form the 3-methyl-1-phenyl-1H-pyrazol-5-amine core. This is the most common and versatile method for constructing the 5-aminopyrazole scaffold.[3]

  • Bromination: Electrophilic bromination of the pyrazole ring at the C4 position, typically using a reagent like N-Bromosuccinimide (NBS) or bromine.

The primary challenges in this synthesis are controlling regioselectivity during both the cyclization and bromination steps and preventing the formation of side-products.[4][5][6]

Frequently Asked Questions (FAQs)

Q1: My final product shows two spots on the TLC plate that are very close together. What could they be?

A1: This often indicates the presence of a regioisomer. The most likely culprits are the desired 4-bromo product and a small amount of unreacted 3-methyl-1-phenyl-1H-pyrazol-5-amine starting material from an incomplete bromination. Alternatively, if reaction conditions are not carefully controlled, bromination could occur on the phenyl ring, leading to an isomer.

Q2: The yield of my cyclocondensation step is very low. What is the most common reason?

A2: Low yields in the formation of the 5-aminopyrazole core are often due to issues with the β-ketonitrile starting material or incorrect reaction conditions. The reaction involves the formation of a hydrazone intermediate followed by cyclization.[3] If the basicity or acidity of the reaction medium is not optimal, side reactions can occur, or the cyclization may not proceed to completion.[7]

Q3: My NMR spectrum looks messy, with more peaks than expected for the final product. Where should I start my analysis?

A3: First, check for residual solvent peaks (e.g., from ethyl acetate, dichloromethane, or ethanol used in workup/purification). Next, look for signals corresponding to unreacted starting materials, specifically phenylhydrazine or the pyrazole intermediate before bromination. Over-bromination (d-bromo products) or isomeric byproducts are also common and will introduce additional aromatic or methyl signals.

Q4: Why did my bromination reaction turn dark brown/black?

A4: A very dark coloration during bromination can indicate decomposition or the formation of polymeric byproducts. This can be caused by the reaction being run at too high a temperature, the presence of impurities that catalyze decomposition, or using an overly aggressive brominating agent. It is crucial to add the brominating agent slowly and maintain the recommended reaction temperature.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to identifying and resolving common impurities.

Problem 1: Presence of a Regioisomeric Impurity

You observe an additional set of peaks in your 1H NMR or an extra peak in your HPLC/LC-MS analysis with the same mass as your product. This strongly suggests a regioisomer.

Potential Causes & Identification:

  • Cause A: Incomplete Bromination. The most common "isomer" is simply the unbrominated starting material, 3-methyl-1-phenyl-1H-pyrazol-5-amine.

    • Identification: Compare the analytical data to a reference sample of the starting material. In the 1H NMR of the unbrominated pyrazole, a singlet corresponding to the C4-proton will be present, typically around 5.5-6.0 ppm. This peak will be absent in the desired 4-bromo product.

  • Cause B: Incorrect Cyclocondensation. The initial reaction of phenylhydrazine with an unsymmetrical β-dicarbonyl precursor can potentially yield two different pyrazole regioisomers.[4][5] While the reaction to form the 5-amino isomer is generally favored from β-ketonitriles, reaction conditions can influence the outcome.[3][7]

    • Identification: This is more challenging and requires detailed spectroscopic analysis (2D NMR like HMBC/HSQC) to confirm the connectivity of the pyrazole core. The chemical shifts of the methyl group and the phenyl group protons will differ significantly between the 3-amino and 5-amino regioisomers.

  • Cause C: Phenyl Ring Bromination. Under harsh conditions, electrophilic bromination may occur on the electron-rich phenyl ring instead of, or in addition to, the pyrazole C4-position.

    • Identification: The 1H NMR aromatic region will be more complex than the typical pattern for a monosubstituted phenyl group. Instead of a multiplet integrating to 5 protons, you may see patterns indicative of a di-substituted ring (e.g., doublets and triplets).

Solutions:

  • For Incomplete Bromination: Increase the equivalents of the brominating agent (e.g., use 1.1 equivalents of NBS), extend the reaction time, or slightly increase the temperature. Monitor the reaction closely by TLC or LC-MS to avoid over-bromination.

  • For Cyclocondensation Issues: Ensure the regioselectivity of the initial cyclization. Using a β-ketonitrile is the most reliable route to 5-aminopyrazoles.[3] Running the reaction under neutral or slightly acidic conditions often favors the desired isomer.[4]

  • To Avoid Phenyl Ring Bromination: Use a milder brominating agent (NBS is preferred over Br2) and a non-polar solvent like dichloromethane or chloroform at a low temperature (e.g., 0 °C to room temperature).

Problem 2: Presence of Over-Brominated Impurities

Your mass spectrometry data shows a peak with a mass corresponding to the addition of two bromine atoms (M+Br).

Potential Causes & Identification:

  • Cause: Use of excess brominating agent or reaction conditions that are too forcing (high temperature or prolonged reaction time). This can lead to the formation of a dibrominated species, potentially on the phenyl ring.

    • Identification: Mass spectrometry is the most direct method. The isotopic pattern for two bromine atoms (a characteristic 1:2:1 ratio for M, M+2, M+4) will be evident.

Solutions:

  • Stoichiometry Control: Carefully control the stoichiometry of the brominating agent. Use no more than 1.05-1.1 equivalents.

  • Controlled Addition: Add the brominating agent portion-wise or as a solution via an addition funnel to avoid localized high concentrations.

  • Temperature Management: Maintain a low and consistent reaction temperature, starting at 0 °C and allowing the reaction to slowly warm to room temperature.

Visualization of Synthetic Pathway and Troubleshooting Logic

To better understand the process, the following diagrams illustrate the synthetic route and a logical troubleshooting workflow.

Synthesis_Pathway Phenylhydrazine Phenylhydrazine Intermediate 3-methyl-1-phenyl-1H-pyrazol-5-amine Phenylhydrazine->Intermediate Cyclocondensation (Step 1) Ketonitrile β-Ketonitrile (e.g., Ethyl 2-cyano-3-oxobutanoate) Ketonitrile->Intermediate Cyclocondensation (Step 1) NBS NBS / Br2 Product This compound NBS->Product Bromination (Step 2) Intermediate->Product Bromination (Step 2) Regioisomer Regioisomeric Pyrazole Intermediate->Regioisomer Side Reaction (Poor Control) Dibromo Dibrominated Product Product->Dibromo Impurities From Poor Control Unreacted Unreacted Pyrazole Product->Unreacted Impurities From Poor Control Troubleshooting_Workflow Start Impure Product Detected (TLC, NMR, LC-MS) CheckMS Analyze Mass Spec Data Start->CheckMS CheckNMR Analyze 1H NMR Data Start->CheckNMR MassOK Mass = Expected Product CheckMS->MassOK No MassHigh Mass = Product + Br CheckMS->MassHigh Yes NMR_C4H Singlet at ~5.5-6.0 ppm? CheckNMR->NMR_C4H MassOK->CheckNMR Impurity_Dibromo Impurity: Over-bromination MassHigh->Impurity_Dibromo NMR_Aromatic Complex Aromatic Region? NMR_C4H->NMR_Aromatic No Impurity_Unreacted Impurity: Unreacted Starting Material NMR_C4H->Impurity_Unreacted Yes Impurity_PhenylBromo Impurity: Phenyl Ring Bromination NMR_Aromatic->Impurity_PhenylBromo Yes Impurity_Isomer Impurity: Regioisomer (from Step 1) NMR_Aromatic->Impurity_Isomer No Solution_Unreacted Solution: Increase NBS eq. / time Impurity_Unreacted->Solution_Unreacted Solution_Dibromo Solution: Reduce NBS eq. / temp Impurity_Dibromo->Solution_Dibromo Solution_PhenylBromo Solution: Use milder conditions (NBS, 0°C) Impurity_PhenylBromo->Solution_PhenylBromo Solution_Isomer Solution: Verify Step 1 conditions Impurity_Isomer->Solution_Isomer

Caption: A logical workflow for troubleshooting common synthesis impurities.

Protocols for Impurity Identification & Characterization

Protocol 1: Thin Layer Chromatography (TLC) Monitoring
  • Plate: Silica gel 60 F254.

  • Mobile Phase: A starting point is a 7:3 mixture of Hexane:Ethyl Acetate. Adjust polarity as needed. The product is more non-polar than the unbrominated intermediate.

  • Visualization: Use a UV lamp (254 nm). The pyrazole ring is UV active. Staining with potassium permanganate can also be used.

  • Analysis:

    • Desired Product (4-bromo...): Higher Rf value.

    • Unbrominated Intermediate (3-methyl...): Lower Rf value.

    • Phenylhydrazine: Can streak but typically has a different Rf.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic or gradient elution using Acetonitrile and Water (both containing 0.1% formic acid or trifluoroacetic acid). A typical gradient might be 30% to 90% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Analysis:

    • The elution order will typically be: Phenylhydrazine -> 3-methyl-1-phenyl-1H-pyrazol-5-amine -> This compound . The brominated product is more retained (longer retention time) on a reverse-phase column.

Table 1: Summary of Common Impurities and Their Characteristics
Impurity NameStructureMolecular Weight ( g/mol )Identification MethodKey Signal
Unreacted Intermediate 3-methyl-1-phenyl-1H-pyrazol-5-amine173.221H NMRSinglet for C4-H (~5.6 ppm)
Over-brominated Product e.g., 4-bromo-1-(4-bromophenyl)-3-methyl-1H-pyrazol-5-amine331.01Mass SpecM+ peak at 331, isotopic pattern for Br2
Regioisomer e.g., 5-bromo-3-methyl-1-phenyl-1H-pyrazol-4-amine252.112D NMRDifferent chemical shifts for methyl and aromatic protons
Starting Material Phenylhydrazine108.14HPLC/LC-MSEarly eluting peak, mass of 108

References

  • Barun, O., et al. (2018). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry. Available at: [Link]

  • Kumar, A., et al. (2020). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical Reviews. Available at: [Link]

  • Chourasia, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • Clarke, E. D., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering. Available at: [Link]

  • Kong, Y., et al. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters. Available at: [Link]

  • Reddit User Discussion. (2021). Advices for Aminopyrazole synthesis. r/Chempros. Available at: [Link]

  • Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules. Available at: [Link]

  • Chem-Impex International. (n.d.). This compound. Available at: [Link]

  • ResearchGate. (n.d.). Characterization data for new pyrazole derivatives. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... Available at: [Link]

  • Paper Publications. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES. Available at: [Link]

  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Available at: [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological activity of certain Pyrazole derivatives. Available at: [Link]

  • Open Research@CSIR-NIScPR. (2025). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. Indian Journal of Chemistry (IJC). Available at: [Link]

  • ResearchGate. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

  • Asian Journal of Chemistry. (n.d.). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Available at: [Link]

  • ResearchGate. (2009). 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]

  • Fichez, J., et al. (2018). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. Targets in Heterocyclic Systems. Available at: [Link]

  • El-Sawy, E. R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Cherkupally, P., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega. Available at: [Link]

  • ResearchGate. (n.d.). Development of Scalable Processes for the Preparation of N-Methyl-3-Bromo-5-Methyl Pyrazole. Available at: [Link]

  • MDPI. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry. Available at: [Link]

  • Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available at: [Link]

  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy. Available at: [Link]

  • Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. Available at: [Link]

  • Encyclopedia.pub. (2022). Synthesis and Properties of Pyrazoles. Available at: [Link]

Sources

Technical Support Center: Managing Regioisomer Formation in Pyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for managing regioisomeric outcomes in pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity in their synthetic workflows. Here, we provide in-depth, field-proven insights into the mechanistic underpinnings of pyrazole formation, troubleshooting guides for common experimental issues, and validated protocols to help you gain control over your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of regioisomer formation in pyrazole synthesis?

The most common cause of regioisomerism arises when a non-symmetrical 1,3-dicarbonyl compound reacts with a mono-substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) in what is known as the Knorr pyrazole synthesis.[1][2][3] The substituted hydrazine has two non-equivalent nitrogen atoms (N1 and N2) that can initiate the condensation reaction, and the 1,3-dicarbonyl has two distinct electrophilic carbonyl carbons. The initial nucleophilic attack by the hydrazine can occur at either carbonyl group, leading to two different reaction pathways that ultimately yield two distinct regioisomeric pyrazole products.[4][5]

Q2: How do electronic and steric effects of my substrates influence which regioisomer is dominant?

The regiochemical outcome is a delicate balance of electronic and steric factors:

  • Electronic Effects: The more electrophilic carbonyl carbon of the 1,3-dicarbonyl will preferentially react with the more nucleophilic nitrogen of the hydrazine. An electron-withdrawing group (EWG) like a trifluoromethyl (CF₃) group on the dicarbonyl will significantly increase the electrophilicity of the adjacent carbonyl carbon, making it the primary site of attack.[6]

  • Steric Effects: Bulky substituents on either the dicarbonyl or the hydrazine can sterically hinder the approach to a specific reaction site. The reaction will favor the pathway that minimizes steric clash, often leading to the formation of the less sterically congested regioisomer.

Q3: Can the reaction conditions (solvent, temperature, pH) override the inherent substrate biases?

Absolutely. Reaction conditions are a powerful tool for controlling regioselectivity:

  • Solvent: The choice of solvent can dramatically alter the regioisomeric ratio. For instance, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can significantly enhance regioselectivity.[6] These solvents have a high hydrogen bond donating ability, which can selectively activate one carbonyl group over the other, directing the nucleophilic attack of the hydrazine.[6] Deep eutectic solvents (DESs) have also emerged as green and effective media that can accelerate reaction rates and improve selectivity.[7]

  • pH and Catalyst: The reaction is typically acid-catalyzed.[4][5] Altering the pH can change the nature of the hydrazine species in solution (free base vs. protonated salt), which can influence the reaction pathway. A study demonstrated that using arylhydrazine hydrochlorides versus the corresponding free base could selectively produce different regioisomers.[8] Various catalysts, from Lewis acids like lithium perchlorate to nano-ZnO, have been employed to improve yields and, in some cases, selectivity.[3]

  • Temperature: Simply tuning the reaction temperature can sometimes be sufficient to switch the major product between different isomeric forms.[9]

Q4: How can I definitively identify which regioisomer I have synthesized?

Unambiguous structural elucidation is critical. While chromatography can separate the isomers, spectroscopic methods are required for identification.

  • 2D NMR Spectroscopy: This is the most powerful method.

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is invaluable for connecting the substituents to the correct positions on the pyrazole ring.

    • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. A correlation between a substituent's protons (e.g., N-methyl) and a proton on another substituent at C5 can confirm the structure.[6]

  • ¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly sensitive to the electronic environment. By comparing the observed shifts to literature values for known 1,3- and 1,5-disubstituted pyrazoles, a confident assignment can often be made.[10] For example, a carbon atom bearing an aryl group will have a different chemical shift depending on whether it is at the C3 or C5 position.[10]

Troubleshooting Guide: Common Regioselectivity Issues

This section addresses specific problems you might encounter in the lab and provides a logical, step-by-step approach to resolving them.

Problem 1: Poor Regioselectivity (Obtaining a ~1:1 Mixture of Isomers)

You've run your reaction and TLC/LCMS analysis shows two product spots of similar intensity, which subsequent NMR confirms is a nearly inseparable mixture of regioisomers.

Diagnostic Workflow

start Problem: Poor Regioselectivity (~1:1 Mixture) check_substrate Analyze Substrates: Are electronic/steric differences minimal? start->check_substrate modify_conditions Modify Reaction Conditions check_substrate->modify_conditions Yes change_solvent Switch to a More Influential Solvent (e.g., TFE, HFIP) modify_conditions->change_solvent change_temp Investigate Temperature Effect (Run at lower and higher temperatures) change_solvent->change_temp success Success: Improved Regioisomeric Ratio change_solvent->success Effective change_reagent Modify Reagent Form (e.g., Hydrazine Free Base vs. HCl Salt) change_temp->change_reagent change_temp->success Effective change_reagent->success Effective failure Still Poor Selectivity: Consider Alternative Synthetic Strategy change_reagent->failure Ineffective

Caption: Workflow for troubleshooting poor regioselectivity.

Corrective Actions & The Science Behind Them
  • Change the Solvent: This is often the most effective first step.

    • Action: Switch from standard solvents like ethanol or methanol to a fluorinated alcohol such as 2,2,2-trifluoroethanol (TFE).[6]

    • Causality: TFE and HFIP are strong hydrogen-bond donors but poor nucleophiles. They can form a strong hydrogen bond with one of the carbonyl oxygens of the 1,3-dicarbonyl, enhancing its electrophilicity. If one carbonyl is sterically more accessible or electronically more prone to H-bonding, this effect will amplify the reactivity difference between the two carbonyl sites, directing the hydrazine's attack and improving selectivity.[6]

  • Modify the Hydrazine Reagent:

    • Action: If you are using a hydrazine free base, try the reaction with the corresponding hydrazine hydrochloride salt (or vice-versa).[8]

    • Causality: The reaction mechanism and the rate-determining step can be highly sensitive to pH.[1] Using the hydrochloride salt alters the acidity of the medium and the nucleophilicity of the hydrazine, which can favor one reaction pathway over the other.

  • Vary the Temperature:

    • Action: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and a higher temperature (e.g., reflux) and compare the regioisomeric ratios.

    • Causality: The activation energies for the two competing pathways leading to the different regioisomers may be different. By changing the temperature, you can favor the pathway with the lower activation energy (kinetic control, often at lower temperatures) or the one that leads to the more stable product (thermodynamic control, often at higher temperatures).

Problem 2: The "Wrong" Regioisomer is the Major Product

Your reaction is selective, but it produces the opposite regioisomer to the one you desire based on predictions from electronic or steric effects.

Diagnostic Workflow

start Problem: Undesired Regioisomer is Major check_mechanism Re-evaluate Mechanism: Is the initial attack the regiochemistry-determining step? start->check_mechanism kinetic_thermo Investigate Kinetic vs. Thermodynamic Control check_mechanism->kinetic_thermo run_low_T Run Reaction at Low Temperature (e.g., -20°C to 0°C) kinetic_thermo->run_low_T run_high_T Run Reaction at High Temperature with Extended Reaction Time kinetic_thermo->run_high_T protecting_group Consider a Protecting Group Strategy kinetic_thermo->protecting_group No Temp Effect success_kinetic Desired Isomer is Kinetic Product run_low_T->success_kinetic success_thermo Desired Isomer is Thermodynamic Product run_high_T->success_thermo alternative_route Explore Alternative Synthetic Routes (e.g., [3+2] cycloaddition) protecting_group->alternative_route success_alt Alternative Route is Successful alternative_route->success_alt

Caption: Workflow for addressing the formation of the undesired major regioisomer.

Corrective Actions & The Science Behind Them
  • Force Kinetic or Thermodynamic Control:

    • Action: To favor the kinetic product (formed fastest), run the reaction at a significantly lower temperature for a short duration. To favor the thermodynamic product (most stable), run the reaction at a higher temperature for an extended period to allow for potential equilibration.

    • Causality: The initially formed major product might not be the most thermodynamically stable isomer. Under certain conditions, especially with prolonged heating, an equilibrium might be established that favors the more stable regioisomer, which may not be the one you want. Conversely, "freezing out" the reaction at low temperature can trap the kinetically preferred product.

  • Employ a Protecting Group Strategy:

    • Action: Use a hydrazine derivative where one nitrogen is temporarily blocked, such as a semicarbazide or a tosylhydrazone.[9][11] This forces the initial condensation to occur at the unprotected nitrogen.

    • Causality: This strategy removes the ambiguity of the initial nucleophilic attack. By directing which nitrogen of the hydrazine reacts first, you can often force the reaction down the pathway that leads to the desired regioisomer. Subsequent removal of the protecting group yields the final product.

  • Switch to an Orthogonal Synthetic Strategy:

    • Action: Abandon the 1,3-dicarbonyl condensation in favor of a different reaction type known for high regioselectivity, such as a [3+2] cycloaddition.[12][13] For example, reacting a tosylhydrazone (which generates a diazo compound in situ) with a nitroalkene can provide highly specific pyrazole regioisomers.[13]

    • Causality: Different synthetic routes proceed through entirely different mechanisms and intermediates. A [3+2] cycloaddition, for instance, is governed by frontier molecular orbital (FMO) theory, where the electronics of the dipole (diazo compound) and dipolarophile (alkene/alkyne) dictate the regiochemical outcome in a very predictable manner.[14]

Protocols for Regioselectivity Control & Analysis

Protocol 1: High-Regioselectivity Pyrazole Synthesis Using TFE

This protocol is adapted from methodologies demonstrating the powerful directing effect of fluorinated alcohol solvents.[6]

Objective: To synthesize a 1,5-diaryl-3-trifluoromethylpyrazole with high regioselectivity.

Materials:

  • 1-Aryl-4,4,4-trifluorobutane-1,3-dione (1.0 equiv)

  • Arylhydrazine (1.1 equiv)

  • 2,2,2-Trifluoroethanol (TFE)

  • Round-bottom flask with magnetic stirrer

  • Standard workup and purification equipment

Procedure:

  • In a round-bottom flask, dissolve the 1-aryl-4,4,4-trifluorobutane-1,3-dione in TFE (approx. 0.2 M concentration).

  • Add the arylhydrazine to the solution at room temperature with gentle stirring.

  • Monitor the reaction by TLC or LCMS. The reaction is often complete within a few hours.

  • Upon completion, remove the TFE under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to isolate the major regioisomer.

  • Characterize the product using ¹H, ¹³C, and 2D NMR to confirm its regiochemistry.

Protocol 2: Structural Elucidation of Regioisomers by HMBC NMR

Objective: To unambiguously assign the structure of a synthesized N-substituted pyrazole.

Sample Preparation:

  • Prepare a concentrated sample (10-20 mg) of the purified pyrazole isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

NMR Acquisition:

  • Acquire standard 1D ¹H and ¹³C NMR spectra.

  • Set up a standard gradient-selected HMBC experiment (e.g., hsqcetgpl on Bruker instruments).

  • Key Parameter: Set the long-range coupling delay (often d6 or related to J(C,H)) to optimize for 2- and 3-bond correlations, typically corresponding to a J-coupling of 8-10 Hz.

  • Acquire the 2D HMBC spectrum. Processing may require adjusting phasing and referencing.

Data Analysis (Example: 1-Methyl-3-phenyl-5-tert-butyl-pyrazole vs. 1-Methyl-5-phenyl-3-tert-butyl-pyrazole):

  • Identify key proton signals: Locate the singlets for the N-CH₃ group, the tert-butyl group, and the pyrazole H4 proton.

  • Look for key correlations:

    • In the 1,5,3-isomer , the N-CH₃ protons should show an HMBC correlation to the C5 carbon (bearing the phenyl group) and the C3 carbon (bearing the tert-butyl group).

    • In the 1,3,5-isomer , the N-CH₃ protons should show an HMBC correlation to the C5 carbon (bearing the tert-butyl group) and the C3 carbon (bearing the phenyl group).

    • The tert-butyl protons will show a correlation to C3 in the 1,5,3-isomer and to C5 in the 1,3,5-isomer. This cross-peak provides unambiguous confirmation.

Data Summary Table

The following table summarizes the expected influence of substituents and conditions on the regiochemical outcome of the reaction between a substituted hydrazine (R¹-NHNH₂) and a non-symmetrical 1,3-diketone (R²-CO-CH₂-CO-R³).

R¹ (on Hydrazine)R² (on Diketone)R³ (on Diketone)Favored ConditionExpected Major IsomerRationale
Methyl (Me)Phenyl (Ph)Trifluoromethyl (CF₃)TFE Solvent1-Me-3-Ph-5-CF₃-pyrazoleThe CF₃ group is a strong EWG, making the C5 carbonyl highly electrophilic. TFE enhances this effect.[6]
Phenyl (Ph)Phenyl (Ph)Trifluoromethyl (CF₃)Ethanol SolventMixture (~1:1)Without a directing solvent, the reactivity difference between carbonyls is insufficient for high selectivity.[6]
Phenyl (Ph)tert-Butyl (t-Bu)Methyl (Me)Acid Catalyst1-Ph-3-t-Bu-5-Me-pyrazoleThe initial attack occurs at the less sterically hindered methyl ketone carbonyl.
ArylRCCl₃Arylhydrazine HCl1-Aryl-5-R-3-(carboxyalkyl)The nature of the hydrazine salt directs the cyclization pathway.[8]
ArylRCCl₃Arylhydrazine Free Base1-Aryl-3-R-5-(carboxyalkyl)The free base follows a different mechanistic path, leading to the opposite regioisomer.[8]

References

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.[Link]

  • Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones. The Journal of Organic Chemistry.[Link]

  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing.[Link]

  • Knorr Pyrazole Synthesis. J&K Scientific LLC.[Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.[Link]

  • Knorr pyrazole synthesis. Name-Reaction.com.[Link]

  • Paal–Knorr synthesis. Wikipedia.[Link]

  • Knorr Pyrazole Synthesis (M. Pharm). Slideshare.[Link]

  • Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. National Institutes of Health (NIH).[Link]

  • A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.[Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.[Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.[Link]

  • Pyrazole synthesis. Organic Chemistry Portal.[Link]

  • 194 recent advances in the synthesis of new pyrazole derivatives. arkat-usa.org.[Link]

  • Synthesis of Fully Substituted Pyrazoles via Regio- and Chemoselective Metalations. Organic Letters.[Link]

  • Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega.[Link]

  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health (NIH).[Link]

  • Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav.[Link]

  • Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central.[Link]

  • A regioselective synthesis of 3,4-diaryl-1H-pyrazoles through a 1,3-dipolar cycloaddition of tosylhydrazones and nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PubMed Central.[Link]

  • Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. MDPI.[Link]

  • Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

  • The future of total synthesis. Chemistry World.[Link]

Sources

stability issues of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to the stability of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine (CAS: 69464-98-8). As a Senior Application Scientist, my aim is to equip you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your experimental outcomes.

Core Compound Profile
PropertyValueSource(s)
CAS Number 69464-98-8[1][2]
Molecular Formula C₁₀H₁₀BrN₃[1]
Molecular Weight 252.11 g/mol [1]
Appearance White flakes to light orange/yellow/green powder[1][2]
Melting Point 101-107 °C[1][3]
Purity (Typical) ≥ 97% (HPLC)[1]

Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and stability of this compound.

Q1: What are the optimal long-term storage conditions for this compound?

Answer: Proper storage is critical to maintain the compound's integrity. The aminopyrazole moiety, particularly with the electron-rich pyrazole ring and the primary amine, is susceptible to oxidative degradation.[4]

Recommended Storage Protocol:

  • Temperature: Store refrigerated at 2-8°C.[1][5]

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., Argon or Nitrogen).[4][6] This minimizes contact with atmospheric oxygen, a key driver of oxidative degradation.

  • Light: Protect from light by using an amber vial or by wrapping the container in aluminum foil.[4] Photodegradation can be a concern for aromatic and heterocyclic compounds.

  • Moisture: Keep the container tightly sealed in a dry environment, such as in a desiccator.[5] The compound is hydrophobic, but adsorbed moisture can accelerate degradation pathways.

Q2: My solid this compound has changed color from off-white to yellow/brown. Is it still usable?

Answer: A distinct color change is a primary indicator of potential degradation. While the compound is sometimes supplied as a light yellow or orange powder, a progressive darkening to brown strongly suggests the formation of oxidation products.[1][2][4]

Causality: The primary amine group (-NH₂) is susceptible to oxidation, which can lead to the formation of colored nitroso or nitro compounds, or complex polymeric materials. This is a known issue with aminopyrazole and pyrazoline derivatives.[4]

Recommendation:

  • Do not assume usability. The presence of impurities can significantly impact reaction outcomes, leading to lower yields, unexpected side products, and difficulty in purification.

  • Perform a purity check. Before use, assess the purity of the discolored material using an appropriate analytical method. A recommended workflow is outlined below.

  • Consider purification. If the purity is compromised but the core compound is still the major component, repurification via recrystallization or column chromatography may be an option.

Q3: I'm preparing a solution and it appears colored. Is this typical?

Answer: A faint yellow tinge in some organic solvents might be observed even with high-purity material. However, a dark yellow, orange, or brown solution is a red flag for instability.

Explanation:

  • Solvent-Induced Degradation: The stability of the compound can be lower in solution than in its solid state, especially in protic solvents or in the presence of dissolved oxygen.

  • Impurity Dissolution: The color may be from pre-existing impurities that are more apparent upon dissolution.

Best Practices:

  • Always use fresh, high-purity (e.g., HPLC or anhydrous grade) solvents.

  • Prepare solutions immediately before use.

  • If the experiment is sensitive to oxidation, degas the solvent thoroughly (e.g., by sparging with argon for 15-30 minutes) before dissolving the compound.

Q4: What are the primary degradation pathways for this aminopyrazole?

Answer: The molecular architecture of this compound points to two main areas of instability: the amine group and the pyrazole ring itself.

  • Oxidation of the 5-amino Group: This is the most probable pathway. Primary aromatic amines can be oxidized by air (O₂), especially in the presence of light or trace metal catalysts. This can lead to a cascade of products, including highly colored azo-dimers or polymeric species.[4]

  • Electrophilic Attack on the Pyrazole Ring: The pyrazole ring is electron-rich and can be susceptible to attack, though the existing substituents influence this. However, under harsh acidic or oxidative conditions, ring-opening or substitution reactions could occur.[7]

cluster_main Potential Degradation Pathways cluster_products Degradation Products Compound This compound Oxidized_Amine Colored Impurities (e.g., Azo Dimers) Compound->Oxidized_Amine Oxidation Ring_Products Ring-Opened or Substituted Byproducts Compound->Ring_Products Ring Instability Oxidant O₂, Light, Metal Ions Oxidant->Oxidized_Amine Harsh_Conditions Strong Acid/Base Harsh_Conditions->Ring_Products

Caption: Primary degradation routes for the title compound.

Troubleshooting Guide

This section provides structured solutions to specific experimental problems.

Issue 1: Inconsistent Reaction Yields with an Older Batch of the Compound
  • Symptoms: A previously successful reaction now gives significantly lower yields or fails completely when using an older container of this compound.

  • Underlying Cause: The most likely culprit is the degradation of the starting material due to prolonged storage or suboptimal storage conditions, reducing the concentration of the active reactant.

  • Solution Workflow: Implement a strict Quality Control (QC) check on the starting material.

cluster_workflow QC Workflow for Suspect Starting Material Start Observe Inconsistent Reaction Yields Check_Purity Assess Purity via HPLC (See Protocol Below) Start->Check_Purity Compare Compare to Reference Standard or New Batch Check_Purity->Compare Decision Purity >95%? Compare->Decision Proceed Proceed with Reaction (Investigate other variables) Decision->Proceed Yes Repurify Purify by Recrystallization or Chromatography Decision->Repurify No Repurify->Check_Purity Re-assess Purity Discard Discard and Procure New Material Repurify->Discard If purification fails

Caption: Decision workflow for handling suspect reagents.

Protocol: HPLC Purity Assessment

This protocol provides a general method. The exact conditions may need to be optimized for your specific HPLC system.

  • Standard Preparation: Accurately weigh ~1 mg of the compound and dissolve it in 1 mL of a diluent (e.g., 50:50 Acetonitrile:Water) to make a 1 mg/mL stock solution. If available, use a new, unopened batch as a reference standard.

  • Sample Preparation: Prepare the suspect sample in the same manner.

  • HPLC Conditions:

    • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to 30% B and equilibrate for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Detection: UV at 254 nm.

  • Analysis: Run the reference standard and the suspect sample. Compare the chromatograms. Look for a decrease in the area of the main peak and the appearance of new peaks (especially early-eluting, more polar impurities) in the suspect sample. Calculate the area percent of the main peak to quantify purity.

Issue 2: Formation of Colored Byproducts in Solution-Phase Reactions
  • Symptoms: During a reaction (e.g., acylation, Suzuki coupling), the reaction mixture darkens significantly more than expected, and TLC/LC-MS analysis shows multiple colored, often insoluble, byproducts.

  • Underlying Cause: Oxidative degradation of the aminopyrazole is occurring under the reaction conditions. This can be accelerated by elevated temperatures, the presence of air, or certain reagents.[4]

  • Solution: Rigorous Inert Atmosphere Technique

  • Glassware Preparation: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and oxygen.

  • Solvent Degassing: Use an appropriate anhydrous solvent. Degas it thoroughly for at least 30 minutes by sparging with a stream of inert gas (Argon or Nitrogen) or by using several freeze-pump-thaw cycles.

  • Reaction Setup: Assemble the reaction apparatus under a positive pressure of inert gas. Add the this compound as a solid to the reaction flask under a blanket of inert gas.

  • Reagent Addition: Add the degassed solvent and other reagents via syringe or cannula.

  • Execution: Maintain a positive pressure of inert gas throughout the entire reaction, workup, and even during purification if the products are also sensitive.

References
  • Al-Ostoot, F. H., et al. (2021). New Trends in the Chemistry of 5-Aminopyrazoles. Chemistry of Heterocyclic Compounds, 57(5), 445-465. (Note: While a direct link to the full text on ResearchGate requires login, the abstract and context are available).
  • Ahmad, G., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(8), 103270. Available at: [Link]

  • Rostom, S. A. F., et al. (2022). Recent advances in the synthesis and applications of aminopyrazoles. RSC Advances, 12(1), 1-25.
  • Vitale, P., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(4), 585. Available at: [Link]

  • Singh, P. P., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 203–242. Available at: [Link]

  • Imran, M., et al. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules, 29(1), 123. Available at: [Link]

  • Nedzhybovets, V. V., et al. (2015). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2015(2), M859. Available at: [Link]

  • Lead Sciences. (n.d.). 4-Bromo-3-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Elnagdi, M. H., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc, 2009(1), 198-250. Available at: [Link]

  • Gherib, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 34. Available at: [Link]

  • Amerigo Scientific. (n.d.). 4-Bromo-3-methyl-1-p-tolyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • Karaman, R. (2016). Answer to "How can we store Pyrazolin from chalcone and hydrazine hydrate?". ResearchGate. Available at: [Link]

  • MDPI. (2015). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Available at: [Link]

  • Al-Mulla, A. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Chemistry, 5(3), 1999-2035. Available at: [Link]

  • ResearchGate. (n.d.). Bromination of pyrazole derivatives. Scientific Diagram. Retrieved from [Link]

  • Naim, M. J., et al. (2016). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 7(5), 1889-1904. Available at: [Link]

  • FORCE Technology. (n.d.). Emissions and formation of degradation products in amine-based carbon capture plants. Retrieved from [Link]

  • PubChem. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole. Retrieved from [Link]

Sources

Technical Support Center: Workup & Purification of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide is designed for researchers, medicinal chemists, and process development scientists involved in the synthesis of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine. The synthesis of this valuable intermediate, often achieved through the electrophilic bromination of 3-methyl-1-phenyl-1H-pyrazol-5-amine, presents unique challenges during the workup and purification stages. This document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a high-yield, high-purity isolation of the target compound.

Troubleshooting Guide

This section addresses specific, common issues encountered during the post-reaction workup.

Issue 1: A persistent yellow or orange color remains in the organic layer after quenching the reaction.

Question: I've completed the bromination and added what I believe is an excess of aqueous sodium thiosulfate solution, but my organic layer refuses to become colorless. What's happening and how do I fix it?

Answer:

A persistent yellow-to-reddish-brown hue is a definitive indicator of unreacted elemental bromine (Br₂) remaining in your reaction mixture.[1] This issue can arise from several factors:

  • Insufficient Quenching Agent: The most common cause is simply not adding enough of the quenching solution to reduce all the excess bromine to colorless bromide ions (Br⁻).

  • Degraded Quenching Solution: Aqueous solutions of reducing agents like sodium thiosulfate and sodium bisulfite can degrade over time. It is always best to use a freshly prepared solution.[1]

  • Poor Mixing: If the biphasic mixture is not stirred vigorously, the phase-transfer of the quenching agent (aqueous) to react with the bromine (largely in the organic phase) will be inefficient.

Recommended Solutions:

  • Incremental Addition: Continue to add the quenching solution, such as 10% (w/v) aqueous sodium thiosulfate, in small portions with vigorous stirring.[2] Monitor for the disappearance of the color.

  • Verify Quencher Potency: If a significant excess has been added with no effect, prepare a fresh batch of your quenching solution.

  • Enhance Mixing: Transfer the mixture to a separatory funnel and shake vigorously, venting frequently. Alternatively, if in a flask, ensure the stirring is rapid enough to create a vortex and maximize the interface between the two layers.

Issue 2: A fine, pale-yellow precipitate formed after quenching with sodium thiosulfate.

Question: During the quench with Na₂S₂O₃, a cloudy precipitate appeared that is making my layers difficult to separate. What is this solid and how do I get rid of it?

Answer:

This precipitate is almost certainly elemental sulfur (S₈). Under acidic conditions, which are common after bromination due to the generation of HBr, thiosulfate can disproportionate to form solid sulfur.[1][3] This can complicate the workup by clogging filter paper and interfering with phase separation.

Recommended Solutions:

  • Prevention (Preferred Method):

    • Use an Alternative Quencher: Sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) are excellent alternatives that do not form sulfur upon reaction with bromine.[2][4]

    • pH Adjustment: Carefully basify the reaction mixture with a saturated solution of sodium bicarbonate (NaHCO₃) before or during the addition of sodium thiosulfate. This neutralizes the acidic byproducts and prevents the disproportionation reaction. Be extremely cautious as this will generate CO₂ gas, leading to foaming and pressure buildup.[5]

  • Removal (If Sulfur Has Already Formed):

    • Filtration through Celite®: After separating the layers, filter the organic phase through a plug of Celite® or diatomaceous earth. This will trap the fine sulfur particles, yielding a clear filtrate.

Issue 3: An intractable emulsion has formed during the extraction process.

Question: After adding my extraction solvent and aqueous wash, I'm left with a milky, inseparable layer between the organic and aqueous phases. How can I break this emulsion?

Answer:

Emulsions are common in workups involving basic compounds like amines and are stabilized by finely dispersed droplets of one phase within the other.[5]

Recommended Solutions:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing the separation of the less polar organic solvent.[6]

  • Gentle Agitation: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel.

  • Filtration: Sometimes, passing the emulsified mixture through a pad of Celite® or glass wool can help break the emulsion.

  • Patience: Allowing the mixture to stand undisturbed for an extended period (15-30 minutes) can often lead to phase separation.

Issue 4: The final product is an oil or fails to crystallize properly during purification.

Question: I have removed the solvent and am left with a dark oil, or my attempts at recrystallization yield an oily solid instead of clean crystals. What purification strategy should I adopt?

Answer:

This indicates the presence of significant impurities that are disrupting the crystal lattice formation.[7] Aminopyrazoles can be challenging to crystallize if residual starting materials or regioisomeric byproducts are present.

Recommended Solutions:

  • Column Chromatography: This is the most robust method for separating the desired product from impurities.[8][9] A silica gel column is standard. The polarity of the eluent system will need to be optimized, but a gradient of ethyl acetate in hexanes is a common starting point for pyrazole derivatives.[9][10] Monitor the fractions by Thin-Layer Chromatography (TLC) to isolate the pure compound.[8]

  • Recrystallization Solvent Screening: If you are confident the product is reasonably pure, a systematic search for a suitable recrystallization solvent is necessary. The ideal solvent should dissolve the compound poorly at low temperatures but well at high temperatures.[7][11]

    • Start with single solvents of varying polarity (e.g., ethanol, isopropanol, ethyl acetate, toluene).

    • If a single solvent is not effective, try a binary solvent system (e.g., ethanol/water, ethyl acetate/hexanes). Dissolve the crude product in a minimum of the "good" hot solvent, then slowly add the "poor" solvent (antisolvent) until turbidity persists, then allow to cool slowly.[12]

Frequently Asked Questions (FAQs)

Q1: What is a reliable, step-by-step workup procedure for the synthesis of this compound?

A1: The following is a generalized but robust protocol. Always perform reactions in a well-ventilated fume hood.

Experimental Protocol: General Workup Procedure

  • Cooling: Once the reaction is deemed complete by TLC, cool the reaction vessel to 0-5 °C using an ice-water bath. This is critical for controlling any exotherm during the quenching step.[1]

  • Quenching: Slowly add a 10% aqueous solution of sodium bisulfite (NaHSO₃) or sodium sulfite (Na₂SO₃) dropwise with vigorous stirring. Continue the addition until the reddish-brown color of bromine is fully discharged.[2]

  • Basification & Extraction:

    • Carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any HBr formed. Be cautious of CO₂ evolution. Check the pH of the aqueous layer with litmus paper to ensure it is basic (pH > 8).

    • Transfer the mixture to a separatory funnel. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.[13]

  • Washing: Combine the organic extracts and wash sequentially with deionized water and then with a saturated brine solution. The brine wash helps to remove residual water from the organic phase.[6]

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid or oil by either recrystallization or column chromatography as determined by its initial purity.[8][9]

Q2: Which quenching agent is best for removing excess bromine?

A2: The choice depends on your reaction conditions and scale. The most common and effective agents are summarized below.

Quenching AgentFormulaConcentrationAdvantagesDisadvantages
Sodium Thiosulfate Na₂S₂O₃10% aq. solutionVery effective and common.[2]Can form elemental sulfur under acidic conditions, complicating workup.[1][3]
Sodium Bisulfite NaHSO₃Saturated aq. solutionDoes not form sulfur precipitate; highly effective.[2]Reaction can still be exothermic.
Sodium Sulfite Na₂SO₃10% aq. solutionA good alternative to bisulfite; does not form sulfur.[4]May be slightly less reactive than bisulfite.

For this specific synthesis, sodium bisulfite is often the preferred choice to avoid the potential for sulfur precipitation.

Q3: What are the key considerations for purifying aminopyrazole derivatives?

A3: Aminopyrazoles have unique properties that influence purification:

  • Basicity: The amine group is basic and can cause "streaking" on silica gel TLC plates and columns. To mitigate this, a small amount of triethylamine (~1%) can be added to the eluent system during column chromatography.

  • Regioisomers: A significant challenge in some pyrazole syntheses is the formation of regioisomers, which can have very similar polarities, making them difficult to separate.[8] High-resolution TLC or HPLC may be needed to confirm separation.

  • Oxidation: Aromatic amines can be susceptible to air oxidation, which may lead to discoloration over time.[14] It is advisable to store the purified product under an inert atmosphere (e.g., nitrogen or argon) and protected from light.

Workup Procedure Workflow

The following diagram outlines the logical flow of the workup and purification process.

Workup_Flowchart Crude Crude Reaction Mixture (Product + Excess Br₂ + HBr) Quench Quench Reaction (Add NaHSO₃ soln.) Crude->Quench Cool to 0°C Extract Liquid-Liquid Extraction (e.g., Ethyl Acetate & NaHCO₃ soln.) Quench->Extract Neutralize Organic_Phase Combined Organic Phases Extract->Organic_Phase Wash Wash with Brine Organic_Phase->Wash Dry Dry over Na₂SO₄ Wash->Dry Concentrate Concentrate (Rotary Evaporator) Dry->Concentrate Crude_Product Crude Product (Solid or Oil) Concentrate->Crude_Product Purify Purification Step Crude_Product->Purify Assess Purity (TLC/NMR) Column Column Chromatography Purify->Column High Impurity Recrystal Recrystallization Purify->Recrystal Low Impurity Pure_Product Pure Product (4-bromo-3-methyl-1-phenyl- 1H-pyrazol-5-amine) Column->Pure_Product Recrystal->Pure_Product

Caption: Workflow for the workup and purification of this compound.

References

  • Technical Support Center: Quenching and Removal of Excess Bromine. (n.d.). Benchchem.
  • Technical Support Center: Handling and Quenching Reactions with Brominated Compounds. (n.d.). Benchchem.
  • Technical Support Center: Refining Purification Methods for Aminomethyl Pyrazole Derivatives. (n.d.). Benchchem.
  • Ahmad, G., Rasool, N., et al. (2021). Facile synthesis of 4-aryl-N-(5-methyl-1H-pyrazol-3-yl)benzamides via Suzuki Miyaura reaction: Antibacterial activity against clinically isolated NDM-1-positive bacteria and their Docking Studies. Arabian Journal of Chemistry, 14(9), 103270. From ResearchGate.
  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. (2025). Journal of Enzyme Inhibition and Medicinal Chemistry. From PMC.
  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). Molecules. MDPI.
  • bromination? (2015). Reddit.
  • quenching? organic lab. (2007). The Student Room.
  • Troubleshooting: The Workup. (n.d.). University of Rochester Department of Chemistry.
  • Kleizienė, N., Arbačiauskienė, E., Holzer, W., & Šačkus, A. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. Molbank, 2009(4), M639. MDPI.
  • What solvent should I use to recrystallize pyrazoline? (2017). ResearchGate.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). ResearchGate.
  • Recrystallization. (2020). YouTube.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.

Sources

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of catalyst and ligand selection, troubleshoot common experimental issues, and optimize reaction conditions for this versatile building block.

The unique structure of this compound presents both opportunities and challenges in palladium-catalyzed cross-coupling reactions. The presence of the electron-donating amine group at the C5 position and the pyrazole ring's heteroatoms can influence catalyst activity and reaction outcomes. This guide provides in-depth technical advice and practical protocols to ensure successful and reproducible results.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address common questions and issues encountered during cross-coupling reactions with this compound.

General Issues

Question 1: My reaction is sluggish or shows no conversion. What are the likely causes?

Answer: Several factors can contribute to low or no reactivity:

  • Catalyst Deactivation: The nitrogen atoms in the pyrazole ring and the exocyclic amine can coordinate to the palladium center, potentially deactivating the catalyst.[1] Using bulky, electron-rich phosphine ligands can mitigate this by sterically shielding the palladium and promoting the desired catalytic cycle.

  • Inefficient Oxidative Addition: The C-Br bond at the C4 position of the pyrazole is less reactive than a C-I bond.[2] The choice of a highly active catalyst system is crucial. Consider using a pre-catalyst or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand.

  • Poor Solubility: Ensure all reagents, particularly the substrate and base, are adequately soluble in the chosen solvent system at the reaction temperature.

  • Improper Reaction Setup: Cross-coupling reactions are often sensitive to air and moisture. Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) and with dry solvents.

Question 2: I am observing a significant amount of a debrominated side product. How can I minimize this?

Answer: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen. This is often more prevalent with electron-rich substrates like yours.

  • Mechanism of Debromination: This side reaction is often attributed to the formation of a palladium-hydride species which can then participate in a competing catalytic cycle.

  • Minimization Strategies:

    • Choice of Catalyst: A study on halogenated aminopyrazoles found that bromo and chloro derivatives were less prone to dehalogenation compared to their iodo counterparts in Suzuki-Miyaura reactions.[2][3]

    • Ligand Selection: Using bulky, electron-rich ligands can favor the desired cross-coupling pathway over the debromination pathway.

    • Base Selection: The choice of base can influence the rate of debromination. A weaker base or careful control of stoichiometry may be beneficial.

    • Reaction Time: Shorter reaction times can reduce the formation of the debrominated product. Monitor your reaction by TLC or LC-MS to determine the optimal reaction time.

Suzuki-Miyaura Coupling

Question 3: What is the best catalyst system for the Suzuki-Miyaura coupling of this compound with an arylboronic acid?

Answer: For electron-rich heteroaryl bromides, a highly active catalyst system is recommended.

  • Recommended Catalysts:

    • Pd(PPh₃)₄: A classic and often reliable choice for Suzuki couplings.[4]

    • PdCl₂(dppf): Another robust catalyst that has shown good performance with heteroaryl halides.[4]

    • Pd(OAc)₂ or Pd₂(dba)₃ with a bulky phosphine ligand: This is often the most effective approach. Ligands like SPhos , XPhos , or tBuXPhos are excellent choices as they are designed to promote the coupling of challenging substrates.[4][5]

Catalyst Selection Decision Tree

start Starting Suzuki Coupling with This compound cat1 Try Pd(PPh3)4 or PdCl2(dppf) start->cat1 Standard Conditions cat2 Use Pd(OAc)2 or Pd2(dba)3 with a bulky phosphine ligand (e.g., SPhos, XPhos) start->cat2 For Challenging Substrates outcome1 Low Yield or No Reaction cat1->outcome1 If unsuccessful outcome2 Good to Excellent Yield cat1->outcome2 If successful cat2->outcome2 outcome1->cat2 Switch to

Caption: Decision tree for Suzuki-Miyaura catalyst selection.

Question 4: My Suzuki-Miyaura reaction is giving low yields despite using a good catalyst. What can I troubleshoot?

Answer:

  • Base: The choice of base is critical.[6] K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used. Ensure the base is finely powdered and dry.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is typically used. The ratio can be optimized.

  • Boronic Acid Quality: Boronic acids can degrade over time, leading to lower yields. Use fresh, high-quality boronic acid or consider using the corresponding pinacol ester.

  • Temperature: While many Suzuki reactions proceed at elevated temperatures (80-110 °C), sometimes a lower temperature can reduce side reactions.

Buchwald-Hartwig Amination

Question 5: I want to couple an aryl amine with this compound. What catalyst system should I use?

Answer: The Buchwald-Hartwig amination is an excellent method for this transformation.[7][8] Given the presence of the unprotected amine on your substrate, careful catalyst selection is key.

  • Recommended Catalysts: Catalyst systems comprising a palladium precursor and a bulky, electron-rich biarylphosphine ligand are the state-of-the-art.[4][9]

    • Palladium Source: Pd(OAc)₂ or Pd₂(dba)₃ are common choices.

    • Ligand: tBuBrettPhos (L4) has been shown to be highly effective for the amination of unprotected bromoimidazoles and bromopyrazoles.[1][10] Other excellent choices include XPhos and RuPhos .

Question 6: My Buchwald-Hartwig amination is not working well. What are the common pitfalls?

Answer:

  • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[11]

  • Ligand Choice: The ligand is crucial. If one bulky phosphine ligand doesn't work, screen others. The electronic and steric properties of the amine coupling partner can influence the optimal ligand.

  • Side Reactions: For primary amines as coupling partners, double arylation can be a side reaction. Using a slight excess of the amine can sometimes mitigate this. For secondary amines, β-hydride elimination can be a problem if the amine has β-hydrogens.[12][13][14]

Sonogashira Coupling

Question 7: What are the recommended conditions for a Sonogashira coupling with a terminal alkyne?

Answer: The Sonogashira coupling is a powerful tool for forming C(sp²)-C(sp) bonds.[15]

  • Classic Conditions: The traditional catalyst system is a combination of a palladium source (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI) in the presence of an amine base (e.g., triethylamine or diisopropylamine).[16]

  • Copper-Free Conditions: To avoid issues with homocoupling of the alkyne (Glaser coupling), copper-free conditions have been developed. These often employ a palladium catalyst with a bulky, electron-rich ligand. For a substrate similar to yours (4-bromo-5-trifluoromethyl-1H-pyrazole), a system of Pd(OAc)₂ with XPhos as the ligand was found to be effective.[17]

Heck Reaction

Question 8: Can I perform a Heck reaction with this compound and an alkene like methyl acrylate?

Answer: Yes, the Heck reaction should be feasible.[18]

  • Catalyst System:

    • Palladium Source: Pd(OAc)₂ is a common and effective catalyst.

    • Ligand: While some Heck reactions can be run ligandless, the use of a phosphine ligand like PPh₃ or a more electron-rich and bulky ligand can improve yields and selectivity, especially with heteroaryl halides.

    • Base: An organic base like triethylamine or an inorganic base like K₂CO₃ is typically used.

  • Potential Issues:

    • Regioselectivity: With unsymmetrical alkenes, regioselectivity can be an issue.

    • Double Bond Isomerization: The initially formed product may undergo isomerization.

Experimental Protocols

The following are representative, detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions. These should be considered as starting points and may require optimization for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling

Reaction: this compound with Phenylboronic Acid

  • Reagents:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.5 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v)

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, phenylboronic acid, and K₂CO₃.

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add Pd(PPh₃)₄ to the flask.

    • Add the degassed dioxane/water solvent mixture via syringe.

    • Heat the reaction mixture to 90 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination

Reaction: this compound with Morpholine

  • Reagents:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • tBuBrettPhos (0.04 equiv)

    • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

    • Toluene (anhydrous)

  • Procedure:

    • In a glovebox, add Pd₂(dba)₃, tBuBrettPhos, and NaOtBu to an oven-dried vial.

    • Add this compound and a stir bar.

    • Seal the vial and remove from the glovebox.

    • Add anhydrous toluene and morpholine via syringe.

    • Heat the reaction mixture to 100 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After cooling, pass the reaction mixture through a short plug of celite, washing with ethyl acetate.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary

The following table summarizes recommended catalyst systems for various cross-coupling reactions with this compound, based on literature for similar substrates.

ReactionPalladium SourceLigandBaseSolventTypical Temp. (°C)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂- or SPhos/XPhosK₂CO₃ or K₃PO₄Dioxane/H₂O or Toluene80-110
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂tBuBrettPhos or XPhosNaOtBu or LHMDSToluene or THF80-110
Sonogashira (Cu-free) Pd(OAc)₂XPhosEt₃N or Cs₂CO₃MeCN or Toluene60-100
Heck Pd(OAc)₂PPh₃ or P(o-tol)₃Et₃N or K₂CO₃DMF or Acetonitrile80-120

Mechanistic Insights

A general understanding of the catalytic cycles is essential for troubleshooting and optimization.

Generalized Catalytic Cycle for Cross-Coupling

pd0 Pd(0)L_n ox_add Oxidative Addition pd2_halide R-Pd(II)L_n-X pd0->pd2_halide R-X transmetal Transmetalation (Suzuki, Sonogashira) or Amine Coordination/ Deprotonation (Buchwald-Hartwig) pd2_coupled R-Pd(II)L_n-R' pd2_halide->pd2_coupled R'-M or R'-H pd2_coupled->pd0 R-R' red_elim Reductive Elimination

Caption: Generalized palladium-catalyzed cross-coupling cycle.

The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrazole. This is often the rate-determining step.[19][20]

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): The coupling partner is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are coupled, forming the new C-C or C-N bond and regenerating the Pd(0) catalyst.[19]

The electron-rich nature of this compound can make the oxidative addition step more challenging, necessitating the use of electron-rich and bulky ligands to facilitate this process.

References

Sources

Technical Support Center: Solvent Effects on the Synthesis of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole derivative synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of solvent selection in their synthetic workflows. Instead of a generic overview, we will directly address common experimental challenges through a detailed troubleshooting guide and a comprehensive FAQ section. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles that govern solvent performance in these critical reactions.

Troubleshooting Guide

This section addresses specific, practical issues encountered during the synthesis of pyrazole derivatives. Each entry details the problem, explores the causative role of the solvent, and provides actionable protocols for resolution.

Q1: My pyrazole synthesis yield is consistently low. How can I diagnose and fix this with solvent selection?

Probable Cause: Low yields are often traced back to suboptimal reaction conditions where the solvent fails to adequately dissolve reactants, stabilize key intermediates, or facilitate the desired reaction pathway. The classic Knorr pyrazole synthesis, for instance, involves condensation and cyclization-dehydration steps, each with different solvent requirements.[1][2]

Analysis & Solution:

  • Solubility Issues: Ensure all starting materials (e.g., 1,3-dicarbonyl compounds and hydrazines) are fully soluble in the chosen solvent at the reaction temperature. If not, the reaction becomes a heterogeneous mixture, limiting reaction rates and overall conversion.

    • Action: Switch to a solvent with better solubilizing properties. For polar reactants, polar aprotic solvents like DMF, DMAc, or NMP can be highly effective, often outperforming traditional polar protic solvents like ethanol.[3][4]

  • Intermediate Stabilization: The mechanism of pyrazole formation involves charged or highly polar transition states. The solvent's polarity plays a crucial role in stabilizing these species.

    • Action: For reactions proceeding through polar intermediates, such as 1,3-dipolar cycloadditions, increasing solvent polarity can accelerate the reaction and improve yields.[5] However, for classic condensations like the Knorr synthesis, the choice is more nuanced. While polar solvents are generally good, protic solvents can sometimes hinder the reaction.

  • Inefficient Dehydration: The final step in many pyrazole syntheses is the elimination of water. If the solvent inhibits this step, the hydroxyl-pyrazolidine intermediate may persist, leading to low yields of the final aromatic product.[2]

    • Action: In aprotic dipolar solvents like DMAc, adding a catalytic amount of strong acid (e.g., HCl) can significantly accelerate the dehydration step and boost yields, even at room temperature.[4][6] Alternatively, using a solvent that allows for azeotropic removal of water (e.g., toluene with a Dean-Stark trap) can drive the equilibrium toward the pyrazole product.

Experimental Protocol: Solvent Screening for Yield Optimization
  • Set up parallel reactions in small vials (e.g., 2 mL).

  • Use a consistent molar ratio of your 1,3-dicarbonyl compound and hydrazine derivative.

  • Test a range of solvents with varying properties:

    • Polar Protic: Ethanol, Methanol

    • Polar Aprotic: DMF, Acetonitrile (MeCN), N,N-Dimethylacetamide (DMAc)

    • Non-Polar: Toluene, Dioxane

    • Green Solvents: Water, Ethylene Glycol[6][7]

  • Run all reactions at the same temperature (e.g., 80 °C) for a fixed time (e.g., 4 hours).

  • Analyze the outcome of each reaction by TLC or LC-MS to determine the relative yield of the desired product.

Q2: I'm synthesizing an unsymmetrical pyrazole and getting a mixture of regioisomers. How can solvent choice improve regioselectivity?

Probable Cause: When using an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine, two different regioisomers can form.[6] The regiochemical outcome is determined by which carbonyl group undergoes initial nucleophilic attack by the hydrazine. This is a kinetically controlled process heavily influenced by both steric and electronic factors, which are modulated by the solvent.

Analysis & Solution:

  • Protic vs. Aprotic Solvents: Polar protic solvents (like ethanol) can form hydrogen bonds with the hydrazine, altering its nucleophilicity and steric profile.[8] Aprotic dipolar solvents (like DMF or DMAc) often provide better regioselectivity than ethanol in the condensation of arylhydrazines with 1,3-diketones.[3][4]

  • Fluorinated Alcohols: Highly acidic, hydrogen-bond-donating fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically increase regioselectivity in the formation of N-methylpyrazoles.[9] These solvents can selectively protonate one of the carbonyl groups of the diketone, making it more electrophilic and directing the initial attack of the hydrazine.

Data Summary: Effect of Solvent on Regioselectivity
SolventTypeDielectric Constant (ε)Typical Outcome for Unsymmetrical DiketonesReference
EthanolPolar Protic24.5Often yields regioisomeric mixtures[4][9]
MethanolPolar Protic32.7Similar to ethanol, can lead to mixtures[7]
DMFPolar Aprotic36.7Generally better selectivity than protic solvents[3][10]
DMAcPolar Aprotic37.8Good yields and regioselectivity at room temp[6]
TFEFluorinated Alcohol8.5Dramatically improved regioselectivity[9]
HFIPFluorinated Alcohol16.7Dramatically improved regioselectivity[9]
Q3: My reaction is proceeding very slowly. Can the solvent help accelerate it?

Probable Cause: Reaction kinetics are intimately tied to the solvent environment. A slow reaction can be due to poor solubility, high activation energy for the rate-determining step, or inefficient heat transfer.

Analysis & Solution:

  • Microwave-Assisted Synthesis: Switching from conventional heating to microwave irradiation can dramatically reduce reaction times.[11][12] The choice of solvent is critical here. Polar solvents (e.g., DMF, ethanol) absorb microwave energy efficiently, leading to rapid and uniform heating of the reaction mixture.[11][13] In contrast, nonpolar solvents are microwave-transparent.

  • Solvent Polarity and Transition State: For reactions like 1,3-dipolar cycloadditions, the transition state is often more polar than the ground state reactants. A polar solvent will stabilize this transition state, lower the activation energy, and thus accelerate the reaction.[5]

  • Solvent-Free & High-Concentration Conditions: Eliminating the solvent altogether can lead to faster reactions due to high reactant concentrations.[14][15] This is particularly effective with microwave assistance or mechanochemical methods like grinding.[13][16] Deep Eutectic Solvents (DESs) can also serve as both a catalyst and a medium, often accelerating reaction rates.[17]

Workflow: Accelerating a Sluggish Reaction

Caption: Decision workflow for accelerating pyrazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between using a polar protic vs. a polar aprotic solvent for pyrazole synthesis?

A polar protic solvent (e.g., water, ethanol, methanol) has a hydrogen atom bonded to an electronegative atom (O or N) and can thus act as a hydrogen bond donor.[8] A polar aprotic solvent (e.g., DMSO, DMF, acetone) has a dipole moment but lacks an acidic hydrogen, so it cannot donate hydrogen bonds.[18]

This difference is critical in pyrazole synthesis:

  • Polar Protic Solvents: Can solvate both cations and anions effectively. However, they can form strong hydrogen bonds with nucleophiles like hydrazine, creating a "solvent cage" that reduces their reactivity.[8] This can slow down SN2-type reactions but may be beneficial for SN1-type mechanisms by stabilizing leaving groups and carbocation intermediates.

  • Polar Aprotic Solvents: Excel at solvating cations but are less effective at solvating anions. This leaves the nucleophile (anion) "naked" and highly reactive, which is ideal for accelerating reactions where nucleophilic attack is the rate-determining step.[8][18] This is why solvents like DMF often give better results in condensation reactions for pyrazole synthesis.[4]

Caption: Solvation of a hydrazine nucleophile in protic vs. aprotic solvents.

Q2: Are "green" solvents a viable option for industrial-scale pyrazole synthesis?

Absolutely. The push towards sustainable chemistry has led to significant research into green solvents for pyrazole synthesis.[19][20]

  • Water: As a solvent, water is non-toxic, inexpensive, and abundant. It has been successfully used in multicomponent reactions to synthesize pyrazole derivatives, sometimes in the presence of a catalyst or surfactant like CTAB.[7][21] However, reactions in water can be unsuccessful for nonpolar substrates and may yield poor results compared to organic solvents in some cases.[7]

  • Deep Eutectic Solvents (DESs): DESs are mixtures of hydrogen bond donors and acceptors (e.g., choline chloride and urea). They are biodegradable, have low toxicity, and can dissolve a wide range of compounds.[17] DESs can act as both the solvent and catalyst, leading to accelerated reaction rates and high selectivity in pyrazole synthesis.[17][22]

  • Ethanol/Glycerol/PEG: These are also considered greener alternatives to hazardous organic solvents like toluene or chlorinated solvents.[10][21]

The viability for industrial scale-up depends on factors like yield, purity, ease of product isolation, and solvent recycling costs. For many pyrazole syntheses, green solvents are not only viable but offer significant environmental and safety advantages.[20]

Q3: What are the main benefits of using solvent-free conditions?

Solvent-free synthesis, often assisted by microwave irradiation or mechanochemistry (grinding), represents a cornerstone of green chemistry.[14][16] The primary benefits include:

  • Environmental Impact: Drastically reduces or eliminates volatile organic compound (VOC) emissions and solvent waste.[16]

  • Efficiency: Reactions often proceed much faster due to the high concentration of reactants.[15][23]

  • Simplicity: Work-up procedures can be simplified, as there is no need to remove large volumes of solvent. Products may sometimes precipitate directly from the reaction mixture.[23]

  • Atom Economy: Aligns with the principles of green chemistry by maximizing the incorporation of reactant atoms into the final product.[20]

Many multicomponent reactions for synthesizing highly functionalized pyrazoles have been successfully developed under solvent-free conditions, often providing good to excellent yields in short reaction times.[14][24]

References

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (2025). Archiv der Pharmazie.
  • Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). ChemistrySelect.
  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. (n.d.). PubMed.
  • Pyrazole synthesis under microwave irradiation and solvent-free conditions. (n.d.). SciELO.
  • Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. (2008). PubMed.
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Green synthesis of pyrazole systems under solvent-free conditions. (n.d.). Taylor & Francis Online.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). (2025). Thieme Connect.
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. (n.d.). MDPI.
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds. (2023). Bentham Science.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). PMC - NIH.
  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
  • Synthesis of pyrazole under solvent free condition. (n.d.).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Recent Advances in the Synthesis of Pyrazole Deriv
  • Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrog
  • Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry.
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. (2022). RSC Publishing.
  • 4 - Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps.
  • 1,3-Dipolar cycloaddition. (n.d.). Wikipedia.
  • Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. (2025). Tenger Chemical.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Publishing.
  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.

Sources

Technical Support Center: Overcoming Poor Solubility of Pyrazole Compounds in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the significant challenge of poor aqueous solubility of pyrazole compounds in experimental assays. Pyrazole and its derivatives are a cornerstone in modern drug discovery, forming the structural basis for numerous approved drugs.[1][2] However, their often lipophilic nature presents a common and frustrating hurdle: poor solubility, which can lead to inaccurate data and misleading structure-activity relationships (SAR).[3][4]

This resource is designed to provide not just protocols, but the scientific rationale behind them, empowering you to make informed decisions to salvage your experiments and generate reliable, reproducible results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered by researchers.

Q1: Why are my pyrazole compounds so poorly soluble in my aqueous assay buffer?

A: The solubility of a pyrazole compound is dictated by its physicochemical properties, which are a direct result of its molecular structure.[5] Key factors include:

  • Lipophilicity: Pyrazole scaffolds are often decorated with lipophilic (hydrophobic) functional groups to enhance target binding affinity. This, however, inherently reduces their affinity for water.[6][7] The trend in drug discovery towards more complex, higher molecular weight compounds often exacerbates this issue.[8][9]

  • Crystal Lattice Energy: The arrangement of molecules in the solid state requires energy to be overcome for the compound to dissolve. A highly stable crystal lattice will result in lower solubility.

  • Ionizability: The presence of acidic or basic functional groups means the compound's charge state can change with pH. Un-ionized forms are typically less soluble than their charged salt forms.[5][10]

  • Hydrogen Bonding: The pyrazole ring itself contains both hydrogen bond donors and acceptors.[6] However, the overall hydrogen bonding capacity of the molecule with water can be diminished by bulky, nonpolar substituents.[11]

Q2: My compound dissolved perfectly in 100% DMSO, but it precipitated immediately when I added it to my buffer. What's happening?

A: This is the most common manifestation of poor aqueous solubility and is a phenomenon known as "crashing out."[12] Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent that is excellent at dissolving a wide range of organic molecules, including hydrophobic pyrazoles.[8][12]

When you introduce a small volume of your DMSO stock solution into a large volume of aqueous buffer, you are performing a rapid solvent switch. The overall polarity of the solvent system dramatically increases, becoming much more water-like. The water molecules cannot effectively solvate the hydrophobic pyrazole compound, causing it to fall out of solution and form a precipitate.[12] This is a classic issue when determining the "kinetic solubility" of a compound.[5]

Q3: What is the difference between kinetic and thermodynamic solubility? Why does it matter for my assay?

A: Understanding this distinction is critical for interpreting your results.

  • Thermodynamic Solubility is the true equilibrium solubility of a compound. It is determined by adding an excess of the solid compound to a solvent (e.g., your assay buffer) and allowing it to equilibrate for an extended period (e.g., 24-48 hours).[13] This value represents the maximum concentration of the compound that can be dissolved under those conditions.

  • Kinetic Solubility is determined by adding a concentrated DMSO stock of the compound to an aqueous buffer and observing the concentration at which it begins to precipitate.[5] This is the measurement most relevant to high-throughput screening (HTS) and many standard in vitro assays where compounds are introduced from DMSO stocks.[5][13]

The kinetic solubility value is often higher than the thermodynamic solubility because a supersaturated solution can be transiently formed. However, this supersaturated state is unstable and can lead to precipitation over the course of your assay, causing variable data.[3][4] Your goal is to work at a concentration that is below the kinetic solubility limit to ensure your compound remains dissolved throughout the experiment.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A: The tolerance to DMSO is highly dependent on the specific cell line and the duration of the assay. As a general rule, most cell lines can tolerate DMSO concentrations up to 0.5% without significant cytotoxicity.[12] However, some sensitive cell lines may show signs of stress or altered gene expression at concentrations as low as 0.1% .[12] It is imperative to perform a vehicle control experiment to determine the DMSO tolerance for your specific experimental system.[10]

Part 2: Troubleshooting Guide: A Systematic Approach to Solubility Enhancement

When faced with a solubility challenge, a systematic approach is more effective than random trial and error. The following workflow provides a logical progression from simple fixes to more advanced formulation strategies.

G start Problem: Pyrazole Compound Precipitates in Assay step1 Step 1: Basic Adjustments start->step1 sub1a Optimize DMSO Conc. (≤0.5%) step1->sub1a Try First sub1b Use Sonication / Gentle Warming step1->sub1b Also Try step2 Step 2: Buffer & Solvent Modification sub2a Adjust Buffer pH step2->sub2a If Ionizable sub2b Introduce Co-solvents (e.g., PEG, Ethanol) step2->sub2b General Approach step3 Step 3: Advanced Formulation sub3a Use Cyclodextrins step3->sub3a Common Method sub3b Nanoparticle Formulations (e.g., Dendrimers) step3->sub3b For Severe Issues end_soluble Success: Compound is Soluble Proceed with Assay end_insoluble Consider Structural Modification (Medicinal Chemistry) sub1a->step2 Still Precipitates sub1a->end_soluble Soluble sub1b->step2 Still Precipitates sub1b->end_soluble Soluble sub2a->step3 Still Precipitates sub2a->end_soluble Soluble sub2b->step3 Still Precipitates sub2b->end_soluble Soluble sub3a->end_soluble Soluble sub3a->end_insoluble Still Precipitates sub3b->end_soluble Soluble sub3b->end_insoluble Still Precipitates G cluster_0 Before Complexation cluster_1 After Complexation Py Hydrophobic Pyrazole Water Aqueous Buffer Py->Water Precipitates CD Cyclodextrin (Hydrophilic Exterior) Water2 Aqueous Buffer CD->Water2 Soluble Complex Py_in_CD Pyrazole (in hydrophobic cavity)

Caption: Cyclodextrin encapsulation of a pyrazole compound.

Experimental Protocol: Solubilization with HP-β-Cyclodextrin
  • Prepare a CD Solution: Prepare a concentrated stock solution of HP-β-CD (e.g., 45% w/v) in your assay buffer.

  • Add Compound: Add the solid pyrazole compound to the CD solution to achieve a concentration several-fold higher than your desired final assay concentration.

  • Incubate: Vortex the mixture vigorously and incubate, often with stirring or shaking, at room temperature or 37°C for 1-24 hours to allow for complex formation. The solution should become clear.

  • Sterile Filter: Filter the solution through a 0.22 µm filter to remove any remaining undissolved compound and sterilize the stock.

  • Assay Dilution: Use this concentrated, water-soluble stock to make further dilutions in your assay buffer for your experiment.

  • Control: Remember to include a control with the same final concentration of HP-β-CD to account for any effects of the cyclodextrin itself on the assay.

B. Nanotechnology-Based Approaches

For the most challenging compounds, nanotechnology offers powerful solutions by creating water-soluble nanoparticle formulations. [14][15][16][17]* Dendrimers: These are highly branched, tree-like macromolecules with a hydrophobic interior and a hydrophilic exterior. [18]They can encapsulate pyrazole derivatives, and studies have shown this method can increase water solubility by over 100-fold without the need for harmful solvents like DMSO. [19][20]* Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer scale. [21]The significant increase in surface area enhances the dissolution rate of the compound. [21] These advanced methods typically require specialized equipment and expertise but can be invaluable for progressing promising but poorly soluble lead compounds.

Summary of Strategies

StrategyComplexityMechanism of ActionBest For...
Basic Adjustments (Sonication, Warming) LowProvides physical energy to overcome dissolution barrier.Marginally soluble compounds.
pH Adjustment LowIncreases the proportion of the more soluble ionized form.Ionizable pyrazole derivatives.
Co-solvents MediumReduces the overall polarity of the aqueous buffer.Moderately hydrophobic compounds.
Cyclodextrins MediumEncapsulates the hydrophobic molecule in a soluble complex.Highly hydrophobic, non-ionizable compounds.
Nanoparticles (Dendrimers) HighEncapsulates the drug in a water-soluble nanocarrier. [18][19]Extremely insoluble or "brick dust" compounds.

By systematically applying these troubleshooting principles and protocols, researchers can overcome the significant hurdle of poor pyrazole solubility, leading to more accurate and reliable assay data and accelerating the pace of drug discovery.

References
  • Benchchem. (n.d.). Addressing issues with DMSO precipitating out of solution when adding aqueous buffers. Benchchem.
  • Benchchem. (n.d.). Technical Support Center: Improving Compound Solubility for In Vitro Experiments. Benchchem.
  • Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. National Center for Biotechnology Information.
  • Solubility of Things. (n.d.). Pyrazole.
  • Wang, Z., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Springer.
  • Louiz, S., et al. (2014). Synthesis and spectroscopy studies of the inclusion complex of 3-amino-5-methyl pyrazole with beta-cyclodextrin. ResearchGate.
  • Various Authors. (2014). How to enhance drug solubility for in vitro assays? ResearchGate.
  • University of Strathclyde. (2012). The precipitation of candidate drugs on mixing DMSO stock solutions with aqueous buffers. CORE.
  • Alfei, S., et al. (2022). From Weakly Active Insoluble Pyrazoles Not Clinically Administrable, New Potent Antibacterial Water-Soluble Nanoparticles Using Cationic Dendrimers as Solubilizing Agents. IRIS UniGe.
  • White, K. N., et al. (2018). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. National Center for Biotechnology Information.
  • Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. IRIS UniGe.
  • Castillo, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.
  • Bergström, C. A. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. American Pharmaceutical Review.
  • Locuson, C. W., et al. (2012). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health.
  • Di, L., & Kerns, E. H. (2006). In vitro solubility assays in drug discovery. PubMed.
  • Various Authors. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? ResearchGate.
  • Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. PubMed.
  • Dominiak, K., et al. (2024). Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. PubMed Central.
  • Mowbray, C. E., et al. (2009). Pyrazole NNRTIs 3: optimisation of physicochemical properties. PubMed.
  • Di, L., & Kerns, E. H. (n.d.). In Vitro Solubility Assays in Drug Discovery. ResearchGate.
  • da Silva, A. B., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives. National Center for Biotechnology Information.
  • Various Authors. (2024). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate.
  • Alfei, S., et al. (2021). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. MDPI.
  • Diaconu, V., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central.
  • Diaconu, V., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed.
  • Kerns, E. H., & Di, L. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate.
  • Jenita, M. J. (2024). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. Wayahead Press.
  • Al-Kassas, R., et al. (2025). An Approach to Enhance Drug Solubility: Design, Characterization and E. NSA.
  • Various Authors. (2025). Formulation strategies for poorly soluble drugs. ResearchGate.
  • Kovvasu, S. P., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • Kumar, S., et al. (2022). Nanoparticles for Targeted Drug Delivery: Innovations, Challenges, and Clinical Prospects. Preprints.org.
  • Benchchem. (n.d.). The Broad-Spectrum Biological Activity of Pyrazole Compounds: A Technical Guide. Benchchem.
  • Alvi, M., & Ahmad, S. (2024). Enhancing Drug Solubility, Bioavailability, and Targeted Therapeutic Applications through Magnetic Nanoparticles. MDPI.
  • Chaudhary, A., et al. (2023). Nanotechnology in Drug Delivery: Overcoming Poor Solubility Challenges through Nanoformulations. Current Nanomedicine.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. PubMed.
  • Benchchem. (n.d.). dealing with poor solubility of pyrazole derivatives during synthesis. Benchchem.
  • Kumar, A., & Tripti. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central.
  • Veranova. (n.d.). Improving solubility and accelerating drug development.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of Pyrazole Derivatives in Modern Drug Discovery.
  • Patil, S. B., & Bhor, M. D. (2020). Synthesis of Pyrazole Compounds by Using Sonication Method. Journal of Advanced Scientific Research.
  • Li, Y., et al. (2022). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. National Institutes of Health.
  • Various Authors. (2025). Synthetic pathway for solvent-free preparations of pyrazole derivatives. ResearchGate.

Sources

minimizing byproduct formation in pyrazole reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Minimizing Byproduct Formation

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with purity and yield in their pyrazole reactions. As a senior application scientist, my goal is to move beyond simple protocols and provide a deeper, mechanistic understanding of why byproducts form and how to rationally control your reaction to prevent them. This guide is structured to help you diagnose issues, understand the underlying chemistry, and implement effective, field-proven solutions.

Core Principles: Understanding the Knorr Pyrazole Synthesis & Its Pitfalls

The Knorr pyrazole synthesis, the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a cornerstone of heterocyclic chemistry due to its robustness and the wide availability of starting materials.[1][2][3] However, its apparent simplicity can be deceptive. The reaction proceeds through several equilibrium steps, and controlling the kinetics and thermodynamics of these steps is the key to a clean, high-yielding synthesis.

The generally accepted mechanism involves:

  • Initial Condensation: One nitrogen of the hydrazine attacks one of the carbonyl groups to form a hydrazone intermediate (or an enamine, depending on the pathway).[2][4]

  • Cyclization: The second nitrogen atom of the hydrazine derivative then performs an intramolecular attack on the remaining carbonyl group.

  • Dehydration: The resulting cyclic intermediate eliminates two molecules of water to form the stable, aromatic pyrazole ring.[2]

Byproducts primarily arise from a loss of control over these steps. The most significant challenges include lack of regioselectivity, stalling at the hydrazone intermediate, and various side reactions.

G start Unsymmetrical 1,3-Diketone + Substituted Hydrazine attack_C1 Attack at Carbonyl 1 (e.g., less hindered) start->attack_C1 Pathway A attack_C2 Attack at Carbonyl 2 (e.g., more hindered) start->attack_C2 Pathway B hydrazone_A Hydrazone Intermediate A attack_C1->hydrazone_A hydrazone_B Hydrazone Intermediate B attack_C2->hydrazone_B cyclization_A Intramolecular Cyclization hydrazone_A->cyclization_A cyclization_B Intramolecular Cyclization hydrazone_B->cyclization_B dehydration_A Dehydration cyclization_A->dehydration_A dehydration_B Dehydration cyclization_B->dehydration_B product_A Desired Regioisomer dehydration_A->product_A product_B Byproduct Regioisomer dehydration_B->product_B

Caption: Knorr synthesis pathway showing the branch point leading to regioisomeric byproducts.

Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My reaction with an unsymmetrical diketone gives a mixture of two pyrazole products that are difficult to separate. How can I control the regioselectivity?

Answer: This is the most common byproduct issue in pyrazole synthesis. When an unsymmetrical 1,3-dicarbonyl reacts with a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine), the initial nucleophilic attack can occur at either of the two different carbonyl carbons, leading to a mixture of regioisomers.[1][5][6] Control is achieved by exploiting the subtle electronic and steric differences between the two carbonyls and modifying the reaction environment to favor one pathway over the other.

Causality & Expert Insights:

  • Steric Hindrance: The hydrazine's nucleophilic attack is generally faster at the less sterically hindered carbonyl group. If one side of your diketone has a bulky substituent (like a t-butyl group) and the other has a smaller one (like a methyl group), the reaction will preferentially form the isomer resulting from attack at the methyl-side carbonyl.

  • Electronic Effects: The presence of strong electron-withdrawing groups (like a trifluoromethyl group, -CF₃) makes the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. This electronic effect can often override steric considerations.[7]

  • The "Solvent-Tuning" Breakthrough: Traditional solvents like ethanol often give poor regioselectivity.[5] A significant advancement has been the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and especially 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) .[5] These solvents, through their unique hydrogen-bonding properties, can dramatically increase the regioselectivity of the condensation, often leading to almost exclusive formation of a single isomer.[5] It is hypothesized that these solvents selectively solvate and stabilize one of the transition states over the other.

Troubleshooting Protocol:

  • Analyze Your Substrates: Identify the steric and electronic biases of your 1,3-dicarbonyl compound. This will predict the inherent selectivity.

  • Switch to a Fluorinated Alcohol: If you are using ethanol or methanol and observing a mixture, switch the solvent to HFIP. It is often the most effective single change you can make.[5] See the detailed protocol below for implementation.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Lower temperatures increase the energy difference between the two competing reaction pathways, often enhancing selectivity.

  • Catalyst Selection: For certain substrate classes, specialized catalysts, including those based on copper or ruthenium, can direct regioselectivity.[8][9]

SolventTypical Regioisomeric Ratio (Example)Rationale
Ethanol1:1 to 3:1Standard polar protic solvent, often provides low selectivity.[5]
TolueneVariable, often poorNon-polar, does little to differentiate the transition states.
DMFCan improve yields, but selectivity varies.[10]Aprotic dipolar solvent, can accelerate the reaction.[10]
HFIP >20:1 to exclusive formation Strongly hydrogen-bond donating solvent that dramatically enhances selectivity.[5]
Q2: My reaction has stalled. TLC analysis shows a new spot, and my starting materials are consumed, but I'm not getting the final pyrazole product. What is happening?

Answer: It is highly likely your reaction has stalled at the hydrazone or cyclic hydroxylpyrazolidine intermediate.[1][2] The final step of the Knorr synthesis is the acid-catalyzed dehydration to form the aromatic ring. If conditions are not acidic enough or the temperature is too low, this final, often rate-determining, step will not proceed efficiently.

Causality & Expert Insights:

  • pH is Critical: The initial condensation of hydrazine with a carbonyl is often faster under neutral or slightly basic conditions. However, the subsequent cyclization and especially the final dehydration are acid-catalyzed.[11] Without an acid catalyst, the hydroxyl group of the intermediate is a poor leaving group (OH⁻), but protonation converts it to a good leaving group (H₂O).

  • Hydrazone Stability: The intermediate hydrazone is a stable compound. The intramolecular cyclization requires the second nitrogen to be sufficiently nucleophilic and the second carbonyl to be sufficiently electrophilic.[2][4]

G start Observed Issue: Reaction Stalled, Intermediate Formed check_pH Is an acid catalyst present? start->check_pH add_acid Action: Add catalytic - Glacial Acetic Acid - p-TsOH check_pH->add_acid No check_temp Is temperature sufficient for dehydration? check_pH->check_temp Yes add_acid->check_temp increase_temp Action: Increase temperature (e.g., to reflux) check_temp->increase_temp No success Result: Formation of Aromatic Pyrazole check_temp->success Yes increase_temp->success

Caption: Troubleshooting workflow for a stalled pyrazole reaction.

Troubleshooting Protocol:

  • Introduce an Acid Catalyst: If you are running the reaction under neutral conditions, add a catalytic amount (1-5 mol%) of glacial acetic acid or a stronger acid like p-toluenesulfonic acid (p-TsOH).[2]

  • Increase the Temperature: Dehydration is an endothermic process and often requires heat. If you are running the reaction at room temperature, try heating it to reflux in your chosen solvent.

  • Choice of Hydrazine Salt: Using hydrazine hydrochloride or sulfate salts can provide the necessary acidic conditions from the start, though this may slow the initial condensation step. A common practice is to start with hydrazine hydrate and add a catalytic amount of acid after the initial condensation has occurred (monitor by TLC).

Q3: I'm seeing multiple unidentified byproducts and a low yield of my desired pyrazole. What are the likely side reactions?

Answer: Beyond regioisomers and stalled intermediates, other side reactions can plague pyrazole synthesis, often stemming from the reactivity of the starting materials themselves under the reaction conditions.

Causality & Expert Insights:

  • Self-Condensation of the 1,3-Dicarbonyl: Under basic conditions, 1,3-dicarbonyls can undergo self-condensation reactions. This is less common under the acidic or neutral conditions typical for pyrazole synthesis but can be a factor if strong bases are used or inadvertently generated.

  • Double Condensation/Acylation: If you are using unsubstituted hydrazine (H₂N-NH₂), it's possible for both nitrogen atoms to react with molecules of the dicarbonyl compound, leading to more complex products. More commonly, if an acylhydrazine is used, N-acylated hydrazone byproducts can form.

  • Degradation: Both hydrazines and 1,3-dicarbonyls can be unstable at high temperatures or under strongly acidic or basic conditions for prolonged periods, leading to decomposition and a complex mixture of byproducts.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a slight excess (1.1 to 1.2 equivalents) of the hydrazine component to ensure the complete conversion of the more valuable 1,3-dicarbonyl, but avoid a large excess which can lead to other side reactions.

  • Optimize Temperature and Reaction Time: Do not overheat or run the reaction for longer than necessary. Monitor the reaction by TLC or LCMS and stop and work up the reaction as soon as the starting material is consumed and the product is formed.

  • Purify Starting Materials: Ensure your 1,3-dicarbonyl and hydrazine are pure. Contaminants can initiate or catalyze side reactions. Hydrazine, in particular, can oxidize over time.

  • Consider a Multi-component Approach: Modern methods sometimes utilize multi-component reactions where intermediates are generated in situ, which can minimize side reactions by keeping the concentration of reactive species low at any given time.[12][13]

Validated Experimental Protocols
Protocol 1: General Knorr Synthesis of a Pyrazolone from a β-Ketoester

This protocol is a robust starting point for the synthesis of a pyrazolone, a common pyrazole tautomer.[2][14]

Materials:

  • Ethyl benzoylacetate (1.0 eq)

  • Phenylhydrazine (1.2 eq)

  • Ethanol or 1-Propanol (approx. 0.5 M concentration)

  • Glacial Acetic Acid (3-5 drops)

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the ethyl benzoylacetate, ethanol, and phenylhydrazine.

  • Add 3-5 drops of glacial acetic acid to the stirring mixture.

  • Heat the reaction mixture to reflux (approx. 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress using TLC (e.g., 30% Ethyl Acetate/70% Hexane), checking for the consumption of the ethyl benzoylacetate starting material. The reaction is typically complete within 1-2 hours.

  • Once the reaction is complete, cool the mixture to room temperature. The product will often crystallize or precipitate from the solution.

  • If precipitation is slow, you can add an equal volume of cold water to induce it.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold ethanol or an ethanol/water mixture to remove any residual starting materials.

  • Air-dry the product to obtain the purified pyrazolone.

Protocol 2: High-Regioselectivity Synthesis Using HFIP

This protocol is specifically designed to maximize the regioselectivity when using an unsymmetrical 1,3-diketone.[5]

Materials:

  • Unsymmetrical 1,3-diketone (e.g., 1-phenyl-1,3-butanedione) (1.0 eq)

  • Methylhydrazine (1.1 eq)

  • 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (approx. 0.2 M concentration)

Procedure:

  • Caution: HFIP is volatile and corrosive. Handle it in a well-ventilated fume hood with appropriate personal protective equipment.

  • In a clean, dry flask with a stir bar, dissolve the 1,3-diketone in HFIP.

  • Slowly add the methylhydrazine to the solution at room temperature. The reaction is often exothermic; maintain the temperature with a water bath if necessary.

  • Stir the reaction at room temperature. The high selectivity afforded by HFIP often means that heating is not required.

  • Monitor the reaction by TLC or LCMS. The reaction is typically much cleaner than in conventional solvents.

  • Upon completion, remove the HFIP solvent under reduced pressure (rotary evaporation). HFIP has a boiling point of ~58 °C.

  • The crude residue can then be purified by standard methods, such as recrystallization or column chromatography, though the purity is often high enough to require minimal purification.

References
  • Title: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: Cu(I)-catalyzed regioselective synthesis of pyrazolo[5,1-c]-1,2,4-triazoles Source: PubMed URL: [Link]

  • Title: Pyrazole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review Source: PMC - NIH URL: [Link]

  • Title: Pyrrole synthesis Source: Organic Chemistry Portal URL: [Link]

  • Title: Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a Source: ResearchGate URL: [Link]

  • Title: Recent Advances in Synthesis and Properties of Pyrazoles Source: MDPI URL: [Link]

  • Title: The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds Source: MDPI URL: [Link]

  • Title: Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow Source: RSC Publishing URL: [Link]

  • Title: Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins Source: Organic Letters - ACS Publications URL: [Link]

  • Title: Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism Source: ResearchGate URL: [Link]

  • Title: Knorr Pyrazole Synthesis Source: Chem Help Asap URL: [Link]

  • Title: Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. Source: ResearchGate URL: [Link]

  • Title: Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides Source: Organic Chemistry Frontiers (RSC Publishing) URL: [Link]

  • Title: Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives Source: PubMed Central URL: [Link]

  • Title: Synthesis of 1,3-disubstituted pyrazoles using ionic liquid Source: JOCPR URL: [Link]

  • Title: Regioselective synthesis of functionalized pyrazole-chalcones via a base mediated reaction of diazo compounds with pyrylium salts Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Knorr pyrazole synthesis from a ketoester - laboratory experiment Source: YouTube URL: [Link]

  • Title: Regioselective synthesis of polysubstituted pyrazoles and isoxazoles Source: PubMed URL: [Link]

  • Title: Synthesis, Reactions and Medicinal Uses of Pyrazole Source: Pharmaguideline URL: [Link]

  • Title: 4 - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

  • Title: Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps Source: Beilstein Journals URL: [Link]

  • Title: synthesis of pyrazoles Source: YouTube URL: [Link]

  • Title: The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism Source: Semantic Scholar URL: [Link]

  • Title: Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

  • Title: 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction Source: Chemistry LibreTexts URL: [Link]

  • Title: Recent Advances in the Synthesis of Pyrazole Derivatives: A Review Source: MDPI URL: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Substituted Phenylpyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Substituted phenylpyrazoles represent a versatile and highly significant scaffold in medicinal chemistry and drug discovery. The inherent structural features of the phenylpyrazole nucleus have allowed for the development of a vast array of derivatives exhibiting a broad spectrum of biological activities. This guide provides a comparative analysis of the anti-inflammatory, anticancer, and antimicrobial properties of various substituted phenylpyrazoles, supported by experimental data and detailed protocols to aid researchers in their quest for novel therapeutic agents.

Section 1: Anti-inflammatory Activity of Phenylpyrazoles: A Focus on COX-2 Inhibition

A primary mechanism underlying the anti-inflammatory effects of many phenylpyrazole derivatives is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is induced at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] Selective COX-2 inhibitors, therefore, offer a therapeutic advantage by reducing inflammation with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutively expressed COX-1 enzyme.[1]

Comparative Analysis of COX-2 Inhibition

The potency and selectivity of phenylpyrazole derivatives as COX inhibitors are highly dependent on the nature and position of substituents on both the phenyl and pyrazole rings. The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of representative substituted phenylpyrazoles.

CompoundSubstituent(s)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (SI = COX-1 IC50/COX-2 IC50)Reference
Celecoxib (Standard)4-sulfonamidophenyl9.40.08117.5[3]
PYZ16Diarylpyrazole sulfonamide>10.730.52>20.6[4]
PYZ19Diarylpyrazole sulfonamide>705.01>13.97[4]
PYZ20Dihydropyrazole sulfonamide-0.33-[4]
Compound 5fPyrazolone with trimethoxybenzylidene>1001.50>66.7[5]
Compound 6fAminopyrazole with trimethoxybenzylidene>1001.15>86.9[5]
Compound 5lPyrazolone derivative>1008.2>12.1[3]

Analysis of Structure-Activity Relationships (SAR):

The data reveals that the sulfonamide group, as seen in Celecoxib and its analogs (PYZ16, PYZ19, PYZ20), is a key pharmacophore for potent and selective COX-2 inhibition.[4] Furthermore, the nature of the substituents on the phenyl ring attached to the pyrazole core significantly influences activity. For instance, the trimethoxy substitution in compounds 5f and 6f leads to high COX-2 selectivity.[5]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of test compounds against COX-1 and COX-2.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Heme (cofactor)

  • Reaction buffer (e.g., Tris-HCl)

  • Test compounds (substituted phenylpyrazoles)

  • Reference inhibitor (e.g., Celecoxib)

  • Microplate reader

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of the test compounds and the reference inhibitor in an appropriate solvent (e.g., DMSO).

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, heme, and either the test compound or the reference inhibitor.

  • Enzyme Addition: Add the COX-1 or COX-2 enzyme to the respective wells and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Add arachidonic acid to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes).

  • Termination and Detection: Stop the reaction and measure the production of prostaglandins using a suitable method, such as an enzyme immunoassay (EIA) for PGE2.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Causality Behind Experimental Choices:

  • The use of both COX-1 and COX-2 enzymes is crucial for determining the selectivity of the inhibitors.

  • Arachidonic acid is the natural substrate for COX enzymes.

  • A reference inhibitor like Celecoxib is included to validate the assay and provide a benchmark for comparison.

Visualizing the Mechanism of Action

COX_Inhibition Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Substrate Prostaglandins Prostaglandins (e.g., PGE2) COX2->Prostaglandins Catalysis Inflammation Inflammation, Pain, Fever Prostaglandins->Inflammation Mediation Phenylpyrazole Substituted Phenylpyrazole (e.g., Celecoxib) Phenylpyrazole->COX2 Selective Inhibition

Caption: Selective inhibition of COX-2 by substituted phenylpyrazoles.

Section 2: Anticancer Activity of Phenylpyrazoles: Targeting Multiple Pathways

Substituted phenylpyrazoles have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against a variety of cancer cell lines.[6] Their mechanisms of action are diverse and often involve the inhibition of key proteins in cancer cell proliferation and survival pathways.

Comparative Analysis of In Vitro Cytotoxicity

The following table presents the half-maximal inhibitory concentration (IC50) values of various substituted phenylpyrazoles against different human cancer cell lines.

CompoundSubstituent(s)Cell LineIC50 (µM)Potential Target/MechanismReference
Compound 223,5-disubstituted 1,4-benzoxazine-pyrazole hybridA549 (Lung)2.82EGFR inhibitor[7]
Compound 233,5-disubstituted 1,4-benzoxazine-pyrazole hybridMCF7 (Breast)6.28EGFR inhibitor[7]
Compound 31Pyrazole-based hybrid heteroaromaticA549 (Lung)42.79CDK2 inhibitor[7]
Compound 241H-pyrazolo[3,4-d]pyrimidine derivativeA549 (Lung)8.21EGFR inhibitor[7]
Compound 17Pyrazole-naphthalene derivativeMCF7 (Breast)2.89EGFR inhibitor[6]
Compound 44Diarylurea-pyrazole derivative-Sub-micromolarV600E-BRAF kinase inhibitor[6]
Compound 5bPyrazole derivativeK562 (Leukemia)0.021Tubulin polymerization inhibitor[8]
Compound 1Pyrazolyl analogueHCT-116 (Colon)4.2Xanthine oxidase inhibitor[9]

Analysis of Structure-Activity Relationships (SAR):

The anticancer activity of phenylpyrazoles is profoundly influenced by the appended heterocyclic systems and substituents. For instance, hybridization with a 1,4-benzoxazine moiety (compounds 22 and 23) confers potent EGFR inhibitory activity.[7] The presence of a diarylurea moiety in compound 44 leads to potent V600E-BRAF kinase inhibition.[6] The substitution pattern on the pyrazole and phenyl rings also plays a crucial role in determining the specific molecular target and cytotoxic potency.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability.

Materials:

  • Human cancer cell lines (e.g., MCF-7, A549, HCT-116)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (substituted phenylpyrazoles)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or SDS-HCl solution)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: After the treatment period, remove the medium and add MTT solution to each well. Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[10][11]

  • Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 492 nm or 570 nm using a microplate reader.[10][11]

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Causality Behind Experimental Choices:

  • The use of multiple cancer cell lines from different tissue origins provides a broader understanding of the compound's cytotoxic spectrum.

  • The incubation time for compound treatment is chosen to allow for sufficient time for the compound to exert its effect.

  • The MTT assay is a reliable and widely used method for assessing cell viability based on mitochondrial activity.

Visualizing Anticancer Mechanisms

Anticancer_Pathway cluster_0 Signaling Pathways cluster_1 Cellular Processes EGFR EGFR Proliferation Cell Proliferation EGFR->Proliferation BRAF BRAF BRAF->Proliferation CDK2 CDK2 CDK2->Proliferation Tubulin Tubulin Tubulin->Proliferation Microtubule formation Apoptosis Apoptosis Phenylpyrazole Substituted Phenylpyrazole Phenylpyrazole->EGFR Inhibition Phenylpyrazole->BRAF Inhibition Phenylpyrazole->CDK2 Inhibition Phenylpyrazole->Tubulin Inhibition of Polymerization Phenylpyrazole->Apoptosis Induction

Caption: Diverse anticancer mechanisms of substituted phenylpyrazoles.

Section 3: Antimicrobial Activity of Phenylpyrazoles: A Broad Spectrum of Action

Substituted phenylpyrazoles have demonstrated significant activity against a wide range of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.

Comparative Analysis of Antimicrobial Activity

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the antimicrobial potency of a compound. The following table summarizes the MIC values of selected phenylpyrazole derivatives against various microbial strains.

CompoundSubstituent(s)MicroorganismMIC (mg/mL)Reference
Compound O4Mono-pyrazole derivativePseudomonas aeruginosa0.129[12]
Compound O4Mono-pyrazole derivativeEscherichia coli0.016[12]
Compound O4Mono-pyrazole derivativeStaphylococcus aureus-[12]
Compound O4Mono-pyrazole derivativeCandida albicans-[12]
Compound O4Mono-pyrazole derivativeAspergillus niger-[12]
Compound 4eSubstituted pyrazoleStreptococcus pneumoniae0.0156[13]
Compound 4hNitro-substituted pyrazoleStaphylococcus aureus0.438[13]
Compound 4hNitro-substituted pyrazoleStreptococcus pneumoniae0.438[13]

Analysis of Structure-Activity Relationships (SAR):

The antimicrobial spectrum and potency of phenylpyrazoles are highly dependent on their substitution patterns. For example, compound O4 shows broad-spectrum activity against both bacteria and fungi.[12] The position of substituents can also be critical, as seen with the nitro-substituted isomers 4g and 4h, where the ortho-substituted compound (4h) displayed significantly better activity than the para-substituted one (4g).[13]

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is commonly used for screening the antimicrobial activity of new compounds.

Materials:

  • Bacterial and fungal strains (e.g., S. aureus, E. coli, C. albicans)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Test compounds (substituted phenylpyrazoles)

  • Standard antibiotic/antifungal drugs (e.g., Streptomycin, Fluconazole)

  • Sterile cork borer

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

  • Plate Preparation: Pour the appropriate molten agar into sterile Petri dishes and allow it to solidify.

  • Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates.

  • Well Creation: Create wells in the agar using a sterile cork borer.

  • Compound Addition: Add a defined volume of the test compound solution (at a known concentration) into the wells. Also, include wells with a standard antimicrobial agent and a solvent control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. A larger zone of inhibition indicates greater antimicrobial activity.

Causality Behind Experimental Choices:

  • Standardized inoculums and specific growth media ensure reproducibility and comparability of results.

  • The use of both Gram-positive and Gram-negative bacteria, as well as fungi, allows for the determination of the compound's antimicrobial spectrum.

  • Standard antimicrobial drugs serve as positive controls to validate the assay.

Visualizing the Antimicrobial Screening Workflow

Antimicrobial_Workflow Start Start: Prepare Standardized Microbial Inoculum Inoculate Inoculate Agar Plates Start->Inoculate Create_Wells Create Wells in Agar Inoculate->Create_Wells Add_Compounds Add Test Compounds, Standard, and Control Create_Wells->Add_Compounds Incubate Incubate Plates Add_Compounds->Incubate Measure_Zones Measure Zones of Inhibition Incubate->Measure_Zones End End: Determine Antimicrobial Activity Measure_Zones->End

Caption: Workflow for antimicrobial susceptibility testing.

Conclusion

This guide highlights the remarkable versatility of the substituted phenylpyrazole scaffold in generating compounds with potent anti-inflammatory, anticancer, and antimicrobial activities. The structure-activity relationships discussed herein underscore the critical role of substituent modifications in tuning the biological profile of these derivatives. The detailed experimental protocols and mechanistic visualizations provided are intended to empower researchers to effectively design, synthesize, and evaluate novel phenylpyrazole-based therapeutic agents.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. (URL: [Link])

  • In vitro cytotoxic activity (IC50) of the tested compounds on different cell lines. - ResearchGate. (URL: [Link])

  • Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC - NIH. (URL: [Link])

  • Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PubMed Central. (URL: [Link])

  • The anticancer IC50 values of synthesized compounds against 3 cell lines. - ResearchGate. (URL: [Link])

  • cell lines ic50: Topics by Science.gov. (URL: [Link])

  • Minimum Inhibitory Concentrations (MIC) of the synthesized compounds... - ResearchGate. (URL: [Link])

  • MTT Cell Assay Protocol. (URL: [Link])

  • Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed. (URL: [Link])

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity - PubMed Central. (URL: [Link])

  • Quantitative structure activity relationships studies of Anti-Inflammatory Agents: Pyrazole Derivatives | Neuroquantology. (URL: [Link])

  • Quantitative structure activity relationships studies of Anti-Inflammatory Agents: Pyrazole Derivatives | Neuroquantology. (URL: [Link])

  • MTT (Assay protocol - Protocols.io. (URL: [Link])

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (URL: [Link])

  • Microwave-Irradiated Eco-Friendly Multicomponent Synthesis of Substituted Pyrazole Derivatives and Evaluation of Their Antibacterial Potential - MDPI. (URL: [Link])

  • Synthesis and Antimicrobial Activity of Novel Pyrazole Derivatives. (URL: [Link])

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. (URL: [Link])

  • The mechanism of action of the anticancer activity pathway. - ResearchGate. (URL: [Link])

  • MIC value against Gram-positive bacteria and fungi. The concentration... - ResearchGate. (URL: [Link])

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents - PMC - PubMed Central. (URL: [Link])

  • Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity | ACS Omega. (URL: [Link])

  • Synthesis and Biologic Evaluation of Substituted 5-methyl-2-phenyl-1H-pyrazol-3(2H)-one Derivatives as Selective COX-2 Inhibitors: Molecular Docking Study - ResearchGate. (URL: [Link])

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC. (URL: [Link])

  • ChemInform Abstract: Anticancer Activity of Pyrazole via Different Biological Mechanisms. (URL: [Link])

  • Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review - Arabian Journal of Chemistry. (URL: [Link])

  • Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - NIH. (URL: [Link])

  • Pyrazolone Derivatives: Synthesis, Anti-inflammatory, Analgesic, Quantitative Structure–Activity Relationship and in Vitro Studies | Request PDF - ResearchGate. (URL: [Link])

  • Graphical representation of IC 50 (COX-1 and COX-2) values for the... - ResearchGate. (URL: [Link])

  • In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme... - ResearchGate. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - PMC - NIH. (URL: [Link])

  • Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC - NIH. (URL: [Link])

  • Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes - Biointerface Research in Applied Chemistry. (URL: [Link])

  • Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives - ResearchGate. (URL: [Link])

  • Anti-inflammatory profile of N-phenylpyrazole arylhydrazone derivatives in rats - PubMed. (URL: [Link])

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: [Link])

  • Fig. 1. Biological activity of pyrazoles derivatives and experimental... - ResearchGate. (URL: [Link])

  • Pharmacological Evaluation of New 4, 5-dihydro-1H- Pyrazole-1-yl acetate Derivatives as Anti-inflammatory Agents - ResearchGate. (URL: [Link])

Sources

A Comparative Guide to 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine and Established COX Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical intermediate 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine against well-characterized cyclooxygenase (COX) inhibitors. While direct experimental data on the COX inhibitory activity of this compound is not extensively available in the public domain, this document will leverage structure-activity relationship (SAR) principles derived from analogous pyrazole-based inhibitors to forecast its potential efficacy and selectivity. This analysis is juxtaposed with experimental data from established non-selective and COX-2 selective inhibitors to provide a comprehensive framework for researchers in the field of anti-inflammatory drug discovery.

The Central Role of Cyclooxygenase in Inflammation

Cyclooxygenase (COX), also known as prostaglandin-endoperoxide synthase (PTGS), is a critical enzyme in the inflammatory cascade. It is responsible for converting arachidonic acid into prostaglandins, which are key mediators of pain, fever, and inflammation. There are two primary isoforms of this enzyme:

  • COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are crucial for homeostatic functions, such as protecting the gastrointestinal tract and maintaining normal platelet function.

  • COX-2: This isoform is typically induced by inflammatory stimuli, and it is the primary source of prostaglandins at sites of inflammation.

The therapeutic action of non-steroidal anti-inflammatory drugs (NSAIDs) is primarily based on the inhibition of COX enzymes. The differential inhibition of these two isoforms is a key determinant of an NSAID's efficacy and side-effect profile. While non-selective NSAIDs inhibit both COX-1 and COX-2, which can lead to gastrointestinal side effects, COX-2 selective inhibitors were developed to preferentially target the inflammatory pathway, potentially reducing these adverse effects.[1]

The Pyrazole Scaffold: A Privileged Structure in COX Inhibition

The pyrazole ring is a five-membered heterocyclic scaffold that is a core component of many approved anti-inflammatory drugs.[2][3][4] Notably, the highly successful selective COX-2 inhibitor, Celecoxib, features a diaryl-substituted pyrazole core. The rationale for the extensive investigation of pyrazole analogues lies in their ability to be chemically modified to achieve high potency and selectivity for the COX-2 isoenzyme.[5][6][7]

Analysis of this compound

Structural Features and Hypothetical Implications for COX Inhibition:

  • 1-Phenyl Group: The phenyl group at the 1-position of the pyrazole ring is a common feature in many COX inhibitors. This lipophilic group likely contributes to the overall binding affinity of the molecule within the hydrophobic active site of the COX enzymes.

  • 3-Methyl Group: The methyl group at the 3-position may influence the compound's orientation within the active site. Its relatively small size may allow for flexibility in binding.

  • 4-Bromo Group: The presence of a halogen, such as bromine, at the 4-position can modulate the electronic properties of the pyrazole ring and may engage in halogen bonding interactions with the enzyme, potentially enhancing binding affinity.

  • 5-Amine Group: The amine group at the 5-position is a key functional group that can participate in hydrogen bonding. Its ability to act as a hydrogen bond donor could be critical for interaction with key amino acid residues in the COX active site.

Based on these features, it is plausible that this compound possesses some degree of COX inhibitory activity. However, without a key pharmacophore, such as the sulfonamide group found in Celecoxib which is crucial for COX-2 selectivity, it is unlikely to be a highly potent and selective COX-2 inhibitor in its current form.[4] Experimental validation is essential to determine its actual IC50 values and selectivity profile.

Comparative Analysis with Established COX Inhibitors

To provide context for the potential of novel pyrazole derivatives, it is instructive to compare them against well-characterized COX inhibitors.

Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a diaryl-substituted pyrazole that functions as a selective COX-2 inhibitor.[1] Its chemical structure includes a p-sulfonamide phenyl group, which is a key determinant of its COX-2 selectivity. This group can bind to a secondary pocket present in the COX-2 active site but not in COX-1.

Ibuprofen: A Non-Selective COX Inhibitor

Ibuprofen is a widely used NSAID that non-selectively inhibits both COX-1 and COX-2. Its anti-inflammatory, analgesic, and antipyretic effects are a result of this dual inhibition.

Naproxen: A Non-Selective COX Inhibitor

Naproxen is another commonly used non-selective NSAID. It is a potent inhibitor of both COX isoforms, contributing to both its therapeutic effects and its potential for gastrointestinal side effects.

Quantitative Comparison of COX Inhibition

The following table summarizes the available data for the established COX inhibitors and provides a hypothetical framework for evaluating this compound.

Compound Structure Target IC50 (µM) Selectivity (COX-1/COX-2)
This compound Chemical structure of this compoundCOX-1 / COX-2Data not availableData not available
Celecoxib Chemical structure of CelecoxibCOX-1~15~375
COX-2 ~0.04
Ibuprofen Chemical structure of IbuprofenCOX-1 ~13 ~0.035
COX-2~370
Naproxen Chemical structure of NaproxenCOX-1 ~2.5 ~1
COX-2 ~2.5

Note: IC50 values can vary depending on the specific assay conditions.

Experimental Protocols

In Vitro COX Inhibition Assay

To experimentally determine the COX inhibitory potency and selectivity of a compound like this compound, a standard in vitro assay can be employed.

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • Assay buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Detection system to measure prostaglandin production (e.g., ELISA kit for PGE2)

  • 96-well microplates

Procedure:

  • Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the assay buffer to the desired concentration.

  • Compound Dilution: Prepare a series of dilutions of the test compound and reference inhibitors in the assay buffer.

  • Incubation: In a 96-well plate, add the enzyme solution, followed by the diluted test compound or reference inhibitor. Allow a brief pre-incubation period (e.g., 10-15 minutes at room temperature) to permit inhibitor-enzyme binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Reaction Termination: After a defined incubation period (e.g., 10-20 minutes at 37°C), stop the reaction by adding a stopping solution (e.g., a solution of a strong acid).

  • Product Measurement: Quantify the amount of prostaglandin E2 (PGE2) produced in each well using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX inhibition for each concentration of the test compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The selectivity index can be calculated as the ratio of the IC50 for COX-1 to the IC50 for COX-2.

Visualizations

Prostaglandin Synthesis Pathway and NSAID Inhibition

Prostaglandin_Pathway cluster_0 Cell Membrane cluster_1 Cytosol cluster_2 Prostaglandins (Homeostatic) cluster_3 Prostaglandins (Inflammation) Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandin H2 (PGH2) Prostaglandin H2 (PGH2) GI Protection GI Protection Prostaglandin H2 (PGH2)->GI Protection Platelet Aggregation Platelet Aggregation Prostaglandin H2 (PGH2)->Platelet Aggregation Pain Pain Prostaglandin H2 (PGH2)->Pain Fever Fever Prostaglandin H2 (PGH2)->Fever Swelling Swelling Prostaglandin H2 (PGH2)->Swelling COX-1 (Constitutive)->Prostaglandin H2 (PGH2) COX-2 (Inducible)->Prostaglandin H2 (PGH2) Ibuprofen Ibuprofen Ibuprofen->COX-1 (Constitutive) Inhibits Ibuprofen->COX-2 (Inducible) Inhibits Celecoxib Celecoxib Celecoxib->COX-2 (Inducible) Selectively Inhibits

Caption: Prostaglandin synthesis pathway and points of NSAID inhibition.

Experimental Workflow for COX Inhibitor Evaluation

Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Evaluation cluster_2 Safety Profiling A Compound Synthesis (e.g., this compound) B COX-1/COX-2 Inhibition Assay A->B C Determine IC50 and Selectivity Index B->C D Lead Compound Selection C->D E Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) D->E F Assess Anti-inflammatory and Analgesic Efficacy E->F G Gastrointestinal Toxicity Assessment F->G H Cardiovascular Safety Assessment F->H

Caption: A generalized experimental workflow for the evaluation of a novel COX inhibitor.

Conclusion

This compound represents a chemical scaffold with potential relevance to the development of novel anti-inflammatory agents, given the established success of other pyrazole-based compounds as COX inhibitors. However, based on structure-activity relationship analysis, it is unlikely to be a highly potent and selective COX-2 inhibitor without further chemical modification, most notably the addition of a group that can confer COX-2 selectivity, such as a sulfonamide moiety.

A direct comparison with established drugs like Celecoxib, Ibuprofen, and Naproxen highlights the structural features that are critical for achieving high potency and, in the case of Celecoxib, selectivity. For researchers working with this compound or similar derivatives, the immediate and necessary next step is to perform in vitro COX inhibition assays to experimentally determine its efficacy and selectivity. This empirical data is indispensable for validating its potential as a lead compound in the pursuit of next-generation anti-inflammatory therapeutics.

References

  • Khalil, O. E., Khalil, N. A., Magdy, A., El-Dash, Y., & Osman, E. O. (2024). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances, 14(1), 1-21.
  • Kumar, V., Sharma, P., & Kumar, A. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy, 10, 3567–3583.
  • Di Micco, S., Terracciano, S., & Bifulco, G. (2017). Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). Journal of Medicinal Chemistry, 60(5), 1685–1707.
  • El-Sayed, M. A., Abdel-Aziz, N. I., Abdel-Aziz, A. A., El-Azab, A. S., & ElTahir, K. E. (2011). A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. Basic & Clinical Pharmacology & Toxicology, 108(4), 263–273.
  • Chidananda, C., Poojary, B., Sumangala, V., & Holla, B. S. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. Bioorganic Chemistry, 85, 466–477.
  • Kaur, J., & Kumar, V. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17599–17625.
  • Hassan, G. S., Kadry, H. H., & Abou-Seri, S. M. (2021). Chemical structures of pyrazole derivatives 51a–c.
  • Kaur, J., & Kumar, V. (2023). Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. ACS Omega, 8(20), 17599–17625.
  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2021). In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds.
  • Ahmed, E. M., El-Sayed, N. A., & Abdel-Gawad, N. M. (2019). COX-1/COX-2 inhibition assays and histopathological study of the new designed anti-inflammatory agent with a pyrazolopyrimidine core. Bioorganic Chemistry, 86, 235–253.
  • Kumar, V., Sharma, P., & Kumar, A. (2016). results of in vitro cOX1/cOX2 enzyme inhibition, nO-inhibition assay, and cytotoxicity study.
  • Kumar, V., & Kumar, A. (2010). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 2(4), 317–325.
  • Ahmad, S., et al. (2021). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)...
  • El-Sayed, M. A., et al. (2018). Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1149–1160.
  • Marnett, L. J., & Kalgutkar, A. S. (1999). Structural and Functional Basis of Cyclooxygenase Inhibition. Journal of Medicinal Chemistry, 42(25), 4955–4970.
  • Wyska, E., et al. (2022). Biological Evaluation and Molecular Docking Studies of Novel 1,3,4-Oxadiazole Derivatives of 4,6-Dimethyl-2-sulfanylpyridine-3-carboxamide. Molecules, 27(1), 235.

Sources

A Senior Application Scientist's Guide to the In Vivo Validation of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine as a Novel Anticancer Agent

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Drug Development Professionals, Researchers, and Scientists

Introduction: The Rationale for Investigating Novel Pyrazole Scaffolds in Oncology

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and notably, anticancer effects.[1][2] Several pyrazole derivatives have demonstrated remarkable efficacy in inhibiting enzymes crucial for cell division, positioning them as high-interest targets for oncology research.[3] The compound 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine (henceforth designated PZA-Br ) is a novel synthetic intermediate whose biological activity in the context of cancer is largely unexplored.[4] While its primary applications have been in synthesizing anti-inflammatory agents, its structural motifs warrant a thorough investigation into its potential as a cytotoxic agent.[4]

This guide provides a comprehensive, scientifically-grounded framework for the in vivo validation of PZA-Br. It is designed not merely as a protocol but as a strategic comparison against established standards of care. We will detail the causality behind each experimental choice, from model selection to data interpretation, to construct a self-validating study that can generate robust, decision-quality data for preclinical drug development programs.

Foundational Strategy: Designing a Robust Comparative In Vivo Study

The transition from promising in vitro data to a definitive in vivo study is a critical bottleneck in drug discovery.[5][6] A successful in vivo validation must be designed to answer two primary questions: 1) Does the compound exhibit statistically significant antitumor activity in a living system? and 2) How does this activity compare to a relevant clinical standard of care?

To address this, we propose a cell line-derived xenograft (CDX) model, a cornerstone of preclinical oncology research that provides a rigorous and reproducible system for evaluating novel agents.[7][8]

The Experimental Blueprint: A Workflow for In Vivo Validation

The overall experimental design is visualized below. This workflow ensures a logical progression from preparation to data analysis, incorporating essential control groups for validating the results.

G cluster_prep Phase 1: Preparation cluster_implant Phase 2: Tumor Establishment cluster_treat Phase 3: Treatment & Monitoring (21 Days) cluster_analysis Phase 4: Endpoint & Data Analysis A549 A549 Cell Culture (Human NSCLC Line) Harvest Cell Harvesting & Viability Check (>95%) A549->Harvest Mice Acclimatize Athymic Nude Mice (6-8 weeks old) Implant Subcutaneous Implantation of 5x10^6 A549 Cells Mice->Implant Monitor Monitor Tumor Growth (2-3 times/week) Implant->Monitor Random Randomize Mice into Groups (Tumor Volume ≈ 100-150 mm³) Monitor->Random Vehicle Group 1: Vehicle Control (p.o.) Random->Vehicle n=10 per group PZA_Br Group 2: PZA-Br (e.g., 25 mg/kg, p.o.) Random->PZA_Br n=10 per group Cisplatin Group 3: Cisplatin (e.g., 3 mg/kg, i.p.) Random->Cisplatin n=10 per group Monitor2 Monitor Tumor Volume & Body Weight Daily Vehicle->Monitor2 PZA_Br->Monitor2 Cisplatin->Monitor2 Endpoint Study Endpoint: Tumor Volume > 2000 mm³ or Signs of Toxicity Monitor2->Endpoint Collect Euthanasia & Tissue Collection Endpoint->Collect Analysis Calculate TGI% Statistical Analysis Collect->Analysis Report Final Report & Comparison Analysis->Report

Caption: Experimental workflow for in vivo validation of PZA-Br.

Detailed Experimental Protocols

Scientific integrity demands meticulous and reproducible methodologies. The following protocols are based on established best practices in preclinical oncology.[8][9]

Cell Line and Animal Model
  • Cell Line Selection: The A549 human non-small cell lung cancer (NSCLC) cell line is chosen for this study. It is a widely used, well-characterized line, and pyrazole derivatives have previously shown activity against it.[3]

  • Animal Model: Female athymic nude mice (e.g., NU/J strain, 6-8 weeks old) are used. Their immunocompromised state prevents the rejection of human tumor xenografts, making them the standard model for this type of study.[10] All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Step-by-Step Protocol
  • Cell Culture: Culture A549 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[9]

  • Tumor Implantation: Harvest cells at 80-90% confluency. Resuspend viable cells in sterile PBS at a concentration of 5 x 10⁷ cells/mL. Subcutaneously inject 100 µL (5 x 10⁶ cells) into the right flank of each mouse.[9]

  • Tumor Growth Monitoring: Begin caliper measurements 4-5 days post-implantation. Measure tumor length (L) and width (W) 2-3 times weekly. Calculate tumor volume using the formula: Volume = (L x W²)/2 .[11]

  • Randomization and Grouping: When tumors reach an average volume of 100-150 mm³, randomize mice into three groups (n=10 per group) to ensure a similar mean tumor volume across all groups at the start of treatment.[9]

    • Group 1: Vehicle Control (e.g., 0.5% carboxymethylcellulose in sterile water, administered orally daily).

    • Group 2: PZA-Br (e.g., 25 mg/kg, formulated in vehicle, administered orally daily). The dose is hypothetical and should be determined by a prior Maximum Tolerated Dose (MTD) study.

    • Group 3: Positive Control - Cisplatin (3 mg/kg, formulated in saline, administered intraperitoneally, once weekly). This is a standard-of-care agent for NSCLC.[12][13]

  • Treatment and In-Life Monitoring: Administer treatments for 21 days. Record tumor volume and body weight daily. Monitor animals for any clinical signs of toxicity (e.g., lethargy, ruffled fur, loss of appetite).

  • Study Endpoint: The study concludes when tumors in the control group exceed a predetermined volume (e.g., 2000 mm³) or if treated animals show >20% body weight loss or other signs of severe toxicity. Euthanize all animals at the endpoint.

  • Tissue Collection: At necropsy, excise tumors and weigh them. Collect major organs (liver, spleen, kidneys) for potential future histopathological analysis to assess toxicity.

Data Analysis and Comparative Evaluation

Objective data analysis is paramount. The primary efficacy endpoint is Tumor Growth Inhibition (TGI), which quantifies the treatment's effect relative to the control group.

Calculation of Tumor Growth Inhibition (TGI)

TGI is calculated at the end of the study using the median tumor volumes of each group. A widely accepted formula is: TGI (%) = [1 - (Tf - Ti) / (Cf - Ci)] x 100 [14]

Where:

  • Tf = Median tumor volume of the treated group on the final day.

  • Ti = Median tumor volume of the treated group on the initial day of treatment.

  • Cf = Median tumor volume of the control group on the final day.

  • Ci = Median tumor volume of the control group on the initial day of treatment.

Statistical significance between the treated and control groups should be determined using an appropriate test, such as a two-way ANOVA with post-hoc analysis or a Student's t-test on the final tumor volumes.[15]

Comparative Data Presentation

Data should be summarized in a clear, tabular format to allow for direct comparison between PZA-Br and the standard-of-care, Cisplatin.

GroupDosing RegimenInitial Median Tumor Volume (mm³)Final Median Tumor Volume (mm³)Tumor Growth Inhibition (TGI %)Mean Body Weight Change (%)
Vehicle Control Vehicle, p.o., daily125.51850.4N/A+2.5%
PZA-Br 25 mg/kg, p.o., daily124.9750.263.8% -4.1%
Cisplatin 3 mg/kg, i.p., weekly125.1595.872.8% -9.7%
Note: The data above is hypothetical and for illustrative purposes only.

Mechanistic Hypothesis: Potential Signaling Pathways

While the primary goal is to validate efficacy, proposing a mechanism of action provides critical context. Pyrazole derivatives have been shown to inhibit key oncogenic pathways.[16] One plausible hypothesis is that PZA-Br acts as an inhibitor of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.

pathway cluster_membrane cluster_cytoplasm cluster_nucleus RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation PZA_Br PZA-Br (Hypothesized) PZA_Br->PI3K Inhibition PZA_Br->Akt Inhibition

Caption: Hypothesized mechanism of PZA-Br via PI3K/Akt pathway inhibition.

Conclusion

This guide outlines a rigorous and comparative framework for the in vivo validation of this compound. By employing a standard xenograft model, comparing against a clinically relevant chemotherapeutic agent, and adhering to meticulous protocols for execution and data analysis, researchers can generate high-fidelity data. This approach not only assesses the standalone efficacy of PZA-Br but also contextualizes its potential within the current therapeutic landscape. A positive outcome from this validation framework would provide a strong rationale for advancing PZA-Br into further preclinical development, including mechanism of action studies and IND-enabling toxicology.

References

  • Benchchem. (n.d.). In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
  • Benchchem. (n.d.). Application Notes and Protocols for Xenograft Mouse Model of Anticancer Agent 3.
  • Benchchem. (n.d.). A Researcher's Guide to In Vivo Validation of Novel Anticancer Agents.
  • Hafner, M., et al. (2017). Growth-rate model predicts in vivo tumor response from in vitro data. Nature Methods. Retrieved from [Link]

  • Wang, Y., et al. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. Retrieved from [Link]

  • Rauf, A., et al. (2023). Anticancer Drug Discovery Based on Natural Products: From Computational Approaches to Clinical Studies. MDPI. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Preclinical Drug Testing Using Xenograft Models.
  • ResearchGate. (2014). How can one calculate tumor growth inhibition?.
  • Lee, C. H. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Toxicological Research. Retrieved from [Link]

  • Benelli, M., et al. (2019). Beyond The T/C Ratio: Old And New Anticancer Activity Scores In Vivo. Cancer Management and Research. Retrieved from [Link]

  • ResearchGate. (n.d.). Overview of drug screening experiments using patient-derived xenograft models.
  • Sharma, R., et al. (2022). Pyrazoles as anticancer agents: Recent advances. SRR Publications.
  • Lin, S. F., & Lin, J. (2011). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO. Journal of Biopharmaceutical Statistics. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences. (2023). Review: Anticancer Activity Of Pyrazole.
  • Retout, S., et al. (2015). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Journal of Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]

  • IJNRD. (2023). Mini review on anticancer activities of Pyrazole Derivatives.
  • Yadav, A., et al. (2024). Synthesis, Docking Studies and Anticancer Activity of Some Pyrazole Derivatives. Indian Journal of Heterocyclic Chemistry.
  • Hothorn, L. A. (2008). Statistical Analysis of in Vivo Anticancer Experiments: Tumor Growth Inhibition. Drug Information Journal.
  • Zhang, Y., et al. (2019). Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives. Molecules. Retrieved from [Link]

  • Benchchem. (n.d.). A Comparative In Vivo Analysis of PTC-028 and Standard Chemotherapy.
  • Brown, K. (2022). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action. International Journal of Molecular Sciences. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules. Retrieved from [Link]

  • Benchchem. (n.d.). High-Throughput Screening of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole Analogs for Anticancer Activity.
  • Chem-Impex. (n.d.). This compound.
  • Li, M., et al. (2022). Comparison of clinical efficacy between chrono-chemotherapy and conventional chemotherapy in patients with non-small cell lung cancer. PLOS ONE. Retrieved from [Link]

  • Kankesan, J., et al. (2023). A Multi-Centre Randomized Study Comparing Two Standard of Care Chemotherapy Regimens for Lower-Risk HER2-Positive Breast Cancer. MDPI. Retrieved from [Link]

  • Ujlaky-Nagy, L., et al. (2022). Comparison of Different Clinical Chemotherapeutical Agents' Toxicity and Cell Response on Mesenchymal Stem Cells and Cancer Cells. International Journal of Molecular Sciences. Retrieved from [Link]

  • Ben-Messaoud, M., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. Retrieved from [Link]

  • Lilenbaum, R., et al. (2015). Comparing different types of chemotherapy for treatment of older people with advanced lung cancer. Cochrane. Retrieved from [Link]

  • ResearchGate. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.

Sources

The Bromine Advantage: A Comparative Guide to the Structure-Activity Relationship of Bromo-Substituted Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyrazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents.[1][2] The strategic introduction of a bromine atom to this versatile heterocycle has consistently demonstrated a profound impact on its pharmacological profile, often leading to enhanced potency and selectivity across a range of biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of bromo-substituted pyrazoles, offering a comparative overview of their performance in various therapeutic areas, supported by experimental data and detailed protocols.

The Influence of Bromine Substitution on Biological Activity: A Tale of Position and Potency

The introduction of a bromine atom, a halogen with significant electronegativity and size, can dramatically alter the electronic and steric properties of the pyrazole molecule. This, in turn, influences its binding affinity to target proteins and overall biological activity. The position of the bromo-substituent is a critical determinant of its effect.

Anticancer Activity: Targeting Cellular Proliferation

Bromo-substituted pyrazoles have emerged as a promising class of anticancer agents, with their mechanism of action often involving the inhibition of key kinases or the induction of apoptosis.[3][4][5]

For instance, a series of pyrazole derivatives incorporating a 4-bromophenyl group at the pyrazole ring demonstrated significant anticancer activity against various cell lines, including A549 (lung), HeLa (cervical), and MCF-7 (breast) cancer cell lines.[6] The compound substituted with a 4-bromophenyl group was identified as the most active, with IC50 values of 8.0 µM, 9.8 µM, and 5.8 µM against A549, HeLa, and MCF-7 cells, respectively.[6] This suggests that the electronic properties and the specific location of the bromine atom on the phenyl ring are crucial for potent anticancer effects.

In another study, a bromo-substituted pyrazole-benzofuran hybrid was identified as a potent α-glucosidase inhibitor, with the bromo-substituted derivative exhibiting significantly enhanced activity compared to other halogenated and non-halogenated analogs.[7] The authors suggest that the size of the bromine atom may contribute to its higher activity.[7]

Table 1: Comparative Anticancer Activity of Bromo-Substituted Pyrazoles

Compound IDSubstitution PatternTarget Cell LineIC50 (µM)Reference
Compound A4-(4-bromophenyl)-1H-pyrazoleMCF-75.8[6]
Compound B4-(4-bromophenyl)-1H-pyrazoleA5498.0[6]
Compound CPyrazole-benzofuran hybrid with bromo substituentα-glucosidase79.7 ± 0.5[7]
P-03Coumarin-pyrazole with bromine on coumarin moietyA54913.5 (mmol)[8]
Kinase Inhibition: A Key to Targeted Therapy

Pyrazoles are well-known scaffolds for the design of kinase inhibitors.[9][10] The addition of a bromine atom can enhance the binding affinity and selectivity for specific kinases. For example, a series of pyrazole inhibitors of p38 MAP kinase were developed where the exploration of substituents at the 5-position of the pyrazole ring was a key focus.[11][12] While this specific study led to the development of a compound with a different substituent, the general principle of modifying this position to improve activity is well-established.

The strategic placement of a bromo-substituent can lead to favorable interactions within the ATP-binding pocket of the kinase, often through halogen bonding or by influencing the overall conformation of the inhibitor.

Experimental Protocols: Synthesizing and Evaluating Bromo-Substituted Pyrazoles

The synthesis of bromo-substituted pyrazoles typically follows established routes for pyrazole synthesis, with the bromo-substituent being introduced either on one of the starting materials or through a subsequent halogenation step.

General Synthesis of 1,3,5-Trisubstituted Pyrazoles

A common method for synthesizing 1,3,5-trisubstituted pyrazoles involves the condensation of a 1,3-diketone with a hydrazine derivative.[1][13]

Step-by-Step Protocol:

  • Preparation of the 1,3-Diketone: The appropriately substituted 1,3-diketone is either commercially available or can be synthesized via a Claisen condensation between an ester and a ketone. For bromo-substituted analogs, a bromo-substituted acetophenone or ester can be used as a starting material.

  • Condensation with Hydrazine: The 1,3-diketone is reacted with a substituted or unsubstituted hydrazine (e.g., phenylhydrazine) in a suitable solvent such as ethanol or acetic acid.

  • Cyclization: The reaction mixture is typically heated under reflux to facilitate the cyclization and dehydration, leading to the formation of the pyrazole ring.

  • Purification: The resulting pyrazole derivative is then purified using standard techniques such as recrystallization or column chromatography.

Synthesis from Chalcones

An alternative route involves the reaction of α,β-unsaturated ketones (chalcones) with hydrazines.[14][15] Bromo-substituted chalcones can be readily prepared through the Claisen-Schmidt condensation of a bromo-substituted benzaldehyde with an acetophenone.

Mechanistic Insights: How Bromo-Substituted Pyrazoles Exert Their Effects

Understanding the mechanism of action is crucial for rational drug design. For bromo-substituted pyrazoles, several mechanisms have been elucidated.

Induction of Apoptosis

In the context of cancer, many bromo-substituted pyrazoles have been shown to induce apoptosis, or programmed cell death, in cancer cells. For example, a study on novel pyrazole analogues derived from substituted 3-acetyl coumarins found that a bromo-substituted compound induced late apoptosis and caused cell cycle arrest at the G2/M phase in A549 lung cancer cells.[8]

Enzyme Inhibition

As previously mentioned, kinase inhibition is a primary mechanism for many pyrazole-based drugs.[9] The bromine atom can contribute to the binding affinity within the enzyme's active site. For instance, in the case of p38 MAP kinase inhibitors, the pyrazole core acts as a scaffold to correctly position the substituents for optimal interaction with the enzyme.[11]

Visualizing the Structure-Activity Landscape

To better understand the relationships between chemical structure and biological activity, visual representations are invaluable.

Key Structural Features for Anticancer Activity

The following diagram illustrates the key structural motifs of a bromo-substituted pyrazole and their general contribution to anticancer activity.

SAR_Anticancer cluster_pyrazole Pyrazole Core Py Pyrazole Ring (Scaffold) R1 N1-Substituent (e.g., Phenyl) Modulates solubility & PK Py->R1 N1 R3 C3-Substituent (e.g., Phenyl) Influences target binding Py->R3 C3 R4_Br C4-Bromo-Phenyl (Key for Potency) Electronic & Steric Effects Py->R4_Br C4 R5 C5-Substituent Fine-tunes activity & selectivity Py->R5 C5

Caption: Key pharmacophoric features of a bromo-substituted pyrazole for anticancer activity.

General Experimental Workflow for SAR Studies

The process of elucidating the SAR of a new series of compounds follows a systematic workflow.

Workflow A Design & Synthesis of Bromo-Substituted Pyrazole Library B In Vitro Biological Screening (e.g., Cytotoxicity, Enzyme Inhibition) A->B C Identification of 'Hit' Compounds B->C D Quantitative SAR Analysis (IC50 Determination) C->D E Lead Optimization (Further Analogs Synthesis) D->E F In Vivo Efficacy Studies (Animal Models) D->F E->B Iterative Process G Preclinical Development F->G

Caption: A typical workflow for the structure-activity relationship (SAR) studies of novel compounds.

Conclusion and Future Perspectives

The inclusion of a bromine atom in the pyrazole scaffold is a powerful strategy for enhancing biological activity. The position of the bromine atom is a critical factor, and its introduction on a phenyl ring attached to the pyrazole core has consistently yielded potent compounds, particularly in the realm of anticancer research. Future research should continue to explore the nuanced effects of bromine substitution at various positions of the pyrazole ring and in combination with other functional groups. A deeper understanding of the underlying mechanisms of action, facilitated by advanced computational modeling and structural biology, will undoubtedly pave the way for the development of the next generation of highly effective and selective bromo-substituted pyrazole-based therapeutics.

References

  • Ahsan, M. J., et al. (2019). Pyrazole and its biological activities: A review. Journal of Advanced Pharmaceutical Technology & Research, 10(4), 139-145.
  • Aziz, M. A., et al. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 589888. [Link]

  • BenchChem. (2025). Unlocking Therapeutic Potential: A Deep Dive into the Structure-Activity Relationship of Bromophenyl Pyrazoles. BenchChem Technical Support Team.
  • El Shehry, M. F., et al. (2019). Design, synthesis, and biological evaluation of novel pyrazole derivatives as potential anticancer agents. Bioorganic Chemistry, 89, 103023.
  • Faisal, M., et al. (2019). Design, synthesis, biological evaluation, and molecular modeling studies of pyrazole-benzofuran hybrids as new α-glucosidase inhibitor. Scientific Reports, 9(1), 1-13. [Link]

  • Gedawy, E. M., et al. (2020). Synthesis, biological evaluation and molecular modeling of new pyrazole derivatives as anti-inflammatory and analgesic agents. Bioorganic Chemistry, 94, 103429.
  • Graneto, M. J., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry, 50(23), 5712-5722. [Link]

  • Kamal, A., et al. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Future Journal of Pharmaceutical Sciences, 11(1), 1-20.
  • Kenchappa, R., & Bodke, Y. D. (2020). Synthesis, characterization and biological evaluation of some pyrazoles derived from α,β-dibromo 4,4'-difluoro chalcone.
  • Nehra, B., et al. (2025). Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. Semantic Scholar.
  • Patil, S. (2020). Pyrazoles as anticancer agents: Recent advances.
  • Ramsay, R. R., et al. (2018). Pyrazole derivatives as inhibitors of monoamine oxidase. Journal of Neural Transmission, 125(11), 1641-1650.
  • Reddy, T. S., et al. (2024). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 29(1), 1-25. [Link]

  • Taher, A. T., et al. (2019). Synthesis and pharmacological evaluation of new pyrazole derivatives as potential anti-inflammatory and analgesic agents. Bioorganic Chemistry, 86, 582-592.
  • Thangarasu, P., et al. (2020). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 25(22), 5434. [Link]

  • Wurz, R. P., et al. (2009). Part 1: Structure-Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38alpha mitogen-activated protein kinase. Bioorganic & Medicinal Chemistry Letters, 19(16), 4724-4728. [Link]

  • Yet, L. (2018). Privileged structures in drug discovery. John Wiley & Sons.
  • Zaki, M. E. A., et al. (2018). Synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. Future Medicinal Chemistry, 10(14), 1685-1701. [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparison of the in silico performance of pyrazole-based inhibitors against two clinically relevant kinase targets: Aurora Kinase A and Bcr-Abl. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline. It delves into the causality behind experimental choices, ensuring a robust and reproducible scientific narrative.

The Prominence of the Pyrazole Scaffold in Kinase Inhibition

The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors.[1] Its unique electronic properties and synthetic tractability allow for diverse substitutions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[2] Several FDA-approved drugs, such as Crizotinib (ALK/ROS1 inhibitor) and Ruxolitinib (JAK1/2 inhibitor), feature a pyrazole core, highlighting the clinical significance of this heterocyclic motif.[1] Kinase inhibitors bearing a pyrazole moiety are crucial in treating various diseases, particularly cancer.[3][4]

Molecular docking is an indispensable computational tool in modern drug discovery, offering predictions of ligand binding modes and affinities to a protein target.[5][6] This allows for the prioritization of compounds for synthesis and biological evaluation, thereby accelerating the drug discovery pipeline.[7] This guide will walk through a comparative docking study to evaluate a hypothetical series of pyrazole-based compounds against Aurora Kinase A and Bcr-Abl, two kinases implicated in cancer.

The Targets: Aurora Kinase A and Bcr-Abl

Aurora Kinase A is a serine/threonine kinase that plays a critical role in mitotic progression.[4] Its overexpression is common in many human cancers, making it an attractive therapeutic target.[5]

Bcr-Abl is a constitutively active tyrosine kinase resulting from a chromosomal translocation.[8] It is the pathogenic driver of Chronic Myeloid Leukemia (CML).[8] While first-generation inhibitors like Imatinib are effective, mutations can lead to resistance, necessitating the development of new inhibitors.[8][9]

Comparative Docking Workflow: A Step-by-Step Methodological Guide

This section details a robust and validated workflow for a comparative docking study. The choices of software and parameters are grounded in established best practices to ensure scientific rigor.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Validation p_prep Protein Preparation (PDB: 3W16, 5HU9) grid Grid Generation (Define Binding Site) p_prep->grid l_prep Ligand Preparation (Pyrazole Derivatives) dock Molecular Docking (AutoDock Vina) l_prep->dock grid->dock results Results Analysis (Binding Energy & Pose) dock->results validation Experimental Validation (IC50 Correlation) results->validation G cluster_pathway Aurora Kinase A Signaling in Mitosis Growth_Factors Growth_Factors Receptor_Tyrosine_Kinases Receptor_Tyrosine_Kinases Growth_Factors->Receptor_Tyrosine_Kinases activate PI3K_Akt_Pathway PI3K_Akt_Pathway Receptor_Tyrosine_Kinases->PI3K_Akt_Pathway activate Aurora_A Aurora_A PI3K_Akt_Pathway->Aurora_A upregulate Centrosome_Maturation Centrosome_Maturation Aurora_A->Centrosome_Maturation promotes Apoptosis Apoptosis Aurora_A->Apoptosis inhibition leads to Spindle_Assembly Spindle_Assembly Centrosome_Maturation->Spindle_Assembly leads to Mitotic_Progression Mitotic_Progression Spindle_Assembly->Mitotic_Progression ensures Cell_Proliferation Cell_Proliferation Mitotic_Progression->Cell_Proliferation Pyrazole_Inhibitor Pyrazole_Inhibitor Pyrazole_Inhibitor->Aurora_A inhibits

Sources

assessing the selectivity of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine for kinase targets

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyrazole Scaffold and the Imperative of Selectivity

The pyrazole ring is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" for its ability to form the basis of numerous biologically active agents.[1][2][3][4][5] In the realm of oncology and inflammatory diseases, pyrazole derivatives have been particularly successful as protein kinase inhibitors.[1][3][4][5] Protein kinases, with over 500 members in the human kinome, are crucial regulators of cellular processes, and their dysregulation is a common driver of many diseases.[6] Consequently, they are a major class of therapeutic targets.[7]

However, the high degree of structural conservation in the ATP-binding site across the kinome presents a significant challenge: achieving inhibitor selectivity.[6][8] A promiscuous inhibitor that binds to numerous off-target kinases can lead to unforeseen side effects and toxicity, potentially derailing an otherwise promising therapeutic candidate.[6] Conversely, a well-defined selectivity profile can sometimes be leveraged for polypharmacology, where inhibiting a small, specific set of kinases produces a desired therapeutic outcome.[9][10]

This guide provides a comprehensive framework for assessing the kinase selectivity of a novel pyrazole-based compound, using 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine as a representative example of a starting point for such an investigation. While this specific molecule is a versatile synthetic intermediate[11], its kinase selectivity profile is not extensively documented in public literature. Therefore, we will outline the essential experimental strategies a researcher would employ to build this critical dataset from the ground up. We will detail the causality behind experimental choices, provide validated protocols, and demonstrate how to compare the resulting data against established kinase inhibitors.

Part 1: Designing the Kinase Screening Panel

The first step is to decide which kinases to test against. A tiered approach is most effective.

  • Tier 1: Hypothesis-Driven Primary Targets: Based on the pyrazole scaffold's known activities, a primary screening panel should include kinases from families frequently targeted by such compounds. These include:

    • Aurora Kinases (A/B/C): Involved in mitosis and are common targets for pyrazole-based inhibitors.[1][5]

    • Janus Kinases (JAK1/2/3): Key mediators of cytokine signaling; Ruxolitinib is a prominent pyrazole-based JAK inhibitor.[5]

    • Cyclin-Dependent Kinases (CDKs): Regulators of the cell cycle, with some pyrazole compounds showing inhibitory activity.[12][13]

    • SRC Family Kinases: Involved in various signaling pathways.

    • BRAF and MEK: Key components of the MAPK signaling pathway.[4][5]

    • FLT3 and c-Met: Receptor tyrosine kinases implicated in various cancers.[4][5]

  • Tier 2: Broad Kinome Profiling: To uncover unanticipated off-target effects, it is crucial to screen the compound against a large, representative panel of kinases (e.g., 100-400 kinases).[14][15][16] Several commercial services offer such profiling, providing a broad view of the compound's selectivity across the kinome.[15]

Below is a diagram illustrating the workflow for designing a kinase selectivity screening panel.

G cluster_0 Initial Assessment cluster_1 Screening Panel Design cluster_2 Experimental Execution start Novel Compound (e.g., this compound) lit_review Literature Review on Pyrazole Scaffold Activity start->lit_review informs tier1 Tier 1: Hypothesis-Driven Panel (e.g., Aurora, JAK, CDKs, SRC) lit_review->tier1 suggests assays Perform Selectivity Assays (Biochemical, Cellular) tier1->assays primary screen tier2 Tier 2: Broad Kinome Screen (>100 Kinases) assays->tier2 for promising hits

Caption: Workflow for designing a kinase selectivity screening panel.

Part 2: Core Experimental Methodologies

A multi-pronged experimental approach is essential for a robust assessment of kinase inhibitor selectivity. Relying on a single assay type can be misleading. We will detail three orthogonal, self-validating methods.

In Vitro Biochemical Enzymatic Assay

This is the most direct method to measure the inhibition of purified kinase enzymatic activity. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method that quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[17][18]

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Create a serial 3-fold dilution series in DMSO to generate 10 concentrations for IC50 determination. Also prepare a DMSO-only vehicle control.

  • Kinase Reaction:

    • In a white, opaque 384-well plate, add 1 µL of the serially diluted compound or DMSO control to the appropriate wells.

    • Add 2 µL of the desired kinase (e.g., Aurora A) in kinase assay buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., peptide substrate and ATP at the Km concentration for the specific kinase).

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated to ATP and produces a luminescent signal via luciferase.

    • Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the half-maximal inhibitory concentration (IC50) value.

The following diagram illustrates the workflow for the ADP-Glo™ assay.

G compound 1. Add Compound/ Vehicle (DMSO) kinase 2. Add Kinase (e.g., Aurora A) compound->kinase substrate 3. Add Substrate/ATP (Initiate Reaction) kinase->substrate adp_glo 4. Add ADP-Glo™ Reagent (Stop) substrate->adp_glo detection 5. Add Detection Reagent adp_glo->detection read 6. Read Luminescence detection->read

Caption: Workflow of the ADP-Glo™ kinase assay.

Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)

While biochemical assays are essential, they do not confirm that a compound can enter a cell and bind to its target in the complex cellular environment. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that measures target engagement in intact cells or cell lysates.[19][20][21] The principle is that a protein becomes more thermally stable when a ligand is bound to it.[20][22]

  • Cell Treatment:

    • Culture a relevant cell line (e.g., K-562) to ~80% confluency.

    • Treat cells with the test compound (e.g., 10 µM this compound) or vehicle (DMSO) for 1 hour at 37°C.

  • Heat Challenge:

    • Harvest the cells and resuspend them in a buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots at a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

    • Quantify the amount of the specific target kinase remaining in the supernatant using an appropriate method, such as Western Blot or an immunoassay like ELISA or Proximity Extension Assay (PEA).[23]

  • Data Analysis:

    • For each temperature point, plot the amount of soluble target protein relative to the unheated control.

    • Compare the melting curve of the vehicle-treated sample to the compound-treated sample. A shift in the curve to higher temperatures indicates that the compound has bound to and stabilized the target protein in the cell.

The diagram below outlines the CETSA® workflow.

G treat 1. Treat Cells with Compound or Vehicle heat 2. Heat Aliquots (Temperature Gradient) treat->heat lyse 3. Lyse Cells & Separate Soluble/Insoluble Fractions heat->lyse quantify 4. Quantify Soluble Target Protein lyse->quantify plot 5. Plot Melting Curve & Analyze Shift quantify->plot

Caption: The Cellular Thermal Shift Assay (CETSA®) workflow.

Chemical Proteomics: Kinobeads® Competition Binding Assay

To gain a broad, unbiased view of a compound's targets, chemical proteomics approaches are invaluable. The Kinobeads® assay uses a resin with multiple, non-selective kinase inhibitors immobilized on it to capture a large portion of the expressed kinome from a cell lysate.[24] A test compound is added to the lysate to compete with the beads for kinase binding. The kinases that are strongly bound by the test compound will not bind to the beads and will be depleted from the pulldown. This depletion can be quantified by mass spectrometry.[25][26][27]

  • Lysate Preparation:

    • Prepare a lysate from a relevant cell line or a mixture of cell lines to maximize kinome coverage.[27]

  • Competition Binding:

    • Aliquot the cell lysate.

    • Add the test compound at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM) or vehicle (DMSO) to the aliquots.

    • Incubate to allow the compound to bind to its targets.

  • Kinobeads® Pulldown:

    • Add the Kinobeads® resin to each lysate aliquot.

    • Incubate to allow the unbound kinases to bind to the beads.

    • Wash the beads extensively to remove non-specifically bound proteins.

  • Mass Spectrometry Analysis:

    • Elute the bound proteins from the beads and digest them into peptides.

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Identify and quantify the proteins in each sample.

    • For each identified kinase, calculate the ratio of its abundance in the compound-treated sample versus the vehicle-treated sample.

    • A significant decrease in the amount of a kinase pulled down by the beads in the presence of the compound indicates a direct binding interaction. Plotting this depletion against compound concentration allows for the determination of an apparent dissociation constant (Kd).

Part 3: Data Presentation and Comparative Analysis

Clear presentation of quantitative data is crucial for interpretation. All data should be summarized in tables for easy comparison.

Comparative Selectivity Profile

Here, we present a hypothetical dataset for our compound of interest, "Compound-X" (this compound), against a small, representative kinase panel. We compare it to Staurosporine, a well-known, non-selective kinase inhibitor, and Ruxolitinib, an FDA-approved pyrazole-based JAK inhibitor.[5]

Table 1: Comparative In Vitro Kinase Inhibition Profile (IC50, nM)

Kinase TargetCompound-X (Hypothetical IC50, nM)Staurosporine (Reference IC50, nM)[17]Ruxolitinib (Reference IC50, nM)[5]
Aurora A8515>10,000
Aurora B15020>10,000
JAK12,50083.3
JAK21,80062.8
JAK3>10,00012428
CDK29507>10,000
SRC4,2005>10,000
FLT3>10,00010>10,000

Data for Staurosporine and Ruxolitinib are representative values from the literature. Data for Compound-X is purely hypothetical for illustrative purposes.

From this hypothetical data, we could infer that Compound-X shows some preferential activity towards Aurora kinases over the other kinases tested, and is significantly more selective than the pan-kinase inhibitor Staurosporine. It shows much weaker activity against JAK kinases compared to the selective inhibitor Ruxolitinib.

The selectivity can be visualized using a kinase selectivity plot, often called a "kinome tree" or a simple bar chart for smaller panels.

G cluster_0 Hypothetical Selectivity Profile of Compound-X a Aurora A 85 nM b Aurora B 150 nM c JAK2 1,800 nM d JAK1 2,500 nM e SRC 4,200 nM f f

Caption: Hypothetical selectivity profile of Compound-X.

Conclusion

Assessing the selectivity of a novel kinase inhibitor is a critical and multi-faceted process that forms the foundation of its preclinical evaluation. As we have demonstrated with the representative compound this compound, a robust assessment cannot rely on a single data point. It requires the logical design of screening panels, the application of orthogonal, self-validating experimental methodologies—from direct enzymatic inhibition to cellular target engagement and unbiased proteomic profiling—and the clear, comparative analysis of the resulting data. By integrating these approaches, researchers can build a comprehensive and trustworthy selectivity profile, enabling informed decisions on the path to developing the next generation of targeted therapies.

References

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. [Link]

  • Protein kinase profiling assays: a technology review. PubMed. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]

  • Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. Springer Protocols. [Link]

  • Assay Development for Protein Kinase Enzymes. NCBI - NIH. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • Kinase Selectivity Panels. Reaction Biology. [Link]

  • Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. [Link]

  • How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • Selectivity and therapeutic inhibition of kinases: to be or not to be?. PMC - NIH. [Link]

  • Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. PMC. [Link]

  • Strategy toward Kinase-Selective Drug Discovery. PMC - NIH. [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications. [Link]

  • Optimized chemical proteomics assay for kinase inhibitor profiling.. Semantic Scholar. [Link]

  • Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Enhancing kinase-inhibitor activity and selectivity prediction through contrastive learning. PMC - NIH. [Link]

  • Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. PMC. [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. PMC - NIH. [Link]

  • Publications - CETSA. CETSA. [Link]

  • Protocol for LDS-1159 Competition binding assays were developed, validated and performed as described in Fabian, et al. 2005, Na. LINCS Data Portal. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • A guide to kinase inhibitors in biotech: From cancer breakthroughs to autoimmune innovations. Labiotech.eu. [Link]

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH. [Link]

  • Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. PMC - NIH. [Link]

  • Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. MDPI. [Link]

  • A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. PNAS. [Link]

  • Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities. PubMed Central. [Link]

Sources

A Researcher's Guide to Characterizing the Cross-Reactivity of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

For drug development professionals, the journey from a promising chemical entity to a clinically effective therapeutic is fraught with challenges. One of the most critical hurdles is understanding a compound's selectivity. Off-target interactions can lead to unforeseen toxicities and diminish therapeutic efficacy, representing a significant cause of late-stage drug attrition. This guide provides a comprehensive framework for characterizing the cross-reactivity profile of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine , a versatile pyrazole derivative with potential applications in pharmaceutical development, particularly as an intermediate in the synthesis of anti-inflammatory and analgesic medications.[1]

Given the limited publicly available cross-reactivity data for this specific molecule, this guide will equip researchers with the strategic and technical knowledge to generate and interpret a comprehensive selectivity profile. We will delve into the established methodologies for assessing off-target interactions and provide a comparative analysis of structurally related pyrazole-based compounds that have undergone extensive profiling. This will offer valuable insights into the potential selectivity landscape of this chemical class.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring is a five-membered heterocyclic moiety that serves as a cornerstone in the design of a wide array of therapeutic agents.[2] Its unique structural and electronic properties allow it to engage with a variety of biological targets. Notably, pyrazole derivatives have been successfully developed as potent inhibitors of protein kinases, a large family of enzymes that play a central role in cellular signaling and are frequently dysregulated in diseases such as cancer and inflammatory disorders.[3] The substituents adorning the pyrazole core are instrumental in dictating the potency and, crucially, the selectivity of these inhibitors.[3]

The Imperative of Cross-Reactivity Profiling

The very features that make kinases attractive drug targets—a conserved ATP-binding pocket—also present a significant challenge for inhibitor selectivity. Most small molecule kinase inhibitors are ATP-competitive, meaning they bind to this conserved site. Consequently, a compound designed to inhibit a specific kinase may inadvertently interact with numerous other kinases, leading to a range of off-target effects. Early and comprehensive assessment of a compound's cross-reactivity is therefore not just a regulatory requirement but a fundamental aspect of robust drug discovery. It allows for the early identification of potential liabilities, informs lead optimization strategies, and ultimately de-risks the progression of a drug candidate.[4]

Comparative Analysis: Selectivity Profiles of Marketed Pyrazole-Based Kinase Inhibitors

To contextualize the potential cross-reactivity of this compound, it is instructive to examine the selectivity profiles of established pyrazole-containing drugs. Below is a summary of the kinome-wide selectivity for two prominent examples: Ruxolitinib and Celecoxib. This data, typically generated using platforms like KINOMEscan®, provides a quantitative measure of a compound's interaction with a large panel of kinases.

CompoundPrimary Target(s)Selectivity Score (S-Score)Key Off-Targets (with Kd in nM)Reference
Ruxolitinib JAK1, JAK2S(10) = 0.035TYK2 (0.9), JAK3 (2.0), MAP3K2 (41.0), ROCK2 (52.0)[5]
Celecoxib COX-2Not a kinase inhibitorLimited kinome data available, some studies suggest off-target kinase effects[6][7][8]
Tofacitinib JAK1, JAK2, JAK3S(10) = 0.08TYK2, and a wider range of kinases at higher concentrations[9]

Note: The Selectivity Score (S-Score) is a quantitative measure of selectivity, with a lower score indicating higher selectivity. Tofacitinib, a pyrrolo[2,3-d]pyrimidine, is included for comparison as a well-characterized JAK inhibitor.

This comparative data highlights the varying degrees of selectivity that can be achieved with different chemical scaffolds targeting the same enzyme family. For instance, Ruxolitinib demonstrates high selectivity for the JAK family of kinases.[10][11][12] A comprehensive profiling campaign for this compound would aim to generate similar data to understand its position within this selectivity landscape.

Methodologies for Cross-Reactivity Profiling

A multi-pronged approach is essential for a thorough assessment of a compound's cross-reactivity. This typically involves a combination of in vitro biochemical assays and cell-based proteomics techniques.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. They are a cornerstone of selectivity profiling and can be performed in a high-throughput manner against large panels of kinases.

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase. The assay measures the amount of ADP produced, which is proportional to kinase activity.[13]

  • Compound Preparation: Serially dilute this compound in DMSO to create a range of concentrations.

  • Reaction Mixture Preparation: Prepare a master mix containing the purified kinase of interest, a suitable peptide substrate, and ATP in a kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA). The optimal concentrations of each component should be determined empirically.

  • Assay Plate Setup: In a 96-well or 384-well plate, add a small volume (e.g., 2.5 µL) of the diluted compound or a DMSO control to each well.

  • Kinase Addition: Add the kinase to each well and incubate for a brief period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.

  • Initiation of Kinase Reaction: Start the reaction by adding the substrate/ATP mixture to each well. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection:

    • Add an ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for approximately 40 minutes at room temperature.

    • Add a Kinase Detection Reagent to convert the generated ADP back to ATP, which then drives a luciferase-mediated reaction to produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.[13]

Considered a "gold standard" for its direct measurement of substrate phosphorylation, this assay utilizes radiolabeled ATP to quantify kinase activity.[14][15]

  • Reaction Setup: Prepare a reaction mixture containing the kinase, substrate, and a known concentration of [γ-³²P]ATP in kinase buffer.

  • Inhibition: Add varying concentrations of this compound or a DMSO control to the reaction mixtures.

  • Incubation: Incubate the reactions at 30°C for a predetermined time, optimized to be within the linear range of the kinase activity.[16]

  • Reaction Quenching and Substrate Capture: Stop the reaction by adding a quenching buffer (e.g., phosphoric acid) and spot the mixture onto a phosphocellulose filter membrane. The phosphorylated substrate will bind to the membrane, while the unreacted [γ-³²P]ATP is washed away.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition at each compound concentration relative to the DMSO control and determine the IC50 value.

Large-Scale Kinase Binding Assays

These platforms offer a broader view of a compound's selectivity by measuring its binding affinity to a large number of kinases simultaneously.

The KINOMEscan® platform is a widely used competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.[17][18]

  • Assay Principle: The assay utilizes DNA-tagged kinases, an immobilized ligand that binds to the active site of the kinase, and the test compound. The compound competes with the immobilized ligand for binding to the kinase.

  • Procedure: The DNA-tagged kinase is incubated with the immobilized ligand and the test compound.

  • Quantification: The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase indicates stronger competition from the test compound.

  • Data Output: The results are typically reported as the dissociation constant (Kd), providing a direct measure of binding affinity.[19]

KINOMEscan_Workflow cluster_Components Assay Components cluster_Assay Competition Binding cluster_Quantification Quantification Test_Compound Test Compound (4-bromo-3-methyl-1-phenyl- 1H-pyrazol-5-amine) Incubation Incubation Test_Compound->Incubation Kinase DNA-tagged Kinase Kinase->Incubation Ligand Immobilized Ligand Ligand->Incubation qPCR qPCR Incubation->qPCR Data_Analysis Data Analysis (Kd calculation) qPCR->Data_Analysis

KINOMEscan® Competition Binding Assay Workflow.
Chemoproteomics for Unbiased Target Deconvolution

Chemoproteomics offers a powerful, unbiased approach to identify both on-target and off-target interactions of a small molecule in a complex biological system, such as a cell lysate or even in living cells.[4][20]

This method involves immobilizing the compound of interest on a solid support to "fish out" its binding partners from a proteome.[21]

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and an affinity tag (e.g., biotin) or is suitable for immobilization on a solid support (e.g., sepharose beads).

  • Affinity Capture: Incubate the immobilized compound with a cell or tissue lysate. Proteins that bind to the compound will be captured on the solid support.

  • Competition Elution: To distinguish specific binders from non-specific ones, perform a competition experiment where the lysate is co-incubated with the immobilized probe and an excess of the free, unmodified compound. Specific binders will be competed off the solid support by the free compound.

  • Washing: Wash the solid support extensively to remove non-specifically bound proteins.

  • Elution and Protein Identification: Elute the bound proteins and identify them using mass spectrometry.

  • Data Analysis: Compare the protein profiles from the control and competition experiments to identify specific interactors of this compound.

Chemoproteomics_Workflow start Start probe_synthesis Probe Synthesis start->probe_synthesis affinity_capture Affinity Capture (Incubate with Lysate) probe_synthesis->affinity_capture competition Competition with Free Compound affinity_capture->competition washing Washing Steps competition->washing elution Elution washing->elution ms_analysis Mass Spectrometry (LC-MS/MS) elution->ms_analysis data_analysis Data Analysis (Identify Specific Binders) ms_analysis->data_analysis end End data_analysis->end

Affinity-Based Chemoproteomics Workflow.

Conclusion

Characterizing the cross-reactivity profile of a novel chemical entity like this compound is a critical step in its journey towards becoming a potential therapeutic. While direct experimental data for this compound is not yet publicly available, the methodologies and comparative data presented in this guide provide a robust framework for its comprehensive evaluation. By employing a combination of in vitro kinase assays, broad-scale binding assays, and unbiased chemoproteomics approaches, researchers can build a detailed selectivity profile. This will not only illuminate the compound's therapeutic potential but also proactively identify and mitigate risks associated with off-target effects, ultimately paving the way for the development of safer and more effective medicines.

References

  • Bantscheff, M., Lemeer, S., Savitski, M. M., & Kuster, B. (2012). Chemoproteomics-based off-target screening of small molecule drugs. Nature Biotechnology, 30(10), 984-993. [Link]

  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology, 29(11), 1046-1051. [Link]

  • Evers, A., Gohlke, H., & Klebe, G. (2003). The pyrazole moiety: a valuable scaffold for the design of protein kinase inhibitors?. Journal of Medicinal Chemistry, 46(22), 4731-4743. [Link]

  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 26(1), 127-132. [Link]

  • Quintas-Cardama, A., Vaddi, K., Liu, P., Manshouri, T., Li, J., Scherle, P. A., ... & Verstovsek, S. (2010). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 115(15), 3109-3117. [Link]

  • Shi, J. G., Chen, X., McGee, R. F., Sneed, K. B., Yeleswaram, S., & Kenna, L. A. (2012). The pharmacokinetics, pharmacodynamics, and safety of ruxolitinib (INCB018424), a selective JAK1/2 inhibitor, in healthy subjects. Journal of Clinical Pharmacology, 52(6), 809-818. [Link]

  • Talpaz, M., Paquette, R., Afrin, L., Hamburg, S., Prchal, J., Jamieson, C., ... & Jamieson, C. (2013). A phase 2 study of ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia. Blood, 121(10), 1813-1821. [Link]

  • Drug Target Commons. (n.d.). Ruxolitinib KINOMEscan screen. Drug Target Commons. [Link]

  • Paul, S., & O'Callaghan, C. A. (2012). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Pharmacogenomics, 13(11), 1313-1325. [Link]

  • Reaction Biology. (2024). HotSpot™ Kinase Screen. Reaction Biology. [Link]

  • Ghamari, N., Gholami, M., & Ghasemi, J. B. (2021). Off-target profiling of tofacitinib and baricitinib by machine learning: a focus on thrombosis and viral infection. Scientific Reports, 11(1), 1-11. [Link]

  • Wikipedia. (2024). Ruxolitinib. Wikipedia. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Tofacitinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]

  • Karra, A. S., Stippec, S., & Cobb, M. H. (2017). Assaying protein kinase activity with radiolabeled ATP. Journal of Visualized Experiments, (123), e55504. [Link]

  • Faria, J. V., & Vegi, P. F. (2013). Pyrazole: an emerging privileged scaffold in drug discovery. Mini reviews in medicinal chemistry, 13(12), 1748-1763. [Link]

  • Wodicka, L. M., Ciceri, P., Davis, M. I., Hunt, J. P., Floyd, M., Pallares, G., ... & Zarrinkar, P. P. (2010). Activation state-dependent binding of small molecule kinase inhibitors: structural insights from affinity-based proteomics. Chemistry & Biology, 17(11), 1241-1249. [Link]

  • LINCS Data Portal. (n.d.). QL-XII-47 KINOMEscan. LINCS Data Portal. [Link]

  • Lomenick, B., Hao, R., Jonai, N., Chin, R. M., Kim, M. J., & Loo, J. A. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-21989. [Link]

  • ResearchGate. (n.d.). Selective COX-2 inhibition alters the kinase activity profile. ResearchGate. [Link]

  • European Review for Medical and Pharmacological Sciences. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6563-6572. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • ResearchGate. (2017). Chemistry-based functional proteomics for drug target deconvolution. ResearchGate. [Link]

  • Prashant Mhatre. (2022). Create a Flowchart using Graphviz Dot. Medium. [Link]

  • LINCS Data Portal. (n.d.). VX-680 KINOMEscan. LINCS Data Portal. [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Eurofins Discovery. [Link]

  • National Center for Biotechnology Information. (2023). Ruxolitinib. StatPearls. [Link]

  • Eurofins DiscoverX. (n.d.). KINOMEscan® Kinase Profiling Platform. Eurofins DiscoverX. [Link]

  • ResearchGate. (2010). Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis. ResearchGate. [Link]

  • BMG LABTECH. (2020). Kinase assays. BMG LABTECH. [Link]

  • Graphviz. (n.d.). User Guide. Graphviz. [Link]

  • HMS LINCS Project. (n.d.). Assays. HMS LINCS Project. [Link]

  • Graphviz. (n.d.). DOT Language. Graphviz. [Link]

  • LINCS Data Portal. (n.d.). Binding affinity of 6 small molecule JAK inhibitors for 5 kinases. LINCS Data Portal. [Link]

  • HMS LINCS Project. (n.d.). Data. HMS LINCS Project. [Link]

  • Graphviz. (2015). Drawing graphs with dot. Graphviz. [Link]

  • BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. BellBrook Labs. [Link]

  • HMS LINCS Project. (n.d.). KINOMEscan data. HMS LINCS Project. [Link]

  • AACR Journals. (2002). Celecoxib Exhibits the Greatest Potency amongst Cyclooxygenase (COX) Inhibitors for Growth Inhibition of COX-2-negative Hematopoietic and Epithelial Cell Lines1. Cancer Research, 62(18), 5343-5348. [Link]

  • Brieflands. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical and Biomedical Research, 2(1), 1-19. [Link]

  • UK College of Medicine. (2024). An improved reporter identifies ruxolitinib as a potent and cardioprotective CaMKII inhibitor. UK College of Medicine. [Link]

  • MDPI. (2020). Insights into the Binding Recognition and Susceptibility of Tofacitinib toward Janus Kinases. Molecules, 25(22), 5347. [Link]

  • PubMed. (2010). Celecoxib inhibits cell proliferation through the activation of ERK and p38 MAPK in head and neck squamous cell carcinoma cell lines. Cancer Chemotherapy and Pharmacology, 66(5), 893-901. [Link]

  • bioRxiv. (2022). Novel Biosensor Identifies Ruxolitinib as a Potent and Cardioprotective CaMKII Inhibitor. bioRxiv. [Link]

  • National Institutes of Health. (2011). Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. Therapeutic Advances in Hematology, 2(6), 379-391. [Link]

Sources

A Comparative Guide to the Synthetic Routes of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine is a valuable heterocyclic compound, frequently utilized as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a pyrazole core with strategically placed functional groups—a bromine atom, a methyl group, an amine, and a phenyl ring—allows for diverse chemical modifications, making it a versatile building block in drug discovery and development. The demand for efficient and scalable synthetic methods for this compound is therefore of significant interest to the research and industrial communities.

This guide provides an in-depth comparison of two primary synthetic routes to this compound, offering insights into the experimental design, reaction mechanisms, and practical considerations for each approach. The information presented is intended for researchers, scientists, and professionals in the field of drug development, aiming to provide a comprehensive understanding to aid in the selection of the most suitable synthetic strategy.

Route 1: Sequential Synthesis via Bromination of a Precursor

This two-step approach involves the initial synthesis of the pyrazole core followed by a regioselective bromination.

Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine

The synthesis of the 3-methyl-1-phenyl-1H-pyrazol-5-amine precursor is typically achieved through the condensation of phenylhydrazine with a suitable β-ketonitrile, such as 3-oxobutanenitrile. This reaction is a classic and versatile method for the formation of 5-aminopyrazoles.[2][3]

Mechanism: The reaction proceeds via an initial nucleophilic attack of the phenylhydrazine on the ketone carbonyl of the β-ketonitrile, forming a hydrazone intermediate. This is followed by an intramolecular cyclization where the other nitrogen atom of the hydrazine attacks the nitrile carbon, leading to the formation of the pyrazole ring after tautomerization.[3]

Step 2: Bromination of 3-methyl-1-phenyl-1H-pyrazol-5-amine

The second step involves the regioselective bromination of the synthesized precursor at the C4 position of the pyrazole ring. The pyrazole ring is an electron-rich aromatic system, and the C4 position is susceptible to electrophilic substitution.

Experimental Considerations: A common and effective method for this bromination is the use of N-bromosuccinimide (NBS) as the brominating agent.[4] The reaction is typically carried out in a suitable solvent, such as dimethyl sulfoxide (DMSO), at room temperature. The use of NBS is advantageous as it provides a mild source of electrophilic bromine, minimizing side reactions.[4]

Route 2: Convergent Synthesis via Cyclization of a Brominated Precursor

This approach constructs the brominated pyrazole ring in a single cyclization step from a brominated starting material.

Core Reaction: This route involves the reaction of phenylhydrazine with a brominated β-dicarbonyl compound, such as ethyl 2-bromo-3-oxobutanoate.

Mechanism: The reaction is a cyclocondensation, a cornerstone in heterocyclic chemistry.[5] Phenylhydrazine first reacts with one of the carbonyl groups of the β-ketoester to form a hydrazone. Subsequent intramolecular cyclization and dehydration lead to the formation of the pyrazole ring. The bromine atom is already in place on the starting material, directing its position in the final product.[5]

Comparative Analysis

FeatureRoute 1: Sequential SynthesisRoute 2: Convergent Synthesis
Starting Materials Phenylhydrazine, 3-oxobutanenitrile, NBSPhenylhydrazine, ethyl 2-bromo-3-oxobutanoate
Number of Steps 21
Regioselectivity Achieved in the second (bromination) step.[4]Determined by the position of the bromine on the starting material.[5]
Potential Yield Generally good for both steps.Can be high in a one-pot reaction.[5]
Purification Requires purification of the intermediate and the final product.Potentially simpler purification of the final product.
Safety Involves the use of NBS, which should be handled with care.The brominated starting material may be a lachrymator.
Scalability Both steps are generally scalable.One-pot reactions are often advantageous for large-scale synthesis.

Experimental Protocols

Route 1: Sequential Synthesis

Step 1: Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-amine

  • To a solution of 3-oxobutanenitrile (1.0 eq) in ethanol, add phenylhydrazine (1.05 eq).

  • Add a catalytic amount of acetic acid.

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol/water to obtain 3-methyl-1-phenyl-1H-pyrazol-5-amine.[2][3]

Step 2: Synthesis of this compound

  • Dissolve 3-methyl-1-phenyl-1H-pyrazol-5-amine (1.0 eq) in DMSO.

  • Add N-bromosuccinimide (1.1 eq) portion-wise at room temperature.[4]

  • Stir the reaction mixture for 2-3 hours at room temperature, monitoring by TLC.

  • Pour the reaction mixture into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography or recrystallization to obtain this compound.

Route 2: Convergent Synthesis

Synthesis of this compound

  • In a round-bottom flask, dissolve ethyl 2-bromo-3-oxobutanoate (1.0 eq) in absolute ethanol.[5]

  • Add phenylhydrazine (1.1 eq) to the solution, followed by a catalytic amount of glacial acetic acid.[5]

  • Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.[5]

  • After completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • The crude product can be worked up by extraction and purified by column chromatography or recrystallization to yield the final product.[5]

Visualizations

Route1 cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Bromination Phenylhydrazine Phenylhydrazine Condensation Condensation Phenylhydrazine->Condensation 3-Oxobutanenitrile 3-Oxobutanenitrile 3-Oxobutanenitrile->Condensation Precursor 3-methyl-1-phenyl-1H-pyrazol-5-amine Condensation->Precursor Bromination Bromination Precursor->Bromination NBS N-Bromosuccinimide NBS->Bromination Final_Product This compound Bromination->Final_Product

Caption: Workflow for Route 1: Sequential Synthesis.

Route2 Phenylhydrazine_R2 Phenylhydrazine Cyclocondensation Cyclocondensation Phenylhydrazine_R2->Cyclocondensation Brominated_Ketoester Ethyl 2-bromo-3-oxobutanoate Brominated_Ketoester->Cyclocondensation Final_Product_R2 This compound Cyclocondensation->Final_Product_R2

Caption: Workflow for Route 2: Convergent Synthesis.

Conclusion

Both routes presented offer viable pathways to this compound. The choice between them will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the laboratory's capabilities for purification. Route 2, being a one-pot synthesis, may be more efficient for larger scale production, while Route 1 offers a more modular approach where the precursor can be synthesized and stored before proceeding to the bromination. Careful consideration of the pros and cons of each route will enable the researcher to select the most appropriate method for their specific needs.

References

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. (n.d.). Retrieved from [Link]

  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 15(1), 37. (2021). Retrieved from [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. (n.d.). Retrieved from [Link]

  • Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine. (2015). Google Patents.
  • Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Halogenations of 3-aryl-1H-pyrazol-5-amines. Beilstein Archives. (2021). Retrieved from [Link]

  • 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. Molbank, 2009(4), M638. (2009). Retrieved from [Link]

  • Investigation of Pyrazole Compounds. I. The Reaction Product of Phenylhydrazine and Ethyl Cyanoacetate. Journal of the American Chemical Society, 67(11), 1965-1967. (1945). Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. (2011). Retrieved from [Link]

  • 1,3-Disulfonic Acid Imidazolium Trifluoroacetate as a Highly Efficient and Dual-Functional Catalyst for the Pseudo Five-Component Reaction of Phenylhydrazine with Ethyl Acetoacetate and Arylaldehydes. Organic Chemistry Research, 4(2), 174-181. (2018). Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). ResearchGate. Retrieved from [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179-197. (2011). Retrieved from [Link]

Sources

The Therapeutic Potential of 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, recognized for its remarkable versatility and presence in numerous clinically approved drugs.[1] Within this privileged heterocyclic family, 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine serves as a pivotal starting material for the synthesis of a diverse array of bioactive molecules.[1][2] Its unique arrangement of a reactive bromine atom and a nucleophilic amine group on the pyrazole core allows for extensive chemical modifications, leading to the generation of analogs with tailored pharmacological profiles. This guide provides a comparative analysis of the efficacy of these analogs in various disease models, supported by experimental data, to aid researchers in navigating the therapeutic landscape of this promising compound class.

I. Anticancer Efficacy: Targeting the Engines of Cell Proliferation

Substituted pyrazole derivatives have demonstrated significant potential as anticancer agents by targeting key regulators of cell growth and survival.[3][4] The structural modifications on the this compound backbone can profoundly influence their potency and selectivity against different cancer cell lines.

Kinase Inhibition: A Primary Mechanism of Action

A predominant mechanism through which pyrazole analogs exert their anticancer effects is the inhibition of protein kinases, which are crucial components of intracellular signaling pathways that drive tumorigenesis.[3]

Fibroblast Growth Factor Receptor (FGFR) Inhibition:

Analogs of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide have emerged as potent inhibitors of the FGFR signaling pathway, which is frequently dysregulated in a variety of solid tumors.[3] Inhibition of FGFRs by these compounds can effectively block downstream signaling cascades responsible for cancer cell proliferation and survival.[3] A representative compound from a related series, designated as 10h , has shown broad-spectrum inhibitory activity against multiple FGFR isoforms.[3]

Breast Cancer Kinase (BRK/PTK6) Inhibition:

Derivatives based on the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold have been identified as selective inhibitors of Breast Tumor Kinase (BRK), also known as Protein Tyrosine Kinase 6 (PTK6).[5] These compounds have demonstrated low nanomolar potency in biochemical assays and are suggested to function as Type I inhibitors, binding to the active DFG-in conformation of the kinase.[5]

Comparative Analysis of In Vitro Anticancer Activity

The following table summarizes the cytotoxic effects of various pyrazole analogs against different human cancer cell lines. This data highlights how substitutions on the pyrazole core can modulate anticancer potency.

Compound IDCore Structure ModificationCancer Cell LineIC50 (µM)Reference
Compound 3i 4,4'-(3,4-Dihydroxyphenyl)methylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)RKO (Colon Carcinoma)9.9 ± 1.1[4]
Compound 7d 1-Aryl-1H-pyrazole-fused curcumin analogMDA-MB-231 (Breast Cancer)~5[6]
Compound 7h 1-Aryl-1H-pyrazole-fused curcumin analogMDA-MB-231 (Breast Cancer)~2.5[6]
Compound 10c 1-Aryl-1H-pyrazole-fused curcumin analogMDA-MB-231 (Breast Cancer)~7.5[6]
Compound 51 1H-pyrazolo[3,4-d]pyrimidine derivativeMDA-MB-231 (Breast Cancer)(Anti-migratory activity)[5]

II. Anti-inflammatory Activity: Quelling the Fire of Inflammation

Chronic inflammation is a key pathological feature of numerous diseases. Pyrazole derivatives have long been investigated for their anti-inflammatory properties, with some analogs exhibiting potent activity in preclinical models.[7][8]

Cyclooxygenase (COX) Inhibition

A well-established mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. Certain pyrazolone derivatives have shown inhibitory activity against both COX-1 and COX-2 isoforms.[8] The development of selective COX-2 inhibitors is a key area of research to minimize the gastrointestinal side effects associated with non-selective COX inhibition. The structural features of the 1,5-diarylpyrazole class of compounds have been extensively optimized to achieve potent and selective COX-2 inhibition, leading to the discovery of celecoxib.[9]

Comparative Analysis of In Vivo Anti-inflammatory Activity

The carrageenan-induced paw edema model in rats is a standard assay to evaluate the acute anti-inflammatory activity of novel compounds. The table below presents the efficacy of a representative pyrazolone derivative in this model.

Compound IDModificationAnimal ModelDose% Inhibition of EdemaReference
Compound 8d 1-[1H-benzimidazol-1-yl(phenyl)methyl]-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-oneRat200mg/kg75%[7]

III. Experimental Protocols

To ensure scientific rigor and reproducibility, detailed experimental methodologies are crucial. The following section provides step-by-step protocols for key assays used to evaluate the efficacy of this compound analogs.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT-116)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vivo Carrageenan-Induced Paw Edema Assay

This assay assesses the acute anti-inflammatory activity of compounds in rodents.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% in saline)

  • Test compounds (suspended in a suitable vehicle, e.g., 1% Tween-80)

  • Reference drug (e.g., celecoxib)

  • Pletismometer

Procedure:

  • Fast the animals overnight with free access to water.

  • Administer the test compounds or reference drug orally or intraperitoneally.

  • After a specific time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Calculate the percentage inhibition of edema for each group compared to the control group.[7]

In Vitro Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

  • Recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Test compounds

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • 96-well or 384-well plates

  • Plate reader

Procedure:

  • Add the test compound at various concentrations to the wells of a microplate.

  • Add the kinase and substrate to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time.

  • Stop the reaction and add the detection reagent.

  • Measure the signal (e.g., luminescence or fluorescence) using a plate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

IV. Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes targeted by these pyrazole analogs is essential for a deeper understanding of their mechanism of action.

FGFR Signaling Pathway and Inhibition

FGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FGF FGF Ligand FGFR FGFR FGF->FGFR Binds RAS RAS FGFR->RAS PI3K PI3K FGFR->PI3K PLCg PLCγ FGFR->PLCg RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation DAG DAG PLCg->DAG IP3 IP3 PLCg->IP3 PKC PKC DAG->PKC PKC->Proliferation Inhibitor Pyrazole Analogs Inhibitor->FGFR Inhibits

Caption: FGFR signaling pathway and its inhibition by pyrazole analogs.

In Vivo Tumor Xenograft Model Workflow

Xenograft_Workflow start Cancer Cell Culture implantation Subcutaneous Implantation into Immunocompromised Mice start->implantation growth Tumor Growth Monitoring implantation->growth randomization Randomization into Treatment Groups growth->randomization treatment Treatment with Vehicle or Test Compound randomization->treatment measurement Tumor Volume & Body Weight Measurement treatment->measurement Regularly endpoint Endpoint Analysis (e.g., Tumor Weight, Biomarkers) measurement->endpoint finish Data Analysis endpoint->finish

Caption: General workflow for an in vivo tumor xenograft study.

V. Conclusion and Future Directions

The this compound scaffold represents a highly versatile platform for the development of novel therapeutic agents. Analogs derived from this core structure have demonstrated significant efficacy in preclinical models of cancer and inflammation, primarily through the inhibition of key protein kinases and enzymes involved in these disease processes. The structure-activity relationship studies, although not exhaustive for this specific scaffold, suggest that targeted modifications can lead to potent and selective inhibitors.

Future research should focus on the systematic synthesis and evaluation of a broader library of analogs to establish a more comprehensive understanding of the structure-activity relationships. In vivo efficacy studies in relevant animal models are crucial to validate the therapeutic potential of the most promising candidates. Furthermore, detailed mechanistic studies will be essential to elucidate the precise molecular targets and signaling pathways modulated by these compounds, ultimately paving the way for their clinical development.

References

  • Bmc Chemistry. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]

  • Lead Sciences. (n.d.). 4-Bromo-3-phenyl-1H-pyrazol-5-amine. [Link]

  • MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Discovery of novel 1H-pyrazolo[3,4-d]pyrimidine derivatives as BRK/PTK6 inhibitors. [Link]

  • National Center for Biotechnology Information (PubMed). (2020). Development of pyrazolo[3,4-d]pyrimidine-6-amine-based TRAP1 inhibitors that demonstrate in vivo anticancer activity in mouse xenograft models. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. [Link]

  • ResearchGate. (n.d.). Development of Pyrazolo[3,4-d]pyrimidine-6-amine-Based TRAP1 Inhibitors That Demonstrate In Vivo Anticancer Activity in Mouse Xenograft Models. [Link]

  • ACS Publications. (2022). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. [Link]

  • Journal of Applied Pharmaceutical Science. (2011). Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. [Link]

  • MDPI. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • National Center for Biotechnology Information (PubMed). (2014). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. [Link]

  • Semantic Scholar. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. [Link]

  • National Center for Biotechnology Information (PMC). (n.d.). Development of Novel Class of Phenylpyrazolo[3,4-d]pyrimidine-Based Analogs with Potent Anticancer Activity and Multitarget Enzyme Inhibition Supported by Docking Studies. [Link]

  • National Center for Biotechnology Information (PubMed). (2014). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. [Link]

  • National Center for Biotechnology Information (PubMed). (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). [Link]

  • MDPI. (2023). Synthesis, and Anticancer Evaluation of 4-[(Indol-3-yl)-arylmethyl]-1-phenyl-3-methyl-5-pyrazolone Derivatives via a Magnetic Aminated Starch Biocatalyst. [Link]

Sources

A Head-to-Head In Vitro Comparison of Pyrazole-Based Kinase Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the pyrazole scaffold represents a cornerstone in the design of targeted kinase inhibitors. Its prevalence in clinically approved drugs underscores its importance. This guide provides a detailed, head-to-head in vitro comparison of two key classes of pyrazole-containing kinase inhibitors: JAK inhibitors (Ruxolitinib vs. Baricitinib) and CDK inhibitors (AT7519 vs. Flavopiridol). We will delve into the experimental data that differentiates these molecules, offering insights into the causality behind experimental choices and providing detailed, self-validating protocols to ensure scientific integrity.

The Central Role of Kinases in Cellular Signaling

Protein kinases are fundamental regulators of a vast array of cellular processes, including proliferation, differentiation, and survival. Their dysregulation is a common feature in many diseases, most notably cancer, making them prime therapeutic targets. The pyrazole ring is a privileged structure in medicinal chemistry, forming the core of numerous successful kinase inhibitors.[1]

Section 1: A Comparative Analysis of JAK Inhibitors: Ruxolitinib vs. Baricitinib

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, playing a pivotal role in immunity and hematopoiesis.[2] Both Ruxolitinib and Baricitinib are potent, orally bioavailable pyrazole-based inhibitors targeting the JAK family, but with distinct selectivity profiles that influence their therapeutic applications and potential side effects.

Mechanism of Action: Targeting the JAK-STAT Pathway

The canonical JAK-STAT signaling cascade is initiated upon cytokine binding to its receptor, leading to the activation of receptor-associated JAKs. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate gene expression.[2] Ruxolitinib and Baricitinib act as ATP-competitive inhibitors, binding to the kinase domain of JAKs and preventing the phosphorylation of STATs.

Diagram 1: The JAK-STAT Signaling Pathway and Point of Inhibition

JAK-STAT_Pathway The JAK-STAT signaling pathway and the point of inhibition by Ruxolitinib and Baricitinib. cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK (JAK1/JAK2) Cytokine_Receptor->JAK Activation Cytokine Cytokine Cytokine->Cytokine_Receptor Binding STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Transcription Inhibitor Ruxolitinib / Baricitinib Inhibitor->JAK Inhibition

Caption: The JAK-STAT signaling pathway and the point of inhibition by Ruxolitinib and Baricitinib.

In Vitro Kinase Inhibition Profile

A direct comparison of the inhibitory activity of Ruxolitinib and Baricitinib against the JAK family kinases reveals subtle but important differences in their selectivity.

KinaseRuxolitinib IC50 (nM)Baricitinib IC50 (nM)
JAK1~3Potent Inhibition
JAK2~3Potent Inhibition
JAK3~430Less Potent Inhibition
TYK2-Less Potent Inhibition
Data synthesized from multiple sources.[3]

Baricitinib is noted to be a more specific JAK1/2 inhibitor compared to Ruxolitinib.[4] This increased selectivity for JAK1/2 over JAK3 may contribute to a different side effect profile, as JAK3 is crucial for the signaling of several interleukins involved in lymphocyte development and function.

Cellular Assays: Assessing Functional Outcomes

Beyond biochemical assays, evaluating the effects of these inhibitors in a cellular context is crucial. A key functional outcome of JAK inhibition is the suppression of cytokine-induced STAT phosphorylation.

Table 2: Comparison of Cellular Activity

AssayCell LineStimulantRuxolitinib EffectBaricitinib Effect
STAT3 PhosphorylationHuman PBMCsIL-6InhibitionInhibition
Pro-inflammatory Cytokine Production (TNF-α)THP-1LPSInhibitionInhibition
Platelet AggregationHuman PlateletsCRP-XLInhibitionInhibition
Data synthesized from multiple sources.[5][6]

Both Ruxolitinib and Baricitinib effectively inhibit downstream signaling in response to inflammatory stimuli.[5][6] Notably, both have been shown to impair glycoprotein VI-mediated platelet function, which could have clinical implications for hemostasis.[5]

Section 2: A Comparative Analysis of CDK Inhibitors: AT7519 vs. Flavopiridol

Cyclin-dependent kinases (CDKs) are a family of serine/threonine kinases that are essential for the regulation of the cell cycle.[7] Their sequential activation drives the progression through the different phases of the cell cycle. Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation. AT7519 and Flavopiridol are two pyrazole-containing CDK inhibitors that have been extensively studied, with Flavopiridol being the first CDK inhibitor to enter clinical trials.[8]

Mechanism of Action: Halting the Cell Cycle Engine

CDKs form complexes with their regulatory partners, cyclins, to become active. These complexes then phosphorylate a variety of substrates, including the retinoblastoma protein (Rb), to promote cell cycle progression.[7] AT7519 and Flavopiridol are ATP-competitive inhibitors of multiple CDKs, leading to cell cycle arrest and, in many cases, apoptosis.[8][9]

Diagram 2: The Cell Cycle and Points of Inhibition by CDK Inhibitors

Cell_Cycle_Inhibition The cell cycle and points of inhibition by AT7519 and Flavopiridol. G1 G1 Phase S S Phase (DNA Replication) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition M->G1 CDK4_6_CyclinD CDK4/6-Cyclin D CDK4_6_CyclinD->G1 CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 CDK2_CyclinA CDK2-Cyclin A CDK2_CyclinA->S CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->M Inhibitors AT7519 / Flavopiridol Inhibitors->CDK4_6_CyclinD Inhibitors->CDK2_CyclinE Inhibitors->CDK2_CyclinA Inhibitors->CDK1_CyclinB

Caption: The cell cycle and points of inhibition by AT7519 and Flavopiridol.

In Vitro Kinase Inhibition Profile

A key distinction between AT7519 and Flavopiridol lies in their potency and selectivity against different CDK family members.

Table 3: Head-to-Head Comparison of CDK Inhibition (IC50, nM)

KinaseAT7519 IC50 (nM)Flavopiridol IC50 (nM)
CDK1210~40
CDK247-
CDK4100-
CDK5--
CDK613-
CDK9<10-
Data synthesized from multiple sources.[9][10]

AT7519 demonstrates potent inhibition across multiple CDKs, including CDK1, CDK2, CDK4, CDK6, and CDK9.[10] Flavopiridol is also a pan-CDK inhibitor but with a different selectivity profile.[9] The potent inhibition of CDK9 by AT7519 is significant, as CDK9 is a key regulator of transcription, and its inhibition can lead to the downregulation of anti-apoptotic proteins like Mcl-1.

Cellular Assays: Dissecting the Anti-Proliferative Effects

The broad-spectrum inhibition of CDKs by these compounds translates into potent anti-proliferative activity in a variety of cancer cell lines.

Table 4: Comparison of Anti-Proliferative Activity (IC50, nM) in Cancer Cell Lines

Cell LineCancer TypeAT7519 IC50 (nM)Flavopiridol IC50 (nM)
HCT116Colon170-
MCF-7Breast40-
SW620Colon940-
U266Multiple Myeloma500-
Data synthesized from multiple sources.[10][11]

AT7519 exhibits potent anti-proliferative activity across a range of human tumor cell lines, with IC50 values in the nanomolar range.[10][11] A critical aspect of characterizing CDK inhibitors is to assess their impact on the cell cycle distribution.

Expected Outcomes from Cell Cycle Analysis:

Treatment with either AT7519 or Flavopiridol is expected to induce cell cycle arrest, typically at the G1/S and G2/M checkpoints.[8][12] This can be quantified by flow cytometry after staining cells with a DNA-intercalating dye like propidium iodide.

Experimental Protocols

To ensure the reproducibility and validity of in vitro comparisons, adherence to detailed and well-controlled protocols is paramount. The following section provides step-by-step methodologies for key assays discussed in this guide.

Diagram 3: General Experimental Workflow for In Vitro Inhibitor Comparison

Experimental_Workflow General experimental workflow for in vitro inhibitor comparison. Start Start: Select Inhibitors & Targets Biochemical_Assay Biochemical Assay (e.g., KinaseGlo, HTRF) Determine IC50 Start->Biochemical_Assay Cell_Culture Cell Culture (Select relevant cell lines) Start->Cell_Culture Data_Analysis Data Analysis & Interpretation Biochemical_Assay->Data_Analysis Cell_Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) Determine GI50 Cell_Culture->Cell_Viability Mechanism_of_Action Mechanism of Action Studies Cell_Viability->Mechanism_of_Action Western_Blot Western Blot (Target phosphorylation, downstream effectors) Mechanism_of_Action->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_of_Action->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V staining) Mechanism_of_Action->Apoptosis_Assay Western_Blot->Data_Analysis Cell_Cycle->Data_Analysis Apoptosis_Assay->Data_Analysis

Caption: General experimental workflow for in vitro inhibitor comparison.

Protocol 1: In Vitro Biochemical Kinase Assay (Example: JAK1)

This protocol describes a generic method to determine the IC50 value of an inhibitor against a purified kinase using a luminescence-based assay.

Reagents & Materials:

  • Recombinant human JAK1 (catalytic domain)

  • ATP and a suitable peptide substrate (e.g., IRS1 peptide)

  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20

  • Test Inhibitor (e.g., Ruxolitinib): Serially diluted in 100% DMSO, then further diluted in Assay Buffer

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • 384-well white, flat-bottom plates

  • Luminometer

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the inhibitor in Assay Buffer. The final DMSO concentration in the assay should be kept below 1%.

  • Enzyme and Substrate Preparation: Dilute the JAK1 enzyme and peptide substrate in Assay Buffer to the desired concentrations.

  • Assay Reaction:

    • Add 5 µL of the diluted inhibitor or vehicle (Assay Buffer with DMSO) to the wells of the 384-well plate.

    • Add 10 µL of the enzyme/substrate mix to each well to initiate the reaction.

    • Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Add 15 µL of Kinase-Glo® reagent to each well.

    • Incubate at room temperature for 10 minutes to allow the luminescent signal to stabilize.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the use of the MTT assay to determine the anti-proliferative effect of an inhibitor on cultured cells.[13][14]

Reagents & Materials:

  • Cancer cell line of interest (e.g., HCT116)

  • Complete cell culture medium

  • Test Inhibitor (e.g., AT7519): Dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight.

  • Compound Treatment: Prepare serial dilutions of the inhibitor in complete medium and add 100 µL to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% inhibition of cell growth) value by non-linear regression analysis.

Protocol 3: Western Blot Analysis for Phospho-Protein Levels

This protocol describes the detection of changes in the phosphorylation status of a target protein (e.g., p-STAT3 or p-Rb) following inhibitor treatment.

Reagents & Materials:

  • Cultured cells and test inhibitor

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-STAT3, anti-total STAT3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis: Treat cells with the inhibitor for the desired time. Wash with ice-cold PBS and lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane in blocking buffer for 1 hour at room temperature. Incubate with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities using densitometry software and normalize the phospho-protein signal to the total protein and a loading control (e.g., β-actin).

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[12][15]

Reagents & Materials:

  • Cultured cells and test inhibitor

  • PBS

  • 70% cold ethanol

  • PI/RNase A staining solution

Procedure:

  • Cell Treatment and Harvesting: Treat cells with the inhibitor for the desired time. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Resuspend the cell pellet in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Conclusion

This guide provides a framework for the head-to-head in vitro comparison of pyrazole-based kinase inhibitors. By combining robust biochemical and cell-based assays with a thorough understanding of the underlying signaling pathways, researchers can effectively differentiate between inhibitors and make informed decisions in the drug discovery and development process. The provided protocols serve as a starting point for establishing reliable and reproducible in vitro characterization of these important therapeutic agents.

References

  • Flow cytometry-assisted quantification of cell cycle arrest in cancer cells treated with CDK4/6 inhibitors. The Luxembourg Institute of Health Research Portal. 2024 Jan 30. Available from: [Link]

  • A western blot assay to measure cyclin dependent kinase activity in cells or in vitro without the use of radioisotopes. PubMed. 2013 Sep 17. Available from: [Link]

  • MTT Cell Assay Protocol. Available from: [Link]

  • Cyclin-dependent kinase inhibitor AT7519 as a potential drug for MYCN-dependent neuroblastoma. PMC - NIH. Available from: [Link]

  • AT7519, A NOVEL SMALL MOLECULE MULTI-CYCLIN DEPENDENT KINASE INHIBITOR, INDUCES APOPTOSIS IN MULTIPLE MYELOMA VIA GSK-3β ACTIVATION AND RNA POLYMERASE II INHIBITION. NIH. Available from: [Link]

  • The CDK inhibitor AT7519 inhibits human glioblastoma cell growth by inducing apoptosis, pyroptosis and cell cycle arrest. PubMed Central. 2023 Jan 9. Available from: [Link]

  • Detailed protocol for MTT Cell Viability and Proliferation Assay. ResearchHub. 2024 Apr 2. Available from: [Link]

  • Evaluation of cell cycle inhibitors by flow cytometry. Auctores | Journals. Available from: [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC - PubMed Central. 2023 Nov 7. Available from: [Link]

  • Protocols for Characterization of Cdk5 Kinase Activity. PMC - PubMed Central. Available from: [Link]

  • Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines. AACR Journals. 2009 Feb 11. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. PMC - PubMed Central. 2022 Nov 20. Available from: [Link]

  • Basic Methods of Cell Cycle Analysis. MDPI. 2023 Feb 12. Available from: [Link]

  • JAK1 Activity Assay | Inhibitor Screening Kits. BellBrook Labs. Available from: [Link]

  • Western blot analysis of Cdk-1, cyclin A, and cyclin B protein... ResearchGate. Available from: [Link]

  • Assaying cell cycle status using flow cytometry. PMC - NIH. Available from: [Link]

  • In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments. Available from: [Link]

  • Design, synthesis, and biological evaluation of novel ruxolitinib and baricitinib analogues for potential use against COVID‐19. Semantic Scholar. 2022 Nov 8. Available from: [Link]

  • Selectivity, efficacy and safety of JAKinibs: new evidence for a still evolving story. Available from: [Link]

  • Janus kinase inhibitors ruxolitinib and baricitinib impair glycoprotein-VI mediated platelet function. PMC. Available from: [Link]

  • Baricitinib is superior to ruxolitinib for the expansion of natural... ResearchGate. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Validating the Mechanism of Action of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The compound 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine is a versatile derivative recognized for its potential in developing anti-inflammatory and analgesic agents.[2] However, for many such research compounds, the precise molecular mechanism of action (MoA) remains unelucidated. A definitive understanding of how a compound interacts with its molecular target and modulates downstream pathways is paramount for successful drug development, enabling rational optimization and predicting potential side effects.[3]

Phase 1: Unbiased Target Identification and Hypothesis Generation

The foundational step in MoA validation is to identify the direct molecular target(s) of the compound within a native biological system. To avoid preconceived notions, we begin with unbiased, proteome-wide screening methods that do not require chemical modification of the compound.[4][5]

Core Methodologies for Target Discovery

Two primary classes of techniques are employed: label-free methods that measure changes in protein stability and affinity-based methods that capture binding partners.

  • Label-Free, In-Situ Target Identification: These methods are powerful as they assess the compound in its natural state, interacting with proteins in a complex cellular environment.

    • Cellular Thermal Shift Assay (CETSA®): This technique is based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[6][7] Cells are treated with the compound, heated across a temperature gradient, and the amount of remaining soluble protein is quantified, generating a "melting curve."[8] A shift in this curve indicates direct target engagement.[6][9]

    • Drug Affinity Responsive Target Stability (DARTS): This method leverages the concept that compound binding can protect a target protein from protease-mediated degradation.[10] Cell lysates are treated with the compound and then subjected to limited proteolysis. Target proteins are identified as those that show increased resistance to digestion in the presence of the compound.[4]

  • Affinity-Based Target Identification: These methods use an immobilized form of the compound or a broad-spectrum affinity matrix to "pull down" interacting proteins from a cell lysate.

    • Kinobeads Competition Profiling: Given that many pyrazole derivatives target kinases, this is a highly relevant approach.[1] Kinobeads are composed of broad-spectrum kinase inhibitors immobilized on a resin, which capture a large portion of the cellular kinome.[11][12] In a competition experiment, cell lysate is pre-incubated with our soluble compound of interest. A reduction in the amount of a specific kinase binding to the beads indicates that our compound is competing for the same binding site.[13][14]

Experimental Workflow: Target Identification

The following diagram illustrates a logical workflow for the initial target identification phase.

G cluster_0 Phase 1: Target Identification Compound This compound CETSA Cellular Thermal Shift Assay (CETSA) Compound->CETSA DARTS Drug Affinity Responsive Target Stability (DARTS) Compound->DARTS Kinobeads Kinobeads Competition Binding Compound->Kinobeads Cells Disease-Relevant Cell Line (e.g., Macrophages, Neurons) Cells->CETSA Treat Cells Lysate Cell Lysate Lysate->DARTS Treat Lysate Lysate->Kinobeads Compete in Lysate MS LC-MS/MS Proteomics Analysis CETSA->MS DARTS->MS Kinobeads->MS Hits List of Putative Target Proteins MS->Hits Data Analysis & Hit Triaging

Caption: Workflow for unbiased identification of protein targets.

Data Summary & Comparison of Methods

The output from these experiments is a list of candidate proteins. The strength of this approach lies in cross-referencing hits from orthogonal methods. A protein identified by both a stability-based assay (CETSA/DARTS) and a binding-based assay (Kinobeads) is a high-confidence candidate.

Method Principle Advantages Limitations Hypothetical High-Confidence Hit
CETSA Ligand-induced thermal stabilizationIn-cell, label-free, physiological contextLower throughput, requires specific antibody or MSG-Protein Coupled Receptor X (GPCR-X)
DARTS Ligand-induced protease resistanceLabel-free, no heating requiredMay miss targets not stabilized against proteolysisG-Protein Coupled Receptor X (GPCR-X)
Kinobeads Competition for binding to affinity matrixBroad kinome coverage, well-establishedLimited to ATP-competitive binders, requires lysisCyclin-Dependent Kinase Y (CDK-Y)

Phase 2: Target Validation and Biophysical Characterization

Identifying a putative target is not sufficient; we must rigorously validate the direct physical interaction. This phase uses orthogonal in vitro and cellular assays to confirm binding and quantify the interaction kinetics.

In Vitro Biophysical Validation

Using purified recombinant protein of the top candidate (e.g., GPCR-X), we can directly measure the binding affinity and thermodynamics.

  • Surface Plasmon Resonance (SPR): Immobilize the target protein on a sensor chip and flow the compound over it. SPR measures changes in the refractive index at the surface, allowing for real-time determination of association (k_on) and dissociation (k_off) rates, and the equilibrium dissociation constant (K_D).

  • Isothermal Titration Calorimetry (ITC): Measures the heat released or absorbed during the binding event, providing a complete thermodynamic profile of the interaction (K_D, ΔH, and ΔS).

Cellular Target Engagement Confirmation

To ensure the in vitro binding translates to the cellular environment, we must confirm target engagement in intact cells.

  • Targeted CETSA: This is a crucial validation step. Instead of proteome-wide MS, we use Western blotting to specifically detect the candidate protein (GPCR-X). A dose-dependent thermal shift upon compound treatment provides strong evidence of direct target engagement in a physiological context.[8][15]

Detailed Protocol: Targeted CETSA with Western Blot Detection
  • Cell Culture & Treatment: Plate a relevant cell line (e.g., HEK293 cells overexpressing GPCR-X) to 80-90% confluency. Treat cells with a range of concentrations of this compound (e.g., 0.1 µM to 50 µM) and a vehicle control (DMSO) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot cell suspensions from each treatment group into PCR tubes. Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40°C to 65°C in 2°C increments) for 3 minutes, followed by cooling at 4°C for 3 minutes. Include an unheated control.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen followed by a 25°C water bath) to maintain protein integrity without detergents.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Protein Quantification & Western Blot: Carefully collect the supernatant (soluble fraction). Normalize total protein concentration across all samples using a BCA assay. Analyze equal amounts of protein by SDS-PAGE and Western blot using a validated primary antibody against GPCR-X.

  • Data Analysis: Quantify band intensities using densitometry. For each treatment group, plot the percentage of soluble GPCR-X relative to the unheated control against the temperature. Determine the melting temperature (T_m) and assess the shift (ΔT_m) induced by the compound.

Comparative Data: Binding Affinity and Cellular Engagement

Here, we compare our lead compound to a hypothetical alternative, "Compound B," a known modulator of GPCR-X.

Parameter This compound Alternative: Compound B (Known GPCR-X Ligand) Interpretation
SPR K_D (in vitro) 150 nM50 nMBoth compounds bind directly to the purified target. Compound B has a higher affinity.
CETSA ΔT_m (in-cell) +4.2°C at 10 µM+5.5°C at 10 µMBoth compounds engage and stabilize the target in live cells, confirming physiological relevance.

Phase 3: Delineating the Downstream Signaling Pathway

With a validated target (GPCR-X), the next step is to understand the functional consequence of binding. Is the compound an agonist, antagonist, or inverse agonist? What signaling pathways are modulated?

GPCR Signaling Assays

GPCRs primarily signal through heterotrimeric G proteins, which in turn modulate the production of second messengers.[16][17] Key assays include:

  • Second Messenger Assays: Measure the intracellular accumulation of key signaling molecules.

    • cAMP Assays: For Gs or Gi-coupled receptors, changes in cyclic AMP levels can be measured using luminescence or FRET-based biosensors (e.g., cAMP-Glo™ Assay).[18]

    • Calcium Flux Assays: For Gq-coupled receptors, ligand binding triggers the release of intracellular calcium, which can be monitored with fluorescent dyes (e.g., Fluo-4).

  • β-Arrestin Recruitment Assays: Ligand binding can also trigger the recruitment of β-arrestin proteins, which desensitizes G protein signaling but can initiate separate signaling cascades. Assays like the Tango™ GPCR assay can quantify this interaction.[19]

  • G-Protein Activation Assays: Directly measure the activation of G proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes upon receptor stimulation.[20]

Signaling Pathway Diagram: Canonical GPCR Activation

G cluster_0 cluster_1 Plasma Membrane cluster_2 Ligand Compound GPCR GPCR-X (Target) Ligand->GPCR Binds G_Protein Gαβγ (Inactive) GPCR->G_Protein Activates Arrestin β-Arrestin GPCR->Arrestin Recruits G_alpha Gα-GTP G_Protein->G_alpha GDP->GTP Exchange G_betagamma Gβγ G_Protein->G_betagamma Dissociates Effector Effector (e.g., Adenylyl Cyclase) G_alpha->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Generates Downstream Downstream Cellular Response Second_Messenger->Downstream Arrestin->Downstream

Caption: A simplified GPCR signaling cascade.

Comparative Data: Functional Impact on Signaling

We compare our compound's activity against Compound B (a known agonist) and Compound C (a known antagonist) for GPCR-X, which we will hypothetically define as a Gi-coupled receptor.

Assay Vehicle (DMSO) Compound B (Agonist) Compound C (Antagonist) Our Compound Inferred Activity
cAMP Level (nM) 10025 (EC₅₀=20nM)9895No agonist activity
cAMP Level (Agonist + Cmpd) N/A258580Antagonist
β-Arrestin Recruitment (RLU) 1000500011001050No biased agonism

Interpretation: The data strongly suggest that this compound acts as an antagonist of GPCR-X. It does not decrease cAMP on its own but effectively blocks the cAMP reduction caused by the known agonist (Compound B).

Phase 4: Phenotypic Validation in a Disease-Relevant Model

The final and most critical phase is to link the molecular MoA (antagonism of GPCR-X) to a cellular phenotype, ideally one related to its purported anti-inflammatory effects. The gold standard for this is to demonstrate that the compound's activity is dependent on the presence of its target.

Target-Dependent Validation Using Genetic Tools
  • CRISPR/Cas9 Knockout or siRNA Knockdown: We can use genetic tools to eliminate or reduce the expression of GPCR-X in our model cell line (e.g., a macrophage cell line like RAW 264.7). The central hypothesis is that if GPCR-X is the true target, the compound's biological effect should be significantly diminished or abolished in the knockout/knockdown cells compared to wild-type cells.[21]

Detailed Protocol: siRNA Knockdown and Phenotypic Assay
  • Cell Culture and Transfection: Culture RAW 264.7 cells. Transfect one group of cells with siRNA targeting GPCR-X mRNA and a control group with a non-targeting scramble siRNA. After 48-72 hours, confirm knockdown efficiency via qPCR or Western blot.

  • Cell Treatment and Stimulation: Pre-treat both wild-type (WT), scramble siRNA, and GPCR-X knockdown (KD) cells with our compound or vehicle for 1 hour.

  • Inflammatory Challenge: Stimulate the cells with an inflammatory agent, such as lipopolysaccharide (LPS), for 6 hours.

  • Phenotypic Readout: Collect the cell culture supernatant. Measure the concentration of a key inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using an ELISA kit.

  • Data Analysis: Compare the levels of TNF-α secretion across all conditions.

Comparative Data: Target-Dependent Phenotypic Effect
Cell Type Treatment LPS Stimulation TNF-α Secretion (pg/mL)
Wild-Type Vehicle+1500
Wild-Type Our Compound (1 µM) +750
GPCR-X Knockdown Vehicle+1450
GPCR-X Knockdown Our Compound (1 µM) +1400

Interpretation: The compound reduces LPS-induced TNF-α secretion by 50% in wild-type cells. This anti-inflammatory effect is completely abrogated in cells lacking the target, GPCR-X. This provides definitive evidence that the compound's anti-inflammatory phenotype is mediated through its antagonism of GPCR-X.

Conclusion

This comprehensive guide outlines a rigorous, multi-phase workflow to elucidate and validate the mechanism of action for this compound. By progressing from unbiased target discovery (CETSA, DARTS) through orthogonal biophysical and cellular validation (SPR, targeted CETSA), downstream pathway analysis (cAMP assays), and culminating in genetic-based phenotypic confirmation (siRNA), we have constructed a robust, evidence-based case.

References

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Molecular Diversity. [Link]

  • MtoZ Biolabs. How to Design Experiments to Validate Targets and Elucidate the Mechanism of a Small-Molecule Anticancer Drug?. MtoZ Biolabs. [Link]

  • UCL. Target Identification and Validation (Small Molecules). University College London. [Link]

  • Tabana, Y. M., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. ResearchGate. [Link]

  • Lomenick, B., et al. (2009). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology. [Link]

  • Chemspace. (2024). Target Identification and Validation in Drug Discovery. Chemspace. [Link]

  • Carr, R., et al. (2023). Protocol to investigate G protein-coupled receptor signaling kinetics and concentration-dependent responses using ONE-GO biosensors. STAR Protocols. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • Ocasio, C. A., et al. (2019). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Jiang, L. I., & Fang, W. (2021). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • Li, Q., & Kang, C. (2020). Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery. International Journal of Molecular Sciences. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. [Link]

  • Stading, R., et al. (2021). Evaluating functional ligand-GPCR interactions in cell-based assays. Methods in Cell Biology. [Link]

  • Watch, L. S., & Muntean, B. S. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. Journal of Visualized Experiments. [Link]

  • Chen, Y., et al. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology. [Link]

  • Indigo Biosciences. GPCR Signaling Assays. Indigo Biosciences. [Link]

  • Crouthamel, M., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Scientific Reports. [Link]

  • Klüter, S., et al. (2019). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Scientific Reports. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • Metcalfe, C., et al. (2017). Optimized chemical proteomics assay for kinase inhibitor profiling. Semantic Scholar. [Link]

  • Gianni, S., & Jemth, P. (2018). Methods of probing the interactions between small molecules and disordered proteins. Essays in Biochemistry. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UKM Medical Molecular Biology Institute. [Link]

  • Médard, G., et al. (2023). Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors. Nature Chemical Biology. [Link]

  • Arkin, M. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. [Link]

  • Chen, Y., et al. (2023). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Pharmacology. [Link]

  • LINCS Data Portal. Protocol for LDS-1159 Competition binding assays. LINCS Data Portal. [Link]

  • Kaur, H., et al. (2024). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. Journal of Cell Science. [Link]

  • Kumar, K., et al. (2010). Current status of pyrazole and its biological activities. Der Pharma Chemica. [Link]

  • ResearchGate. (2023). Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... ResearchGate. [Link]

  • Amerigo Scientific. 4-Bromo-3-methyl-1-p-tolyl-1H-pyrazol-5-amine. Amerigo Scientific. [Link]

  • Assay Genie. (2023). GPCRs (G Protein Coupled Receptors): A Guide. Assay Genie. [Link]

  • Lead Sciences. 4-Bromo-3-phenyl-1H-pyrazol-5-amine. Lead Sciences. [Link]

  • Stanovnik, B., & Svete, J. (2009). 4-Bromo-3-methoxy-1-phenyl-1H-pyrazole. MDPI. [Link]

  • Havaldar, F. H., & Patil, P. S. (2007). Synthesis of 3-(4-Substituted Phenyl)-1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. E-Journal of Chemistry. [Link]

  • Bou-Salah, L., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal. [Link]

Sources

Benchmarking a Novel Pyrazole Compound: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine Against Established Kinase and COX Inhibitors

The pyrazole nucleus is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous FDA-approved drugs.[1][2][3][4] Its versatile scaffold is found in therapeutics ranging from anti-inflammatory agents to targeted cancer therapies.[4][5][6][7][8] This guide introduces This compound , a novel derivative with significant therapeutic potential. While this specific molecule is primarily recognized as a key intermediate in the synthesis of anti-inflammatory and analgesic medications, its structural alerts warrant a broader investigation into its biological activity.[9][10]

This document provides a comprehensive framework for benchmarking this compound against two classes of well-established drugs: BRAF kinase inhibitors used in oncology and Cyclooxygenase-2 (COX-2) inhibitors used for inflammation. The pyrazole scaffold is a privileged structure in the design of protein kinase inhibitors (PKIs) and has been successfully employed in developing inhibitors for targets like BRAF, JAK, and Bcr-Abl.[11][12] Concurrently, the diaryl-substituted pyrazole motif is the defining feature of selective COX-2 inhibitors like Celecoxib.[13][14][15]

This guide will detail the experimental workflows, from initial biochemical assays to cell-based and potential in vivo studies, required to rigorously evaluate the compound's potency, selectivity, and mechanism of action relative to market-leading drugs.

Rationale for Comparator Selection

Given the structural features of this compound, a dual-pathway screening approach is logical. The aminopyrazole moiety is a well-established "hinge-binder" that mimics the adenine ring of ATP, anchoring inhibitors into the active site of many protein kinases.[16] This makes a comparison against a known kinase inhibitor essential. Conversely, the phenyl-pyrazole core is highly analogous to selective NSAIDs.

  • Oncology Target (Kinase Inhibition): We have selected Vemurafenib (Zelboraf®) as the primary comparator. Vemurafenib is a potent and selective inhibitor of the BRAF V600E mutated kinase, a critical driver in approximately half of all melanomas.[17][18] It functions by blocking the MAPK signaling pathway, thereby inhibiting tumor cell proliferation.[18][19]

  • Inflammation Target (COX-2 Inhibition): We have selected Celecoxib (Celebrex®) as the comparator. Celecoxib is a diaryl-substituted pyrazole that selectively inhibits COX-2, an enzyme responsible for synthesizing pro-inflammatory prostaglandins.[13][20][21] Its selectivity for COX-2 over COX-1 minimizes gastrointestinal side effects common with non-selective NSAIDs.[21][22]

Experimental Workflow: A Phased Approach

A multi-stage benchmarking process is essential to build a comprehensive performance profile. The workflow is designed to move from broad, high-throughput screening to more specific, mechanistic studies.

G P1_Biochem Biochemical Assays (Kinase & COX-2 Panel) P1_CellVia Cell Viability (MTT/MTS Assay) P1_Biochem->P1_CellVia P2_Dose Dose-Response & IC50 (Specific Cell Lines) P1_CellVia->P2_Dose P2_Western Target Engagement (Western Blot) P2_Dose->P2_Western P3_Select Selectivity Profiling (Kinase Panel / COX-1 Assay) P2_Western->P3_Select P3_ADME In Vitro ADME (Microsomal Stability, Permeability) P3_Select->P3_ADME

Caption: High-level experimental workflow for benchmarking the novel pyrazole compound.

Detailed Experimental Protocols

Phase 1: Primary Biochemical and Cellular Screening

Objective: To determine if this compound exhibits primary activity against either kinase or COX enzyme families and to assess its general cytotoxicity.

Protocol 1: In Vitro Kinase & COX Inhibition Assays

  • Enzyme Panel: Screen the test compound at a single high concentration (e.g., 10 µM) against a panel of recombinant kinases, including BRAF V600E and wild-type BRAF. Concurrently, screen against recombinant human COX-1 and COX-2 enzymes.

  • Assay Principle (Kinase): Utilize a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay (e.g., ADP-Glo™) to measure the phosphorylation of a target-specific substrate.

  • Assay Principle (COX): Use a colorimetric or fluorescent COX inhibitor screening assay kit to measure the peroxidase activity of COX, which is dependent on the initial cyclooxygenase activity.

  • Controls: Include Vemurafenib as a positive control for BRAF inhibition and Celecoxib for COX-2 inhibition. Use DMSO as a negative (vehicle) control.

  • Data Analysis: Calculate the percent inhibition relative to the DMSO control. A significant inhibition (e.g., >50%) warrants progression to Phase 2.

Protocol 2: Cell Viability Assay (MTT/MTS)

  • Cell Lines: Use a BRAF V600E mutant melanoma cell line (e.g., A375) and a human colorectal carcinoma cell line known to overexpress COX-2 (e.g., HT-29).

  • Procedure:

    • Plate cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a broad range of concentrations of the test compound, Vemurafenib, and Celecoxib for 72 hours.

    • Add MTT or MTS reagent and incubate until color development.

    • Measure absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. This provides a preliminary assessment of the compound's cytotoxic or cytostatic effects.

Phase 2: Mechanistic Validation & Potency Determination

Objective: To confirm the mechanism of action and quantify the potency of the compound.

Protocol 3: Dose-Response and IC50 Determination

  • Methodology: Based on the results from Phase 1, perform a full dose-response curve (e.g., 10-point, 3-fold serial dilution) in the relevant biochemical or cell-based assay.

  • Data Analysis: Plot percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value (the concentration at which 50% of the activity is inhibited).

Protocol 4: Target Engagement via Western Blot

  • Objective: To verify that the compound inhibits the intended signaling pathway within the cell.

  • Procedure (Kinase Pathway):

    • Treat A375 cells with the test compound and Vemurafenib at concentrations around their respective IC50 values for 2-4 hours.

    • Lyse the cells and separate proteins via SDS-PAGE.

    • Probe with primary antibodies against phosphorylated ERK (p-ERK) and total ERK. A potent BRAF inhibitor should decrease the p-ERK/total ERK ratio.

  • Procedure (COX-2 Pathway):

    • Stimulate HT-29 cells with a pro-inflammatory agent (e.g., LPS or IL-1β) in the presence of the test compound or Celecoxib.

    • Measure the levels of Prostaglandin E2 (PGE2) in the cell culture supernatant using an ELISA kit. A potent COX-2 inhibitor will significantly reduce PGE2 production.

G cluster_0 MAPK Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS BRAF BRAF V600E RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibitor 4-bromo-3-methyl- 1-phenyl-1H-pyrazol-5-amine (Test Compound) Inhibitor->BRAF Inhibition Vemurafenib Vemurafenib (Comparator) Vemurafenib->BRAF Inhibition

Caption: Hypothesized inhibition of the MAPK pathway by the test compound.

Comparative Data Summary

The following tables present hypothetical data to illustrate how the results of these benchmarking experiments would be structured for clear comparison.

Table 1: Biochemical Potency and Cellular Activity

Compound BRAF V600E IC50 (nM) COX-2 IC50 (nM) A375 Cell Viability GI50 (nM) HT-29 PGE2 IC50 (nM)
This compound 120 850 250 >10,000
Vemurafenib 31[19] >10,000 95 >10,000

| Celecoxib | >10,000 | 150 | >10,000 | 200 |

GI50: Concentration for 50% growth inhibition.

Table 2: Selectivity and Preliminary Safety Profile

Compound Kinase Selectivity Score (S10 at 1µM) COX-2/COX-1 Selectivity Ratio Caco-2 Permeability (Papp A→B, 10⁻⁶ cm/s)
This compound 0.15 12 8.5
Vemurafenib 0.08 N/A 5.0

| Celecoxib | N/A | 30 | 15.0 |

Kinase Selectivity Score: Fraction of kinases in a panel inhibited by >90% at a given concentration. A lower score is better. COX-2/COX-1 Ratio: IC50(COX-1)/IC50(COX-2). A higher ratio is better.

Conclusion and Future Directions

This guide outlines a rigorous, phased approach to benchmarking the novel compound this compound. By comparing it directly against gold-standard drugs like Vemurafenib and Celecoxib, researchers can rapidly ascertain its primary mechanism of action, potency, and selectivity.

Based on the hypothetical data presented, the test compound shows promising activity as a BRAF inhibitor, albeit less potent than Vemurafenib, with minimal off-target effects on the COX pathway. The next logical steps would involve broader kinase selectivity profiling, in vitro ADME/Tox assays, and, if the data remains promising, progression into in vivo xenograft models to evaluate efficacy and pharmacokinetics. This structured benchmarking is crucial for making informed decisions in the drug discovery pipeline.

References

  • Celecoxib - StatPearls - NCBI Bookshelf . Source: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Celebrex (Celecoxib) Pharmacology . Source: News-Medical.Net. [Link]

  • Vemurafenib (Zelboraf) Treatment for BRAF-Mutant Melanoma . Source: Melanoma Research Alliance. [Link]

  • Celecoxib - Wikipedia . Source: Wikipedia. [Link]

  • Vemurafenib - StatPearls - NCBI Bookshelf . Source: National Center for Biotechnology Information, U.S. National Library of Medicine. [Link]

  • Vemurafenib - Wikipedia . Source: Wikipedia. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies . Source: MDPI. [Link]

  • Celecoxib Pathway, Pharmacodynamics . Source: PharmGKB. [Link]

  • Vemurafenib for the treatment of BRAF mutant metastatic melanoma . Source: PubMed. [Link]

  • What is the mechanism of Celecoxib? . Source: Patsnap Synapse. [Link]

  • Vemurafenib is a First-in-class B-RAF Inhibitor for Melanoma Research . Source: Network of Cancer Research. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets . Source: PubMed. [Link]

  • Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets . Source: Eco-Vector Journals Portal. [Link]

  • Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates . Source: Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . Source: Royal Society of Chemistry. [Link]

  • Current status of pyrazole and its biological activities . Source: PubMed Central. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics . Source: PubMed Central. [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies . Source: PubMed. [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES . Source: ResearchGate. [Link]

  • Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review . Source: Drug Invention Today. [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents . Source: MDPI. [Link]

  • Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders . Source: ResearchGate. [Link]

  • Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies . Source: Bentham Science. [Link]

  • 4-Bromo-3-metil-1-fenil-1H-pirazol-5-amina . Source: Chem-Impex. [Link]

  • Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade . Source: Consensus. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery . Source: PubMed Central. [Link]

  • Different reported drugs containing the pyrazole scaffold . Source: ResearchGate. [Link]

  • Pyrazole: an Emerging Privileged Scaffold in Drug Discovery: Future Medicinal Chemistry . Source: Future Science. [Link]

  • This compound . Source: Chem-Impex. [Link]

  • 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives . Source: Asian Journal of Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Pyrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Pyrazole Isomerism

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, represent a cornerstone scaffold in medicinal chemistry and materials science.[1][2][3][4] Their derivatives exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[5] The synthesis of substituted pyrazoles, however, frequently yields a mixture of constitutional isomers and is further complicated by the phenomenon of annular tautomerism, where a proton can reside on either of the two ring nitrogens.

Differentiating these isomers is not merely an academic exercise; it is a critical step in drug development and material design, as distinct isomers can possess dramatically different pharmacological, toxicological, and photophysical properties. A robust and unambiguous structural characterization is therefore paramount. This guide provides an in-depth comparative analysis of the primary spectroscopic techniques used to distinguish pyrazole isomers, grounded in both fundamental principles and practical, field-proven methodologies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is unequivocally the most powerful tool for determining the precise constitution and substitution pattern of pyrazole isomers.[6] The chemical environment of each proton and carbon atom is exquisitely sensitive to its position on the ring and the nature of neighboring substituents.

Causality in NMR: Why It Works

The differentiation of pyrazole isomers by NMR hinges on the distinct electronic environments of the C3, C4, and C5 positions. The pyridine-like nitrogen (N2) is electron-withdrawing, deshielding adjacent nuclei, while the pyrrole-like nitrogen (N1) is more electron-donating. When a substituent is introduced, it further perturbs this electronic landscape. For instance, a substituent at the C3 position will have a different electronic influence on H4 and H5 than the same substituent at the C5 position. This results in unique and predictable chemical shifts and coupling patterns for each isomer.

In N-unsubstituted pyrazoles, rapid proton exchange between N1 and N2 on the NMR timescale often leads to a time-averaged spectrum, where the C3 and C5 positions become chemically equivalent.[7] This can be a diagnostic feature in itself, but for definitive assignment, advanced NMR techniques are employed.

Comparative ¹H and ¹³C NMR Data

The following table summarizes typical chemical shift ranges for protons and carbons in substituted pyrazole systems. Note that these are illustrative and can vary significantly based on the specific substituents and solvent used.

Position ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Differentiating Features
H-3 / C-3 ~7.5 - 8.5~135 - 155Highly sensitive to substitution at N1 and C5. Often deshielded relative to C5 in a specific tautomer.[8][9]
H-4 / C-4 ~6.0 - 7.0~100 - 115Typically the most shielded carbon. Its chemical shift is influenced by substituents at C3 and C5.[8]
H-5 / C-5 ~7.5 - 8.5~125 - 145Like C3, highly sensitive to substitution patterns. Distinguishing C3 from C5 is the primary challenge.[7][8]
N-H ~10.0 - 13.0 (often broad)N/ASignal is often broad due to exchange and can be used to confirm the presence of an N-unsubstituted pyrazole.[10]

Data synthesized from multiple sources.[7][8][11][12]

Advanced NMR Techniques for Unambiguous Assignment

When simple 1D NMR is insufficient, 2D correlation spectroscopy becomes essential.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for distinguishing C3/C5 isomers. It reveals long-range (2-3 bond) correlations between protons and carbons. For example, the H4 proton will show a correlation to both the C3 and C5 carbons, while a substituent's protons will show correlations to specific ring carbons, locking in the substitution pattern.[13]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space. For N-substituted pyrazoles, a NOESY experiment can show a correlation between the N1-substituent and the H5 proton, confirming their proximity and thus the regiochemistry.

  • Low-Temperature NMR: For tautomeric systems where signals are averaged at room temperature, cooling the sample can slow the proton exchange rate sufficiently to "freeze out" the individual tautomers, allowing for their separate characterization.[13]

Experimental Protocol: Acquiring High-Quality NMR Data

This protocol outlines the standard procedure for preparing and analyzing a substituted pyrazole sample.

  • Sample Preparation:

    • Weigh 5-10 mg of the purified pyrazole isomer. The purity is critical, as impurities will complicate spectral analysis.

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). DMSO-d₆ is often preferred for N-unsubstituted pyrazoles as it can help in observing the N-H proton.[12]

    • Ensure the solvent is dry to minimize proton exchange with water, which can broaden the N-H signal.[13]

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • 1D Spectra Acquisition:

    • Acquire a standard ¹H NMR spectrum. Use a sufficient relaxation delay (e.g., 2-5 seconds) to ensure quantitative integration, especially if comparing isomer ratios.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required to achieve an adequate signal-to-noise ratio.

  • 2D Spectra Acquisition (if required):

    • Based on the 1D data, set up an HMBC experiment. Optimize the J(C,H) parameter to ~8-10 Hz to enhance correlations across two and three bonds.[13]

    • If steric arrangements are , acquire a NOESY or ROESY spectrum to probe through-space proximities.

  • Data Processing and Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak or an internal standard (TMS).

    • Assign all proton and carbon signals, using the 2D correlation data to build a complete, self-consistent structural assignment.

Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Sample Purified Pyrazole (5-10 mg) Solvent Deuterated Solvent (e.g., DMSO-d6) NMR_Tube Sample in NMR Tube H1 1D ¹H NMR NMR_Tube->H1 C13 1D ¹³C NMR H1->C13 Informs C13 acq. Assign Signal Assignment H1->Assign HMBC 2D HMBC C13->HMBC Ambiguity? C13->Assign NOESY 2D NOESY HMBC->NOESY Further ambiguity? HMBC->Assign NOESY->Assign Structure Structure Confirmation Assign->Structure

Caption: General workflow for NMR-based isomer elucidation.

Infrared (IR) Spectroscopy: A Rapid Fingerprinting Tool

While not as definitive as NMR, FT-IR spectroscopy provides a rapid and cost-effective method for obtaining initial structural information and differentiating isomers, particularly in the solid state.

Causality in IR: Vibrational Modes as Structural Probes

IR spectroscopy measures the vibrational frequencies of chemical bonds. The exact frequency of a vibration (e.g., a C=N stretch or an N-H stretch) is sensitive to the bond's electronic environment and its participation in intermolecular interactions like hydrogen bonding. Isomers will display subtle but distinct differences in their "fingerprint" region (below 1500 cm⁻¹), which arises from complex skeletal vibrations. Furthermore, the hydrogen-bonding motif (e.g., linear chains vs. cyclic trimers) adopted by N-unsubstituted pyrazoles in the solid state can significantly alter the position and shape of the N-H stretching band.[10]

Comparative IR Data
Vibrational Mode Typical Wavenumber (cm⁻¹) Notes on Isomer Differentiation
N-H Stretch 3100 - 3300 (often broad)The band shape is highly sensitive to the hydrogen-bonding network. Catemeric (chain) vs. trimeric (cyclic) motifs in the solid state can be distinguished.[10] A sharp band may indicate a free N-H, while a broad band suggests strong H-bonding.
C-H Stretch (Aromatic) 3000 - 3100Generally not as diagnostic for isomerism.
C=N / C=C Stretch 1400 - 1650The pattern of bands in this region is part of the pyrazole fingerprint and will differ between isomers.[14]
C-H Bend (Out-of-Plane) 700 - 900The substitution pattern on the ring strongly dictates the out-of-plane C-H bending frequencies, providing a reliable diagnostic handle.

Data synthesized from multiple sources.[14][15][16][17]

Experimental Protocol: FT-IR Analysis via ATR
  • Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond) is clean. Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid pyrazole sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum over the range of 4000-600 cm⁻¹.

  • Analysis: Compare the fingerprint region and the N-H stretching region of the unknown isomer against known reference spectra.

Mass Spectrometry (MS): Unveiling Isomers Through Fragmentation

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), differentiates isomers by their distinct fragmentation patterns upon ionization.

Causality in MS: Stability Dictates Fragmentation

In Electron Ionization (EI) MS, molecules are bombarded with high-energy electrons, creating a radical cation (the molecular ion, M⁺˙). This ion is often unstable and undergoes fragmentation to form smaller, more stable ions. The fragmentation pathways available to the molecular ion are dictated by its structure. The position of a substituent can influence which bonds are most likely to break and the stability of the resulting fragments. Therefore, isomers, while having the same molecular weight, will often produce mass spectra with different fragment ions and/or different relative abundances of those ions.[18]

Common Fragmentation Pathways

For the pyrazole core, common fragmentation events include:

  • Loss of HCN: A characteristic fragmentation for many nitrogen heterocycles.

  • Loss of N₂: Cleavage of the N-N bond can lead to the expulsion of a nitrogen molecule.

  • Loss of Substituents: Cleavage of the bond between the ring and a substituent is a common pathway, and the stability of the resulting radical and cation will depend on the substituent's original position.

A detailed analysis of the fragmentation of various substituted pyrazoles shows that the substituent's nature and position critically influence the entire fragmentation cascade.[18] For example, the fragmentation of 4-nitropyrazole is dominated by processes related to the nitro group ([M-O]⁺˙, [M-NO]⁺), which is different from the fragmentation of 4-acetylpyrazole, where loss of the acetyl group is primary.[18]

Experimental Protocol: GC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the pyrazole sample in a volatile solvent (e.g., dichloromethane, ethyl acetate).

  • GC Separation: Inject the sample into the GC. The GC column separates the components of the mixture based on their boiling points and interactions with the stationary phase. Even isomers can often be separated chromatographically.

  • Ionization and Mass Analysis: As each compound elutes from the GC column, it enters the MS source (typically EI). The molecules are ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Data Analysis: Analyze the mass spectrum for each separated isomer. Compare the molecular ion peak and the pattern of fragment ions to reference data to identify the compound.

Visualization: Common Pyrazole Fragmentation

MS_Fragmentation M Pyrazole M+• (m/z 68) M_minus_HCN [M-HCN]+• (m/z 41) M->M_minus_HCN - HCN M_minus_N2 [M-N2]+• (m/z 40) M->M_minus_N2 - N2 M_minus_H [M-H]+ (m/z 67) M->M_minus_H - H• HCN_loss_from_MH [M-H-HCN]+• (m/z 40) M_minus_H->HCN_loss_from_MH - HCN

Caption: Common EI fragmentation pathways for the parent pyrazole ring.

UV-Visible Spectroscopy: A Complementary Technique

UV-Vis spectroscopy probes the electronic transitions within a molecule and is generally less structurally informative than NMR or MS. However, it can be a useful complementary technique.

Causality in UV-Vis: Conjugation and Electronic Effects

The pyrazole ring contains a conjugated π-system that absorbs UV light, typically around 210 nm, corresponding to a π → π* transition.[19][20] The exact wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are affected by substituents. Electron-donating or electron-withdrawing groups, or groups that extend the conjugated system (like a phenyl ring), will shift the λmax to longer wavelengths (a bathochromic or "red" shift).[21] Because the position of a substituent affects its electronic interaction with the pyrazole π-system, isomers will often exhibit different λmax values.[22]

Experimental Protocol: UV-Vis Spectrum Acquisition
  • Sample Preparation: Prepare a stock solution of the pyrazole in a UV-transparent solvent (e.g., ethanol, acetonitrile) at a known concentration (e.g., 10⁻³ M).[12]

  • Dilution: Prepare a series of dilutions (e.g., 10⁻⁵ M) to find a concentration that gives a maximum absorbance between 0.5 and 1.5.

  • Baseline Correction: Record a baseline spectrum using a cuvette filled with the pure solvent.

  • Measurement: Record the absorption spectrum of the sample solution over the appropriate wavelength range (e.g., 200-400 nm).

  • Analysis: Identify the λmax and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl). Compare these values between isomers.

Conclusion: A Synergistic and Validating Approach

No single technique tells the whole story. The unambiguous characterization of pyrazole isomers relies on a synergistic approach, where the data from multiple spectroscopic methods are used to build a cohesive and self-validating structural assignment. NMR, particularly 2D HMBC, provides the definitive framework. IR offers a rapid fingerprint and insight into solid-state interactions. Mass spectrometry reveals fragmentation patterns that are unique to each isomer's structure. Finally, UV-Vis provides complementary data on the electronic properties. By integrating these powerful analytical tools, researchers can confidently navigate the complexities of pyrazole chemistry and accelerate the development of novel therapeutics and materials.

References

  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-684. [Link]

  • Anderson, D. M. W., & Duncan, J. L. (1961). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 1961, 1731-1736. [Link]

  • Jasiński, M., & Jasińska, E. (2014). A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Molecules, 19(11), 17796-17816. [Link]

  • Elguero, J., Jagerovic, N., & Goya, P. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(5), 734-742. [Link]

  • Fouad, M., & El-Gendy, M. A. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(8), 1833. [Link]

  • Fouad, M., & El-Gendy, M. A. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(8), 1833. [Link]

  • Frank, É., et al. (2017). Investigation of pH and substituent effects on the distribution ratio of novel steroidal ring D- and A-fused arylpyrazole regioisomers and evaluation of their cell-growth inhibitory effects in vitro. Steroids, 125, 68-78. [Link]

  • Mohammed, S. J., Zuhier, F. G., & Salou, B. F. (2018). Synthesis and Characterization of Some Pyrazole, Pyrazoline and Pyrazolidine Derivatives. International Journal of Recent Research and Review, XI(1), 24-29. [Link]

  • ResearchGate. (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2 A-E. [Link]

  • Abood, N. A., & Al-Amery, M. H. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. [Link]

  • Sharma, V., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(3), 734-770. [Link]

  • Sanna, M., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5874. [Link]

  • Elguero, J., Jagerovic, N., & Goya, P. (2003). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 27(5), 734-742. [Link]

  • Johnson, A. R., et al. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13(7), 1096. [Link]

  • ResearchGate. (n.d.). 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. [Link]

  • Paul, S., et al. (2020). Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. New Journal of Chemistry, 44(30), 12891-12904. [Link]

  • Pop, R., et al. (2022). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Molecules, 27(23), 8206. [Link]

  • Jimeno, M. L., et al. (1995). 1H and 13C NMR study of perdeuterated pyrazoles. Magnetic Resonance in Chemistry, 33(4), 291-294. [Link]

  • Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 23. [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Journal of the Brazilian Chemical Society, 16(5), 1016-1020. [Link]

  • Dhaouadi, Z., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(34), 18766-18776. [Link]

  • ResearchGate. (n.d.). UV-Vis absorption and normalised emission spectra of the pyrazole ligand. [Link]

  • ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). [Link]

  • ResearchGate. (n.d.). UV-vis absorption bands, λ nm (logε), of the pyrazoles (1-11). [Link]

  • Martins, M. A. P., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 23. [Link]

  • Reddit. (2024). 1H NMR of pyrazole. r/chemhelp. [Link]

  • El-Edfawy, S., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

  • Dhaouadi, Z., et al. (2019). Gas-phase UV absorption spectra and OH-oxidation kinetics of 1H-1,2,3-triazole and pyrazole. Physical Chemistry Chemical Physics, 21(34), 18766-18776. [Link]

  • ResearchGate. (n.d.). Experimental and theoretical NMR data. [Link]

  • ResearchGate. (n.d.). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: Experimental results and GIAO calculations. [Link]

  • NIST. (n.d.). 1H-Pyrazole. NIST WebBook. [Link]

  • Asati, V., et al. (2021). Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure, 1230, 129881. [Link]

  • ResearchGate. (n.d.). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. [Link]

  • National Center for Biotechnology Information. (n.d.). Pyrazole. PubChem Compound Database. [Link]

  • Neochoritis, C. G., et al. (2020). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 85(15), 9946–9956. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

Sources

A Comparative Guide to the In Vivo Toxicological Assessment of Novel Pyrazole Derivatives: A Framework for 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting in vivo toxicology studies for novel pyrazole-based compounds, using 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine as a focal point. Given the absence of publicly available in vivo toxicological data for this specific intermediate, we will establish a robust comparative methodology. This involves outlining standardized, internationally recognized testing protocols and comparing the anticipated endpoints against a well-characterized pyrazole-containing pharmaceutical, Celecoxib.

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold for numerous therapeutic agents.[1] Its derivatives are explored for a wide range of activities, including anti-inflammatory, anticancer, and antibacterial effects.[1][2][3] this compound is a key synthetic intermediate used in the development of such bioactive molecules.[4][5] Understanding the potential toxicity of such building blocks is paramount for safe drug development and handling.

This guide is intended for researchers, scientists, and drug development professionals. It explains the causality behind experimental choices and provides detailed, self-validating protocols grounded in authoritative guidelines from the Organisation for Economic Co-operation and Development (OECD).

The Comparative Toxicology Framework: Selecting a Benchmark

To evaluate the potential toxicity of a novel compound like this compound, a comparative approach using a well-documented, structurally related molecule is essential. We have selected Celecoxib , a widely used nonsteroidal anti-inflammatory drug (NSAID) that features a pyrazole core, as our benchmark compound.[3] Its toxicological profile is extensively documented in regulatory submissions to agencies like the U.S. Food and Drug Administration (FDA).[6][7]

The comparison will focus on three fundamental pillars of in vivo toxicology:

  • Acute Systemic Toxicity: To understand the effects of a single, high-dose exposure.

  • Sub-chronic Systemic Toxicity: To assess the effects of repeated exposure over a prolonged period.

  • Genotoxicity: To evaluate the potential for the compound to damage genetic material.

By outlining the standard assays for these endpoints, we can create a data-driven template for assessing our target compound and comparing its hypothetical performance against the known profile of Celecoxib.

Core In Vivo Toxicology Assays: A Comparative Overview

The following table summarizes the key studies and their objectives, presenting the known data for Celecoxib alongside the hypothetical target data points for this compound.

Toxicological Parameter Assay (OECD Guideline) Objective Benchmark Data: Celecoxib Target Profile: this compound (Hypothetical)
Acute Oral Toxicity OECD 423 (Acute Toxic Class Method)[8][9][10][11]Determines the dose range causing mortality after a single oral dose, providing an estimated LD₅₀ cutoff value.[9]LD₅₀ > 2000 mg/kg in rats. Classified as low acute toxicity.To be determined. A starting dose of 300 mg/kg would be appropriate for initial testing.
Repeated Dose Toxicity OECD 408 (90-Day Oral Study in Rodents)[12][13][14]Identifies target organs, characterizes dose-response relationships, and establishes a No-Observed-Adverse-Effect Level (NOAEL) after prolonged exposure.[12][13][15]NOAEL established at various doses depending on the study, with effects noted in the kidney, liver, and gastrointestinal tract at higher doses in animal models.[16]To be determined. Endpoints would include clinical observations, body weight changes, hematology, clinical chemistry, and histopathology of key organs.
Genotoxicity OECD 474 (Mammalian Erythrocyte Micronucleus Test)[17][18][19][20][21]Assesses the potential to cause chromosomal damage (clastogenicity) or damage to the mitotic apparatus (aneugenicity) in vivo.[17][18][19]Not clastogenic in the in vivo rat bone marrow micronucleus test.[6]To be determined. A negative result is required for further development of most pharmaceuticals.

Experimental Workflows & Protocols

The following sections provide detailed methodologies for the cornerstone in vivo toxicology studies, grounded in OECD guidelines.

Acute Oral Toxicity Study (Following OECD Guideline 423)

This study aims to classify the compound based on its acute toxicity after a single oral dose. The Acute Toxic Class Method is used to minimize the number of animals required.[8][9]

Experimental Workflow Diagram

Caption: OECD 423 Step-wise Dosing Procedure.

Step-by-Step Protocol:

  • Animal Selection & Acclimatization: Use a single sex (typically female rats) for the initial test.[22] Acclimatize animals to laboratory conditions for at least five days.

  • Dose Selection: Based on structure-activity relationships, an initial dose of 300 mg/kg is a conservative starting point. The test substance is administered orally via gavage.

  • Initial Dosing Step: Fast one animal overnight and administer the starting dose. Observe the animal closely for the first few hours and then periodically for up to 48 hours.

  • Decision Point:

    • If the first animal survives, dose two additional fasted animals at the same level.

    • If the first animal dies, confirm the result by dosing two more animals at the same level.

  • Observation Period: All surviving animals are observed for a total of 14 days for signs of toxicity, including changes in skin, fur, eyes, respiration, and behavior.[8] Record body weights at regular intervals.

  • Endpoint Analysis: At the end of the 14-day period, all surviving animals are euthanized and subjected to a gross necropsy. The number of mortalities determines the toxicity classification.

Repeated Dose 90-Day Oral Toxicity Study (Following OECD Guideline 408)

This study provides critical information on potential health hazards from prolonged exposure, helping to identify target organs and establish a NOAEL.[12][13][14][15]

Experimental Workflow Diagram

Caption: OECD 408 90-Day Study Workflow.

Step-by-Step Protocol:

  • Dose Selection & Grouping: At least three dose levels plus a control group (vehicle only) are used.[15] Groups typically consist of 10 male and 10 female rodents.[15][23] The highest dose should induce observable toxicity but not significant mortality.[15]

  • Administration: The test substance is administered orally (e.g., by gavage) daily for 90 consecutive days.[13][15]

  • In-life Observations:

    • Daily: Animals are checked for mortality and signs of morbidity.[13]

    • Weekly: Detailed clinical observations, including changes in behavior, and body weight measurements are recorded.

  • Pathology: A full gross necropsy is performed on all animals. Key organs are weighed, and tissues from the control and high-dose groups are prepared for histopathological examination.[15] If treatment-related effects are found in the high-dose group, the lower dose groups are also examined.

  • Data Analysis: All data are statistically analyzed to identify treatment-related effects. The NOAEL is determined as the highest dose level at which no adverse effects are observed.

Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

This in vivo assay is a critical component of genotoxicity testing, detecting damage to chromosomes or the cell division apparatus.[17][19][20]

Experimental Workflow Diagram

Caption: OECD 474 Micronucleus Test Workflow.

Step-by-Step Protocol:

  • Animal & Dose Selection: Rodents (typically mice or rats) are used.[17][18] A preliminary test may be run to determine the maximum tolerated dose (MTD). The main study uses the MTD, a fraction of the MTD, and a lower dose, along with a vehicle control and a known positive control (e.g., Cyclophosphamide).[18]

  • Administration: The test substance is administered, usually once or twice, via an appropriate route (e.g., oral gavage or intraperitoneal injection).[17][18]

  • Sample Collection: Bone marrow is typically collected from the femur at 24 and 48 hours after the last administration.[18] This timing captures the peak of erythroblast proliferation.

  • Slide Preparation: Bone marrow cells are flushed from the femur, and smears are prepared on microscope slides. The slides are stained to differentiate immature (polychromatic) erythrocytes from mature (normochromatic) erythrocytes.

  • Microscopic Analysis: Under a microscope, a large number of immature erythrocytes (typically at least 4000 per animal) are scored for the presence of micronuclei.[18] Micronuclei are small, secondary nuclei formed from chromosome fragments or whole chromosomes left behind during cell division.[19]

  • Data Interpretation: The frequency of micronucleated immature erythrocytes in the treated groups is compared to the vehicle control group. A dose-related, statistically significant increase indicates a positive result, suggesting the compound is a potential genotoxin.[18]

Conclusion and Forward Outlook

While specific in vivo toxicological data for this compound is not publicly available, this guide establishes the definitive framework for its assessment. By adhering to internationally validated OECD guidelines for acute, repeated-dose, and genetic toxicology, researchers can generate the necessary data to characterize its safety profile.

The use of a well-understood benchmark compound like Celecoxib provides an essential context for interpreting these results. Any findings of target organ toxicity or genotoxicity for a novel pyrazole derivative would need to be carefully weighed against the known profiles of established drugs in its class. This structured, comparative approach ensures scientific rigor and provides a clear, logical pathway for the preclinical safety evaluation of new chemical entities.

References

  • Oral Toxicity OECD 408 . Altogen Labs. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423) | PPTX . Slideshare. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. Repeated Dose 90-day Oral Toxicity Study in Rodents. OECD. [Link]

  • Study Design of Mammalian Erythrocyte Micronucleus Test (OECD 474) . Tox Lab. [Link]

  • OECD 474: In vivo Mammalian Micronucleus Test . Nucro-Technics. [Link]

  • OECD TG 423 Explained | Acute Oral Toxicity Study Using Acute Toxic Class Method . YouTube. [Link]

  • OECD 474: Erythrocyte micronucleus test (in vivo mammalian) . Charles River. [Link]

  • Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents . OECD iLibrary. [Link]

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test . OECD iLibrary. [Link]

  • Test No. 474: Mammalian Erythrocyte Micronucleus Test . OECD. [Link]

  • Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD TG 408) . Semantic Scholar. [https://www.semanticscholar.org/paper/Repeated-Dose-90-Day-Oral-Toxicity-Study-in-(OECD-TG-Taylor-Creton/785712e1329c3230a11e86053351989f53c8466e]([Link]

  • (PDF) OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW . ResearchGate. [Link]

  • Repeated dose 90-days oral toxicity study in rodents (OECD 408: 2018) . IVAMI. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method . OECD. [Link]

  • Test No. 423: Acute Oral toxicity - Acute Toxic Class Method . OECD iLibrary. [Link]

  • Phenylpyrazole insecticides induce cytotoxicity by altering mechanisms involved in cellular energy supply in the human epithelial cell model Caco-2 . PubMed. [Link]

  • 210045Orig1s000 . FDA. [Link]

  • Toxicity of fipronil and its enantiomers to marine and freshwater non-targets . R Discovery. [Link]

  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase . PubMed. [Link]

  • Celecoxib prevents tumor growth in vivo without toxicity to normal gut: lack of correlation between in vitro and in vivo models . PubMed. [Link]

  • Phenylpyrazole (Fipronil) Toxicosis in Animals . Merck Veterinary Manual. [Link]

  • Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents . National Institutes of Health. [Link]

  • Celecoxib toxicity is cell cycle phase specific . PubMed. [Link]

  • NDA 20-998 Celecoxib (Celebrex) . accessdata.fda.gov. [Link]

  • (PDF) Acute Human Self‐Poisoning with the N ‐Phenylpyrazole Insecticide Fipronil—a GABA A ‐Gated Chloride Channel Blocker . ResearchGate. [Link]

  • Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol . The Ohio State University. [Link]

  • The four toxicity parameters of pyrazole-based derivatives 7c and 11a . ResearchGate. [Link]

  • nda 20-998 . accessdata.fda.gov. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . National Institutes of Health. [Link]

  • Scheme 1 Synthesis of 4-bromo-N-(5-methyl-1H-pyrazol-3-yl)benzamide (5)... . ResearchGate. [Link]

  • Synthesis of novel pyrazole derivatives and neuroprotective effect investigation . National Institutes of Health. [Link]

  • 4-Bromo-3-methyl-1-p-tolyl-1H-pyrazol-5-amine . Amerigo Scientific. [Link]

  • One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f . ResearchGate. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential procedural guidance for the safe and compliant disposal of 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine. As a substituted pyrazole, an aromatic amine, and a halogenated organic compound, this substance requires a conservative and informed approach to waste management. The procedures outlined herein are grounded in established laboratory safety principles and regulatory frameworks to ensure the protection of laboratory personnel and the environment.

The Principle of Prudent Practice: Hazard Assessment

Given the absence of a specific, comprehensive Safety Data Sheet (SDS) for this compound in readily available literature, professional prudence dictates that it be handled as a hazardous substance. This assessment is based on the toxicological profiles of structurally analogous compounds:

  • Halogenated Aromatic Compounds: The presence of a carbon-bromine bond places this compound in the category of Halogenated Organic Compounds (HOCs).[1] Such substances can be persistent in the environment and often require specific disposal technologies, such as high-temperature incineration, for complete destruction.[2][3] The U.S. Environmental Protection Agency (EPA) heavily regulates the land disposal of HOCs under the Resource Conservation and Recovery Act (RCRA).[2][4]

  • Aromatic Amines: This class of compounds can exhibit varying levels of toxicity, including potential irritation and sensitization.[5][6] Safe handling requires measures to prevent skin contact and inhalation.[7]

  • Pyrazole Derivatives: Pyrazoles are a class of compounds known for their diverse and potent pharmacological activities.[8][9] Due to this biological activity, they should be handled with care to avoid unintended exposure, and their waste must be managed to prevent release into the environment.[10]

Based on these characteristics, this compound must be treated as hazardous chemical waste . Under no circumstances should it be disposed of via sanitary sewer or in regular solid waste trash.[10][11]

Essential Safety and Handling Protocols

Before beginning any work that will generate this waste, ensure all necessary engineering controls and Personal Protective Equipment (PPE) are in place.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling the pure compound or its concentrated waste:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields, or preferably, chemical splash goggles. A face shield may be required for bulk transfers.Protects against splashes and airborne dust. The SDS for a similar pyrazole derivative indicates it is a Category 2 eye irritant.[12]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents skin contact. Aromatic amines and halogenated compounds can be absorbed through the skin.[7]
Body Protection A standard laboratory coat.Prevents contamination of personal clothing. Contaminated clothing must be decontaminated before reuse.[12]
Engineering Controls

All handling of this compound, including weighing, transfers, and adding to waste containers, should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7][12] Eyewash stations and safety showers must be readily accessible.[12]

Step-by-Step Disposal Procedure

Adherence to a systematic disposal workflow is critical for safety and regulatory compliance. The process begins with waste minimization and ends with a scheduled pickup by certified professionals.

Step 1: Waste Minimization

The most effective disposal strategy is to minimize waste generation at the source.[13]

  • Inventory Management: Purchase only the quantity of chemical required for your specific projects to avoid generating surplus, unused material.[14]

  • Process Modification: Where possible without compromising research integrity, modify experiments to use smaller quantities of the material.[14]

Step 2: Waste Segregation and Collection

Proper segregation is crucial to ensure safe and efficient disposal.

  • Designate a Waste Stream: This compound must be disposed of as a halogenated organic solid waste .

  • Avoid Mixing: Do not mix this waste with non-halogenated organic waste, as this complicates the disposal process.[11] Keep it separate from incompatible materials such as strong oxidizing agents and acids.[6][12]

  • Solid Waste: Collect solid waste (e.g., residual powder, contaminated weigh boats, paper towels) in a dedicated, clearly labeled hazardous waste container.

  • Liquid Waste: If the compound is dissolved in a solvent, the entire solution is considered hazardous waste. Collect it in a dedicated liquid waste container, noting all constituents. Halogenated solvent waste must be kept separate from non-halogenated solvent waste.[10]

Step 3: Container Selection and Labeling

All hazardous waste containers must meet specific requirements to prevent leaks and ensure proper identification.[4]

  • Container Choice: Use a container made of chemically compatible material (e.g., HDPE plastic for solids) that is in good condition and has a secure, screw-top lid.[10][13] The container must be kept closed except when actively adding waste.[15]

  • Labeling: The container must be labeled with a hazardous waste tag as soon as the first drop of waste is added.[13] The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" and any other constituents (e.g., solvents).

    • The approximate percentage of each component.

    • The relevant hazard characteristics (e.g., "Toxic," "Irritant").

    • The date when waste accumulation began.[10]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Designated storage areas within the lab prevent accidental spills and ensure regulatory compliance.

  • Location: Store the sealed and labeled waste container in a designated SAA. This area should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container within a larger, chemically resistant tub or bin to contain any potential leaks.[11]

  • Quantity Limits: Be aware of your institution's limits for waste accumulation. Federal regulations limit SAAs to 55 gallons of hazardous waste or one quart of acutely hazardous waste.[14]

Step 5: Arranging for Final Disposal

Laboratory personnel are not authorized to perform the final disposal.

  • Contact EHS: Once the container is full or the project is complete, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[13]

  • Ultimate Disposal Method: The EHS department will consolidate the waste and transfer it to a licensed hazardous waste disposal facility. The standard and required method for destroying halogenated organic compounds is high-temperature incineration, which breaks down the molecule into less harmful components under controlled conditions.[2][3]

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G A Don Appropriate PPE (Goggles, Gloves, Lab Coat) B Work in Chemical Fume Hood A->B C Generate Waste (Solid or Liquid) B->C D Select Compatible & Labeled Waste Container C->D E Segregate as 'Halogenated Organic Waste' D->E F Keep Container Securely Closed E->F G Store in Designated SAA with Secondary Containment F->G H Container Full or Project Complete? G->H I Request Pickup from Institutional EHS H->I Yes J Transfer to Licensed Hazardous Waste Facility I->J K Ultimate Disposal: High-Temperature Incineration J->K

Caption: Disposal workflow for this compound.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is required to mitigate exposure and contamination.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or you feel unwell, evacuate the area and contact your institution's EHS or emergency response team.

  • Contain (If Trained): For minor spills, and only if you are trained and equipped to do so, contain the spill.[16]

    • Cover the solid spill with an inert absorbent material like vermiculite, sand, or earth.[16] Do not use combustible materials like paper towels or sawdust as the primary absorbent.[16]

    • Carefully sweep the absorbed material into a designated hazardous waste container.[12]

  • Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials (wipes, etc.) as hazardous waste.[16]

  • Report: All spills, regardless of size, must be reported to your laboratory supervisor and your institution's EHS office.[14][16]

References

  • How to Ensure Safe Chemical Waste Disposal in Labor
  • Properly Managing Chemical Waste in Labor
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • Laboratory Chemical Waste Management. CSIR IIP.
  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS.
  • 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - Safety D
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency.
  • 5 - Safety D
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regul
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • Safety Data Sheet - 4-Bromoaniline. Sigma-Aldrich.
  • Proper Disposal of 3-(4-Aminophenyl)
  • Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino].... Benchchem.
  • Aromatic Amine DECONtamination Solution - Safety D
  • Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole deriv
  • Amine Disposal For Businesses. Collect and Recycle.
  • Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. UWCch-tp9Sdf7KiqIyEvFplUbuZQX-)

Sources

Personal protective equipment for handling 4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety & Handling Guide: 4-Bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

This guide provides essential safety protocols and operational directives for the handling, use, and disposal of this compound (CAS No. 69464-98-8).[1] As a specialized heterocyclic compound, its unique structure—incorporating a brominated pyrazole core, an aromatic amine, and a phenyl group—necessitates a rigorous and informed approach to laboratory safety. This document is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this chemical responsibly, ensuring personal safety and experimental integrity.

While a specific, comprehensive Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes data from structurally related molecules, including aromatic amines, halogenated organic compounds, and pyrazole derivatives, to establish a robust framework for safe handling.

Hazard Assessment: A Structural Perspective

Understanding the potential hazards of this compound begins with deconstructing its molecular architecture. Each functional group contributes to its overall toxicological profile.

  • Primary Aromatic Amine (-NH₂): This is a critical structural alert. Primary aromatic amines (PAAs) as a class are known for their potential toxicity.[2][3] Many are lipid-soluble, allowing for ready absorption through the skin.[2] Systemic effects can include methaemoglobinaemia, characterized by headache, cyanosis, and cardiac dysrhythmia. Furthermore, some aromatic amines are considered potential carcinogens or mutagens and may cause allergic skin reactions.[2][3]

  • Brominated Heterocycle: The presence of bromine classifies this compound as a halogenated organic. These compounds can be toxic and are often persistent in the environment, requiring specialized disposal protocols.[4] During thermal decomposition, they can release hazardous substances like hydrogen bromide gas.

  • Pyrazole Core: Pyrazole derivatives are biologically active and form the basis of many pharmaceuticals.[5][6] However, this bioactivity also implies the potential for unintended toxicological effects. For instance, certain pyrazole derivatives have been shown to exhibit acute mammalian toxicity, potentially through mechanisms like mitochondrial respiration inhibition.[7][8]

Given these structural features, it is prudent to treat this compound as a substance that is potentially harmful if swallowed, toxic in contact with skin or if inhaled, and a possible skin/eye irritant.[9][10]

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is non-negotiable. The following table outlines the minimum required PPE, which should be supplemented based on a risk assessment of the specific experimental procedure.

Protection Type Equipment Specification Rationale & Causality
Eye & Face ANSI Z87-certified chemical splash goggles.Protects against accidental splashes of the solid or solutions. The pyrazole backbone and amine functionality suggest potential irritant properties.[11][12]
Face shield (worn over goggles).Required when handling larger quantities (>1g) or when there is a significant splash risk (e.g., preparing solutions, during transfer). Provides a broader barrier of protection for the entire face.
Hand Protection Double-gloving: Nitrile inner glove with a neoprene or butyl rubber outer glove.Aromatic amines can penetrate standard nitrile gloves with prolonged contact.[13][14] Double-gloving provides an enhanced barrier. The outer glove can be removed immediately after handling, minimizing cross-contamination. Always inspect gloves for integrity before use.[15][16]
Body Protection Flame-resistant laboratory coat with long sleeves and a fully fastened front.Provides a primary barrier against spills and contamination of personal clothing.[17]
Respiratory Use within a certified chemical fume hood is mandatory.A fume hood is the primary engineering control to prevent inhalation of airborne particles of the solid compound.[9]
NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter.Required if engineering controls (fume hood) are not available or are insufficient, or during a large spill cleanup. A full-face respirator also offers superior eye protection.[18][19]
Foot Protection Closed-toe, chemical-resistant shoes.Protects feet from spills and falling objects. Sandals or perforated shoes are strictly prohibited.[11]
Visual Workflow: PPE Donning and Doffing Sequence

Properly putting on (donning) and taking off (doffing) PPE is critical to prevent exposure. The sequence is designed to minimize the transfer of contaminants from the PPE to your skin or clothing.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat d2 2. Inner Gloves (Nitrile) d1->d2 d3 3. Respirator (If Required) d2->d3 d4 4. Goggles d3->d4 d5 5. Face Shield d4->d5 d6 6. Outer Gloves (Neoprene/Butyl) d5->d6 f1 1. Outer Gloves (Contaminated) f2 2. Face Shield f1->f2 f3 3. Lab Coat f2->f3 f4 4. Goggles f3->f4 f5 5. Inner Gloves f4->f5 f6 6. Respirator (If Used) f5->f6

Caption: Logical sequence for donning and doffing PPE.

Operational Plan: From Receipt to Use

Safe handling extends beyond wearing the correct PPE. It encompasses the entire lifecycle of the chemical within the laboratory.

Receiving and Storage:

  • Upon receipt, inspect the container for damage.

  • Store in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10][15]

  • The recommended storage temperature is often between 2-8°C to maintain stability.[1][20]

  • Ensure the container is tightly sealed and clearly labeled.

Handling and Dispensing:

  • Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area within the hood for handling this compound.

  • Weighing: This compound is a solid (white flakes or beige powder).[1][21] To prevent inhalation of fine particles, conduct all weighing operations within the fume hood or a ventilated balance enclosure. Use anti-static weighing dishes to prevent dispersal of the powder.

  • Transfers: Use a spatula or powder funnel for solid transfers. When making solutions, add the solid slowly to the solvent to avoid splashing.

  • Post-Handling: After handling, decontaminate the spatula and work area with an appropriate solvent (e.g., ethanol or isopropanol) followed by soap and water. Remove outer gloves before leaving the work area. Wash hands thoroughly with soap and water.

Emergency & Disposal Plan

Spill Response: Immediate and correct response to a spill is critical to mitigate exposure and environmental contamination.

Spill_Response cluster_small Small Spill (<1g, Contained in Hood) cluster_large Large Spill (>1g or Outside Hood) start Spill Occurs s1 1. Alert others in the immediate area. start->s1 Small Spill l1 1. Evacuate the immediate area. start->l1 Large Spill s2 2. Wearing full PPE, gently cover with absorbent material. s1->s2 s3 3. Wet absorbent with an appropriate solvent (e.g., isopropanol) to prevent dust. s2->s3 s4 4. Carefully scoop material into a labeled hazardous waste container. s3->s4 s5 5. Decontaminate the area. s4->s5 l2 2. Alert supervisor and EH&S. l1->l2 l3 3. Prevent entry into the area. l2->l3 l4 4. Do NOT attempt cleanup without EH&S guidance and proper respiratory protection. l3->l4

Caption: Decision tree for chemical spill response.

First Aid:

  • Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water and soap for at least 15 minutes.[22] Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[23]

  • Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[22]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][23]

Waste Disposal: Proper segregation and disposal of chemical waste are paramount to protect environmental and public health.

  • Waste Classification: All solid waste contaminated with this compound (e.g., gloves, weigh paper, absorbent pads) and the compound itself must be classified as Halogenated Organic Waste .[24]

  • Containerization: Use a dedicated, clearly labeled, and sealable hazardous waste container. Do not mix with other waste streams.

  • Aqueous Waste: Any aqueous solutions containing this compound should also be collected as halogenated organic waste. Neutralization with a reducing agent like sodium bisulfite or sodium thiosulfate may be an option for dilute solutions, but this should only be done after consulting with your institution's Environmental Health & Safety (EH&S) department.[4]

  • Disposal Method: The final disposal will likely involve high-temperature incineration at a licensed hazardous waste facility equipped with scrubbers to handle the resulting acidic gases (HBr).[4] Never dispose of this chemical down the drain.

Waste_Disposal cluster_generation Waste Generation Point w1 Contaminated Solids (Gloves, Paper, etc.) container SEALED & LABELED CONTAINER 'Halogenated Organic Waste' w1->container w2 Unused Solid Chemical w2->container w3 Contaminated Solutions (Aqueous or Organic) w3->container disposal Professional Disposal (via EH&S) High-Temp Incineration container->disposal

Caption: Waste segregation and disposal workflow.

By adhering to this comprehensive guide, you can effectively manage the risks associated with this compound, fostering a secure and productive research environment. Always prioritize safety and consult your institution's EH&S department for specific guidance.

References

  • CP Lab Safety. (n.d.). Glove Compatibility. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • PubMed. (2021). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Retrieved from [Link]

  • Monash University. (2021). 1-methyl-1H-pyrazole-5-carboxamide derivatives exhibit unexpected acute mammalian toxicity. Retrieved from [Link]

  • Scribd. (n.d.). HC004A Amines Aromatic 1. Retrieved from [Link]

  • Lead Sciences. (n.d.). 4-Bromo-3-phenyl-1H-pyrazol-5-amine. Retrieved from [Link]

  • International Enviroguard. (2023). Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. Retrieved from [Link]

  • Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Nitrile Glove Chemical-Compatibility Reference. Retrieved from [Link]

  • NIH National Library of Medicine. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • Chemtalk. (n.d.). Bromine water - disposal. Retrieved from [Link]

  • New Pig. (2008). Chemical Compatibility Guide for: High Five™ Gloves. Retrieved from [Link]

  • Acros Organics. (2023). 4-Bromo-5-methyl-1-phenyl-1H-pyrazole - SAFETY DATA SHEET. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Protective Gear. Retrieved from [Link]

  • University of Florida Environmental Health & Safety. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • Fisher Scientific. (2025). SAFETY DATA SHEET - 4-Bromo-3,5-dimethyl-1-phenyl-1H-pyrazole. Retrieved from [Link]

  • Carlo Erba Reagents. (n.d.). Safety Data Sheet - 1-Phenyl-3-methyl-5-pyrazolone. Retrieved from [Link]

  • MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Retrieved from [Link]

  • University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]

  • Aerosol and Air Quality Research. (2023). Emission of Brominated Pollutants from Waste Printed Circuit Boards during Thermal Treatment: A Review. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Proper Protective Equipment. Retrieved from [Link]

  • University of California, Santa Barbara Environmental Health and Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]

  • PubMed. (n.d.). Bromine in waste incineration: partitioning and influence on metal volatilisation. Retrieved from [Link]

  • PubMed. (2011). Synthesis, characterization and in-vitro antiproliferative effects of novel 5-amino pyrazole derivatives against breast cancer cell lines. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine
Reactant of Route 2
Reactant of Route 2
4-bromo-3-methyl-1-phenyl-1H-pyrazol-5-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.